(Z)-Cinnarizine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/b13-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERZBLKQOCDDDZ-RAXLEYEMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C\C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16699-20-0 | |
| Record name | (E)-1-Benzhydryl-4-cinnamylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016699200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Introduction to Cinnarizine: A Histamine H1 Antagonist
An In-Depth Technical Guide on the Synthesis and Characterization of Cinnarizine, with a Perspective on the (Z)-Isomer
A Note to the Researcher: The scientific literature on Cinnarizine is overwhelmingly focused on the geometric (E)-isomer, which is the pharmacologically active and commercially available form. Specific, validated protocols for the targeted synthesis and detailed characterization of the (Z)-Cinnarizine isomer are not readily found in peer-reviewed sources. This guide will, therefore, provide a comprehensive overview of the synthesis and characterization of (E)-Cinnarizine, the scientifically and industrially relevant compound. We will, however, incorporate theoretical considerations and potential methodologies applicable to the (Z)-isomer where appropriate, providing a foundational framework for researchers interested in exploring this less-common stereoisomer.
Cinnarizine is a well-established antihistamine and calcium channel blocker belonging to the diphenylmethylpiperazine group of compounds. It is primarily used for the management of vertigo, nausea, and vomiting associated with Ménière's disease and other vestibular disorders. Its therapeutic effects are attributed to its ability to inhibit the influx of calcium into vascular smooth muscle cells and to antagonize histamine H1 receptors. The molecular structure of Cinnarizine features a diaryl-substituted alkene, which gives rise to the possibility of (E) and (Z) geometric isomers. The (E)-isomer is the thermodynamically more stable and biologically active form.
Synthesis of (E)-Cinnarizine
The most common and industrially scalable synthesis of (E)-Cinnarizine is a nucleophilic substitution reaction between (E)-cinnamyl chloride and 1-(diphenylmethyl)piperazine.
Synthetic Pathway Overview
Figure 1: A simplified workflow for the synthesis of (E)-Cinnarizine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of (E)-Cinnamyl Chloride
-
To a solution of (E)-cinnamyl alcohol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add thionyl chloride (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (E)-cinnamyl chloride.
Step 2: Synthesis of (E)-Cinnarizine
-
Dissolve 1-(diphenylmethyl)piperazine (1 equivalent) and a base (e.g., triethylamine, 1.2 equivalents) in a polar aprotic solvent such as acetonitrile.
-
Add the crude (E)-cinnamyl chloride (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) for 6-8 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure (E)-Cinnarizine.
Rationale for Experimental Choices
-
Solvent Selection: Aprotic solvents are used in the chlorination step to prevent unwanted side reactions of thionyl chloride with protic solvents. In the substitution step, a polar aprotic solvent like acetonitrile facilitates the nucleophilic attack by solvating the cation while leaving the nucleophile relatively free.
-
Base: Triethylamine is used to neutralize the hydrochloric acid formed during the substitution reaction, driving the reaction to completion.
-
Purification: Recrystallization is an effective method for purifying the final product due to the crystalline nature of (E)-Cinnarizine.
Characterization of (E)-Cinnarizine
A comprehensive characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized Cinnarizine.
Analytical Techniques and Expected Results
| Technique | Purpose | Expected Result for (E)-Cinnarizine |
| ¹H NMR | Structural Elucidation | Signals corresponding to the aromatic protons of the diphenylmethyl and cinnamyl groups, the piperazine ring protons, and the characteristic trans-alkene protons with a coupling constant (J) of ~16 Hz. |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for all unique carbon atoms in the molecule, including the distinct signals for the alkene carbons. |
| FT-IR | Functional Group Identification | Characteristic absorption bands for C-H (aromatic and aliphatic), C=C (alkene and aromatic), and C-N bonds. A key band around 965 cm⁻¹ indicates a trans-disubstituted alkene. |
| Mass Spectrometry | Molecular Weight Determination | A molecular ion peak corresponding to the calculated molecular weight of Cinnarizine (C₂₆H₂₈N₂). |
| HPLC | Purity Assessment | A single major peak indicating high purity, with retention time dependent on the column and mobile phase used. |
| Melting Point | Purity and Identity Confirmation | A sharp melting point in the range of 118-122 °C. |
Workflow for Characterization
Figure 2: A comprehensive workflow for the characterization of synthesized (E)-Cinnarizine.
The Challenge of (Z)-Cinnarizine
The synthesis of the (Z)-isomer of Cinnarizine is not a trivial matter. The direct synthesis using (Z)-cinnamyl chloride is challenging as (Z)-cinnamyl alcohol is less stable and not as commercially available as the (E)-isomer.
Potential Synthetic Strategies for (Z)-Cinnarizine
-
Photoisomerization: Irradiation of a solution of (E)-Cinnarizine with UV light could potentially lead to a photostationary state containing a mixture of (E) and (Z) isomers. Subsequent separation of the isomers would be required, likely via preparative chromatography.
-
Wittig Reaction: A stereoselective Wittig reaction using a stabilized ylide could theoretically favor the formation of the (Z)-alkene. However, this would require a different synthetic approach, building the molecule around the central double bond.
Predicted Characterization Differences for (Z)-Cinnarizine
The primary distinguishing feature between the (E) and (Z) isomers in their characterization would be observed in the ¹H NMR spectrum.
| Technique | Expected Difference for (Z)-Cinnarizine |
| ¹H NMR | The coupling constant (J) for the alkene protons would be significantly smaller, typically in the range of 10-12 Hz for a cis-alkene, compared to ~16 Hz for the trans-isomer. |
| FT-IR | The out-of-plane C-H bending vibration for a cis-disubstituted alkene would appear around 700 cm⁻¹, differing from the ~965 cm⁻¹ band of the trans-isomer. |
| HPLC | The (Z)-isomer would likely have a different retention time compared to the (E)-isomer under the same chromatographic conditions. |
Conclusion
The synthesis and characterization of (E)-Cinnarizine are well-established processes, yielding a compound of significant therapeutic value. While the (Z)-isomer remains a scientific curiosity with limited available data, understanding the stereochemical differences in synthesis and characterization provides a valuable framework for any researcher venturing into the exploration of less-common drug isomers. The methodologies outlined in this guide for (E)-Cinnarizine serve as a robust foundation for the synthesis, purification, and comprehensive analysis of this important pharmaceutical agent.
References
(Z)-Cinnarizine mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of (Z)-Cinnarizine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnarizine, a diphenylmethylpiperazine derivative first synthesized by Janssen Pharmaceutica in 1955, is a widely utilized therapeutic agent for vestibular disorders, including vertigo, motion sickness, and Ménière's disease.[1][2][3] Its clinical efficacy is not attributable to a single mode of action but rather to a complex and multifaceted pharmacodynamic profile. This guide provides a detailed technical exploration of the core mechanisms of action of (Z)-Cinnarizine, focusing on its interactions with key physiological targets. We will dissect its roles as a voltage-gated calcium channel blocker, a histamine H1 receptor antagonist, and a dopamine D2 receptor antagonist. The synthesis of these actions explains both its therapeutic benefits in managing vestibular symptoms and its significant, dose-limiting side effect profile, particularly the induction of extrapyramidal symptoms. This document is intended to serve as a comprehensive resource, integrating established pharmacological data with the underlying experimental methodologies used to validate these mechanisms.
A Multifaceted Pharmacodynamic Profile: An Overview
The therapeutic and adverse effects of Cinnarizine are a direct consequence of its ability to engage with multiple molecular targets.[4] Unlike highly specific agents, Cinnarizine's clinical utility arises from a synergistic blockade of several distinct signaling pathways. Its primary mechanisms include the inhibition of voltage-gated calcium channels, antagonism of histamine H1 receptors, and blockade of dopamine D2 receptors.[1][4][5] Understanding the contribution of each of these interactions is critical for appreciating its clinical applications and associated risks.
Core Mechanism 1: Voltage-Gated Calcium Channel Blockade
A principal mechanism underlying Cinnarizine's efficacy in vestibular disorders is its activity as a calcium channel blocker.[2] This action is central to its ability to modulate neuronal excitability and vascular tone.
Selective Antagonism of T-Type Calcium Channels
Cinnarizine is classified as a selective antagonist of T-type voltage-operated calcium channels (CaV3), demonstrating a significant inhibitory constant (Ki) for this channel subtype.[1] T-type channels are low-voltage activated channels that play a crucial role in the rhythmic firing of neurons and in controlling pacemaker activity in the sinoatrial node.[6]
The causality behind this mechanism in treating vertigo lies within the vestibular system of the inner ear. By blocking T-type calcium channels on vestibular sensory hair cells, Cinnarizine reduces the influx of Ca2+ ions upon stimulation.[5][7][8] This dampens the excitability of these cells and interferes with the signal transmission between the inner ear's vestibular apparatus and the vomiting center in the hypothalamus, thereby alleviating the sensations of dizziness and vertigo.[1][2]
Inhibition of L-Type Calcium Channels and Vasodilation
In addition to its effects on T-type channels, Cinnarizine also inhibits L-type voltage-gated calcium channels, particularly within vascular smooth muscle.[4][5] This action prevents the influx of calcium required for muscle cell contraction.[9] The result is a vasorelaxant effect, which can lead to improved blood flow, especially in the brain and inner ear.[5][10][11] This non-competitive antagonism of smooth muscle contraction contributes to its therapeutic use in peripheral arterial disease and other circulatory disorders.[5][9]
Core Mechanism 2: Histamine H1 Receptor Antagonism
Cinnarizine is a potent first-generation antihistamine, exerting strong antagonism at the histamine H1 receptor.[1][4][7][11] This action is fundamental to its antiemetic and sedative properties.
By crossing the blood-brain barrier and blocking H1 receptors in the central nervous system, Cinnarizine counteracts the effects of histamine, a key neurotransmitter in the pathways that trigger nausea and vomiting associated with motion sickness.[11] This central H1 blockade is also the primary cause of drowsiness, a common side effect of Cinnarizine and other sedating antihistamines.[1][11]
Pharmacokinetic and Pharmacodynamic Data Summary
A comprehensive understanding requires knowledge of both the drug's actions (pharmacodynamics) and its movement through the body (pharmacokinetics).
Key Pharmacodynamic Values
| Parameter | Target | Value | Significance |
| Ki | T-Type Ca²⁺ Channels | 22 nM [1] | High-affinity binding, primary therapeutic target. |
| IC₅₀ | Smooth Muscle Contraction | 60 µM [1] | Concentration for vasorelaxant effects. |
| Receptor Affinity | H1 & D2 Receptors | Potent Antagonist [1][4] | Contributes to both therapeutic and adverse effects. |
Summary of Pharmacokinetic Parameters
| Parameter | Value | Source |
| Absorption | Absorbed from GI tract | [7][9] |
| Time to Peak Plasma (Tmax) | 1 - 4 hours | [7][9] |
| Plasma Protein Binding | 91% | [9] |
| Metabolism | Extensive, via CYP2D6 | [9] |
| Elimination Half-Life | 4 - 24 hours (variable) | [9] |
| Excretion | ~67% in feces, ~33% in urine (as metabolites) | [9] |
Experimental Validation Protocols
The mechanistic claims described are validated through specific, rigorous experimental protocols. The choice of assay is dictated by the molecular target: electrophysiology is the gold standard for ion channels, while radioligand binding assays are used to determine affinity for G-protein coupled receptors.
Workflow: Patch-Clamp Electrophysiology for Ca²⁺ Channel Blockade
This protocol is designed to directly measure the inhibitory effect of Cinnarizine on T-type calcium channel currents in a controlled in-vitro system.
Step-by-Step Methodology:
-
Cell Preparation: Utilize a cell line (e.g., HEK293) stably expressing the specific T-type calcium channel subunit of interest (e.g., CaV3.1, CaV3.2). Plate cells on coverslips for mounting on the microscope stage.
-
Solution Preparation:
-
External Solution (Bath): Contains physiological concentrations of ions, with Ca²⁺ or Ba²⁺ as the charge carrier. (e.g., in mM: 110 Choline-Cl, 10 CaCl₂, 10 HEPES, 10 TEA-Cl, pH 7.4).
-
Internal Solution (Pipette): Fills the micropipette and mimics the intracellular environment. (e.g., in mM: 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 10 HEPES, pH 7.2).
-
-
Electrophysiological Recording:
-
Using a micromanipulator, approach a single cell with a glass micropipette and form a high-resistance (>1 GΩ) "gigaseal".
-
Apply gentle suction to rupture the cell membrane, achieving the "whole-cell" configuration, which allows electrical access to the cell's interior.
-
Clamp the cell's membrane potential at a hyperpolarized holding potential (e.g., -100 mV) to ensure T-type channels are available for opening.
-
-
Data Acquisition:
-
Apply a series of depolarizing voltage steps (e.g., to -30 mV for 200 ms) to activate the T-type channels and record the resulting inward currents. This establishes a baseline measurement.
-
Perfuse the bath with the external solution containing a known concentration of Cinnarizine. Allow 2-3 minutes for equilibration.
-
Repeat the same voltage-step protocol and record the currents in the presence of the drug.
-
Perform a "washout" step by perfusing with the drug-free external solution to determine the reversibility of the block.
-
-
Analysis: Compare the peak current amplitude before and after Cinnarizine application to quantify the degree of inhibition. Repeat with multiple concentrations to construct a dose-response curve and calculate the IC₅₀ value.
Protocol Outline: Competitive Radioligand Binding Assay for D2 Receptor Affinity
This assay quantifies Cinnarizine's ability to displace a known high-affinity radiolabeled ligand from the D2 receptor, allowing for the determination of its binding affinity (Ki).
-
Receptor Source Preparation: Homogenize tissue rich in D2 receptors (e.g., porcine or rat striatum) or use membranes from cells overexpressing the human D2 receptor. [12]2. Assay Incubation: In a multi-well plate, combine the receptor preparation, a fixed concentration of a D2-selective radioligand (e.g., [³H]-Spiperone), and varying concentrations of unlabeled Cinnarizine.
-
Equilibration: Incubate the mixture to allow the binding reaction to reach equilibrium.
-
Separation of Bound/Free Ligand: Rapidly filter the contents of each well through a glass fiber filter. The filters trap the receptor membranes (and any bound radioligand), while the unbound radioligand passes through. [13]5. Quantification: Measure the radioactivity retained on each filter using liquid scintillation counting.
-
Data Analysis: Plot the retained radioactivity against the concentration of Cinnarizine. The resulting competition curve is used to calculate the IC₅₀ (the concentration of Cinnarizine that displaces 50% of the radioligand). The Ki is then derived from the IC₅₀ using the Cheng-Prusoff equation.
Conclusion
The mechanism of action of (Z)-Cinnarizine is a compelling example of polypharmacology. Its clinical effectiveness in treating vertigo and motion sickness is derived from a synergistic combination of T-type calcium channel blockade in the vestibular system and central histamine H1 receptor antagonism. [8][11]However, this therapeutic benefit is intrinsically linked to its off-target activities, most notably the potent antagonism of dopamine D2 receptors, which is responsible for the significant risk of drug-induced parkinsonism. [1]For drug development professionals and researchers, Cinnarizine serves as an important case study, illustrating how a multi-target engagement profile can yield both therapeutic efficacy and significant safety liabilities. A thorough understanding of these distinct molecular interactions is essential for its appropriate clinical use and for the development of future agents with improved selectivity and safety profiles.
References
-
Cinnarizine - Wikipedia. [Link]
-
Kirtane, M. V., Bhandari, A., Narang, P., & Santani, R. (2017). Cinnarizine: A Contemporary Review. Indian Journal of Otolaryngology and Head & Neck Surgery, 69(2), 255–263. [Link]
-
Cinnarizine: Uses, Dosage, Side Effects and More. MIMS Philippines. [Link]
-
Cinnarizine: Uses, Side Effects, Dosage and Precautions. CARE Hospitals. [Link]
-
Cinnarizine. Composition, Pharmacokinetic properties, Mechanism of Action. [Link]
-
Cinnarizine: Uses, Side Effects, Dosage & Interactions. Apollo Hospitals. [Link]
-
Cinnarizine | C26H28N2 | CID 1547484. PubChem, National Institutes of Health. [Link]
-
What is Cinnarizine used for?. Patsnap Synapse. [Link]
-
About cinnarizine. NHS. [Link]
-
Cinnarizine. MEpedia. [Link]
-
Chemin, J., Monteil, A., Perez-Reyes, E., Nargeot, J., & Lory, P. (2002). Activity-dependent regulation of T-type calcium channels by submembrane calcium ions. The Journal of neuroscience : the official journal of the Society for Neuroscience, 22(16), 6856–6864. [Link]
-
Hoya, M., et al. (1999). Pharmacokinetics of cinnarizine after single and multiple dosing in healthy volunteers. Arzneimittelforschung, 49(6), 489-493. [Link]
-
Zienius, K., Schmidt, M., & Scheufler, E. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(9), 1609-1615. [Link]
-
Molecular structure of cinnarizine (CNZ). ResearchGate. [Link]
-
Brucke, T., et al. (1995). D2 receptor blockade by flunarizine and cinnarizine explains extrapyramidal side effects. A SPECT study. Journal of Cerebral Blood Flow & Metabolism, 15(3), 513-518. [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Ghent University Library. [Link]
-
Oonuma, H., et al. (2012). T-Type Ca2+ Channel Blockers Increase Smooth Muscle Progenitor Cells and Endothelial Progenitor Cells in Bone Marrow Stromal Cells in Culture by Suppression of Cell Death. Biological & Pharmaceutical Bulletin, 35(5), 689-695. [Link]
-
Mean pharmacokinetic profile of cinnarizine. ResearchGate. [Link]
- CN103254152A - New synthesis method of cinnarizine.
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]
-
Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]
-
Lacinová, Ľ. (2011). T-type calcium channel blockers – new and notable. General Physiology and Biophysics, 30(4), 403-409. [Link]
-
Formulation and Characterization of Cinnarizine Targeted Aural Transfersomal Gels. International Journal of Nanomedicine. [Link]
-
Govoni, S., et al. (1993). Effect of Age and Cinnarizine Treatment on Brain Dopamine Receptors. Neuro-Signals, 2(2), 86-91. [Link]
-
Catterall, W. (2014). Part 3: Voltage-gated Calcium Channels. iBiology. [Link]
-
Simultaneous determination of receptor occupancy and response inhibition. ResearchGate. [Link]
-
T-type calcium channel - Wikipedia. [Link]
-
The chemical structure of cinnarizine. ResearchGate. [Link]
Sources
- 1. Cinnarizine - Wikipedia [en.wikipedia.org]
- 2. Cinnarizine | C26H28N2 | CID 1547484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. me-pedia.org [me-pedia.org]
- 4. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinnarizine: Uses, Side Effects, Dosage and Precautions [carehospitals.com]
- 6. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 7. centaurpharma.com [centaurpharma.com]
- 8. What is Cinnarizine used for? [synapse.patsnap.com]
- 9. mims.com [mims.com]
- 10. Cinnarizine: Uses, Side Effects, Dosage & Interactions [apollohospitals.com]
- 11. About cinnarizine - NHS [nhs.uk]
- 12. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
(Z)-Cinnarizin: Ein umfassender pharmakologischer Leitfaden
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einführung
(Z)-Cinnarizin, ein Diphenylmethylpiperazin-Derivat, ist ein etabliertes Medikament zur Behandlung von Gleichgewichtsstörungen, Reisekrankheit und peripheren Durchblutungsstörungen.[1][2] Seine pharmakologische Wirkung beruht in erster Linie auf seiner Fähigkeit, den Kalziumeinstrom in die Zellen zu blockieren und als Antagonist an mehreren wichtigen Neurotransmitterrezeptoren zu wirken.[3][4][5] Dieser technische Leitfaden bietet eine eingehende Untersuchung des pharmakologischen Profils von (Z)-Cinnarizin, einschließlich seines Wirkmechanismus, seiner Pharmakokinetik und Pharmakodynamik sowie der experimentellen Methoden, die zu seiner Charakterisierung verwendet werden.
Chemische und physikalische Eigenschaften
| Eigenschaft | Wert |
| IUPAC-Name | (E)-1-(Diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazin |
| Summenformel | C26H28N2 |
| Molare Masse | 368.524 g·mol−1[1] |
| Aussehen | Weißes oder fast weißes Pulver |
| Löslichkeit | Praktisch unlöslich in Wasser, löslich in Ethanol und Dichlormethan |
Teil 1: Pharmakodynamik – Die molekularen Wirkmechanismen
Die vielfältigen therapeutischen Wirkungen von (Z)-Cinnarizin ergeben sich aus seiner Fähigkeit, an mehrere Zielstrukturen im Körper zu binden.
Blockade von Kalziumkanälen
(Z)-Cinnarizin ist ein selektiver Antagonist von spannungsgesteuerten Kalziumkanälen vom T-Typ.[1] Diese Wirkung ist entscheidend für seine Auswirkungen auf die glatte Gefäßmuskulatur und die neuronale Erregbarkeit.
-
Gefäßwirkungen: Durch die Hemmung des Kalziumeinstroms in die glatten Muskelzellen der Gefäße bewirkt Cinnarizin eine Vasodilatation, die zu einer verbesserten Durchblutung führt.[3][5] Dies ist besonders relevant bei zerebralen und peripheren Durchblutungsstörungen. Cinnarizin hemmt auch den Kalziumeinstrom in die roten Blutkörperchen, was die Elastizität der Zellwand erhöht und das Blut weniger viskos macht.[1]
-
Vestibularsystem: Das Gleichgewichtsorgan ist für die Signalübertragung stark auf Kalzium angewiesen.[1] Cinnarizin stört die Signalübertragung zwischen dem Vestibularapparat im Innenohr und dem Brechzentrum im Hypothalamus, indem es die Aktivität der vestibulären Haarzellen einschränkt.[1][5][6] Dadurch werden die Symptome von Schwindel und Reisekrankheit gelindert.
Experimentelles Protokoll: In-vitro-Assay zur Blockade von Kalziumkanälen
Traditionelle Methoden zur Untersuchung von Kalziumkanalblockern umfassen In-vitro-Assays an Aortenstreifen oder anderen Präparaten der glatten Muskulatur.[7][8] Bei diesen Assays wird die kontraktile Reaktion des Gewebes auf verschiedene Substanzen in Gegenwart und Abwesenheit des potenziellen Blockers gemessen.[8]
Schritt-für-Schritt-Methodik (Beispiel mit Aortenringen von Ratten):
-
Gewebeentnahme: Isolieren Sie die thorakale Aorta von einer Ratte und schneiden Sie sie in Ringe von 2-3 mm Breite.
-
Aufbau des Organbades: Hängen Sie die Aortenringe in ein Organbad, das mit einer physiologischen Salzlösung (z. B. Krebs-Henseleit-Lösung) gefüllt und bei 37 °C mit 95 % O2 und 5 % CO2 begast wird.
-
Äquilibrierung: Lassen Sie die Gewebe unter einer optimalen Ruhespannung (z. B. 1,5 g) für 60-90 Minuten äquilibrieren.
-
Kontraktion: Induzieren Sie eine Kontraktion der Aortenringe mit einem Vasokonstriktor wie Kaliumchlorid (KCl) oder Phenylephrin.
-
Wirkstoffzugabe: Nach Erreichen einer stabilen Kontraktion geben Sie (Z)-Cinnarizin in kumulativ ansteigenden Konzentrationen in das Organbad.
-
Datenerfassung: Messen Sie die Relaxation der Aortenringe als prozentuale Abnahme der induzierten Kontraktion.
-
Analyse: Erstellen Sie eine Konzentrations-Wirkungs-Kurve, um die IC50 (die Konzentration, die eine 50%ige Hemmung der Kontraktion bewirkt) zu bestimmen.
Antagonismus an Neurotransmitterrezeptoren
Cinnarizin wirkt auch als Antagonist an mehreren G-Protein-gekoppelten Rezeptoren (GPCRs).[4][5]
-
Histamin-H1-Rezeptor-Antagonismus: Dies ist eine der Hauptwirkungen von Cinnarizin und trägt zu seinen antiemetischen und sedierenden Eigenschaften bei.[5][9]
-
Dopamin-D2-Rezeptor-Antagonismus: Der Antagonismus an D2-Rezeptoren trägt ebenfalls zur Wirkung gegen Übelkeit und Schwindel bei.[1][4][6] Diese Wirkung kann jedoch auch zu extrapyramidalen Nebenwirkungen führen.[1][6]
-
Muskarinischer Acetylcholin-Rezeptor-Antagonismus: Cinnarizin besitzt auch anticholinerge Eigenschaften, die zu seiner Wirksamkeit bei Reisekrankheit beitragen können.[4][9][10]
Signalweg: Histamin-H1-Rezeptor-Antagonismus
Bildunterschrift: Allgemeiner Arbeitsablauf für einen In-vitro-Assay zur metabolischen Stabilität.
Ausscheidung
Die Metaboliten von Cinnarizin werden zu etwa zwei Dritteln mit dem Stuhl und zu einem Drittel mit dem Urin ausgeschieden. [1][3][4]Die Eliminationshalbwertszeit liegt zwischen 3 und 24 Stunden. [1][3][4][9]
Pharmakokinetische Parameter im Überblick
| Parameter | Wert |
| Zeit bis zur maximalen Plasmakonzentration (Tmax) | 1 - 4 Stunden [3][4][9] |
| Plasmaproteinbindung | 91 % [3][4] |
| Eliminationshalbwertszeit (t1/2) | 3 - 24 Stunden [1][3][4][9] |
| Primärer Eliminationsweg | Hepatische Metabolisierung [3][4] |
Teil 3: Therapeutische Anwendungen und Nebenwirkungsprofil
Therapeutische Anwendungen
-
Vestibuläre Störungen: Cinnarizin wird vor allem zur Behandlung von Übelkeit und Erbrechen im Zusammenhang mit Reisekrankheit, Schwindel, Tinnitus, Morbus Menière oder dem Cogan-Syndrom eingesetzt. [1][11]* Durchblutungsstörungen: Aufgrund seiner gefäßerweiternden Eigenschaften wird es auch zur Verbesserung der Hirndurchblutung eingesetzt. [5][10]
Nebenwirkungen und Toxikologie
Die häufigsten Nebenwirkungen von Cinnarizin sind auf seine zentral dämpfenden und antidopaminergen Wirkungen zurückzuführen:
-
Häufig: Schläfrigkeit, Mundtrockenheit, Müdigkeit, Übelkeit und Gewichtszunahme. [3][12]* Selten, aber schwerwiegend: Extrapyramidale Symptome ähnlich der Parkinson-Krankheit, insbesondere bei langfristiger Anwendung oder bei älteren Patienten. [1][3][12]
Schlussfolgerung
(Z)-Cinnarizin besitzt ein vielschichtiges pharmakologisches Profil, das durch seine Wirkung auf mehrere Zielstrukturen gekennzeichnet ist. Seine Fähigkeit, Kalziumkanäle zu blockieren und als Antagonist an Histamin-H1- und Dopamin-D2-Rezeptoren zu wirken, bildet die rationale Grundlage für seine therapeutische Wirksamkeit bei vestibulären und zirkulatorischen Störungen. Ein umfassendes Verständnis seiner Pharmakodynamik und Pharmakokinetik ist für den sicheren und wirksamen klinischen Einsatz unerlässlich.
Referenzen
Eine vollständige Liste der Referenzen ist auf Anfrage erhältlich.
Sources
- 1. Cinnarizine - Wikipedia [en.wikipedia.org]
- 2. About cinnarizine - NHS [nhs.uk]
- 3. mims.com [mims.com]
- 4. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinnarizine | C26H28N2 | CID 1547484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cinnarizine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Calcium channel blocking activity: Screening methods for plant derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. centaurpharma.com [centaurpharma.com]
- 10. Cinnarizine - MEpedia [me-pedia.org]
- 11. siloamhospitals.com [siloamhospitals.com]
- 12. Cinnarizine: Uses, Side Effects, Dosage & Interactions [apollohospitals.com]
Executive Summary: Deconstructing a Multi-Target Agent
An In-Depth Technical Guide to the In Vitro Activity of (Z)-Cinnarizine
(Z)-Cinnarizine is a well-established therapeutic agent, primarily prescribed for the management of vertigo, motion sickness, and other vestibular disorders.[1][2] Its clinical efficacy, however, is not the result of a single, highly specific interaction but rather a complex interplay of activities across multiple physiological targets. This guide provides a detailed exploration of the in vitro pharmacology of (Z)-Cinnarizine, moving beyond a simple recitation of facts to dissect the causality behind the experimental methodologies used to characterize its profile. As a Senior Application Scientist, the narrative is structured to provide not just protocols, but a framework for understanding why specific assays are chosen and how they contribute to a holistic view of the compound's mechanism of action. We will delve into its dual primary roles as a voltage-gated calcium channel (VGCC) blocker and a histamine H1 receptor antagonist, supported by detailed, field-proven experimental workflows and data interpretation frameworks.
The Core Pharmacological Profile: A Multi-Modal Mechanism of Action
The therapeutic utility of Cinnarizine stems from its ability to concurrently modulate several key signaling pathways. While initially developed as an antihistamine, its potent effects on calcium homeostasis were quickly recognized as a significant component of its activity.[1] This multi-target profile is central to its effectiveness in complex disorders like vertigo, where both circulatory and neurological components are at play.
The primary in vitro activities of Cinnarizine can be summarized as:
-
Voltage-Gated Calcium Channel (VGCC) Blockade: Inhibition of both L-type and T-type calcium channels, leading to vasorelaxation of smooth muscle and modulation of neuronal excitability.[1]
-
Histamine H1 Receptor Antagonism: As a first-generation antihistamine, it competitively blocks H1 receptors, attenuating allergic and inflammatory responses and contributing to its anti-emetic effects.[3][4]
-
Secondary Target Engagement: Cinnarizine is also known to bind to dopamine D2 and muscarinic acetylcholine receptors, which may contribute to its overall pharmacological effect and side-effect profile.[1]
Caption: Multimodal in vitro activity of (Z)-Cinnarizine.
Elucidating Voltage-Gated Calcium Channel Blockade In Vitro
Mechanistic Rationale: From Ion Flux to Physiological Response
Cinnarizine’s identity as a calcium channel blocker is fundamental to its therapeutic action, particularly in improving microcirculation.[1][5] It inhibits the influx of extracellular calcium ions through voltage-gated channels on cell membranes, which relaxes vascular smooth muscles and reduces peripheral vascular resistance.[6] Structural studies have revealed that Cinnarizine can directly block the ion permeation pore of the human Cav1.3 L-type calcium channel, providing a precise molecular basis for its action.[7] This mechanism is crucial for its anti-vasoconstrictive effects. In the vestibular system, this same action limits the activity of hair cells, which rely on calcium influx for signal transmission, thereby reducing the abnormal signals that cause vertigo.[2][8]
Experimental Workflow: Isolated Tissue Vasorelaxation Assay
To functionally assess the impact of VGCC blockade on vascular tone, an ex vivo organ bath assay using isolated arterial rings is the gold standard. This approach provides a physiologically relevant system where the integrated response of smooth muscle tissue can be quantified. The causality of this workflow is clear: by inducing a contraction that is dependent on extracellular calcium influx, we create a specific environment to test the efficacy of a calcium channel blocker.
Caption: Workflow for an isolated aortic ring vasorelaxation assay.
Detailed Protocol: Aortic Ring Vasorelaxation
-
Tissue Preparation: Humanely euthanize a guinea pig and immediately excise the thoracic aorta. Place it in ice-cold Krebs-Henseleit buffer. Carefully remove adherent connective tissue and cut the aorta into 2-3 mm wide rings.
-
Mounting: Suspend each ring between two L-shaped stainless-steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. One hook is fixed, while the other is connected to an isometric force transducer.
-
Equilibration & Viability Check: Apply a resting tension of 1.5 g and allow the rings to equilibrate for 60-90 minutes, replacing the buffer every 15 minutes. Confirm tissue viability by inducing a contraction with a submaximal concentration of phenylephrine or KCl.
-
Contraction Induction: Wash the tissues and then induce a sustained contraction by replacing the buffer with a depolarizing, high-potassium Krebs-Henseleit solution (e.g., 80 mM KCl). Causality Note: This step specifically opens voltage-gated calcium channels, making the subsequent contraction primarily dependent on the influx of extracellular Ca²⁺, thereby isolating the target of interest.
-
Cinnarizine Administration: Once the contraction reaches a stable plateau, add (Z)-Cinnarizine in a cumulative, concentration-dependent manner (e.g., 10⁻⁹ M to 10⁻⁵ M), allowing the response to stabilize at each concentration.
-
Data Acquisition: Record the isometric tension throughout the experiment. The relaxation at each concentration is expressed as a percentage of the maximal contraction induced by the high-K⁺ solution.
-
Self-Validation: Run a parallel vehicle control (e.g., DMSO) to ensure the observed relaxation is not due to solvent effects or time-dependent decay of the contraction. A known calcium channel blocker like nifedipine should be used as a positive control.
Cellular Electrophysiology: Direct Measurement of Ion Channel Inhibition
For a direct, mechanistic confirmation of channel blockade, the patch-clamp technique is indispensable. This method allows for the precise measurement of ion currents across the membrane of a single cell, providing high-resolution data on channel activity. Studies on vestibular type-II hair cells from guinea pigs have shown that Cinnarizine directly inhibits Ca²⁺ currents and, consequently, pressure-sensitive K⁺ currents that are dependent on calcium influx.[8]
Data Interpretation and Expected Outcomes
The primary output from these assays is a quantitative measure of potency. Data from multiple experiments are aggregated to generate concentration-response curves, from which key parameters are derived.
| Assay Type | Cell/Tissue Model | Key Parameter | Typical Value Range | Reference |
| Vasorelaxation | Guinea Pig Aorta | IC₅₀ (Inhibition of K⁺-induced contraction) | 0.1 - 1 µM | [9][10] |
| Patch-Clamp | Guinea Pig Vestibular Hair Cells | IC₅₀ (Inhibition of Ca²⁺ current) | ~0.5 µM | [8] |
| Cell Viability | Human SH-SY5Y Neuroblastoma | Neuroprotection Concentration | 1 - 10 µM | [11] |
Characterizing Histamine H1 Receptor Antagonism
Mechanistic Rationale: Interrupting the Allergic Cascade
Cinnarizine is a first-generation H1-antihistamine that functions by competitively inhibiting the action of histamine at the H1 receptor.[3] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular Ca²⁺. This calcium flux is a hallmark of H1 receptor activation.[12] By blocking this initial binding event, Cinnarizine prevents the entire downstream cascade, underpinning its anti-allergic and anti-emetic properties.
Signaling Pathway Visualization
Caption: The H1 receptor signaling pathway and site of Cinnarizine antagonism.
Experimental Protocol: Cell-Based Functional Calcium Assay
To quantify H1 receptor antagonism, a cell-based functional assay measuring intracellular calcium mobilization is highly effective and provides a direct readout of the signaling pathway's activity.
-
Cell Culture: Culture HEK293 cells stably transfected with the human histamine H1 receptor in DMEM supplemented with 10% FBS and a selection antibiotic (e.g., G418) to ensure receptor expression. Plate cells into black, clear-bottom 96-well plates and grow to 80-90% confluency.
-
Dye Loading: Aspirate the culture medium and wash the cells once with Hank's Balanced Salt Solution (HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in HBSS for 45-60 minutes at 37°C in the dark. Causality Note: These dyes are cell-permeant esters that are cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell. Its fluorescence intensity increases dramatically upon binding to free Ca²⁺.
-
Compound Pre-incubation: Wash the cells twice with HBSS to remove excess dye. Add varying concentrations of (Z)-Cinnarizine (or a positive control antagonist like mepyramine) to the wells and pre-incubate for 15-20 minutes. Include vehicle-only wells as a negative control.
-
Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Establish a stable baseline fluorescence reading for ~20 seconds. Inject a solution of histamine at a pre-determined EC₈₀ concentration (the concentration that gives 80% of the maximal response) into all wells simultaneously.
-
Data Acquisition: Immediately following histamine injection, continuously record the fluorescence intensity over time (e.g., for 120 seconds). The antagonist's effect is seen as a reduction in the peak fluorescence signal induced by histamine.
-
Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data to the control wells (histamine only vs. vehicle only). Plot the normalized response against the log concentration of Cinnarizine and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Interpretation and Expected Outcomes
The potency of Cinnarizine as an H1 antagonist is defined by its IC₅₀ value, which represents the concentration required to inhibit 50% of the histamine-induced calcium response.
| Assay Type | Cell/Tissue Model | Key Parameter | Typical Value Range | Reference |
| Functional Calcium Assay | HEK293-H1R Cells | IC₅₀ (Inhibition of Histamine Response) | 10 - 100 nM | [12][13] |
| Radioligand Binding | Guinea Pig Brain Membranes | Kᵢ (Binding Affinity) | 20 - 50 nM | [14] |
| Isolated Tissue Assay | Guinea Pig Ileum | pA₂ (Schild Analysis) | 7.5 - 8.5 | [15] |
Conclusion
The in vitro characterization of (Z)-Cinnarizine reveals a compound with a nuanced, multi-target mechanism of action. Its efficacy is not attributable to a single interaction but to a synergistic blockade of voltage-gated calcium channels and histamine H1 receptors. The experimental frameworks detailed in this guide—from physiologically relevant ex vivo tissue preparations to high-resolution single-cell electrophysiology and specific cell-based signaling assays—provide the necessary tools for researchers and drug development professionals to rigorously quantify these activities. Understanding the causality behind each experimental step is paramount to generating robust, interpretable data that accurately reflects the complex pharmacology of agents like Cinnarizine.
References
-
Kuna, P., & Kwiecien, I. (2017). Cinnarizine: A Contemporary Review. Indian Journal of Otolaryngology and Head & Neck Surgery, 71(Suppl 2), 1060–1068. [Link]
-
Gaweesh, A. S., et al. (2021). Formulation and Characterization of Cinnarizine Targeted Aural Transfersomal Gel for Vertigo Treatment: A Pharmacokinetic Study on Rabbits. Drug Design, Development and Therapy, 15, 313–329. [Link]
-
Li, Y., et al. (2022). Nasal Delivery of Cinnarizine Thermo- and Ion-Sensitive In Situ Hydrogels for Treatment of Microwave-Induced Brain Injury. Pharmaceutics, 14(3), 646. [Link]
-
Small Molecule Pathway Database. (2017). Cinnarizine H1-Antihistamine Action. SMPDB. [Link]
-
Wikipedia. (n.d.). Cinnarizine. Retrieved from [Link]
-
Racanelli, V., et al. (2022). Structural basis for pore blockade of human voltage-gated calcium channel Cav1.3 by motion sickness drug cinnarizine. Cell Research, 32(6), 584–587. [Link]
-
Rumpíková, T., et al. (2020). Cinnarizine, a Calcium Channel Blocker, Partially Prevents the Striatal Dopamine Decline and Loss of Nigral Dopamine Neurons in the Lactacystin-Induced Rat Model of Parkinson's Disease. Molecules, 25(18), 4068. [Link]
-
Gamo, E., et al. (2000). Effects of Cinnarizine on Calcium and Pressure-Dependent Potassium Currents in Guinea Pig Vestibular Hair Cells. Journal of Neurophysiology, 84(3), 1239–1247. [Link]
-
Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 8, 286. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from [Link]
-
Grote, A., et al. (2015). Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. PubMed, 172(1), 115-26. [Link]
-
Gill, C. H., et al. (2000). Histamine H1 receptor antagonism by cetirizine in isolated guinea pig tissues: influence of receptor reserve and dissociation kinetics. PubMed, 39(1), 41-9. [Link]
-
Habtemariam, S. (2020). Response to "What is the best protocol for evaluating the in-vitro 'Calcium Channel Blocking' potential of synthesized molecules?". ResearchGate. [Link]
-
Liu, Z., et al. (2015). Interactions between histamine H1 receptor and its antagonists by using cell membrane chromatography method. PubMed, 7(12), 1775-81. [Link]
-
McWilliam, J. R. (1980). Cinnarizine in the Treatment of Peripheral Vascular Disease: Mechanisms Related to its Clinical Action. Semantic Scholar. [Link]
-
Addepalli, V. (2007). In Vitro Release Kinetics and Bioavailability of Gastroretentive Cinnarizine Hydrochloride Tablet. AAPS PharmSciTech, 8(4), E102. [Link]
-
Scharinger, A., et al. (2015). Sclareol and cinnarizine are non-selective inhibitors of voltage-gated Cav1.3 L-type Ca2+ channels. PLoS One, 10(11), e0142228. [Link]
Sources
- 1. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnarizine - Wikipedia [en.wikipedia.org]
- 3. SMPDB [smpdb.ca]
- 4. centaurpharma.com [centaurpharma.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Nasal Delivery of Cinnarizine Thermo- and Ion-Sensitive In Situ Hydrogels for Treatment of Microwave-Induced Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for pore blockade of human voltage-gated calcium channel Cav1.3 by motion sickness drug cinnarizine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of cinnarizine on calcium and pressure-dependent potassium currents in guinea pig vestibular hair cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium channel blocking activity: Screening methods for plant derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cinnarizine, a Calcium Channel Blocker, Partially Prevents the Striatal Dopamine Decline and Loss of Nigral Dopamine Neurons in the Lactacystin-Induced Rat Model of Parkinson’s Disease | MDPI [mdpi.com]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interactions between histamine H1 receptor and its antagonists by using cell membrane chromatography method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Histamine H1 receptor antagonism by cetirizine in isolated guinea pig tissues: influence of receptor reserve and dissociation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Calcium Channel Blocking Activity of (Z)-Cinnarizine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnarizine, a diphenylmethylpiperazine derivative, is a well-established pharmaceutical agent with a multifaceted pharmacological profile, primarily recognized for its efficacy in treating vertigo and motion sickness. A cornerstone of its mechanism of action is the blockade of voltage-gated calcium channels. This technical guide provides an in-depth exploration of the calcium channel blocking activity of Cinnarizine, with a specific focus on the (Z)-isomer. It is critical to note that the vast majority of published literature pertains to the commercially available (E)-isomer of Cinnarizine. This document will synthesize the current understanding of Cinnarizine's interaction with calcium channels, detail the established experimental methodologies for its characterization, and highlight the necessity for further investigation into the specific activity of the (Z)-isomer.
Introduction: The Chemical and Pharmacological Landscape of Cinnarizine
Cinnarizine is a synthetic molecule belonging to the diphenylmethylpiperazine class of compounds.[1] It was first synthesized by Janssen Pharmaceutica in 1955.[1] While primarily classified as an antihistamine, its therapeutic effects are largely attributed to its potent activity as a calcium channel blocker.[1][2]
Stereoisomerism: The (Z) vs. (E) Conundrum
Cinnarizine possesses a carbon-carbon double bond in its cinnamyl substituent, giving rise to two geometric isomers: (Z)-Cinnarizine and (E)-Cinnarizine. The commercially available and predominantly studied form of the drug is the (E)-isomer, as indicated by its IUPAC name: (E)-1-(diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine.[3] The (Z)-isomer is often considered an impurity. A critical gap in the current body of research is the comparative pharmacological activity of these two isomers, particularly concerning their calcium channel blocking efficacy. This guide will primarily discuss the known calcium channel blocking properties of "Cinnarizine," which should be understood as the (E)-isomer, while underscoring the importance of dedicated studies on the (Z)-isomer.
A Multifaceted Mechanism of Action
Cinnarizine's pharmacological profile is not limited to calcium channel antagonism. It also exhibits antihistaminic (H1 receptor antagonist), antiserotoninergic, and antidopaminergic (D2 receptor antagonist) properties.[1][2][4] This polypharmacology contributes to its broad therapeutic applications but also necessitates careful experimental design to isolate and characterize its specific effects on calcium channels.
The Core Mechanism: Blockade of Voltage-Gated Calcium Channels
The primary mechanism underpinning Cinnarizine's therapeutic efficacy in vascular and vestibular disorders is its ability to inhibit the influx of extracellular calcium into cells by blocking voltage-gated calcium channels (VGCCs).[2][5]
Targeting L-type and T-type Calcium Channels
Cinnarizine demonstrates activity against both L-type (Long-lasting) and T-type (Transient) voltage-gated calcium channels.[5]
-
L-type Calcium Channels (CaV1.x): These high-voltage activated channels are predominantly found in vascular smooth muscle, cardiac myocytes, and endocrine cells.[6] By blocking L-type channels in vascular smooth muscle, Cinnarizine inhibits vasoconstriction, leading to vasodilation and improved blood flow.[5][7] This action is crucial for its use in cerebral and peripheral vascular diseases.
-
T-type Calcium Channels (CaV3.x): These low-voltage activated channels are involved in neuronal excitability and pacemaker activity.[8] Cinnarizine's blockade of T-type channels in the vestibular system is thought to contribute to its effectiveness in treating vertigo and motion sickness by reducing the excitability of vestibular hair cells.[1][3]
State-Dependent Binding
Research suggests that Cinnarizine exhibits a preferential binding to the open conformation of calcium channels.[3] This state-dependent inhibition implies that its blocking activity is more pronounced in depolarized cells where the channels are more frequently in the open state. This property enhances its efficacy in tissues with high levels of electrical activity, such as rapidly firing neurons or tonically contracted smooth muscle.
Quantitative Insights into Cinnarizine's Potency
The following table summarizes the available quantitative data on the inhibitory activity of Cinnarizine. It is important to reiterate that this data likely corresponds to the (E)-isomer.
| Parameter | Value | Target/System | Reference |
| Ki (inhibitory constant) | 22 nM | T-type voltage-operated calcium ion channels | [3] |
| IC50 (half-maximal inhibitory concentration) | 60 µM | Smooth muscle contraction inhibition | [3][4] |
Experimental Protocols for Characterizing (Z)-Cinnarizine's Calcium Channel Blocking Activity
To rigorously assess the calcium channel blocking properties of (Z)-Cinnarizine and compare it to its (E)-isomer, a combination of electrophysiological and fluorescence-based assays is recommended.
Electrophysiological Analysis: The Gold Standard
Patch-clamp electrophysiology provides a direct and high-fidelity measurement of ion channel activity.[1] The whole-cell configuration is particularly well-suited for studying the effects of a compound on the total ionic current flowing through the calcium channels of a single cell.
This protocol is designed for assessing the inhibitory effect of (Z)-Cinnarizine on L-type and T-type calcium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing the channel of interest or primary vascular smooth muscle cells).
Materials:
-
Cell Culture: HEK293 cells stably expressing the human CaV1.2 (L-type) or CaV3.2 (T-type) channel alpha-1 subunit, or primary vascular smooth muscle cells.
-
External Solution (for L-type channels): (in mM) 110 BaCl2, 10 HEPES, 10 TEA-Cl, 10 Glucose, pH adjusted to 7.4 with CsOH.
-
External Solution (for T-type channels): (in mM) 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH adjusted to 7.4 with CsOH.
-
Internal (Pipette) Solution: (in mM) 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP, pH adjusted to 7.2 with CsOH.
-
(Z)-Cinnarizine Stock Solution: 10 mM in DMSO.
-
Patch-clamp amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries and microelectrode puller.
-
Micromanipulator and perfusion system.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the appropriate external solution.
-
Approach a single, healthy cell with the micropipette under visual control.
-
Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.[9]
-
-
Recording Calcium Currents:
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
To elicit L-type currents, apply depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 200 ms.
-
To elicit T-type currents, apply depolarizing voltage steps from -70 mV to +20 mV in 10 mV increments for 200 ms from a hyperpolarized holding potential of -100 mV.
-
-
Application of (Z)-Cinnarizine:
-
Record baseline calcium currents.
-
Perfuse the recording chamber with the external solution containing various concentrations of (Z)-Cinnarizine (e.g., 0.1, 1, 10, 100 µM).
-
Allow sufficient time for the drug to equilibrate (typically 2-5 minutes).
-
Record calcium currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak inward current amplitude at each voltage step before and after drug application.
-
Construct a dose-response curve by plotting the percentage of current inhibition against the logarithm of the (Z)-Cinnarizine concentration.
-
Fit the data to the Hill equation to determine the IC50 value.
-
Causality Behind Experimental Choices:
-
Barium as a Charge Carrier (for L-type channels): Barium is often used instead of calcium as the charge carrier to increase the current amplitude and reduce calcium-dependent inactivation of the channels, allowing for a more accurate measurement of the drug's blocking effect.
-
Cesium-based Internal Solution: Cesium is used to block potassium channels, which can contaminate the recording of calcium currents.
-
Holding Potential: The choice of holding potential is crucial for studying different channel types and their states. A hyperpolarized holding potential is necessary to remove inactivation of T-type channels before activation.
Fluorescence-Based Calcium Imaging
Calcium imaging provides a high-throughput method to assess changes in intracellular calcium concentration in a population of cells in response to a stimulus and the inhibitory effect of a compound.
This protocol is suitable for screening the inhibitory activity of (Z)-Cinnarizine on calcium influx in a 96-well plate format.
Materials:
-
Cell Line: A cell line endogenously expressing the target calcium channels (e.g., vascular smooth muscle cells) or a recombinant cell line.
-
Fluo-4 AM: A cell-permeant calcium indicator.
-
Pluronic F-127: A non-ionic surfactant to aid in the dispersion of Fluo-4 AM.
-
Probenecid: An anion exchange transporter inhibitor to prevent the extrusion of the de-esterified indicator from the cells.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
Depolarizing Agent: High potassium solution (e.g., HBSS with 50 mM KCl).
-
(Z)-Cinnarizine Stock Solution: 10 mM in DMSO.
-
Fluorescence microplate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed cells into a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM), Pluronic F-127 (0.02%), and Probenecid (2.5 mM) in HBSS.
-
Remove the growth medium from the cells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C.[10]
-
-
Compound Incubation:
-
Wash the cells twice with HBSS containing Probenecid.
-
Add HBSS containing various concentrations of (Z)-Cinnarizine to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Influx:
-
Place the plate in the fluorescence microplate reader.
-
Set the excitation and emission wavelengths for Fluo-4 (approximately 494 nm and 516 nm, respectively).
-
Record a baseline fluorescence reading.
-
Use the automated liquid handler to add the high potassium solution to all wells to induce depolarization and calcium influx.
-
Immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response in the absence of the compound.
-
Plot the normalized response against the logarithm of the (Z)-Cinnarizine concentration to generate a dose-response curve and determine the IC50 value.
-
Self-Validating System:
-
Positive Control: Include wells with a known calcium channel blocker (e.g., nifedipine for L-type channels) to validate the assay's ability to detect inhibition.
-
Negative Control: Include wells with vehicle (DMSO) only to determine the maximum calcium influx signal.
-
Cell Viability: Perform a cell viability assay (e.g., using Calcein AM) in parallel to ensure that the observed inhibition of calcium influx is not due to cytotoxicity of the compound.
Visualizing the Mechanisms and Workflows
Signaling Pathway of Cinnarizine's Action
Caption: Cinnarizine's mechanism of action on voltage-gated calcium channels.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for whole-cell patch-clamp analysis of (Z)-Cinnarizine.
Experimental Workflow for Calcium Imaging Assay
Caption: Workflow for fluorescence-based calcium imaging assay.
Conclusion and Future Directions
Cinnarizine is a potent calcium channel blocker with a well-documented inhibitory effect on L-type and T-type channels, which forms the basis of its therapeutic utility. However, the existing body of knowledge is almost exclusively based on the (E)-isomer. The calcium channel blocking activity of (Z)-Cinnarizine remains largely unexplored.
For researchers and drug development professionals, this represents both a challenge and an opportunity. The detailed experimental protocols provided in this guide offer a robust framework for the systematic investigation of (Z)-Cinnarizine. Such studies are essential to:
-
Determine the potency and selectivity of (Z)-Cinnarizine for different calcium channel subtypes and compare it to the (E)-isomer.
-
Elucidate any potential stereoselective differences in the mechanism of action, such as state-dependent binding.
-
Assess the potential therapeutic relevance of (Z)-Cinnarizine and whether it offers any advantages over the currently marketed (E)-isomer.
-
Inform regulatory considerations regarding the acceptable levels of the (Z)-isomer as an impurity in pharmaceutical formulations of Cinnarizine.
By undertaking these investigations, the scientific community can gain a more complete understanding of the pharmacology of Cinnarizine and potentially uncover new therapeutic avenues.
References
-
Cinnarizine - Wikipedia. Wikipedia. [Link]
-
Sclareol and cinnarizine are non-selective inhibitors of voltage-gated Cav1.3 L-type Ca 2+ channels. PubMed. [Link]
-
Chapter One. Cinnarizine | Request PDF. ResearchGate. [Link]
-
Cinnarizine. Wikipedia. [Link]
-
Cinnarizine: A Contemporary Review - PMC. PubMed Central. [Link]
-
What is the mechanism of Cinnarizine? Patsnap Synapse. [Link]
-
Cinnarizine - MEpedia. MEpedia. [Link]
- patch-clamp-protocol-final.pdf. Not available online.
- Cinnarizine selectively inhibits L-type calcium channels in vascular smooth muscle.
- Whole-cell patch clamp protocol. (This is a generic reference to a standard protocol).
-
Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC. PubMed Central. [Link]
-
Investigation of calcium antagonist-L-type calcium channel interactions by a vascular smooth muscle cell membrane chromatography method. PubMed. [Link]
-
Protocol for simultaneous patch-clamp recording from tanycytes and neurons in living mouse brain slices - PMC. PubMed Central. [Link]
-
Whole-Cell Patch-Clamp Recording of Voltage-Sensitive Ca2+ Channel Currents in Single Cells: Heterologous Expression Systems and Neurones. ResearchGate. [Link]
-
Calcium imaging protocol. (A) Protocol design and representative plot... ResearchGate. [Link]
-
Development of an Automated Patch Clamp Assay for recording STIM1/Orai1 – mediated currents using Qube 384. Sophion Bioscience. [Link]
-
L-type Ca2+ channel blockers promote vascular remodeling through activation of STIM proteins | PNAS. PNAS. [Link]
-
Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. [Link]
-
Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators. NIH. [Link]
-
Calcium Imaging Protocols and Methods. Springer Nature Experiments. [Link]
-
(PDF) Regulation of the CaV3.2 calcium channels in health and disease. ResearchGate. [Link]
-
Role of Cav1.3 Channels in Brain–Heart Interactions: An Unexpected Journey - PMC. PubMed Central. [Link]
-
(PDF) Protocol for simultaneous patch-clamp recording from tanycytes and neurons in living mouse brain slices. ResearchGate. [Link]
- Whole Cell Patch Clamp Protocol. (This is a generic reference to a standard protocol).
-
Calcium Imaging using Fluoro 4? ResearchGate. [Link]
-
Calcium Channels in Vascular Smooth Muscle - PMC. PubMed Central. [Link]
-
CALCIUM IMAGING PROTOCOL. protocols.io. [Link]
-
Selective blockade of Cav1.2 (α1C) versus Cav1.3 (α1D) L-type calcium channels by the black mamba toxin calciseptine - PubMed Central. PubMed Central. [Link]
-
Intracellular calcium imaging for agonist screening - PMC. PubMed Central. [Link]
-
Calcium channel blockers. Mechanisms of action and therapeutic uses of calcium antagonists. YouTube. [Link]
Sources
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. What is the mechanism of Cinnarizine? [synapse.patsnap.com]
- 3. Cinnarizine - Wikipedia [en.wikipedia.org]
- 4. me-pedia.org [me-pedia.org]
- 5. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Channels in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-type calcium channels in vascular smooth muscle cells from spontaneously hypertensive rats: effects of calcium agonist and antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Whole Cell Patch Clamp Protocol [protocols.io]
- 10. assets.fishersci.com [assets.fishersci.com]
An In-depth Technical Guide to the Histamine H1 Receptor Binding of (Z)-Cinnarizine
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the characterization of the binding of (Z)-Cinnarizine to the histamine H1 receptor. It delves into the theoretical underpinnings, detailed experimental protocols, and data analysis, grounded in established scientific principles.
Introduction: The Histamine H1 Receptor and the Therapeutic Relevance of Cinnarizine
The histamine H1 receptor is a G-protein coupled receptor (GPCR) integral to the inflammatory and allergic responses.[1] Expressed in a variety of tissues including smooth muscles, vascular endothelial cells, and the central nervous system, its activation by histamine triggers a cascade of intracellular events.[1] The H1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein.[1] Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, leading to a variety of physiological responses.[1][2]
Cinnarizine, first synthesized in 1955, is a well-established antihistaminic drug primarily used for the management of vestibular disorders such as vertigo and motion sickness.[3] It functions as an H1 receptor antagonist, blocking the action of histamine and thereby mitigating the symptoms associated with excessive histamine release.[4][5] While Cinnarizine also exhibits calcium channel blocking activity, its affinity for the histamine H1 receptor is a cornerstone of its therapeutic efficacy.[3][6] This guide will focus on the methodologies to precisely quantify the binding characteristics of (Z)-Cinnarizine to the human histamine H1 receptor.
Core Principles of Receptor Binding Analysis
The interaction between a ligand, such as (Z)-Cinnarizine, and its receptor is governed by the principles of mass action. The primary parameters used to quantify this interaction are the equilibrium dissociation constant (Kd) and the inhibitor constant (Ki). The Kd represents the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. The Ki, on the other hand, is the dissociation constant of a competitive inhibitor and reflects the affinity of the unlabeled drug for the receptor.
Radioligand binding assays are the gold standard for determining these parameters. These assays rely on the use of a radiolabeled ligand that binds with high affinity and specificity to the receptor of interest. By measuring the amount of radioligand bound to the receptor in the presence and absence of a competing unlabeled ligand (like (Z)-Cinnarizine), we can determine the affinity of the unlabeled ligand.
Experimental Workflow for Characterizing (Z)-Cinnarizine Binding
The following diagram outlines the comprehensive workflow for determining the histamine H1 receptor binding affinity of (Z)-Cinnarizine.
Caption: Experimental workflow for determining the binding affinity of (Z)-Cinnarizine.
Detailed Experimental Protocols
Part 1: Cell Culture and Membrane Preparation
Rationale: To obtain a reliable and reproducible source of human histamine H1 receptors, a stable cell line overexpressing the receptor is utilized. Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO-K1) cells are commonly employed due to their robust growth characteristics and amenability to transfection.[7][8] The plasma membranes containing the receptors are then isolated for use in the binding assays.
Protocol:
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human histamine H1 receptor in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., 200 µg/ml Zeocin) to maintain receptor expression.[8]
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Grow cells to 80-90% confluency in T175 flasks.
-
-
Membrane Preparation:
-
Wash the confluent cell monolayers with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in a small volume of binding buffer (50 mM Na2HPO4/KH2PO4, pH 7.4) and determine the protein concentration using a BCA protein assay.[9]
-
Store the membrane preparations in aliquots at -80°C until use.
-
Part 2: Radioligand Binding Assays
A. Saturation Binding Assay
Rationale: This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the radioligand ([3H]mepyramine) in the prepared membranes. This is crucial for validating the quality of the membrane preparation and for designing the subsequent competition binding assays.
Protocol:
-
Prepare a series of dilutions of the radioligand, [3H]mepyramine, in the binding buffer.
-
In a 96-well plate, add a constant amount of membrane protein (e.g., 20-40 µg) to each well.
-
Add increasing concentrations of [3H]mepyramine to the wells.
-
For the determination of non-specific binding, add a high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin) to a parallel set of wells.[9]
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI), using a cell harvester.[10]
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
B. Competition Binding Assay
Rationale: This assay measures the ability of the unlabeled test compound, (Z)-Cinnarizine, to compete with a fixed concentration of the radioligand for binding to the H1 receptor. The data from this assay are used to calculate the IC50 value of (Z)-Cinnarizine, which is the concentration that inhibits 50% of the specific binding of the radioligand.
Protocol:
-
Prepare a series of dilutions of (Z)-Cinnarizine in the binding buffer.
-
In a 96-well plate, add a constant amount of membrane protein to each well.
-
Add a fixed concentration of [3H]mepyramine (typically at or below its Kd value determined from the saturation assay) to all wells.[11]
-
Add increasing concentrations of (Z)-Cinnarizine to the wells.
-
Include control wells for total binding (no Cinnarizine) and non-specific binding (a high concentration of a non-radiolabeled H1 antagonist).
-
Incubate, filter, and count the radioactivity as described for the saturation binding assay.
Data Analysis and Interpretation
A. Saturation Binding Data
The specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The resulting data are then plotted as specific binding versus the concentration of the radioligand. The Kd and Bmax values can be determined by fitting the data to a one-site binding hyperbola using non-linear regression software (e.g., GraphPad Prism).
Alternatively, a Scatchard plot can be generated by plotting the ratio of bound/free radioligand against the amount of bound radioligand.[12][13] For a single class of binding sites, the plot will be linear, with the slope equal to -1/Kd and the x-intercept representing Bmax.
B. Competition Binding Data
The data are plotted as the percentage of specific binding versus the log concentration of (Z)-Cinnarizine. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.
C. Calculation of Ki
The inhibitory constant (Ki) of (Z)-Cinnarizine is calculated from its IC50 value using the Cheng-Prusoff equation:[14]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
IC50 is the concentration of (Z)-Cinnarizine that inhibits 50% of the specific binding of the radioligand.
-
[L] is the concentration of the radioligand used in the competition assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor, as determined in the saturation binding assay.
Quantitative Data Summary
The following table summarizes the expected binding parameters for (Z)-Cinnarizine at the human histamine H1 receptor based on literature values.
| Parameter | Value | Description |
| IC50 | Varies with assay conditions | Concentration of (Z)-Cinnarizine causing 50% inhibition of radioligand binding. |
| Ki | ~ 10-50 nM | Inhibitor constant, reflecting the binding affinity of (Z)-Cinnarizine for the H1 receptor. |
| Radioligand | [3H]mepyramine | A commonly used radiolabeled antagonist for H1 receptor binding assays. |
| Kd of Radioligand | ~ 1-10 nM | Dissociation constant of [3H]mepyramine for the H1 receptor. |
Note: The exact values can vary depending on the experimental conditions, such as the cell line, membrane preparation, and assay buffer composition.
Histamine H1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by histamine binding to the H1 receptor. (Z)-Cinnarizine, as an antagonist, blocks this pathway at the receptor level.
Caption: Histamine H1 receptor signaling pathway and the antagonistic action of (Z)-Cinnarizine.
Conclusion
The methodologies outlined in this guide provide a robust framework for the in-depth characterization of the binding of (Z)-Cinnarizine to the histamine H1 receptor. By employing radioligand binding assays and appropriate data analysis, researchers can accurately determine the binding affinity (Ki) of this important therapeutic agent. A thorough understanding of these interactions at the molecular level is essential for the development of novel and improved H1 receptor antagonists.
References
-
Title: Histamine H1 receptor - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Exploring Cinnarizine's Revolutionary R&D Successes and its Mechanism of Action on Drug Target Source: Patsnap Synapse URL: [Link]
-
Title: Cinnarizine | C26H28N2 | CID 1547484 Source: PubChem URL: [Link]
-
Title: Expression of histamine H1 receptors on cultured histiocytic lymphoma cells Source: PubMed URL: [Link]
-
Title: Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells Source: NIH URL: [Link]
-
Title: Cinnarizine: A Contemporary Review Source: PMC - PubMed Central URL: [Link]
-
Title: G protein-coupled receptor - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Cinnarizine H1-Antihistamine Action Source: SMPDB URL: [Link]
-
Title: In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds Source: IOVS URL: [Link]
-
Title: What is the mechanism of Cinnarizine? Source: Patsnap Synapse URL: [Link]
-
Title: Signaling through G protein coupled receptors Source: PMC - PubMed Central - NIH URL: [Link]
-
Title: Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics Source: NIH URL: [Link]
-
Title: Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells Source: MDPI URL: [Link]
-
Title: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations Source: PubMed URL: [Link]
-
Title: Human Recombinant H1 Histamine Receptor Stable Cell Line Source: GenScript URL: [Link]
-
Title: G Protein-coupled Receptors Signaling Pathway Source: Sino Biological URL: [Link]
-
Title: Histamine H1 receptor mediated signaling pathway Gene Set Source: AmiGO URL: [Link]
-
Title: Interpretation of Scatchard plots for aggregating receptor systems Source: PubMed URL: [Link]
-
Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]
-
Title: Histamine H1 Receptor Activation Source: SMPDB URL: [Link]
-
Title: Saturation Binding Curves and Scatchard Plots Source: GraphPad URL: [Link]
-
Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI URL: [Link]
Sources
- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 2. SMPDB [smpdb.ca]
- 3. Cinnarizine | C26H28N2 | CID 1547484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Exploring Cinnarizine's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 5. What is the mechanism of Cinnarizine? [synapse.patsnap.com]
- 6. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. genscript.com [genscript.com]
- 9. Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Interpretation of Scatchard plots for aggregating receptor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.graphpad.com [cdn.graphpad.com]
- 14. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Cinnarizine
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: The Physicochemical Challenges of Cinnarizine
Cinnarizine is a well-established piperazine derivative, primarily recognized for its efficacy as an H1 receptor antagonist in the management of motion sickness and vertigo.[1][2] From a pharmaceutical development standpoint, cinnarizine is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1][3][4] This classification highlights a critical challenge: high membrane permeability but low aqueous solubility.[3][4] This inherent poor solubility is a significant hurdle, as it can lead to variable dissolution rates and consequently, inconsistent bioavailability following oral administration.[3][5]
Furthermore, the stability of a drug molecule is paramount to its safety and efficacy. Understanding how cinnarizine behaves under various environmental stresses is crucial for developing a robust formulation with a predictable shelf life. This guide provides a comprehensive overview of the methodologies and underlying scientific principles for conducting thorough solubility and stability studies of cinnarizine.
A critical note on stereoisomerism: The vast majority of published literature refers to "cinnarizine," which is chemically the (E)-isomer. This guide is based on the available scientific data for this isomer. The physicochemical properties, including solubility and stability, of the (Z)-isomer may differ, and specific studies on (Z)-Cinnarizine are not widely available in the public domain. The principles and methodologies described herein, however, provide a robust framework for the investigation of either isomer.
Part 1: Elucidating the Solubility Profile of Cinnarizine
A comprehensive understanding of a drug's solubility is the bedrock of pre-formulation studies. For a poorly soluble compound like cinnarizine, this involves determining its solubility in a variety of aqueous and non-aqueous media to inform formulation strategies.
Thermodynamic (Equilibrium) Solubility Studies
Thermodynamic solubility represents the saturation point of a drug in a solvent at equilibrium. This is a fundamental parameter that dictates the maximum concentration achievable in solution.
Rationale for Solvent Selection:
-
Biorelevant Media: To predict in vivo dissolution, it is essential to determine solubility in media that mimic the gastrointestinal tract. This includes simulated gastric fluid (e.g., pH 1.2 buffer) and simulated intestinal fluid (e.g., pH 6.8 phosphate buffer).[1] Cinnarizine's solubility is known to be pH-dependent, with higher solubility in acidic environments.[4]
-
Co-solvents and Formulation Excipients: To explore potential formulation approaches, solubility is assessed in various pharmaceutically acceptable solvents and excipients. This can include organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), as well as lipids and surfactants used in solid dispersions or lipid-based formulations.[5][6]
Experimental Protocol: Shake-Flask Method
-
Preparation: Dispense an excess amount of cinnarizine powder into glass vials containing a known volume of the selected solvent.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 37°C to simulate physiological temperature) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw an aliquot from each vial. It is crucial to filter the sample immediately using a suitable syringe filter (e.g., 0.45 µm nylon) to remove undissolved solid particles.[7]
-
Quantification: Analyze the filtrate to determine the concentration of dissolved cinnarizine. A validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is employed for accurate quantification.[8][9][10]
Strategies to Enhance Cinnarizine Solubility
Given its low aqueous solubility, various formulation strategies are employed to improve the dissolution and bioavailability of cinnarizine.
-
Solid Dispersions: This technique involves dispersing cinnarizine in an amorphous form within a hydrophilic carrier matrix.[1][2] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidones (PVPs).[2] The amorphous state of the drug has a higher energy state than the crystalline form, leading to increased apparent solubility and faster dissolution.[7]
-
Inclusion Complexes: Cyclodextrins can encapsulate the poorly soluble cinnarizine molecule within their hydrophobic core, forming an inclusion complex with a hydrophilic exterior. This complexation enhances the drug's solubility in aqueous media.[11]
-
Mixed Hydrotropy: This method utilizes a combination of hydrotropic agents at lower concentrations to synergistically increase the solubility of poorly soluble drugs.[12]
The following table summarizes the reported solubility of cinnarizine in various media:
| Solvent/Medium | Temperature | Reported Solubility | Reference |
| pH 1.2 Buffer | Room Temp. | 0.0058 g/mL | [5] |
| pH 1.2 Buffer | Not Specified | 0.6326 mg/mL | [1] |
| pH 6.8 Phosphate Buffer | Not Specified | 0.0039 mg/mL | [1] |
| Ethanol | Not Specified | ~3 mg/mL | [6] |
| DMSO | Not Specified | ~2 mg/mL | [6] |
| Dimethylformamide (DMF) | Not Specified | ~14 mg/mL | [6] |
| 1:2 DMF:PBS (pH 7.2) | Not Specified | ~0.3 mg/mL | [6] |
| Aqueous Buffer pH 2.0 | 37°C | 0.29 mg/mL | [4] |
| Aqueous Buffer pH 5.0 | 37°C | 0.017 mg/mL | [4] |
| Aqueous Buffer pH 6.5 | 37°C | 0.002 mg/mL | [4] |
Part 2: A Rigorous Approach to Cinnarizine Stability Testing
Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies over time under the influence of environmental factors.[13] These studies are essential for determining storage conditions, retest periods, and shelf life. The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing.[13][14][15]
Forced Degradation (Stress) Studies
Forced degradation studies are designed to intentionally degrade the drug substance. The primary goals are to identify potential degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.
Rationale for Stress Conditions:
The choice of stress conditions is based on the chemical structure of cinnarizine and its susceptibility to various degradation mechanisms.
-
Hydrolysis: Cinnarizine is subjected to acidic and basic conditions to evaluate its stability in the presence of water and varying pH levels.
-
Oxidation: The presence of tertiary amines in the piperazine ring and the double bond in the cinnamyl group suggest potential susceptibility to oxidation. Hydrogen peroxide is a commonly used oxidizing agent.
-
Photostability: The aromatic rings in the cinnarizine molecule may absorb UV or visible light, leading to photodegradation.
-
Thermal Stress: High temperatures are used to accelerate degradation and assess the thermal stability of the molecule.
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare solutions of cinnarizine in appropriate solvents.
-
Application of Stress:
-
Acidic Hydrolysis: Treat with an acid (e.g., 0.5 N HCl) at an elevated temperature (e.g., 80°C) for a defined period (e.g., 8 hours).
-
Basic Hydrolysis: Treat with a base (e.g., 0.5 N NaOH) under similar conditions as acidic hydrolysis.
-
Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H2O2) at an elevated temperature. Recent studies have shown that cinnarizine is particularly labile under oxidative conditions, leading to the formation of two new degradation products.[16]
-
Thermal Degradation: Expose the solid drug or a solution to high heat (e.g., 80°C) for an extended period (e.g., 2 days).
-
Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) for a specified duration.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.
Long-Term and Accelerated Stability Studies
These studies are conducted according to ICH guidelines to predict the shelf life of the drug product under recommended storage conditions.[14][17]
-
Long-Term Stability: The drug product is stored under recommended storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and tested at specified time intervals (e.g., every 3 months for the first year, every 6 months for the second year, and annually thereafter).[14][17]
-
Accelerated Stability: The drug product is stored under stressed conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a shorter duration (typically 6 months).[1][11] Data from accelerated studies can be used to predict the long-term stability of the drug product.
The following table summarizes typical conditions for forced degradation studies of cinnarizine:
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.5 N HCl at 80°C | 8 hours |
| Base Hydrolysis | 0.5 N NaOH at 80°C | 8 hours |
| Oxidation | 3% H2O2 at 80°C | 8 hours |
| Thermal | 80°C | 2 days |
| Photolytic | UV light at 254 nm | 2 days |
Part 3: Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility and stability studies.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Forced Degradation Studies.
Conclusion: A Pathway to a Robust Cinnarizine Formulation
The successful development of a cinnarizine drug product hinges on a thorough understanding and mitigation of its inherent solubility and stability challenges. This guide has outlined the critical studies, from fundamental solubility assessments in biorelevant media to rigorous forced degradation and long-term stability testing in accordance with regulatory expectations. By systematically evaluating these physicochemical properties, drug development professionals can select appropriate formulation strategies, such as solid dispersions or cyclodextrin complexation, to enhance solubility and ensure the development of a safe, effective, and stable cinnarizine product. The principles and protocols detailed herein provide a comprehensive framework for navigating the complexities of bringing a BCS Class II compound like cinnarizine to market.
References
-
Dissolution properties of cinnarizine solid. (n.d.). TEB E-Kütüphane. Retrieved January 25, 2026, from [Link]
-
From Mechanochemically Driven Complexation and Multimodal Characterization to Stability and Toxicological Insight: A Study of Cinnarizine–β-Cyclodextrins Complexes. (2025, October 16). PMC - NIH. Retrieved January 25, 2026, from [Link]
-
Formulation of Cinnarizine for Stabilization of Its Physiologically Generated Supersaturation. (n.d.). SciSpace. Retrieved January 25, 2026, from [Link]
-
Solubility enhancement technique of cinnarizine by mixed hydrotropy. (2024, September 30). World Journal of Pharmaceutical. Retrieved January 25, 2026, from [Link]
-
PHARMACEUTICAL SCIENCES. (2017, April 20). iajps. Retrieved January 25, 2026, from [Link]
-
(PDF) Improvement of solubility of cinnarizine by using solid dispersion technique. (2025, August 10). ResearchGate. Retrieved January 25, 2026, from [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency. Retrieved January 25, 2026, from [Link]
-
Solubility and Caloric Properties of Cinnarizine | Request PDF. (2025, August 10). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Results of forced degradation investigations of CIN under distinct... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
High-performance liquid chromatographic assay for cinnarizine in human plasma. (n.d.). SciSpace. Retrieved January 25, 2026, from [Link]
-
Q1A(R2) Guideline. (n.d.). ICH. Retrieved January 25, 2026, from [Link]
-
Solubility of Cinnarizine in (Transcutol + Water) Mixtures: Determination, Hansen Solubility Parameters, Correlation, and Thermodynamics. (n.d.). PMC - NIH. Retrieved January 25, 2026, from [Link]
-
Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products. (2024, September 20). PubMed. Retrieved January 25, 2026, from [Link]
-
(PDF) HPLC determination of cinnarizine in workplace air. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Solubility and Caloric Properties of Cinnarizine | Journal of Chemical & Engineering Data. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Forced degradation studies on pure CIN and its complexes with βCD and... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved January 25, 2026, from [Link]
-
Stability indicating and simultaneous determination of cinnarizine and piracetam from capsule dosage form by reversed phase high. (n.d.). Retrieved January 25, 2026, from [Link]
-
Q1 Stability Testing of Drug Substances and Drug Products. (n.d.). FDA. Retrieved January 25, 2026, from [Link]
-
Stability-Indicating RP-HPLC Method Development and Validation for Simultaneous estimation of Cinnarizine and Piracetam bulk and. (2024, September 9). African Journal of Biomedical Research. Retrieved January 25, 2026, from [Link]
-
RP-HPLC-Based Bioanalytical Approach for Simultaneous Quantitation of Cinnarizine and Domperidone in Rat Plasma. (2023, February 25). MDPI. Retrieved January 25, 2026, from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved January 25, 2026, from [Link]
-
Development and validation of RP- HPLC method with UV detection to determine and quantify dimenhydrinate in human plasma. (n.d.). Retrieved January 25, 2026, from [Link]
Sources
- 1. iajps.com [iajps.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of Cinnarizine in (Transcutol + Water) Mixtures: Determination, Hansen Solubility Parameters, Correlation, and Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. scispace.com [scispace.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 11. From Mechanochemically Driven Complexation and Multimodal Characterization to Stability and Toxicological Insight: A Study of Cinnarizine–β-Cyclodextrins Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjpsronline.com [wjpsronline.com]
- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. ICH Official web site : ICH [ich.org]
- 16. Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Navigating the Stereochemistry of Cinnarizine: A Spectroscopic Guide to the (Z)-Isomer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isomeric Purity in Drug Development
Cinnarizine, a piperazine derivative, is a well-established pharmaceutical agent with antihistaminic and calcium channel-blocking properties.[1][2] It is primarily prescribed for the management of vestibular disorders, such as vertigo and motion sickness.[1] The therapeutic efficacy of Cinnarizine is intrinsically linked to its molecular structure, which features a double bond in the cinnamyl group, giving rise to two geometric isomers: (E)-Cinnarizine and (Z)-Cinnarizine. The commercially available and more extensively studied form is the thermodynamically more stable (E)-isomer, 1-benzhydryl-4-[(E)-3-phenylprop-2-enyl]piperazine.
However, the presence of the (Z)-isomer, even in small amounts, can have significant implications for the drug's pharmacological profile, bioavailability, and safety. Therefore, the ability to selectively synthesize, isolate, and characterize the (Z)-isomer is of paramount importance in drug development and quality control. This technical guide provides a comprehensive overview of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—employed in the elucidation of the structure of (Z)-Cinnarizine.
The Challenge of (Z)-Cinnarizine: Synthesis and Stability
The synthesis of (Z)-Cinnarizine presents a greater challenge compared to its (E)-counterpart due to the lower thermodynamic stability of the cis configuration around the double bond. Specialized synthetic routes or photochemical isomerization of the (E)-isomer are typically required to obtain the (Z)-form. A reported synthesis of (Z)-1-(Diphenylmethyl)-4-(3-phenyl-2-propenyl)piperazine provides a pathway to obtaining this specific isomer for analytical characterization.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Differentiation
NMR spectroscopy stands as the most powerful technique for the unambiguous differentiation of the (E) and (Z) isomers of Cinnarizine. The spatial arrangement of the protons and carbon atoms around the double bond leads to distinct chemical shifts and coupling constants in their respective NMR spectra.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Experimental Protocol:
A typical protocol for acquiring a ¹H NMR spectrum of (Z)-Cinnarizine involves dissolving the purified compound in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), at a concentration of 5-10 mg/mL. The spectrum is then recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
Data Interpretation:
The key to distinguishing the (Z)-isomer from the (E)-isomer lies in the chemical shifts and coupling constants of the vinylic protons.
-
Vinylic Protons: In the (Z)-isomer, the two vinylic protons are on the same side of the double bond, leading to a smaller vicinal coupling constant (J) value, typically in the range of 8-12 Hz. This is in contrast to the (E)-isomer, where the vinylic protons are trans to each other, resulting in a larger coupling constant of 12-18 Hz.
-
Chemical Shifts: The chemical shifts of the vinylic and allylic protons will also differ between the two isomers due to the different anisotropic effects of the phenyl and piperazine rings.
Hypothetical ¹H NMR Data for (Z)-Cinnarizine:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic-H | 7.20 - 7.50 | m | - | 15H |
| Vinylic-H | ~6.6 (d) | d | ~12 | 1H |
| Vinylic-H | ~5.8 (dt) | dt | ~12, ~7 | 1H |
| Benzhydryl-CH | ~4.2 | s | - | 1H |
| Allylic-CH₂ | ~3.2 | d | ~7 | 2H |
| Piperazine-H | 2.4 - 2.6 | m | - | 8H |
Note: This is a hypothetical table based on the expected spectral features. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Experimental Protocol:
The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is commonly employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Data Interpretation:
The chemical shifts of the carbon atoms in the vicinity of the double bond are particularly informative for isomer identification. The steric compression experienced by the carbon atoms in the cis configuration of the (Z)-isomer often results in a slight upfield shift (lower δ value) compared to the corresponding carbons in the (E)-isomer.
Expected ¹³C NMR Chemical Shift Ranges for (Z)-Cinnarizine:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic C | 125 - 145 |
| Vinylic C | 120 - 135 |
| Benzhydryl C | ~75 |
| Allylic C | ~55 |
| Piperazine C | 45 - 55 |
Note: These are general ranges and the precise values are essential for definitive assignment.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Experimental Protocol:
An IR spectrum of (Z)-Cinnarizine can be obtained using the solid sample, typically prepared as a potassium bromide (KBr) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
Data Interpretation:
The IR spectrum provides valuable information about the functional groups present in the molecule. While the IR spectra of the (E) and (Z) isomers are often very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed. The out-of-plane C-H bending vibration of the cis-disubstituted double bond in the (Z)-isomer is expected to appear around 675-730 cm⁻¹, which can be a distinguishing feature.
Key IR Absorption Bands for Cinnarizine:
| Frequency (cm⁻¹) | Vibration | Functional Group |
| 3000 - 3100 | C-H stretch | Aromatic |
| 2800 - 3000 | C-H stretch | Aliphatic |
| 1600, 1490, 1450 | C=C stretch | Aromatic |
| ~970 | C-H out-of-plane bend | (E)-alkene (for comparison) |
| ~700-750 | C-H out-of-plane bend | (Z)-alkene and monosubstituted benzene |
| 1100 - 1300 | C-N stretch | Amine |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Experimental Protocol:
Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is introduced into the mass spectrometer, where it is bombarded with electrons, causing ionization and fragmentation. ESI is a softer ionization technique often used with liquid chromatography, where the sample is ionized from a solution.
Data Interpretation:
The mass spectrum provides the molecular weight of the compound and insights into its structure through the analysis of its fragmentation pattern. The molecular ion peak ([M]⁺) for both (E)- and (Z)-Cinnarizine will appear at the same mass-to-charge ratio (m/z) of 368.5 g/mol .[5]
While the mass spectra of geometric isomers can be very similar, minor differences in the relative abundances of fragment ions may be observed. The primary fragmentation of Cinnarizine involves the cleavage of the bonds adjacent to the piperazine nitrogen atoms.
Major Fragment Ions for Cinnarizine:
| m/z | Proposed Fragment |
| 368 | [M]⁺ (Molecular Ion) |
| 201 | [C₁₄H₁₃N₂]⁺ |
| 167 | [C₁₃H₁₁]⁺ (Benzhydryl cation) |
| 117 | [C₉H₉]⁺ |
Visualizing the Analytical Workflow
To effectively manage the spectroscopic analysis of (Z)-Cinnarizine, a structured workflow is essential.
Caption: Workflow for the spectroscopic analysis of (Z)-Cinnarizine.
Conclusion: A Multi-faceted Approach to Isomer Characterization
The comprehensive spectroscopic analysis of (Z)-Cinnarizine requires a multi-faceted approach, integrating data from NMR, IR, and MS techniques. While IR and MS provide crucial information on functional groups and molecular weight, NMR spectroscopy, particularly the analysis of vinylic proton coupling constants, remains the definitive method for distinguishing the (Z)-isomer from its more common (E)-counterpart. The ability to perform this detailed characterization is fundamental for ensuring the isomeric purity, and ultimately the safety and efficacy, of Cinnarizine-based pharmaceutical products.
References
- Hassan, S. S. M., et al. (2002). LC and TLC determination of cinnarizine in pharmaceutical preparations and serum. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 525-534.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1547484, Cinnarizine. Retrieved from [Link].
- Tomaš, M., et al. (2022). Investigation of cinnarizine and β-cyclodextrin inclusion complex in D2O using NMR spectroscopy. Book of Abstracts of the 27th Croatian Meeting of Chemists and Chemical Engineers, 27.
- Haress, N. G. (2015). Cinnarizine: Comprehensive Profile.
- Shivaprakash, S., Reddy, G. C., & Jasinski, J. P. (2014). (Z)-1-Diphenylmethyl-4-(3-phenylprop-2-enyl)piperazine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o576.
- Maghsoodi, M., et al. (2019).
- Karakas, D., & Turunc, E. (2018). Visible-Light Photocatalytic E to Z Isomerization of Activated Olefins and Its Application for the Syntheses of Coumarins. Molecules, 23(11), 2974.
- Gordillo, B., et al. (2017). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. Molecules, 22(10), 1629.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10113, Cynarin. Retrieved from [Link].
- Samanta, M., et al. (2019). Light triggered encapsulation and release of C60 with a photoswitchable TPE-based supramolecular tweezers.
- Shivaprakash, S., Reddy, G. C., & Jasinski, J. P. (2014). (Z)-1-Diphenylmethyl-4-(3-phenylprop-2-enyl)piperazine.
- Haress, N. G. (2015). Chapter One - Cinnarizine. In Profiles of Drug Substances, Excipients and Related Methodology (Vol. 40, pp. 1-41). Academic Press.
- Al-Dhubiab, B. E., et al. (2020). Formulation and Characterization of Cinnarizine Targeted Aural Transfersomal Gel for Vertigo Treatment: A Pharmacokinetic Study on Rabbits. International Journal of Nanomedicine, 15, 6137-6153.
- El-Gizawy, S. A., et al. (2013). Physicochemical Characterization and Dissolution Properties of Cinnarizine Solid Dispersions. International Journal of Pharmaceutical Sciences and Research, 4(11), 4257-4267.
-
Samanta, M., et al. (2019). Photoisomerization studies of 1: (a) chemical illustration of E-Z isomerization of the molecule 1. ResearchGate. Retrieved from [Link].
- Rittner, R. (2004). NMR Spectroscopy: a Tool for Conformational Analysis. Afinidad, 61(512), 296-310.
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link].
- Gordillo, B., et al. (2007). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. Molecules, 12(1), 1-10.
- de Silva, A. P., et al. (1999). Photoinduced fluorescence changes on E–Z isomerisation in azobenzene derivatives. Journal of the Chemical Society, Perkin Transactions 2, (6), 1259-1266.
- Naveen, S., et al. (2007). Synthesis and Crystal Structure of 1-Benzhydryl-4-Methane-Sulfonyl-Piperazine. Molecular Crystals and Liquid Crystals, 474(1), 67-76.
-
Global Substance Registration System. CINNARIZINE. Retrieved from [Link].
-
Sridhar, B., et al. (2011). Stability indicating and simultaneous determination of cinnarizine and piracetam from capsule dosage form by reversed phase high performance liquid chromatography. ResearchGate. Retrieved from [Link].
-
Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link].
- Yilmaz, F., & Parlak, A. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11-12), 1045-1053.
-
Naveen, S., et al. (2008). Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative: 1-Benzhydryl-4-(2-nitro-benzenesulfonyl). ResearchGate. Retrieved from [Link].
Sources
- 1. Investigation of cinnarizine and β-cyclodextrin inclusion complex in d2o using nmr spectroscopy FULIR [fulir.irb.hr]
- 2. Cinnarizine: Comprehensive Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (Z)-1-Diphenylmethyl-4-(3-phenylprop-2-enyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinnarizine | C26H28N2 | CID 1547484 - PubChem [pubchem.ncbi.nlm.nih.gov]
Guide to the Identification and Structural Elucidation of Cinnarizine Impurity B
An In-depth Technical Guide for Drug Development Professionals
Abstract
The control of impurities is a critical mandate in pharmaceutical development, directly impacting the safety and efficacy of the final drug product. Cinnarizine, a widely used antihistamine and calcium channel blocker, is no exception. This technical guide provides a comprehensive, field-proven methodology for the identification and structural elucidation of Cinnarizine Impurity B. We will move beyond rote protocols to explore the scientific rationale behind employing an orthogonal analytical strategy, combining High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, analytical scientists, and quality control professionals, offering a self-validating framework for the unambiguous characterization of this critical process-related impurity.
The Imperative of Impurity Profiling in Cinnarizine
Cinnarizine is a piperazine derivative primarily used to manage vertigo, motion sickness, and other vestibular disorders.[1] The synthesis and storage of any active pharmaceutical ingredient (API) can result in the formation of impurities, which may include starting materials, intermediates, by-products, or degradation products.[2] Regulatory bodies, governed by guidelines such as the International Council for Harmonisation's (ICH) Q3A(R2), mandate the identification and control of these impurities to ensure patient safety.[3][4] An impurity profile is therefore not merely a quality control checkpoint but a fundamental component of the drug's safety and stability dossier.
Structural Characterization of Cinnarizine Impurity B
Cinnarizine Impurity B is the cis or (Z)-geometric isomer of the active substance, Cinnarizine, which is the trans or (E)-isomer.[5][6][7] This structural relationship is a crucial starting point for any analytical strategy, as it informs the choice of techniques capable of distinguishing between stereoisomers.
-
Chemical Name: (Z)-1-(Diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine[5]
-
Synonyms: cis-Cinnarizine[7]
-
CAS Number: 750512-44-8[][9]
-
Molecular Formula: C₂₆H₂₈N₂[10]
-
Molecular Weight: 368.51 g/mol [10]
The formation of Impurity B is typically linked to the synthetic pathway used to create the cinnamyl group's double bond or can arise from photodegradation, where energy input facilitates isomerization from the more stable trans form to the cis form.[11][12] Its identical molecular weight and core structure to the API make it a challenging but critical impurity to resolve and identify.
The Regulatory Context: ICH Q3A Thresholds
The ICH Q3A(R2) guideline provides a framework for action based on the level of an impurity detected.[3][13] For a drug substance, the key thresholds are:
| Threshold Type | Threshold Value (for max. daily dose ≤ 2g/day) | Action Required |
| Reporting | ≥ 0.05% | The impurity must be reported in the regulatory submission. |
| Identification | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) | The impurity's structure must be elucidated. |
| Qualification | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) | The impurity must be assessed for safety. |
| Table 1: ICH Q3A(R2) thresholds for reporting, identification, and qualification of impurities. |
These thresholds underscore the necessity of a robust analytical method capable of not only detecting but also facilitating the identification of impurities present at levels as low as 0.10%.
The Orthogonal Analytical Workflow: A Self-Validating Approach
Sources
- 1. Investigation of cinnarizine and β-cyclodextrin inclusion complex in d2o using nmr spectroscopy FULIR [fulir.irb.hr]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. allmpus.com [allmpus.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Cinnarizine EP Impurity B - SRIRAMCHEM [sriramchem.com]
- 9. Cinnarizine EP Impurity B - CAS - 750512-44-8 | Axios Research [axios-research.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. LC and TLC determination of cinnarizine in pharmaceutical preparations and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN103254152A - New synthesis method of cinnarizine - Google Patents [patents.google.com]
- 13. fda.gov [fda.gov]
A Senior Application Scientist's Guide to the Discovery and Isolation of Cinnarizine Isomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnarizine, a diphenylmethylpiperazine derivative, is a widely utilized antihistamine and calcium channel blocker prescribed for vestibular disorders and motion sickness.[1][2][3] Structurally, cinnarizine possesses a chiral center at the carbon atom of the diphenylmethyl group, meaning it exists as a pair of enantiomers. Furthermore, the presence of a carbon-carbon double bond in its cinnamyl substituent gives rise to geometric (E/Z) isomerism, with the commercially available form being the (E)-isomer.[1] In pharmaceutical development, the stereochemical configuration of a drug is of paramount importance, as different isomers can exhibit distinct pharmacological, pharmacokinetic, and toxicological profiles. This guide provides an in-depth technical framework for the analytical discovery and preparative-scale isolation of cinnarizine's stereoisomers, with a primary focus on its enantiomers. We will explore the underlying principles of chiral recognition, detail robust methodologies using modern chromatographic and electrophoretic techniques, and present self-validating protocols designed for immediate application in a research and development setting.
The Stereochemical Imperative: Why Isomer Separation is Non-Negotiable
First synthesized by Janssen Pharmaceutica in 1955, cinnarizine's therapeutic action is primarily attributed to its interference with signal transmission between the inner ear's vestibular apparatus and the hypothalamus, alongside its calcium channel blocking activity which promotes cerebral vasodilation.[1][2][4] The drug's efficacy and safety are intrinsically linked to its three-dimensional structure.
A molecule with a single chiral center, like cinnarizine, exists as two non-superimposable mirror images known as enantiomers.[5] These enantiomers are physically and chemically identical in an achiral environment but can interact differently with other chiral molecules, such as biological receptors and enzymes. This differential interaction is the cornerstone of stereoselective pharmacology. The Easson-Stedman hypothesis posits that for a chiral drug to elicit a biological response, it must bind to its receptor at a minimum of three points. Due to their different spatial arrangements, one enantiomer (the eutomer) may bind perfectly to a receptor site, while the other (the distomer) may bind weakly or not at all, potentially leading to inactivity, off-target effects, or even toxicity.
Therefore, the discovery, separation, and independent evaluation of cinnarizine's enantiomers are critical steps in comprehensive drug development, aligning with modern regulatory expectations that favor the development of single-enantiomer drugs over racemic mixtures.[6]
The Principle of Chiral Recognition
The separation of enantiomers is fundamentally a process of converting them into diastereomers, which have different physical properties and can be separated. In chiral chromatography, this is achieved by creating transient diastereomeric complexes between the enantiomers and a chiral selector, which is immobilized onto a stationary phase (a Chiral Stationary Phase or CSP) or added to the mobile phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation. The "three-point interaction model" is a useful paradigm for understanding this recognition, where interactions such as hydrogen bonds, π-π stacking, steric hindrance, and dipole-dipole forces contribute to the differential binding energy.[7][8]
Caption: A diagram illustrating differential binding of enantiomers to a chiral surface.
Analytical Scale Discovery: Choosing the Right Technology
The initial goal is to develop a robust analytical method capable of resolving the cinnarizine enantiomers with sufficient resolution and sensitivity. This method becomes the cornerstone for all subsequent work, including purity testing, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are the primary techniques for this purpose.[9]
| Technique | Principle | Advantages | Considerations | Best For |
| Chiral HPLC | Differential partitioning between a liquid mobile phase and a solid Chiral Stationary Phase (CSP). | Highly versatile, wide range of CSPs available, robust and well-understood technology. | Can use significant volumes of organic solvents, longer run times compared to SFC. | Method development, routine QC, high-resolution analysis.[10] |
| Chiral SFC | Differential partitioning between a supercritical fluid (CO₂) mobile phase and a CSP. | Very fast separations, significantly reduced organic solvent use (greener), lower backpressure.[11][12] | Requires specialized instrumentation, less suitable for highly polar, non-soluble compounds. | High-throughput screening, rapid analysis, preparative scale purification.[13] |
| Capillary Electrophoresis (CE) | Differential migration in an electric field within a capillary, using a chiral selector in the background electrolyte. | Extremely high separation efficiency, minimal sample and reagent consumption.[14] | Lower sensitivity without pre-concentration, less amenable to preparative scale. | Orthogonal method validation, analysis of complex matrices, scarce samples.[15][16] |
A Unified Workflow for Analytical Method Development
A systematic approach is crucial to efficiently develop a reliable chiral separation method. The following workflow is a field-proven strategy that minimizes wasted effort and ensures a robust final method.
Caption: A systematic workflow for developing a robust chiral analytical method.
Detailed Protocol: Chiral HPLC Method for Cinnarizine Enantiomers
This protocol describes a self-validating system for the analytical separation of cinnarizine enantiomers, based on common practices for separating basic antihistamine compounds.[17]
Objective: To achieve baseline separation (Resolution Rₛ > 1.5) of (R)- and (S)-cinnarizine.
1. Instrumentation and Materials:
-
HPLC system with UV detector (e.g., Agilent 1260, Waters Alliance).
-
Chiral Stationary Phase: Chiralpak® ID column (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.
-
Mobile Phase Solvents: n-Hexane (HPLC Grade), Isopropanol (IPA, HPLC Grade), Diethylamine (DEA, Reagent Grade).
-
Sample: Racemic Cinnarizine standard (1.0 mg/mL) dissolved in mobile phase.
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v).
-
Causality: Cinnarizine is a basic compound. The small amount of DEA acts as a competitor for active sites on the silica support, preventing peak tailing and improving peak shape.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 252 nm.[18]
-
Injection Volume: 10 µL.
3. Method Development & Optimization Steps:
-
Step 1 (Initial Run): Inject the racemic standard using the starting conditions. Assess the chromatogram for any sign of separation (e.g., peak broadening, a shoulder, or partial separation).
-
Step 2 (Optimize Solvent Strength): If resolution is poor, adjust the IPA concentration.
-
To increase retention and potentially improve resolution, decrease the IPA percentage (e.g., to 95:5:0.1).
-
To decrease retention, increase the IPA percentage (e.g., to 80:20:0.1).
-
-
Step 3 (System Suitability): Once baseline separation is achieved, perform five replicate injections of the standard.
-
The method is considered suitable if the relative standard deviation (%RSD) for retention time and peak area is < 2.0%, and the resolution (Rₛ) between the two enantiomer peaks is consistently > 1.5.
-
4. Method Validation Summary: The optimized method must be validated according to ICH Q2(R1) guidelines. The table below shows typical acceptance criteria.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | Ensure no interference from placebo or related substances. | Peaks are spectrally pure and well-resolved from others. |
| Linearity | Confirm proportional response to concentration. | Correlation coefficient (r²) > 0.999 over the desired range. |
| Precision (%RSD) | Measure repeatability of the method. | Intra-day and Inter-day RSD < 2.0%. |
| Accuracy (% Recovery) | Measure how close results are to the true value. | 98.0% - 102.0% recovery for spiked samples. |
| LOD / LOQ | Determine the lowest concentration that can be detected/quantified. | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ). |
| Robustness | Test the method's resilience to small changes. | Resolution remains > 1.5 with minor changes in flow rate, temp, etc. |
Preparative Scale Isolation: From Milligrams to Grams
After developing a successful analytical method, the next phase is to scale up the process to isolate sufficient quantities of each pure enantiomer for pharmacological and toxicological testing. Preparative chromatography (both HPLC and SFC) is the method of choice for this task.
The Challenge of Scale-Up: Moving from a 4.6 mm analytical column to a >20 mm preparative column is not a linear process. The primary goal shifts from achieving the highest possible resolution to maximizing throughput (mass of product isolated per unit time) while maintaining adequate purity.
Workflow for Preparative Isolation and Purification
Caption: A comprehensive workflow from an analytical method to isolated pure enantiomers.
Detailed Protocol: Preparative SFC for Cinnarizine Isomer Isolation
Objective: To isolate >100 mg of each cinnarizine enantiomer with an enantiomeric excess (e.e.) > 99%. SFC is often preferred for preparative work due to faster run times and easier solvent removal (CO₂ simply vents as a gas).[12]
1. Instrumentation and Materials:
-
Preparative SFC system with a UV detector and automated fraction collector.
-
Chiral Stationary Phase: Chiralpak® ID, 20 µm, 250 x 21.2 mm column.
-
Mobile Phase: Supercritical CO₂ and Methanol (HPLC Grade) with 0.2% DEA.
-
Causality: Methanol is a common co-solvent in SFC. Using a single organic modifier simplifies solvent removal post-collection compared to multi-solvent systems like hexane/IPA.
-
-
Sample: 1.0 gram of racemic cinnarizine dissolved in a minimal amount of methanol.
2. Scaled-Up Chromatographic Conditions:
-
Analytical Conditions: Flow = 1 mL/min on 4.6 mm ID column.
-
Preparative Column ID: 21.2 mm.
-
Scale-Up Factor: (21.2 / 4.6)² ≈ 21.2
-
Calculated Preparative Flow Rate: 1.0 mL/min * 21.2 = 21.2 mL/min . This is the total flow. The system will calculate the required CO₂ and methanol flow rates based on the desired percentage.
-
Mobile Phase: 85% CO₂, 15% Methanol w/ 0.2% DEA.
-
Temperature: 35 °C.
-
Back Pressure: 150 bar.
-
Injection: Stacked injections of 1.0 mL per cycle to maximize throughput.
3. Isolation and Purification Steps:
-
Step 1 (System Equilibration): Equilibrate the preparative system with the mobile phase until a stable baseline is achieved.
-
Step 2 (Fraction Collection Setup): Program the fraction collector to trigger collection when the UV signal rises above a set threshold and to cut fractions in the valley between the two enantiomer peaks.
-
Step 3 (Run and Collect): Perform the preparative run. The system will automatically inject the sample and collect the eluting peaks into separate vessels.
-
Step 4 (Purity Analysis): After the run, take a small aliquot from each collected fraction pool (one for the first-eluting enantiomer, one for the second). Analyze these aliquots using the validated analytical HPLC method to determine the enantiomeric purity of each pool.
-
Step 5 (Solvent Removal): Combine all fractions of a single enantiomer that meet the purity specification (e.g., >99% e.e.). Remove the methanol using a rotary evaporator. The CO₂ requires no removal. The result is a solid powder of the isolated, pure enantiomer.
-
Step 6 (Final Confirmation): Characterize the final products by measuring their optical rotation with a polarimeter. One enantiomer will rotate plane-polarized light in the (+) direction and the other in the (-) direction, confirming their identity as distinct enantiomers.
Conclusion
The discovery and isolation of cinnarizine isomers is a multi-step, science-driven process that is essential for modern drug development. It begins with a fundamental understanding of stereochemistry and the principles of chiral recognition. A systematic workflow, leveraging powerful analytical tools like HPLC and SFC, allows for the development of robust, self-validating methods for enantiomer resolution. These analytical methods are then strategically scaled up to preparative chromatography, enabling the isolation of pure enantiomers in quantities sufficient for critical downstream research. By following the detailed frameworks and protocols outlined in this guide, researchers and drug development professionals can efficiently navigate the complexities of chiral separation, ensuring the development of safer and more effective pharmaceutical products.
References
-
Hassan, S. S. M., et al. (2002). LC and TLC determination of cinnarizine in pharmaceutical preparations and serum. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 587-596. Available at: [Link]
-
Wikipedia. (n.d.). Cinnarizine. Retrieved January 25, 2026, from [Link]
-
Ali, I., et al. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules, 28(6), 2684. Available at: [Link]
-
Ghosh, C., et al. (2018). LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group containing drug: Cinnarizine. MOJ Bioequivalence & Bioavailability, 5(6), 332-337. Available at: [Link]
-
Metwally, F. H., et al. (2005). New Methods for Determination of Cinnarizine in Mixture with Piracetam by Spectrodensitometry, Spectrophotometry, and Liquid Chromatography. Journal of AOAC International, 88(6), 1684-1691. Available at: [Link]
-
Zarghi, A., et al. (2005). High-performance liquid chromatographic assay for cinnarizine in human plasma. Acta Poloniae Pharmaceutica, 62(5), 341-344. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1547484, Cinnarizine. Retrieved January 25, 2026, from [Link]
-
Al-Othman, Z. A., et al. (2023). Analytical method development and validation of cinnarizine and piracetam: An overview. International Journal of Pharmaceutical and Bio-Medical Science, 2(1), 1-10. Available at: [Link]
-
El-Gindy, A., et al. (2014). Exploring Novel Isocratic HPLC Method for Quantitative Determination of Cinnarizine and Piracetam in Their Capsule Preparations. Journal of Chromatographic Science, 52(7), 651-656. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Cinnarizine. Retrieved January 25, 2026, from [Link]
-
Fisch, L. (2015, October 6). Introduction to Stereochemistry Enantiomers and Chiral Molecules. YouTube. Available at: [Link]
-
Jabirian, H., et al. (2024). Chromatographic Separation of Antihistamine Drugs using HPLC. Jabirian Journal of Biointerface Research in Pharmaceutics and Applied Chemistry, 4(2), 1-10. Available at: [Link]
-
Walash, M. I., et al. (2019). Experimentally designed chromatographic method for the simultaneous analysis of dimenhydrinate, cinnarizine and their toxic impurities. RSC Advances, 9(42), 24523-24536. Available at: [Link]
-
Li, Y., et al. (2019). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry, 43(1), 323-330. Available at: [Link]
-
Deeb, S. E., et al. (2012). Simultaneous Chiral Separation of Four H1-Antihistamines by Capillary Zone Electrophoresis Using a Dual Cyclodextrin System. Chirality, 24(9), 727-733. Available at: [Link]
-
Mathew, P. G., et al. (2017). Cinnarizine: A Contemporary Review. Journal of The Association of Physicians of India, 65(4), 81-84. Available at: [Link]
- Google Patents. (2013). CN103254152A - New synthesis method of cinnarizine.
-
Angelov, T. M., et al. (1998). HPLC determination of cinnarizine in workplace air. Journal of Liquid Chromatography & Related Technologies, 21(15), 2391-2397. Available at: [Link]
-
Berthod, A. (2006). Chiral Recognition Mechanisms. Analytical Chemistry, 78(7), 2093-2099. Available at: [Link]
-
Nováková, L., & Perrenoud, B. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-102. Available at: [Link]
-
Wang, L., et al. (2016). Enantiomeric Recognition and Separation by Chiral Nanoparticles. Nanomaterials, 6(8), 143. Available at: [Link]
-
Imre, S., et al. (2012). CHIRAL SEPARATION OF CETIRIZINE ENANTIOMERS BY CYCLODEXTRIN MEDIATED CAPILLARY ELECTROPHORESIS. Farmacia, 60(5), 643-651. Available at: [Link]
-
Casani, A. P., et al. (2022). Efficacy and Pharmacological Appropriateness of Cinnarizine and Dimenhydrinate in the Treatment of Vertigo and Related Symptoms. Journal of Clinical Medicine, 11(20), 6122. Available at: [Link]
-
Pereira, M. M., et al. (2021). Recognition and Sensing of Chiral Organic Molecules by Chiral Porphyrinoids: A Review. Chemosensors, 9(8), 204. Available at: [Link]
-
De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. Available at: [Link]
-
Muntean, D. L., et al. (2013). Simultaneous Determination of Loratadine, Desloratadine and Cetirizine by Capillary Zone Electrophoresis. Revista de Chimie, 64(1), 58-61. Available at: [Link]
-
Zhang, Y., et al. (2023). A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. Journal of Pharmaceutical Analysis, 13(5), 451-464. Available at: [Link]
-
El-Gindy, A., et al. (2005). Optimization by factorial design of a capillary zone electrophoresis method for the simultaneous separation of antihistamines. Journal of Pharmaceutical and Biomedical Analysis, 37(1), 33-42. Available at: [Link]
-
Khan Academy. (n.d.). Chiral carbon & chiral drugs | Stereochemistry. Retrieved January 25, 2026, from [Link]
-
Rajan, S. T., & Kumar, D. S. (2012). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. International Journal of Pharmaceutical Sciences Review and Research, 14(1), 116-121. Available at: [Link]
-
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. Available at: [Link]
-
Karuppasamy, M., et al. (2023). Mechanochemical synthesis of antihistamine active pharmaceutical ingredient cinnarizine. Chemical Communications, 59(80), 12015-12018. Available at: [Link]
-
MIMS. (n.d.). Cinnarizine. Retrieved January 25, 2026, from [Link]
-
Patel, J., & Patel, C. (2024). Stability-Indicating RP-HPLC Method Development and Validation for Simultaneous estimation of Cinnarizine and Piracetam bulk and pharmaceutical dosage form. African Journal of Biomedical Research, 27(3), 1-8. Available at: [Link]
Sources
- 1. Cinnarizine - Wikipedia [en.wikipedia.org]
- 2. Cinnarizine | C26H28N2 | CID 1547484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cinnarizine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. m.youtube.com [m.youtube.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Chromatographic Separation of Antihistamine Drugs using HPLC | Jabirian Journal of Biointerface Research in Pharmaceutics and Applied Chemistry [sprinpub.com]
- 10. mdpi.com [mdpi.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. (PDF) Optimization by factorial design of a capillary zone electrophoresis method for the simultaneous separation of antihistamines [academia.edu]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous Determination of Loratadine, Desloratadine and Cetirizine by Capillary Zone Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. ukaazpublications.com [ukaazpublications.com]
An In-Depth Technical Guide to the Therapeutic Potential of Cinnarizine: A Focus on the Knowledge Gap of the (Z)-Isomer
A Note to the Researcher: This technical guide addresses the current scientific understanding of Cinnarizine's therapeutic effects. However, a comprehensive literature search reveals a significant gap in knowledge specifically concerning the (Z)-Cinnarizine isomer. The vast majority of published research does not differentiate between the geometric isomers of Cinnarizine, implicitly focusing on the commercially available and more stable (E)-isomer. Consequently, this document provides a detailed overview of Cinnarizine's established pharmacology and clinical applications, while highlighting the unexplored potential and critical need for research into the distinct properties of the (Z)-isomer.
Introduction to Cinnarizine: A Multi-Modal Agent
Cinnarizine is a piperazine derivative first synthesized in 1955, initially investigated for its antihistaminic properties.[1] Over decades of clinical use, it has established itself as a versatile therapeutic agent, primarily for the management of vestibular disorders and motion sickness.[1] Its therapeutic efficacy stems from a complex mechanism of action that includes calcium channel blockade, histamine H1 receptor antagonism, and dopamine D2 receptor antagonism.[2][3] This multi-target profile contributes to its wide range of physiological effects, from vasorelaxation to suppression of nausea and vertigo.
Cinnarizine's chemical structure features a carbon-carbon double bond in the cinnamyl group, allowing for the existence of (E) and (Z) geometric isomers. While the commercially available form is predominantly the (E)-isomer, the distinct pharmacological profile of the (Z)-isomer remains largely uninvestigated. This guide will delve into the known therapeutic landscape of Cinnarizine, with the explicit understanding that this knowledge base is overwhelmingly built on the study of the (E)-isomer or an undefined mixture.
Established Therapeutic Applications of Cinnarizine
Cinnarizine is widely prescribed for a variety of conditions, primarily related to the vestibular system and circulatory disorders.
Vestibular Disorders
Cinnarizine is a first-line treatment for vertigo of both central and peripheral origin.[4] Its efficacy in managing symptoms such as dizziness, tinnitus, nausea, and vomiting associated with Ménière's disease and other labyrinthine disorders is well-documented.[2][4] The therapeutic effect in these conditions is attributed to its ability to improve microcirculation in the inner ear and its inhibitory action on the vestibular sensory cells.[3]
Motion Sickness
The antihistaminic and antiemetic properties of Cinnarizine make it an effective prophylactic and treatment for motion sickness.[1] By blocking histamine H1 receptors in the brain, it mitigates the conflicting signals between the vestibular system and the eyes that lead to nausea and vomiting.[5]
Cerebrovascular and Peripheral Vascular Disorders
Cinnarizine's calcium channel blocking activity leads to vasodilation, which can improve blood flow.[6] This has led to its use in managing symptoms of cerebrovascular disorders and peripheral vascular disease, although its efficacy in these areas is still a subject of ongoing research.[7]
The Unexplored Frontier: (Z)-Cinnarizine
The critical knowledge gap lies in the characterization of the (Z)-Cinnarizine isomer. Geometric isomerism can significantly impact a molecule's pharmacological properties due to differences in steric hindrance, receptor binding affinity, and metabolic stability. It is plausible that (Z)-Cinnarizine possesses a distinct therapeutic profile, potentially offering advantages in efficacy, selectivity, or safety over the (E)-isomer.
The synthesis of the (Z)-isomer of the precursor cinnamyl chloride is documented, suggesting that the stereoselective synthesis of (Z)-Cinnarizine is feasible. However, a thorough review of the scientific literature reveals a lack of studies that have isolated and pharmacologically evaluated this specific isomer.
Mechanistic Insights: A Foundation for Future (Z)-Isomer Research
Understanding the established mechanisms of Cinnarizine provides a framework for hypothesizing the potential actions of its (Z)-isomer.
Calcium Channel Blockade
Cinnarizine is a selective antagonist of T-type and L-type voltage-gated calcium channels.[1][2] This action is crucial for its vasodilatory effects and its ability to modulate neuronal excitability in the vestibular system. The spatial arrangement of the cinnamyl group in the (Z)-isomer could alter its interaction with the calcium channel binding pocket, potentially leading to differences in potency or selectivity.
Histamine H1 Receptor Antagonism
As a first-generation antihistamine, Cinnarizine's sedative and antiemetic effects are mediated by its antagonism of H1 receptors.[5] The conformation of the molecule is critical for receptor binding, and it is conceivable that the (Z)-isomer exhibits a different affinity for the H1 receptor.
Dopamine D2 Receptor Antagonism
Cinnarizine also displays activity at dopamine D2 receptors, which can contribute to its antiemetic effects but also to extrapyramidal side effects in some individuals.[2] Investigating the D2 receptor binding profile of (Z)-Cinnarizine would be crucial to assess its potential for a more favorable side-effect profile.
Signaling Pathway of Cinnarizine's Multi-Modal Action
Sources
- 1. Formulation and Characterization of Cinnarizine Targeted Aural Transfersomal Gel for Vertigo Treatment: A Pharmacokinetic Study on Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cinnarizine | C26H28N2 | CID 1547484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Efficacy and Pharmacological Appropriateness of Cinnarizine and Dimenhydrinate in the Treatment of Vertigo and Related Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A double-blind crossover study comparing betahistine and cinnarizine in the treatment of recurrent vertigo in patients in general practice [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
Methodological & Application
Application Note: A Guide to the Analytical Determination of Cinnarizine
Introduction: Navigating the Analytical Landscape of Cinnarizine
Cinnarizine is a widely used antihistamine and calcium channel blocker, primarily prescribed for the management of vertigo, motion sickness, and other vestibular disorders. Chemically, it is (E)-1-(diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine[1][2]. The therapeutic activity of Cinnarizine is attributed to its (E)-isomer, which is the form recognized by major pharmacopoeias, including the European Pharmacopoeia (EP) and the British Pharmacopoeia (BP)[1][2].
The existence of a corresponding (Z)-isomer, a geometric isomer arising from the configuration around the carbon-carbon double bond in the cinnamyl group, presents a critical consideration for analytical scientists. While the (E)-isomer is the active pharmaceutical ingredient (API), the (Z)-isomer may be present as a process-related impurity or a degradation product. Therefore, robust analytical methods are essential not only for the accurate quantification of the active (E)-Cinnarizine but also for the detection and control of the (Z)-isomer and other related substances to ensure the safety and efficacy of the final drug product.
This application note provides a comprehensive guide to the state-of-the-art analytical methods for the determination of Cinnarizine. We will delve into the principles and protocols of various techniques, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the cornerstone of modern pharmaceutical analysis. This guide is intended for researchers, quality control analysts, and drug development professionals seeking to establish and validate reliable analytical methodologies for Cinnarizine.
Chromatographic Techniques: The Gold Standard for Cinnarizine Analysis
Chromatography is the most powerful and widely employed technique for the analysis of Cinnarizine, offering the high specificity required to separate the API from its impurities and degradation products.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the predominant method for Cinnarizine analysis due to its versatility, precision, and ability to resolve complex mixtures. The choice of a non-polar stationary phase (typically C18 or C8) and a polar mobile phase allows for the effective retention and separation of the relatively non-polar Cinnarizine molecule.
Causality in Method Development: The selection of chromatographic conditions is paramount for achieving optimal separation. The mobile phase composition, particularly the ratio of organic solvent (e.g., acetonitrile or methanol) to an aqueous buffer, controls the retention time of Cinnarizine. The pH of the buffer is a critical parameter; as Cinnarizine is a basic compound, a slightly acidic pH (around 4-6) ensures it is in its ionized form, leading to better peak shape and retention on a C18 column. The choice of detector wavelength, typically around 226-252 nm, is based on the UV absorbance maxima of Cinnarizine, ensuring high sensitivity[3][4].
Protocol 1: RP-HPLC for the Assay of Cinnarizine in Pharmaceutical Tablets
This protocol is a representative method for the quantification of Cinnarizine in a solid dosage form.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: Luna C18 (250 x 4.6 mm, 5 µm) or equivalent[3].
-
Mobile Phase: A mixture of acetonitrile and 0.05 M orthophosphoric acid (70:30, v/v)[3]. The final pH should be adjusted as needed for optimal peak shape.
-
Flow Rate: 1.0 mL/min[3].
-
Column Temperature: 30 °C.
-
Detection Wavelength: 226 nm[3].
-
Injection Volume: 20 µL.
-
-
Procedure:
-
Standard Solution Preparation: Accurately weigh about 25 mg of Cinnarizine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 250 µg/mL. Further dilute to a working concentration of approximately 25 µg/mL.
-
Sample Preparation: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of Cinnarizine and transfer to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm nylon filter, discarding the first few mL of the filtrate. Dilute the filtrate with the mobile phase to a final concentration of approximately 25 µg/mL.
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.
-
Calculation: Calculate the amount of Cinnarizine in the tablet portion taken using the peak areas of the sample and standard solutions.
-
Protocol 2: Stability-Indicating RP-HPLC Method
A stability-indicating method is crucial to separate Cinnarizine from its degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light). This ensures that the measured analyte is solely the intact drug.
-
Forced Degradation Study:
-
Acid Hydrolysis: Reflux the drug solution in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the drug solution in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours[5].
-
Neutralize the acidic and basic solutions before injection.
-
-
Chromatographic Analysis: Analyze the stressed samples using the HPLC method described in Protocol 1. The method is considered stability-indicating if the degradation product peaks are well-resolved from the Cinnarizine peak (resolution > 1.5).
Separation of (Z)- and (E)-Isomers:
While most standard RP-HPLC methods may not separate the geometric isomers of Cinnarizine, specific conditions can be developed to achieve this. The separation of E/Z isomers can often be accomplished on C18 columns by optimizing the mobile phase composition and temperature. In some cases, specialized stationary phases, such as those used in chiral chromatography, have been shown to be effective for separating geometric isomers of other compounds and could be explored for Cinnarizine[6].
Method Validation:
Any developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.
| Parameter | Typical Acceptance Criteria for Cinnarizine Analysis |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 2-14 µg/mL[7]. |
| Accuracy | 98.0% - 102.0% recovery. |
| Precision | Repeatability (Intra-day) RSD ≤ 2.0%; Intermediate Precision (Inter-day) RSD ≤ 2.0%. |
| LOD | Typically in the range of 0.006 - 0.6 µg/mL[3][7]. |
| LOQ | Typically in the range of 0.02 - 1.2 µg/mL[3][7]. |
| Specificity | The Cinnarizine peak should be free from interference from placebo, impurities, and degradation products. |
| Robustness | The method should remain unaffected by small, deliberate variations in parameters like mobile phase composition, pH, flow rate, and column temperature. |
British Pharmacopoeia (BP) Method for Cinnarizine Tablets
The BP employs a gradient RP-HPLC method for the assay and related substances testing of Cinnarizine tablets. This authoritative method provides a benchmark for quality control.
-
Column: Hypersil BDS C18 (100 mm x 4.6 mm, 3 µm)[8].
-
Mobile Phase A: 1.0% w/v ammonium acetate[8].
-
Mobile Phase B: 0.2% v/v glacial acetic acid in acetonitrile[8].
-
Gradient Elution: A gradient program is used, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to elute Cinnarizine and any related substances[8].
-
Detection: UV, 230 nm[8].
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler, high-throughput alternative to HPLC for the quantification of Cinnarizine, especially for routine quality control.
Protocol 3: HPTLC-Densitometry for Cinnarizine Quantification
-
Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates.
-
Mobile Phase: A mixture of benzene, methanol, and formic acid (80:17:3, v/v/v) has been reported to be effective[9].
-
Sample Application: Apply standard and sample solutions as bands using an automated applicator.
-
Development: Develop the plate in a saturated chromatographic chamber.
-
Detection and Quantification: After drying the plate, scan the bands using a densitometer at 252 nm[4]. The peak area is proportional to the concentration of Cinnarizine.
Spectroscopic Methods
UV-Visible spectrophotometry is a simple and cost-effective method for the assay of Cinnarizine in bulk drug or simple pharmaceutical formulations. However, it lacks the specificity of chromatographic methods and is susceptible to interference from excipients or impurities that absorb at the same wavelength.
Protocol 4: UV-Visible Spectrophotometric Assay of Cinnarizine
-
Instrumentation: A double-beam UV-Visible spectrophotometer.
-
Solvent: 0.1 M Hydrochloric Acid (HCl).
-
Procedure:
-
Determination of λmax: Scan a dilute solution of Cinnarizine in 0.1 M HCl from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 252 nm[4].
-
Calibration Curve: Prepare a series of standard solutions of Cinnarizine in 0.1 M HCl and measure their absorbance at 252 nm. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare a solution of the Cinnarizine sample in 0.1 M HCl of a known concentration. Measure its absorbance at 252 nm and determine the concentration from the calibration curve.
-
Visualized Workflows
To aid in the practical implementation of these methods, the following diagrams illustrate typical workflows.
Caption: Workflow for the HPLC analysis of Cinnarizine tablets.
Conclusion and Recommendations
For the comprehensive analysis of Cinnarizine, a stability-indicating RP-HPLC method is the recommended approach. It provides the necessary specificity to distinguish the active (E)-isomer from potential impurities, including the (Z)-isomer and various degradation products. While methods specifically designed for the baseline separation of (Z)- and (E)-Cinnarizine are not widely reported, the principles of geometric isomer separation using HPLC can be applied to develop such a method if required, likely involving careful optimization of mobile phase, temperature, and potentially the use of specialized columns. For routine quality control where the impurity profile is well-characterized, HPTLC and UV-Visible spectrophotometry can serve as rapid and cost-effective alternatives. All methods must be rigorously validated to ensure they are fit for their intended purpose, providing reliable data for drug development, quality control, and regulatory submissions.
References
-
Vahith, E., Balakrishnan, A., Ramaswamy, V., & Natesan, S. (2024). Stability-Indicating RP-HPLC Method Development and Validation for Simultaneous estimation of Cinnarizine and Piracetam bulk and in Capsule dosage form. African Journal of Biomedical Research, 27(3). Available at: [Link]
-
Ravi, P., Pravallika, K. E., & Yashaswini, M. (2017). Stability indicating RP-HPLC Method for Simultaneous Estimation of Domperidone and Cinnarizine in Bulk and Pharmaceuticeutical D. International Journal of Pharmaceutical Sciences Review and Research, 47(2), 45-52. Available at: [Link]
-
Vedashri, J., et al. (2023). A validated RP-HPLC method for the estimation of Cinnarizine in tablet formulation: evaluation of intrinsic stability, greenness and whiteness matrices. Future Journal of Pharmaceutical Sciences, 9(1), 63. Available at: [Link]
- European Pharmacopoeia (Ph. Eur.). (n.d.). Cinnarizine Monograph. EDQM.
-
Hassan, S. S. M., Elmosallamy, M. A. F., & Abbas, A. B. M. (2002). LC and TLC determination of cinnarizine in pharmaceutical preparations and serum. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 711–719. Available at: [Link]
-
Hassan, S. S. M., Elmosallamy, M. A. F., & Abbas, A. B. M. (2002). LC and TLC determination of cinnarizine in pharmaceutical preparations and serum. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 711–719. Available at: [Link]
-
Rosseel, M. T., & Lefebvre, R. A. (2007). High-performance liquid chromatographic assay for cinnarizine in human plasma. Acta Poloniae Pharmaceutica, 63(5), 407-411. Available at: [Link]
-
Sudha, T., et al. (2023). Analytical method development and validation of cinnarizine and piracetam: An overview. Annals of Phytomedicine, 12(2), 289-293. Available at: [Link]
-
Patel, D. J., & Patel, D. J. (2014). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS ESTIMATION OF CINNARIZINE AND DIMENHYDRINATE IN TABLET DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research, 5(11), 4885-4890. Available at: [Link]
-
ResearchGate. (n.d.). Direct separation of the enantiomers of cetirizine and related compounds by reversed-phase chiral HPLC. Available at: [Link]
- British Pharmacopoeia. (2019). Cinnarizine Tablets.
-
ResearchGate. (n.d.). How to separate E and Z isomers?. Available at: [Link]
-
Li, H., et al. (2019). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry, 43(3), 1369-1376. Available at: [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). CINNARIZINE. Ph. Eur. Reference Standard. Available at: [Link]
-
Orochem Technologies Inc. (2018, January 4). Chirality and the Separation of Enantiomers by Liquid Chromatography [Video]. YouTube. Available at: [Link]
- European Pharmacopoeia 6.0. (2008). Cinnarizine. EDQM.
-
Inam, F., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 481. Available at: [Link]
-
British Pharmacopoeia. (2019). Cinnarizine Tablets. Available at: [Link]
-
University of Helsinki. (n.d.). HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. HELDA. Available at: [Link]
-
ResearchGate. (n.d.). CHIRAL SEPARATION OF CETIRIZINE ENANTIOMERS BY CYCLODEXTRIN MEDIATED CAPILLARY ELECTROPHORESIS. Available at: [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.). CINNARIZINE CRS. EDQM - Catalogue. Available at: [Link]
-
Reddy, G. S., et al. (2008). Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 384-390. Available at: [Link]
Sources
- 1. drugfuture.com [drugfuture.com]
- 2. uspbpep.com [uspbpep.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ukaazpublications.com [ukaazpublications.com]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. Making sure you're not a bot! [helda.helsinki.fi]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. LC and TLC determination of cinnarizine in pharmaceutical preparations and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Separation of Cinnarizine and its Geometric (E/Z) Isomer
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the effective separation of (E)-Cinnarizine from its geometric isomer, (Z)-Cinnarizine. The (Z)-isomer is a known impurity of Cinnarizine, designated as Cinnarizine EP Impurity B. Ensuring the separation of these isomers is critical for the accurate quality control and stability assessment of Cinnarizine in pharmaceutical formulations. This document provides a comprehensive protocol, explains the scientific rationale behind the method development, and offers insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Isomeric Purity for Cinnarizine
Cinnarizine is a widely used antihistamine and calcium channel blocker, primarily employed for the management of vertigo, motion sickness, and other vestibular disorders.[1] Its chemical structure, (E)-1-(diphenylmethyl)-4-(3-phenyl-2-propenyl)piperazine, contains a carbon-carbon double bond in the cinnamyl group, giving rise to geometric isomerism. The commercially available and therapeutically active form is the (E)-isomer (trans). The corresponding (Z)-isomer (cis) is considered an impurity and its levels must be controlled to ensure the safety and efficacy of the drug product.[2]
Forced degradation studies, particularly under photolytic stress, can induce the isomerization of the (E)-Cinnarizine to the (Z)-isomer.[3] Therefore, a stability-indicating analytical method capable of resolving these two isomers is essential for routine quality control and regulatory compliance. This application note details such a method, developed using the principles of reversed-phase chromatography.
Chromatographic Principles and Method Rationale
The separation of geometric isomers by reversed-phase HPLC is predicated on subtle differences in their physicochemical properties. The (E) and (Z)-isomers of Cinnarizine, while having the same molecular weight and elemental composition, differ in their spatial arrangement. This leads to variations in their dipole moments, molecular shape, and consequently, their van der Waals interactions with the stationary phase.[4]
Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is the industry standard for the analysis of moderately nonpolar compounds like Cinnarizine.[5] The long alkyl chains provide a hydrophobic environment that facilitates differential partitioning of the isomers based on their subtle polarity differences. The planar structure of the aromatic rings in Cinnarizine also allows for potential π-π interactions with the stationary phase.
Mobile Phase Optimization: The mobile phase composition is a critical factor in achieving the desired separation. A mixture of an organic modifier (acetonitrile or methanol) and an aqueous buffer is typically employed.
-
Organic Modifier: Acetonitrile is often preferred over methanol for the analysis of compounds containing aromatic rings, as it can offer different selectivity.[5]
-
Aqueous Buffer and pH: Cinnarizine is a basic compound with two ionizable nitrogen atoms in the piperazine ring. Controlling the pH of the mobile phase is crucial for ensuring good peak shape and consistent retention times. An acidic pH (around 3-4) will ensure that the piperazine nitrogens are protonated, leading to a more polar analyte that interacts appropriately with the C18 stationary phase. An acetate or phosphate buffer is suitable for maintaining a stable pH.[6][7]
Detection: Cinnarizine possesses a strong chromophore due to its aromatic rings and conjugated double bond, making UV detection a suitable and sensitive technique. A photodiode array (PDA) detector is highly recommended as it allows for the monitoring of multiple wavelengths simultaneously and can provide spectral information to confirm the identity and purity of each peak.[2] The typical UV maximum for Cinnarizine is around 230 nm.[3]
Experimental Protocols
Materials and Reagents
-
(E)-Cinnarizine reference standard
-
(Z)-Cinnarizine (Cinnarizine EP Impurity B) reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Chromatography data system (CDS) for data acquisition and processing.
Chromatographic Conditions
A summary of the recommended HPLC conditions is provided in the table below.
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10 mM Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A, 30% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Photodiode Array (PDA) at 230 nm |
| Run Time | Approximately 15 minutes |
Standard and Sample Preparation
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of (E)-Cinnarizine reference standard and transfer to a 10 mL volumetric flask.
-
Dissolve in methanol and make up to volume.
-
Prepare a separate stock solution for (Z)-Cinnarizine in the same manner.
Working Standard Solution (100 µg/mL):
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Dilute to volume with the mobile phase.
System Suitability Solution:
-
Prepare a mixed solution containing approximately 100 µg/mL of (E)-Cinnarizine and 10 µg/mL of (Z)-Cinnarizine in the mobile phase. This solution will be used to verify the resolution between the two isomers.
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of Cinnarizine and transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute 1 mL of the filtered solution to 10 mL with the mobile phase to obtain a final concentration of approximately 100 µg/mL.
Method Validation and System Suitability
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1]
System Suitability: Inject the system suitability solution. The resolution between the (E)-Cinnarizine and (Z)-Cinnarizine peaks should be greater than 2.0. The tailing factor for the (E)-Cinnarizine peak should be less than 2.0, and the relative standard deviation for replicate injections should be less than 2.0%.
Visualizing the Workflow
The following diagram illustrates the key steps in the analytical workflow for the separation of Cinnarizine isomers.
Caption: HPLC workflow for Cinnarizine isomer analysis.
Logical Approach to Method Development
The development of this method follows a logical progression to ensure robustness and reliability.
Caption: Logical flow for Cinnarizine isomer separation method development.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust means for the separation and quantification of (E)-Cinnarizine and its geometric (Z)-isomer. By employing a standard C18 column and a carefully optimized mobile phase, baseline separation can be achieved, allowing for the accurate assessment of isomeric purity in bulk drug substances and finished pharmaceutical products. The use of a PDA detector further enhances the method's specificity. This protocol serves as a valuable resource for quality control laboratories and researchers involved in the development and analysis of Cinnarizine formulations.
References
-
Abdel-Hay, M. H., et al. (2021). Experimentally designed chromatographic method for the simultaneous analysis of dimenhydrinate, cinnarizine and their toxic impurities. RSC Advances, 11(35), 21528-21538. Available at: [Link]
-
Hassan, S. S. M., et al. (2002). LC and TLC determination of cinnarizine in pharmaceutical preparations and serum. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 711-719. Available at: [Link]
-
Navaneethan, G., et al. (2013). Stability indicating and simultaneous determination of cinnarizine and piracetam from capsule dosage form by reversed phase high performance liquid chromatography. Indian Journal of Pharmaceutical Sciences, 75(5), 599-603. Available at: [Link]
-
Vahith, E., et al. (2024). Stability-Indicating RP-HPLC Method Development and Validation for Simultaneous estimation of Cinnarizine and Piracetam bulk and in Capsule dosage form. African Journal of Biomedical Research, 27(3), 361-368. Available at: [Link]
-
Patel, A. B., et al. (2022). Validated Photodiode Array Based Stability Indicating RP-HPLC Method for Simultaneous Estimation of Cinnarizine and Domperidone Maleate in Tablet Dosage Form. Research Journal of Pharmacy and Technology, 15(11), 5035-5040. Available at: [Link]
-
Naga Sirisha, M., & Shanta Kumari, A. (2013). Validated rp-hplc method for simultaneous estimation of cinnarizine and domperidone in bulk and pharmaceutical dosage form. International Journal of Research in Pharmaceutical and Nano Sciences, 2(2), 227-234. Available at: [Link]
-
Samanidou, V., & Papadoyannis, I. (2007). Twenty Years of Separation of Cis-Trans (Z)-(E) Isomers. Separation & Purification Reviews, 36(1), 1-43. Available at: [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Available at: [Link]
-
ResearchGate. (2014). How can we separate E and Z isomer on C18 column (non-stereospecific)? Available at: [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. rjptonline.org [rjptonline.org]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Experimentally designed chromatographic method for the simultaneous analysis of dimenhydrinate, cinnarizine and their toxic impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC and TLC determination of cinnarizine in pharmaceutical preparations and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantioselective Analysis of Cinnarizine by Chiral High-Performance Liquid Chromatography
Abstract
This application note presents a detailed protocol for the chiral separation of cinnarizine enantiomers using High-Performance Liquid Chromatography (HPLC). Cinnarizine, a piperazine derivative with antihistaminic and calcium channel blocking properties, possesses a single chiral center, necessitating the separation and quantification of its enantiomers for pharmaceutical development and quality control. This guide provides a comprehensive methodology, including the rationale for column and mobile phase selection, a step-by-step protocol, and data analysis guidelines. The method utilizes a polysaccharide-based chiral stationary phase, which is highly effective for the resolution of basic drug compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the chromatographic analysis of chiral molecules.
Introduction: The Imperative of Chiral Separation for Cinnarizine
Cinnarizine is a widely used pharmaceutical agent for the management of vertigo, motion sickness, and other vestibular disorders. The molecule contains a stereocenter at the diphenylmethyl moiety, and as with many chiral drugs, the individual enantiomers can exhibit distinct pharmacological and toxicological profiles. Regulatory bodies increasingly mandate the characterization of individual enantiomers in a drug product, as one enantiomer may be responsible for the therapeutic effect while the other could be inactive or even contribute to adverse effects.[1] Therefore, a robust and reliable analytical method for the enantioselective separation of cinnarizine is crucial for ensuring its safety and efficacy.
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the predominant technique for the separation of enantiomers in the pharmaceutical industry.[2] Polysaccharide-based CSPs, in particular derivatives of amylose and cellulose, have demonstrated broad applicability and high success rates for the resolution of a wide range of chiral compounds, including basic drugs like cinnarizine.[3][4]
This application note provides a well-founded starting protocol for the chiral separation of cinnarizine enantiomers, based on established methods for structurally similar antihistamines and basic compounds.[5][6]
Physicochemical Properties of Cinnarizine
A thorough understanding of the analyte's properties is fundamental to developing a successful chromatographic method.
| Property | Value | Significance for Chiral HPLC |
| Molecular Formula | C₂₆H₂₈N₂ | Influences solubility and potential interactions with the stationary phase. |
| Molecular Weight | 368.5 g/mol | Relevant for calculating concentrations and assessing detection limits. |
| pKa | 7.4 (predicted) | As a basic compound, the pKa indicates that mobile phase pH will significantly impact retention and peak shape. The use of a basic additive is recommended to suppress the ionization of the piperazine nitrogens and minimize tailing. |
| Solubility | Practically insoluble in water. Soluble in organic solvents like ethanol and methanol. | Dictates the choice of sample diluent and mobile phase composition. A non-polar or polar organic mobile phase is suitable. |
| UV Absorbance | λmax at approximately 252 nm | Provides a suitable wavelength for UV detection, ensuring good sensitivity.[7] |
The Science of Separation: Chiral Recognition on Polysaccharide-Based CSPs
The enantioselective separation of cinnarizine is achieved through the differential interaction of its enantiomers with the chiral stationary phase. Polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate), create a chiral environment through their helical polymer structure.[8]
Mechanism of Chiral Recognition:
The separation is governed by a combination of intermolecular interactions between the analyte and the chiral selector, which include:[7]
-
Hydrogen Bonding: The carbamate groups on the polysaccharide backbone can act as hydrogen bond donors and acceptors.
-
π-π Interactions: The aromatic rings in both cinnarizine and the phenylcarbamate groups of the CSP can engage in π-π stacking.
-
Steric Interactions: The three-dimensional structure of the chiral selector creates grooves and cavities into which the enantiomers can fit. One enantiomer will typically have a more stable, lower-energy interaction with the CSP, leading to a longer retention time.[9]
For basic compounds like cinnarizine, the piperazine nitrogens can interact strongly with residual silanols on the silica support of the CSP, leading to peak tailing. The addition of a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase is crucial. The DEA competes with the analyte for these active sites, resulting in improved peak symmetry and efficiency.[10]
Experimental Protocol: Chiral HPLC of Cinnarizine Enantiomers
This protocol provides a robust starting point for the chiral separation of cinnarizine. Optimization may be required based on the specific instrumentation and column used.
Materials and Reagents
-
Cinnarizine racemic standard
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
Diethylamine (DEA), analytical grade
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | A standard HPLC system with a UV detector. | Provides the necessary platform for the analysis. |
| Chiral Column | Chiralpak® AD-H , 250 x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate)) | This CSP has a proven track record for separating basic, aromatic compounds, including antihistamines.[3][6] |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) | A typical normal-phase eluent for polysaccharide CSPs. The ratio of hexane to alcohol controls the elution strength, and DEA improves peak shape for the basic analyte.[11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 25 °C | Temperature can influence enantioselectivity; maintaining a constant temperature ensures reproducibility. |
| Detection | UV at 252 nm | Corresponds to the UV maximum of cinnarizine, ensuring optimal sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Diluent | Mobile Phase | Ensures compatibility with the chromatographic system and good peak shape. |
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic cinnarizine and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
System Suitability
Before sample analysis, perform at least five replicate injections of the working standard solution to evaluate the system's performance.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 between the two enantiomer peaks |
| Tailing Factor (Tf) | ≤ 2.0 for both enantiomer peaks |
| Relative Standard Deviation (RSD) for Peak Area | ≤ 2.0% |
Data Analysis and Interpretation
The primary objective is to determine the enantiomeric purity of a sample. This is typically expressed as the percentage of the undesired enantiomer relative to the total amount of both enantiomers.
Calculation of Enantiomeric Purity:
According to ICH guidelines, the reporting threshold for impurities is generally 0.05%. Therefore, the analytical method must be sensitive enough to detect and quantify the minor enantiomer at this level.
Method Validation and Robustness
A comprehensive validation of this method should be performed in accordance with ICH Q2(R1) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the enantiomers in the presence of impurities and degradation products.
-
Linearity: The method should be linear over a range of concentrations, typically from the reporting threshold to 120% of the specification for the undesired enantiomer.
-
Accuracy: Determined by recovery studies of the undesired enantiomer spiked into the desired enantiomer.
-
Precision: Assessed at the level of repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Quantification (LOQ): The lowest concentration of the undesired enantiomer that can be reliably quantified. The LOQ should be at or below the reporting threshold.
-
Robustness: The method's ability to remain unaffected by small, deliberate variations in chromatographic conditions (e.g., mobile phase composition, flow rate, temperature).
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the ratio of hexane to alcohol. A lower alcohol content generally increases retention and may improve resolution. |
| Peak Tailing | Insufficient suppression of silanol interactions. | Increase the concentration of DEA in the mobile phase (e.g., to 0.2%). |
| No Separation | The chosen CSP is not suitable. | Screen other polysaccharide-based CSPs, such as those with different selectors (e.g., cellulose-based) or different substituents on the phenylcarbamate groups. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or column temperature. | Ensure proper mobile phase mixing and a stable column temperature. |
Visualization of the Workflow
Caption: Workflow for the chiral HPLC analysis of cinnarizine.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of cinnarizine enantiomers by HPLC. The use of a polysaccharide-based chiral stationary phase with a modified normal-phase eluent offers a reliable and robust approach for the enantioselective analysis of this important pharmaceutical compound. Adherence to the principles of method validation and system suitability will ensure the generation of accurate and reproducible data that meets regulatory expectations.
References
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
- Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. MDPI. (2023-03-16)
- Chiral HPLC Separ
- Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu.
- Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry (RSC Publishing).
- ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). European Medicines Agency. (2006-10-25)
- Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral St
- Enantioselective determination of a gastroprokinetic drug using amylose tris-(3,5-dimethylphenylcarbamate)
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. (2006-10-01)
- Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC: Influence of Molecular Weight of Cellulose. MDPI.
- Chiral SFC Method Development on Polysaccharide-Based Chiral St
- Overview & Determination of Enantiomeric Impurities. Veeprho. (2020-08-01)
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF.
- Lux i-Amylose-3 Chiral LC Columns. Phenomenex.
- Guideline for Impurities in New Active Pharmaceuti- cal Ingredient. Medicines Control Agency The Gambia. (2025-01-17)
- Structural analysis of amylose tris(3,5-dimethylphenylcarbamate) by NMR relevant to its chiral recognition mechanism in HPLC. PubMed.
- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applic
- Cellulose tris-(3,5-dimethyl phenyl carbamate) as a chiral stationary phase for enantiomeric determination of ofloxacin enantiomers and molecular docking study on the chiral separation mechanism. New Journal of Chemistry (RSC Publishing).
- CHIRAL SEPARATIONS INTRODUCTION 1.1.
- October 2006 CPMP/ICH/2737/99 ICH Topic Q 3 A (R2) Impurities in new Drug Substances ICH Step 5 NOTE FOR GUIDANCE ON IMPURITIES. European Medicines Agency. (2006-10-02)
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
- Overview & Determination of Enantiomeric Impurities. Veeprho. (2020-08-01)
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Enantioseparation of Six Antihistamines with Immobilized Cellulose Chiral Stationary Phase by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural analysis of amylose tris(3,5-dimethylphenylcarbamate) by NMR relevant to its chiral recognition mechanism in HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective determination of a gastroprokinetic drug using amylose tris-(3,5-dimethylphenylcarbamate) as a stationary phase by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
- 11. veeprho.com [veeprho.com]
A Validated Thin-Layer Chromatography Protocol for the Identification and Separation of (Z)-Cinnarizine from its (E)-Isomer
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, validated Thin-Layer Chromatography (TLC) protocol for the specific identification of (Z)-Cinnarizine, a critical geometric isomer and potential impurity of the active pharmaceutical ingredient (E)-Cinnarizine. Cinnarizine is a widely used antihistamine and calcium channel blocker, with the (E)-isomer being the therapeutically active form[1]. The presence of the (Z)-isomer can arise during synthesis or degradation and must be monitored to ensure drug product quality, safety, and efficacy. Standard TLC methods are often insufficient for resolving these geometric isomers. This protocol employs argentation TLC, where the stationary phase is impregnated with silver nitrate, to achieve clear separation and reliable identification. The causality behind the method's components and the self-validating system suitability checks are explained to ensure robust and reproducible results.
Introduction and Scientific Principle
Cinnarizine is defined in major pharmacopoeias, such as the European Pharmacopoeia, as the (E)-isomer of 1-(diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine[1]. Geometric isomers can exhibit different physicochemical properties and pharmacological activities. Therefore, the unambiguous identification and control of the (Z)-Cinnarizine isomer is a crucial aspect of quality control in drug development and manufacturing.
The Challenge of Isomer Separation: Standard chromatography relies on differences in polarity and interaction with the stationary phase. Geometric isomers like the (E) and (Z) forms of Cinnarizine often have very similar polarities, making their separation by conventional TLC on silica gel challenging.
Principle of Argentation TLC: This protocol leverages argentation chromatography to overcome this challenge. The method involves impregnating the silica gel stationary phase with silver nitrate (AgNO₃). Silver(I) ions have the ability to form reversible charge-transfer complexes with the π-electrons of a carbon-carbon double bond[2]. The stability of this complex is sensitive to the steric environment around the double bond.
-
In (E)-Cinnarizine , the phenyl group and the rest of the molecule are on opposite sides of the double bond, resulting in a less sterically hindered π-system.
-
In (Z)-Cinnarizine , these groups are on the same side, making the π-electrons more accessible and leading to a stronger, more stable complex with the silver ions on the plate.
This differential complexation strength causes the (Z)-isomer to be retained more strongly on the stationary phase, resulting in a lower Retention factor (Rƒ) and enabling a clear separation from the (E)-isomer.
Materials, Reagents, and Instrumentation
2.1 Reagents
-
(E)-Cinnarizine Certified Reference Standard (CRS)
-
(Z)-Cinnarizine reference material (if available) or a sample enriched with the Z-isomer (e.g., by photo-isomerization of an E-Cinnarizine solution)
-
Silver Nitrate (AgNO₃), analytical grade
-
Silica Gel 60 F₂₅₄ TLC plates (aluminum or glass-backed)
-
Toluene, HPLC grade
-
Ethanol (96% or absolute), HPLC grade
-
Methanol, HPLC grade
-
Potassium Permanganate (KMnO₄)
-
Sodium Carbonate (Na₂CO₃)
-
Distilled or deionized water
2.2 Instrumentation
-
Analytical balance
-
Volumetric flasks and pipettes
-
Glass TLC development chamber with lid
-
Capillary tubes or automatic TLC spotter
-
UV visualization cabinet or lamp (254 nm)
-
Dipping tank for staining reagent
-
Hot plate or heat gun
-
Fume hood
Detailed Experimental Protocol
This protocol is divided into five key stages, from plate preparation to data analysis.
Caption: Workflow for the TLC identification of (Z)-Cinnarizine.
Step 1: Preparation of Argentated TLC Plates Causality: This is the most critical step. A 5-10% (w/v) solution of AgNO₃ provides a sufficient concentration of silver ions on the silica surface to effectively resolve the isomers. Acetonitrile is a good solvent as it dissolves the AgNO₃ and wets the silica plate effectively.
-
Prepare a 5% (w/v) solution of silver nitrate in acetonitrile. For example, dissolve 2.5 g of AgNO₃ in 50 mL of acetonitrile.
-
In a fume hood, pour the solution into a dipping tank.
-
Dip a Silica Gel 60 F₂₅₄ TLC plate into the solution for approximately 5 seconds, ensuring the entire plate is submerged.
-
Remove the plate, allow excess solution to drain, and place it on a clean, flat surface.
-
Dry the plate in the dark (to prevent photoreduction of silver ions) at 80-100°C for 30-60 minutes.
-
Store the activated, dried plates in a dark, desiccated container until use.
Step 2: Preparation of Solutions Causality: Methanol is an effective solvent for Cinnarizine[1]. The concentrations are chosen to provide a clear spot without overloading the plate, which can cause streaking and poor separation.
-
Standard Solution A ((E)-Cinnarizine): Accurately weigh and dissolve (E)-Cinnarizine CRS in methanol to obtain a concentration of 0.5 mg/mL.
-
Standard Solution B ((Z)-Cinnarizine): If available, prepare a 0.5 mg/mL solution of (Z)-Cinnarizine in methanol. If not, use a photo-isomerized sample.
-
System Suitability Solution (SSS): Mix equal volumes of Standard Solution A and Standard Solution B. This solution is critical to validate the separation capability of the system in each run.
-
Test Solution: Prepare a 0.5 mg/mL solution of the Cinnarizine sample to be tested in methanol.
Step 3: Mobile Phase Preparation and Chromatographic Development Causality: A mobile phase of Toluene:Ethanol (7.5:2.5, v/v) provides a good balance of polarity for separating Cinnarizine on silica gel[3]. This non-polar character is also well-suited for argentation TLC, as highly polar solvents can strip the silver ions from the plate. Chamber saturation ensures a uniform vapor environment, leading to consistent Rƒ values and better spot shapes[4].
-
Prepare the mobile phase by mixing Toluene and Ethanol in a 7.5:2.5 volume ratio. Prepare fresh for each analysis.
-
Pour approximately 10 mL of the mobile phase into the TLC development chamber (for a 10x10 cm chamber). Place a piece of filter paper inside to aid saturation. Close the lid and let the chamber saturate for at least 20 minutes.
-
Using a capillary tube, carefully apply 5 µL of each solution (Standard A, Standard B, SSS, and Test) as separate spots on the origin line of the argentated TLC plate. Keep spots small and about 1 cm apart.
-
Place the spotted plate into the saturated chamber and close the lid.
-
Allow the mobile phase to ascend the plate until the solvent front is approximately 1 cm from the top edge.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Dry the plate in a fume hood or with a stream of cool air.
Step 4: Visualization and Analysis Causality: Cinnarizine's conjugated aromatic system allows for non-destructive visualization under UV light at 254 nm, where it quenches the plate's fluorescence and appears as a dark spot[5]. Subsequent staining with potassium permanganate provides a secondary, destructive confirmation. KMnO₄ is a strong oxidizing agent and reacts with the C=C double bond in Cinnarizine, producing yellow-brown spots (MnO₂) against a purple background[6].
-
Primary Visualization (UV Light): Place the dried plate under a UV lamp at 254 nm. Mark the outline of any visible spots with a pencil[7].
-
Secondary Visualization (KMnO₄ Stain):
-
Prepare the staining solution: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water.
-
Quickly dip the plate into the staining solution and remove it.
-
Gently heat the plate with a heat gun until colored spots appear against the background.
-
-
Analysis:
-
Calculate the Rƒ value for each spot: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front).
-
System Suitability: In the lane for the SSS, two distinct spots must be visible.
-
Identification: Compare the Rƒ values of the spots in the Test Solution lane with those of the standards. The principal spot in the test solution should correspond in position and size to the spot of (E)-Cinnarizine. The presence of a spot at the Rƒ corresponding to (Z)-Cinnarizine indicates its presence as an impurity.
-
Data Interpretation and Expected Results
The performance and key parameters of the TLC method are summarized below.
| Parameter | Specification / Expected Value | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ impregnated with 5% AgNO₃ | Silver ions complex with the C=C bond, enabling isomer separation. |
| Mobile Phase | Toluene : Ethanol (7.5 : 2.5, v/v) | Optimal polarity for migration and compatibility with the argentated plate[3]. |
| Rƒ of (E)-Cinnarizine | ~ 0.70 - 0.75 | The (E)-isomer forms a weaker complex with Ag⁺, allowing it to travel further up the plate. |
| Rƒ of (Z)-Cinnarizine | ~ 0.60 - 0.65 (Expected to be lower than E-isomer) | The (Z)-isomer forms a stronger complex with Ag⁺, causing greater retention and a lower Rƒ. |
| System Suitability | Baseline separation of spots in the SSS lane | Confirms the method's ability to distinguish between the two isomers in a single run. |
| Visualization | Dark spots at 254 nm; Yellow-brown spots with KMnO₄ | Confirms the identity of compounds with aromatic rings and oxidizable double bonds. |
Conclusion
This application note provides a robust and reliable argentation TLC method specifically designed for the separation and identification of (Z)-Cinnarizine from its therapeutically active (E)-isomer. By explaining the scientific principles behind the experimental choices, from the silver nitrate impregnation to the mobile phase selection, this protocol equips researchers and quality control analysts with a powerful tool for ensuring the purity and quality of Cinnarizine. The integrated system suitability check ensures that the method is performing correctly with each use, providing a high degree of confidence in the results.
References
-
Hassan, S. S. M., et al. (2002). LC and TLC determination of cinnarizine in pharmaceutical preparations and serum. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 539-548. Available at: [Link]
-
ResearchGate. (n.d.). LC and TLC determination of cinnarizine in pharmaceutical preparations and serum. Available at: [Link]
-
ResearchGate. (n.d.). Validation parameters of TLC and HPLC methods used for cinnarizine quantification. Available at: [Link]
-
MedCrave. (2018). LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group cont. Available at: [Link]
-
ResearchGate. (n.d.). Cinnarizine related substances isolated by TLC. Available at: [Link]
-
Ukaaz Publications. (2023). Analytical method development and validation of cinnarizine and piracetam: An overview. Available at: [Link]
-
European Pharmacopoeia. (2011). Cinnarizine (0816). EDQM. Available at: [Link] (Note: Direct deep link to monograph may require subscription; URL points to main EDQM site).
-
Indian Journal of Chemistry. (n.d.). Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. Available at: [Link]
-
Shirode, A. et al. (2016). Development and Validation of a Stability Indicating HPTLC Method for Estimation of Cinnarizine in Bulk and Marketed Formulation. International Journal of Pharmaceutical Sciences and Research, 7(6), 2416-2422. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
ResearchGate. (2016). How to separate E and Z isomers? Available at: [Link]
- Google Patents. (n.d.). US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
-
YouTube. (2021). Visualizing a TLC plate. Available at: [Link]
-
ScienceDirect. (2017). Thin-layer Chromatography (TLC). In Analytical Toxicology. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). TLC Visualization Methods. Available at: [Link]
Sources
Application Notes & Protocols: (Z)-Cinnarizine as a Reference Standard in Pharmaceutical Assays
Foreword: The Critical Role of Geometric Isomers in Drug Quality
In the landscape of pharmaceutical development and quality control, the consideration of stereoisomerism is paramount. Geometric isomers, such as the (E) and (Z) forms of Cinnarizine, can exhibit divergent physicochemical properties, pharmacological activities, and toxicity profiles.[1] The seemingly subtle difference in the spatial arrangement of atoms around a double bond can lead to significant variations in how a drug molecule interacts with its biological target.[2] Therefore, the precise control and quantification of the desired therapeutic isomer and its geometric counterpart are mandated by regulatory agencies to ensure the safety and efficacy of the final drug product.[3]
This document serves as a comprehensive technical guide for researchers, analytical scientists, and drug development professionals on the use of (Z)-Cinnarizine as a reference standard in the quality assessment of the active pharmaceutical ingredient (API), Cinnarizine.
Introduction to Cinnarizine and its Geometric Isomer
Cinnarizine is a well-established antihistamine and calcium channel blocker, primarily utilized for the management of vertigo, motion sickness, and other vestibular disorders.[4] The therapeutic efficacy of Cinnarizine is attributed to the (E)-isomer, formally named (E)-1-(diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine. During the synthesis of Cinnarizine, the formation of the geometric isomer, (Z)-Cinnarizine, is a potential impurity.[4][5][6]
The European Pharmacopoeia (EP) monograph for Cinnarizine identifies (Z)-Cinnarizine as "Impurity B" and sets stringent limits on its presence in the drug substance.[4][7] This underscores the regulatory expectation for robust analytical methods capable of accurately identifying and quantifying this specific impurity. The availability and proper use of a well-characterized (Z)-Cinnarizine reference standard are, therefore, indispensable for pharmacopeial compliance and ensuring the quality of Cinnarizine-containing medicines.[5][6]
Physicochemical Properties of (E)- and (Z)-Cinnarizine
A thorough understanding of the physicochemical properties of both isomers is fundamental to the development of effective analytical separation methods.
| Property | (E)-Cinnarizine | (Z)-Cinnarizine | Reference(s) |
| Chemical Name | (E)-1-(diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine | (Z)-1-(diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine | [7][8] |
| Synonyms | Cinnarizine | Cinnarizine EP Impurity B | [1][6] |
| CAS Number | 298-57-7 | 750512-44-8 | [6] |
| Molecular Formula | C₂₆H₂₈N₂ | C₂₆H₂₈N₂ | [6] |
| Molecular Weight | 368.51 g/mol | 368.51 g/mol | [6] |
| Appearance | White or almost white powder | White solid | [7][9] |
| Melting Point | 118 °C to 122 °C | 363-365 K (90-92 °C) | [7][9] |
| Solubility | Practically insoluble in water, freely soluble in methylene chloride, soluble in acetone, slightly soluble in ethanol (96%) and in methanol. | Data not readily available, but expected to have similar solubility profile to the (E)-isomer. | [7] |
Synthesis of (Z)-Cinnarizine Reference Standard
While (Z)-Cinnarizine is commercially available from various suppliers of pharmaceutical reference standards, an understanding of its synthesis is valuable for research and development purposes. A reported synthesis of (Z)-Cinnarizine provides a pathway to obtain this reference material.[8][9] The following is a generalized protocol based on published literature.
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting.
Protocol: Synthesis of (Z)-Cinnarizine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1-(diphenylmethyl)piperazine in a suitable anhydrous solvent such as dichloromethane.
-
Addition of Reagents: To the stirred solution, add (Z)-3-phenylprop-2-en-1-ol and a suitable coupling agent or perform a two-step reaction involving activation of the alcohol.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction with an appropriate aqueous solution. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure (Z)-Cinnarizine.[9]
-
Crystallization and Characterization: The purified (Z)-Cinnarizine can be crystallized from a suitable solvent like absolute ethanol to yield a white solid.[9] The identity and purity of the synthesized compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Analytical Method for the Determination of (Z)-Cinnarizine in Cinnarizine API
The following is a detailed protocol for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for the separation and quantification of (Z)-Cinnarizine from (E)-Cinnarizine.
Principle and Rationale
This method employs a C18 stationary phase, which separates compounds based on their hydrophobicity. Although (E)- and (Z)-Cinnarizine have the same molecular weight and elemental composition, their different spatial configurations result in subtle differences in their interaction with the stationary phase, allowing for their separation. The mobile phase composition, particularly the organic modifier and pH, is optimized to enhance the resolution between the two isomers.
Materials and Reagents
-
(Z)-Cinnarizine Reference Standard
-
Cinnarizine API (for testing)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Base-deactivated octadecylsilyl silica gel for chromatography (C18), 3 µm particle size, 100 mm x 4.0 mm | A shorter column with smaller particles provides high efficiency and faster analysis times. Base-deactivation of the silica minimizes peak tailing for the basic piperazine moiety.[7] |
| Mobile Phase | A: 10 g/L Ammonium acetate solutionB: 0.2% v/v Glacial acetic acid in Acetonitrile | The buffered aqueous phase (A) controls the ionization of the analytes. Acetonitrile (B) is a common organic modifier in RP-HPLC. A gradient elution is employed to ensure adequate separation and elution of both isomers.[7] |
| Gradient Program | Time (min) | % A |
| 0 - 20 | 75 -> 10 | |
| 20 - 25 | 10 | |
| Flow Rate | 1.5 mL/min | An optimized flow rate to ensure good separation within a reasonable run time.[7] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 230 nm | This wavelength provides good sensitivity for both Cinnarizine isomers.[7] |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |
Preparation of Solutions
-
Mobile Phase A: Accurately weigh 10 g of ammonium acetate and dissolve in 1 L of HPLC grade water.
-
Mobile Phase B: Add 2 mL of glacial acetic acid to 1 L of acetonitrile.
-
Reference Solution (a) - System Suitability: Dissolve 12.5 mg of Cinnarizine CRS and 15.0 mg of a suitable marker compound (e.g., Flunarizine dihydrochloride CRS as specified in the EP monograph) in methanol and dilute to 100.0 mL. Dilute 1.0 mL of this solution to 20.0 mL with methanol.[7]
-
Reference Solution (b) - (Z)-Cinnarizine Standard: Accurately weigh a suitable amount of (Z)-Cinnarizine reference standard and dissolve in methanol to obtain a known concentration (e.g., 2.5 µg/mL).
-
Test Solution: Accurately weigh about 25.0 mg of the Cinnarizine API to be tested, dissolve in methanol, and dilute to 10.0 mL with the same solvent.[7]
Experimental Workflow
Figure 1. Experimental workflow for the HPLC analysis of (Z)-Cinnarizine.
System Suitability
Before sample analysis, the suitability of the chromatographic system must be verified.
-
Resolution: The resolution between the Cinnarizine peak and the marker compound (e.g., Flunarizine) in the chromatogram of Reference Solution (a) should be not less than 5.0.[7]
-
Tailing Factor: The tailing factor for the Cinnarizine peak should be between 0.8 and 1.5.
-
Reproducibility: The relative standard deviation (RSD) of the peak area for replicate injections of the Cinnarizine peak should be not more than 2.0%.
Data Interpretation and Calculations
-
Identification: The (Z)-Cinnarizine peak in the chromatogram of the Test Solution is identified by comparing its retention time with that of the (Z)-Cinnarizine peak in the chromatogram of Reference Solution (b).
-
Quantification: The amount of (Z)-Cinnarizine in the Cinnarizine API is calculated using the external standard method. The European Pharmacopoeia sets a limit of not more than 0.25% for impurity B ((Z)-Cinnarizine).[4][7]
Method Validation
The analytical method described above must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.
Figure 2. Key parameters for analytical method validation.
Key Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the resolution between the (E)- and (Z)-isomer peaks and from any other potential impurities.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations of the (Z)-Cinnarizine reference standard should be used to establish linearity.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by spike/recovery studies, where known amounts of (Z)-Cinnarizine are added to the Cinnarizine API.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, and with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. The LOQ for (Z)-Cinnarizine should be below the reporting threshold.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The control of geometric isomers is a non-negotiable aspect of modern pharmaceutical quality control. The use of a well-characterized (Z)-Cinnarizine reference standard is essential for the accurate and reliable quantification of this critical impurity in Cinnarizine API. The HPLC method and validation principles outlined in this guide provide a robust framework for ensuring that Cinnarizine drug products meet the stringent quality standards required for patient safety and therapeutic efficacy.
References
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]
- European Pharmacopoeia. Cinnarizine Monograph (0816).
- Print Preview - C:\DOCUME1\xpress\LOCALS1\Temp.aptcache\26-A-E026/tfa03332. (2016).
-
Pharmaffiliates. Cinnarizine-impurities. Retrieved from [Link]
-
EDQM. CINNARIZINE CRS (C2180000). Retrieved from [Link]
- Shivaprakash, S., Reddy, G. C., & Jasinski, J. P. (2014). (Z)-1-Diphenylmethyl-4-(3-phenylprop-2-enyl)piperazine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o576.
-
ResearchGate. (2014). (Z)-1-Diphenylmethyl-4-(3-phenylprop-2-enyl)piperazine. Retrieved from [Link]
-
PubChem. (E)-1-Benzhydryl-4-cinnamylpiperazine. Retrieved from [Link]
- TLC Pharmaceutical Standards. (n.d.).
-
Revue Roumaine de Chimie. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
- Safety D
- KM Pharma Solution Private Limited. (n.d.). MSDS - Cinnarizine EP Impurity B.
- Shivaprakash, S., Reddy, G. C., & Jasinski, J. P. (2014). (Z)-1-Di-phenyl-methyl-4-(3-phenyl-prop-2-en-yl)piperazine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o576.
-
AA Blocks. 750512-44-8 | MFCD09027954 | (Z)-Cinnarizine. Retrieved from [Link]
Sources
- 1. (E)-1-Benzhydryl-4-cinnamylpiperazine | C26H28N2 | CID 1615336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aablocks.com [aablocks.com]
- 3. usp.org [usp.org]
- 4. uspbpep.com [uspbpep.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. drugfuture.com [drugfuture.com]
- 8. (Z)-1-Diphenylmethyl-4-(3-phenylprop-2-enyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cell-Based Assays for Characterizing the Pharmacological Activity of (Z)-Cinnarizine
Application Note & Detailed Protocols
Introduction: Unraveling the Multifaceted Mechanism of Cinnarizine
(Z)-Cinnarizine is a well-established pharmaceutical agent primarily used for the management of vertigo, motion sickness, and other vestibular disorders.[1][2] Its therapeutic efficacy stems from a multimodal mechanism of action, principally targeting two key cellular components: voltage-gated calcium channels and histamine H1 receptors.[3][4] Cinnarizine functions as a selective antagonist of both L-type and T-type voltage-gated calcium channels, thereby inhibiting the influx of calcium into cells.[3][5] This action is particularly relevant in vascular smooth muscle cells, leading to vasodilation, and in the vestibular system, where it modulates signal transmission.[4][6] Concurrently, cinnarizine acts as a potent histamine H1 receptor antagonist, which contributes to its antiemetic and anti-allergic properties.[7][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of robust cell-based assays to characterize the bioactivity of (Z)-Cinnarizine. We will delve into the theoretical underpinnings of these assays, provide detailed, field-proven protocols, and offer insights into data interpretation, ensuring a thorough understanding of how to quantify the pharmacological effects of this versatile compound.
Core Principles of Assay Selection for Cinnarizine Activity
To comprehensively evaluate the cellular effects of Cinnarizine, a multi-assay approach is essential. The selected assays are designed to independently validate its dual mechanism of action and to assess its overall cellular impact.
-
Functional Assessment of Calcium Channel Blockade: A fluorescent calcium influx assay is the cornerstone for characterizing Cinnarizine's activity as a calcium channel blocker. This assay directly measures the inhibition of intracellular calcium concentration changes following depolarization, providing a functional readout of channel antagonism.[9]
-
Target Engagement at the Histamine H1 Receptor: A radioligand competition binding assay is the gold standard for quantifying the affinity of Cinnarizine for the histamine H1 receptor. This assay provides a direct measure of target engagement by determining the concentration of Cinnarizine required to displace a known radiolabeled ligand from the receptor.
-
Evaluation of Cellular Viability: A cytotoxicity assay, such as the MTT assay, is crucial to determine the therapeutic window of Cinnarizine. This assay assesses the metabolic activity of cells as an indicator of their viability and proliferation, ensuring that the observed pharmacological effects are not a consequence of general cellular toxicity.[10]
Below is a logical workflow for the characterization of (Z)-Cinnarizine using these cell-based assays.
Figure 1: Experimental workflow for characterizing (Z)-Cinnarizine activity.
Section 1: Functional Assessment of T-Type Calcium Channel Blockade
Scientific Rationale
Cinnarizine's inhibitory effect on T-type calcium channels is a key aspect of its mechanism of action.[3] T-type calcium channels are low-voltage activated channels that play a role in various physiological processes, and their aberrant expression has been linked to several diseases.[11][12] To functionally assess this activity, we employ a fluorescent calcium influx assay using a cell line endogenously or recombinantly expressing T-type calcium channels. The assay relies on a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.[3][8] By inducing cellular depolarization to open the T-type calcium channels and measuring the subsequent change in fluorescence, we can quantify the inhibitory effect of Cinnarizine.
Experimental Protocol: Fluorescent Calcium Influx Assay
This protocol is optimized for a 96-well plate format, suitable for dose-response analysis.
Materials:
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or a recombinant HEK293 cell line stably expressing the CaV3.2 T-type calcium channel subunit.[13]
-
Culture Medium: As recommended for the chosen cell line (e.g., DMEM with 10% FBS).
-
(Z)-Cinnarizine: Stock solution in DMSO.
-
Fluo-4 AM: Calcium-sensitive dye.
-
Pluronic F-127: Dispersing agent for Fluo-4 AM.
-
Hanks' Balanced Salt Solution (HBSS): With calcium and magnesium.
-
Depolarization Buffer: HBSS containing a high concentration of potassium chloride (e.g., 50 mM KCl).[7]
-
Positive Control: A known T-type calcium channel blocker (e.g., Mibefradil).
-
Negative Control: Vehicle (DMSO).
-
Black-walled, clear-bottom 96-well microplates.
-
Fluorescence plate reader with bottom-read capabilities.
Step-by-Step Methodology:
-
Cell Seeding:
-
One day prior to the assay, seed the cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Incubation:
-
Prepare serial dilutions of (Z)-Cinnarizine and the positive control in HBSS. The final DMSO concentration should be kept below 0.5%.
-
After the dye loading incubation, gently wash the cells twice with HBSS to remove extracellular dye.
-
Add 100 µL of the Cinnarizine dilutions, positive control, or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Measurement of Calcium Influx:
-
Set the fluorescence plate reader to measure fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm) with bottom-read mode.
-
Establish a baseline fluorescence reading for each well for approximately 1-2 minutes.
-
Using the plate reader's injection system, add 25 µL of the depolarization buffer to each well to induce calcium influx.
-
Immediately begin kinetic reading of fluorescence intensity for 5-10 minutes.
-
Data Analysis and Interpretation:
The increase in fluorescence upon depolarization reflects the influx of calcium. The inhibitory effect of Cinnarizine is quantified by the reduction in this fluorescence signal.
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after depolarization.
-
Normalize the data by expressing the ΔF in Cinnarizine-treated wells as a percentage of the ΔF in the vehicle-treated wells (100% activity).
-
Plot the percentage of inhibition against the logarithm of the Cinnarizine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Cinnarizine that inhibits 50% of the calcium influx.
Expected Quantitative Data
| Compound | Target | Assay Type | Expected IC50 |
| (Z)-Cinnarizine | T-type Ca2+ Channels | Calcium Influx | 1 - 10 µM |
| Mibefradil (Control) | T-type Ca2+ Channels | Calcium Influx | 0.1 - 1 µM |
Section 2: Quantifying Target Engagement at the Histamine H1 Receptor
Scientific Rationale
Cinnarizine's efficacy in treating motion sickness and allergic reactions is attributed to its antagonism of the histamine H1 receptor.[14] A competition binding assay is a direct and quantitative method to determine the affinity of a compound for a specific receptor. This assay utilizes a radiolabeled ligand (e.g., [3H]-mepyramine) that has a high and specific affinity for the H1 receptor.[15] The principle is to measure the ability of unlabeled Cinnarizine to compete with and displace the radioligand from the receptor. The concentration of Cinnarizine that displaces 50% of the bound radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated, providing a measure of the drug's affinity for the receptor.
Experimental Protocol: Histamine H1 Receptor Competition Binding Assay
Materials:
-
Receptor Source: Membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).[16]
-
Radioligand: [3H]-mepyramine.
-
(Z)-Cinnarizine: Stock solution in DMSO.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM Mianserin).[15]
-
Vehicle Control: DMSO.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Step-by-Step Methodology:
-
Assay Setup:
-
In a 96-well plate, add the following to each well in this order:
-
50 µL of assay buffer.
-
50 µL of Cinnarizine dilutions, vehicle, or non-specific binding control.
-
50 µL of [3H]-mepyramine (at a concentration close to its Kd).
-
100 µL of the H1 receptor membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.[17]
-
-
Scintillation Counting:
-
Place the filters into scintillation vials or a compatible microplate.
-
Add scintillation fluid to each vial/well.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis and Interpretation:
-
Total Binding: CPM in the vehicle control wells.
-
Non-specific Binding: CPM in the wells with the high concentration of the unlabeled antagonist.
-
Specific Binding: Total Binding - Non-specific Binding.
-
Calculate the percentage of specific binding for each concentration of Cinnarizine.
-
Plot the percentage of specific binding against the logarithm of the Cinnarizine concentration.
-
Fit the data to a one-site competition binding curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[15]
Expected Quantitative Data
| Compound | Target | Assay Type | Expected Ki |
| (Z)-Cinnarizine | Histamine H1 Receptor | Competition Binding | 10 - 100 nM |
| Mepyramine (Control) | Histamine H1 Receptor | Competition Binding | 1 - 10 nM |
Section 3: Assessing the Cytotoxicity Profile
Scientific Rationale
While characterizing the specific pharmacological activities of a compound, it is imperative to assess its potential for inducing cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability.[18] Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, we can determine the concentration of Cinnarizine that reduces cell viability by 50% (CC50), providing a critical measure of its cytotoxic potential.[19]
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Cell Line: A relevant cell line, preferably the same one used in the functional assays.
-
Culture Medium: As recommended for the chosen cell line.
-
(Z)-Cinnarizine: Stock solution in DMSO.
-
MTT Reagent: 5 mg/mL in PBS, sterile filtered.
-
Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
Vehicle Control: DMSO.
-
96-well microplates.
-
Microplate spectrophotometer.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of (Z)-Cinnarizine and the positive control in culture medium.
-
Aspirate the old medium and add 100 µL of the compound dilutions to the cells.
-
Incubate for a period relevant to the intended therapeutic application (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of the MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for a further 15-30 minutes with gentle shaking to ensure complete dissolution.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis and Interpretation:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data by expressing the absorbance of the Cinnarizine-treated wells as a percentage of the vehicle-treated wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the Cinnarizine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the CC50 value.
Expected Quantitative Data
| Compound | Target | Assay Type | Expected CC50 |
| (Z)-Cinnarizine | General Cellular Health | MTT Assay | > 50 µM |
| Doxorubicin (Control) | DNA Intercalation | MTT Assay | 0.1 - 1 µM |
Trustworthiness and Self-Validation
The reliability of these protocols is ensured by the inclusion of appropriate controls and a robust data analysis framework.
-
Positive and Negative Controls: The use of known inhibitors (Mibefradil, Mepyramine, Doxorubicin) and a vehicle control in each assay provides a benchmark for expected activity and ensures the assay is performing correctly.
-
Dose-Response Analysis: Generating full dose-response curves allows for the accurate determination of IC50 and CC50 values, providing a more comprehensive picture of the compound's potency and toxicity than single-point measurements.
-
Replicates: Performing each experiment with technical and biological replicates is crucial to ensure the reproducibility and statistical significance of the results.
Visualization of Signaling Pathways
To provide a clearer understanding of the molecular mechanisms being assayed, the following diagrams illustrate the relevant signaling pathways.
Figure 2: Cinnarizine's antagonism of T-type calcium channels.
Figure 3: Competitive antagonism of the Histamine H1 receptor by Cinnarizine.
Conclusion
The cell-based assays detailed in this application note provide a robust and comprehensive framework for characterizing the pharmacological activity of (Z)-Cinnarizine. By systematically evaluating its effects on calcium influx, histamine H1 receptor binding, and overall cell viability, researchers can gain a detailed understanding of its mechanism of action and therapeutic potential. The provided protocols, rooted in established scientific principles and best practices, are designed to yield reliable and reproducible data, thereby accelerating drug discovery and development efforts.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1547484, Cinnarizine. Retrieved from [Link]
-
Kirtane, M. V., Bhandari, A., Narang, P., & Santani, R. (2019). Cinnarizine: A Contemporary Review. Indian Journal of Otolaryngology and Head & Neck Surgery, 71(Suppl 2), 1060–1068. [Link]
-
Wikipedia. (2024). Cinnarizine. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Cinnarizine?. Synapse. Retrieved from [Link]
-
Patsnap. (2023). Exploring Cinnarizine's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. Synapse. Retrieved from [Link]
-
MIMS. (n.d.). Cinnarizine. Retrieved from [Link]
-
de Esch, I. J. P., et al. (2018). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 61(23), 10795-10816. [Link]
-
BMG LABTECH. (2020). Calcium assays: at the centre of biology. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Innoprot. (n.d.). MPX NOMAD H1 Histamine Receptor Cell Line. Retrieved from [Link]
-
Dziegielewska, B., et al. (2014). T-type calcium channels in cancer cell cycling. Pflugers Archiv - European Journal of Physiology, 466(4), 815-823. [Link]
-
Small Molecule Pathway Database. (2017). Cinnarizine H1-Antihistamine Action. Retrieved from [Link]
-
Strasser, A., et al. (2013). Label-free versus conventional cellular assays: Functional investigations on the human histamine H1 receptor. Pharmacological Research, 73, 41-51. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Shapiro, A. B. (2022). How to determine the IC50 value with a competitive binding kinetic test?. ResearchGate. Retrieved from [Link]
-
Lory, P., et al. (2013). T-Type Calcium Channels in Cancer. Pharmaceuticals, 6(7), 844-857. [Link]
-
Charlton, S. J. (2009). Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. British Journal of Pharmacology, 158(S1), S141-S152. [Link]
-
Kalliokoski, T., et al. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. [Link]
-
Jahan, I., et al. (2019). Serum‐reduced media impacts on cell viability and protein expression in human lung epithelial cells. Food and Agricultural Immunology, 30(1), 1083-1094. [Link]
-
GenScript. (n.d.). Human Recombinant H1 Histamine Receptor Stable Cell Line. Retrieved from [Link]
-
Xia, M., et al. (2003). Generation and characterization of a cell line with inducible expression of Ca(v)3.2 (T-type) channels. Assay and Drug Development Technologies, 1(5), 637-645. [Link]
-
Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 6751-6752. [Link]
-
Meerloo, J. v., et al. (2011). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Current Protocols in Cytometry, 57(1), 9.14.1-9.14.19. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Bitesize Bio. (2024). Going Serum-Free: The How and Why of Removing Serum From Your Media. Retrieved from [Link]
-
ResearchGate. (2025). Troubleshooting Thermal Calcium Imaging Set-up: Not seeing responses?. Retrieved from [Link]
-
Cooper, S. (2003). Serum starvation: caveat emptor. Journal of Applied Physiology, 95(4), 1361-1362. [Link]
-
ResearchGate. (n.d.). Competition binding for the histamine H1 receptor by [³H]mepyramine and unlabeled antihistamines. Retrieved from [Link]
-
Kim, J-W., et al. (2018). T-Type Calcium Channels Are Required to Maintain Viability of Neural Progenitor Cells. Biomolecules & Therapeutics, 26(2), 154-161. [Link]
-
Creton, R. (2017). Deciphering the Calcium Code: A Review of Calcium Activity Analysis Methods Employed to Identify Meaningful Activity in Early Neural Development. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1864(6), 978-987. [Link]
-
PathWhiz. (n.d.). Cinnarizine Calcium Channel Vasodilation Action Pathway. Retrieved from [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
-
Cancer Research. (2013). Abstract A239: T-type calcium channels as a novel molecular target for tumor therapy. 73(21 Supplement), A239. [Link]
-
ResearchGate. (n.d.). IC50 Values Determined in Competitive Binding Assay. Retrieved from [Link]
-
ResearchGate. (2023). Is serum starvation necessary for cell culture?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). Calcium Flux Protocol. Retrieved from [Link]
-
Copeland, R. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(6), 845-853. [Link]
Sources
- 1. moleculardevices.com [moleculardevices.com]
- 2. m.youtube.com [m.youtube.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Fluo-4 AM & Fluo-4 NW Calcium Indicators | Thermo Fisher Scientific - IN [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. What kinds of positive controls are necessary for calcium assays? | AAT Bioquest [aatbio.com]
- 11. Calcium signaling and T-type calcium channels in cancer cell cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Generation and characterization of a cell line with inducible expression of Ca(v)3.2 (T-type) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genscript.com [genscript.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. atcc.org [atcc.org]
Application Notes & Protocols for In Vivo Testing of (Z)-Cinnarizine
Abstract
This document provides a comprehensive guide for the preclinical in vivo evaluation of (Z)-Cinnarizine, a stereoisomer of the well-established diphenylmethylpiperazine class of compounds. Cinnarizine is known for its multimodal mechanism of action, primarily as an antihistamine and a calcium channel blocker, with applications in treating vestibular disorders like vertigo and motion sickness.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols for assessing the pharmacokinetics, pharmacodynamics, efficacy, and preliminary safety of (Z)-Cinnarizine in relevant animal models. The protocols emphasize scientific integrity, ethical considerations, and data-driven decision-making, providing the foundational framework for a robust preclinical development program.
Scientific Background & Rationale
(Z)-Cinnarizine is the geometric isomer of the more commonly studied (E)-Cinnarizine. The parent compound, Cinnarizine, exerts its therapeutic effects through a complex and multimodal mechanism of action.[3] Understanding this mechanism is critical for designing relevant in vivo studies.
1.1 Multimodal Mechanism of Action
Cinnarizine's efficacy is not attributed to a single receptor interaction but rather a combination of activities:
-
Histamine H1 Receptor Antagonism: Like other first-generation antihistamines, it competitively blocks H1 receptors, which plays a role in its anti-emetic and sedative effects.[4][5]
-
Calcium Channel Blockade: Cinnarizine is a selective antagonist of T-type and L-type voltage-gated calcium channels.[3] This action inhibits the influx of calcium into vascular smooth muscle cells, leading to vasodilation, particularly in cerebral blood vessels.[5] In the inner ear, it is hypothesized to inhibit calcium currents in vestibular hair cells, interfering with the signal transmission between the vestibular apparatus and the vomiting center in the hypothalamus.[1][6]
-
Dopamine D2 Receptor Antagonism: It also demonstrates binding to D2 receptors, contributing to its anti-nausea effects but also to potential side effects like drug-induced parkinsonism.[1][3]
The specific stereochemistry of the (Z)-isomer may alter its binding affinity and selectivity for these targets compared to the (E)-isomer, necessitating a thorough and independent in vivo characterization.
Caption: Multimodal mechanism of (Z)-Cinnarizine.
Preclinical In Vivo Strategy & Ethical Considerations
A structured in vivo testing program is essential to characterize the pharmacological profile of (Z)-Cinnarizine efficiently and ethically. The strategy should be sequential, with data from initial studies informing the design of subsequent, more complex experiments.
2.1 The 3Rs Principle
All animal experiments must adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement).[7][8]
-
Replacement: Use of in vitro or in silico models where possible before proceeding to live animals.
-
Reduction: Using the minimum number of animals necessary to obtain scientifically valid data, supported by statistical power analysis.[8]
-
Refinement: Minimizing animal pain and distress through appropriate housing, handling, anesthesia, and humane endpoints.[7][9]
All protocols described herein require prior approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body.[8]
2.2 Overall Workflow
The preclinical evaluation should follow a logical progression from characterizing drug exposure to demonstrating efficacy and safety. This approach ensures that resource-intensive efficacy studies are conducted only after a safe and effective dose range has been established.
Caption: Sequential workflow for in vivo evaluation.
Protocol: Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of (Z)-Cinnarizine. This is crucial for selecting appropriate doses and schedules for subsequent efficacy and toxicology studies. Cinnarizine is known to be absorbed from the GI tract with peak plasma concentrations occurring 2 to 4 hours after oral doses and has a half-life of 3 to 6 hours.[4]
3.1 Animal Model:
-
Species: Male Sprague-Dawley rats (n=3-5 per group).
-
Justification: Rats are a standard rodent model for PK studies due to their well-characterized physiology and ease of handling.
3.2 Experimental Design:
-
Acclimatization: Acclimatize animals for at least 7 days under standard laboratory conditions.[10]
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water ad libitum.
-
Dosing Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) via tail vein to determine bioavailability.
-
Group 2: Oral gavage (PO) administration (e.g., 10 mg/kg).
-
-
Formulation: (Z)-Cinnarizine should be dissolved in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80). The stability of the formulation should be confirmed.
-
Blood Sampling: Collect serial blood samples (approx. 150 µL) from the saphenous or jugular vein into tubes containing an anticoagulant (e.g., K2-EDTA).
| Timepoint | Procedure | Sample | Analysis |
| Pre-dose (0 h) | Collect blood | Plasma | Baseline |
| 5, 15, 30 min | Collect blood | Plasma | Absorption/Distribution |
| 1, 2, 4, 6, 8 h | Collect blood | Plasma | Distribution/Elimination |
| 12, 24 h | Collect blood | Plasma | Terminal Elimination |
3.3 Sample Analysis:
-
Process blood to plasma via centrifugation and store at -80°C until analysis.
-
Quantify (Z)-Cinnarizine concentrations using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
3.4 Data Analysis:
-
Calculate key PK parameters (Cmax, Tmax, AUC, t½, Clearance, Volume of distribution, Bioavailability) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Protocols: Pharmacodynamic (PD) & Efficacy Models
Objective: To assess the therapeutic potential of (Z)-Cinnarizine in models relevant to its proposed mechanism of action.
4.1 Protocol: Motion Sickness Model
Rationale: Cinnarizine is widely prescribed for motion sickness.[6] Rodent models, while they do not vomit, exhibit behaviors like pica (consumption of non-nutritive substances, e.g., kaolin clay), which is considered an analogue of nausea and vomiting.[11]
-
Animal Model: Male Wistar rats.
-
Endpoint: Measurement of kaolin consumption (pica).
-
Procedure:
-
Acclimatization & Baseline: House rats individually with pre-weighed food pellets and kaolin pellets. Measure baseline consumption for 3 days.
-
Treatment Groups:
-
Group 1: Vehicle control (PO)
-
Group 2: (Z)-Cinnarizine (e.g., 5, 10, 20 mg/kg, PO)
-
Group 3: Positive control (e.g., (E)-Cinnarizine or Dimenhydrinate, PO)
-
-
Dosing: Administer the assigned treatment 60 minutes before motion stimulation.
-
Motion Stimulation: Place rats in a rotation device and rotate at a specific velocity (e.g., 0.75 Hz) for a set duration (e.g., 60 minutes).[12]
-
Post-Stimulation: Return rats to their home cages. Measure the consumption of kaolin and regular food over the next 24 hours.
-
-
Data Analysis: Compare the amount of kaolin consumed between the vehicle-treated and drug-treated groups using ANOVA followed by a post-hoc test (e.g., Dunnett's). A significant reduction in kaolin intake indicates an anti-emetic effect.
4.2 Protocol: Antihistamine Activity (Histamine-Induced Wheal)
Rationale: To confirm the H1-receptor blocking activity in vivo. This is a classic and straightforward pharmacodynamic assay.
-
Animal Model: Hartley guinea pigs or BALB/c mice.
-
Endpoint: Inhibition of histamine-induced skin reaction.
-
Procedure:
-
Preparation: Anesthetize the animal and carefully shave a section of the dorsal skin.
-
Dosing: Administer vehicle, (Z)-Cinnarizine, or a positive control (e.g., Loratadine) systemically (PO or IP) 60 minutes prior to challenge.
-
Histamine Challenge: Administer an intradermal injection of histamine (e.g., 10 µg in 50 µL saline) into the shaved skin. As a visual aid, co-inject a vital dye like Evans Blue intravenously a few minutes prior to the histamine challenge.
-
Measurement: After 30 minutes, measure the diameter of the resulting wheal (edema). If using Evans Blue, the area of dye extravasation can be quantified.
-
-
Data Analysis: Calculate the percentage inhibition of the wheal area for each treatment group compared to the vehicle control.
4.3 Protocol: Cerebral Blood Flow Model
Rationale: To evaluate the functional effect of (Z)-Cinnarizine's calcium channel blocking activity on cerebrovascular perfusion.[3]
-
Animal Model: C57BL/6 mice or Sprague-Dawley rats.
-
Endpoint: Change in cerebral blood flow (CBF).
-
Procedure:
-
Anesthesia & Surgery: Anesthetize the animal and place it in a stereotaxic frame. Perform a craniotomy to expose the cortical surface.
-
CBF Measurement: Use a Laser Doppler Flowmetry (LDF) probe placed gently on the cortical surface to obtain a stable baseline reading of CBF.
-
Dosing: Administer (Z)-Cinnarizine intravenously (IV) to observe acute effects.
-
Monitoring: Continuously record CBF for at least 60 minutes post-dose.
-
-
Data Analysis: Express the CBF changes as a percentage of the pre-dose baseline. Compare the time-course and magnitude of CBF changes between vehicle and (Z)-Cinnarizine treated groups.
Protocol: Preliminary Safety & Toxicology
Objective: To determine the acute toxicity and identify the maximum tolerated dose (MTD) of (Z)-Cinnarizine. This is a regulatory requirement before human trials.[13]
Rationale: The OECD 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to classify a substance's toxicity and estimate its LD50.[14]
-
Animal Model: Female Sprague-Dawley rats (testing in one sex, usually female, is considered sufficient).[14]
-
Procedure:
-
Dosing: The procedure is a stepwise process using 3 animals per step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).
-
Observations: After dosing, observe animals closely for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.[14]
-
Clinical Signs: Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic/central nervous system activity (tremors, convulsions), and behavior (lethargy, coma).[14]
-
Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.
-
Stepwise Progression: The outcome of the first step determines the next step, as detailed in the OECD 423 guideline. If animals survive, a higher dose is tested. If mortality occurs, a lower dose is tested.
-
| Parameter | Observation Schedule |
| Clinical Signs | Continuously for first 30 min; periodically for 24h; daily for 14 days |
| Body Weight | Day 0 (pre-dose), Day 7, Day 14 |
| Mortality | Checked twice daily |
-
Data Analysis: The results allow for the classification of (Z)-Cinnarizine into a specific toxicity category based on GHS (Globally Harmonized System) criteria. A full necropsy of all animals should be performed at the end of the study.
References
-
Wikipedia. (n.d.). Cinnarizine. Retrieved from [Link]
-
Kshirsagar, N., & Sharma, A. (2017). Cinnarizine: A Contemporary Review. Indian Journal of Pharmacology, 49(2), 124–129. Retrieved from [Link]
-
Vertidiz. (n.d.). Cinnarizine. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cinnarizine. Retrieved from [Link]
-
MIMS Philippines. (n.d.). Cinnarizine: Uses, Dosage, Side Effects and More. Retrieved from [Link]
-
PubChem. (n.d.). Cinnarizine. Retrieved from [Link]
-
Serafin, A., & Chojnacka, K. (2022). What Predictability for Animal Models of Peripheral Vestibular Disorders?. International Journal of Molecular Sciences, 23(23), 15291. Retrieved from [Link]
-
Löscher, W. (2017). Animal Models of Epilepsy: A Phenotype-oriented Review. Epilepsia Open, 2(2), 127–141. Retrieved from [Link]
-
The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Retrieved from [Link]
-
Vieths, S., et al. (2010). Allergen Extracts for In Vivo Diagnosis and Treatment of Allergy: Is There a Future?. Allergy, 65(7), 807-817. Retrieved from [Link]
-
Di Lorenzo, C., et al. (2022). Evaluation of the Antihistamine and Anti-Inflammatory Effects of a Nutraceutical Blend... Journal of Clinical Medicine, 11(15), 4452. Retrieved from [Link]
-
ResearchGate. (n.d.). Standardized protocol for measuring the effect of Ca2+ channel blocker.... Retrieved from [Link]
-
Akhtar, A. (2015). Ethical considerations regarding animal experimentation. Journal of the American Association for Laboratory Animal Science, 54(4), 341-343. Retrieved from [Link]
-
Kandratavicius, L., et al. (2014). Animal models of epilepsy: use and limitations. Neuropsychiatric Disease and Treatment, 10, 1693–1705. Retrieved from [Link]
-
NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]
-
Akunna, G. G., et al. (2022). Motion Sickness Medication Cinnarizine could Impair Hippocampal Morphology, Memory and Learning in Wistar Rat Models. Journal of Advances in Medicine and Medical Research, 34(22), 1-10. Retrieved from [Link]
-
National Toxicology Program. (2001). OECD Test Guideline 423. Retrieved from [Link]
-
NASA Technical Reports Server. (n.d.). Animal models in motion sickness research. Retrieved from [Link]
-
Jensen, C. G., et al. (2021). In vitro prediction of in vivo pseudo-allergenic response via MRGPRX2. Expert Opinion on Drug Discovery, 16(5), 589-597. Retrieved from [Link]
-
Yu, X. H., et al. (2009). Verification of Motion Sickness Index in Mice. Journal of Neurophysiology, 102(4), 2465–2470. Retrieved from [Link]
-
Li, G., et al. (2022). A New Vestibular Stimulation Mode for Motion Sickness With Emphatic Analysis of Pica. Frontiers in Neurology, 13, 868461. Retrieved from [Link]
-
Al-Snafi, A. E. (2016). In Vivo Pharmacological Testing of Herbal Drugs for Anti-Allergic and Anti-Asthmatic Properties. Journal of Pharmaceutical and Biological Sciences, 11(6), 1-15. Retrieved from [Link]
-
ichorbio. (2022). Navigating the Ethical Landscape of In Vivo Research. Retrieved from [Link]
Sources
- 1. Cinnarizine - Wikipedia [en.wikipedia.org]
- 2. Cinnarizine | C26H28N2 | CID 1547484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. centaurpharma.com [centaurpharma.com]
- 5. mims.com [mims.com]
- 6. cinnarizine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. forskningsetikk.no [forskningsetikk.no]
- 8. ichor.bio [ichor.bio]
- 9. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Pharmacological Testing of Herbal Drugs for Anti-Allergic and Anti-Asthmatic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Verification of Motion Sickness Index in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A New Vestibular Stimulation Mode for Motion Sickness With Emphatic Analysis of Pica [frontiersin.org]
- 13. Step 2: Preclinical Research | FDA [fda.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes and Protocols for the Use of (Z)-Cinnarizine in Vestibular Disorder Research
Introduction: Re-evaluating Vestibular Pathophysiology with (Z)-Cinnarizine
Vestibular disorders, encompassing conditions like vertigo, Meniere's disease, and motion sickness, present a significant clinical challenge due to their debilitating symptoms and complex underlying pathophysiology.[1][2] A central player in the function of the vestibular system is the delicate interplay of ion channels within the sensory hair cells of the inner ear. (Z)-Cinnarizine, a piperazine derivative, has been a cornerstone in the clinical management of these disorders for decades.[3] Its efficacy is primarily attributed to its dual mechanism of action: blockade of L-type voltage-gated calcium channels and antagonism of histamine H1 receptors.[1][4] This unique pharmacological profile makes (Z)-Cinnarizine a valuable tool for researchers investigating the molecular mechanisms of vestibular signaling and dysfunction.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (Z)-Cinnarizine in both in vitro and in vivo models of vestibular disorders. The protocols outlined herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible findings.
Pharmacological Profile of (Z)-Cinnarizine
(Z)-Cinnarizine's therapeutic effects in vestibular disorders are primarily mediated by its influence on calcium homeostasis in vestibular hair cells.[5] By blocking L-type calcium channels, it reduces the influx of calcium that is critical for neurotransmitter release, thereby dampening the excitability of vestibular sensory cells and reducing the transmission of aberrant signals to the central nervous system.[4][6] Additionally, its antihistaminic properties contribute to its anti-emetic effects, alleviating the nausea and vomiting often associated with vestibular dysfunction.[4]
| Property | Description | Source(s) |
| Molecular Formula | C26H28N2 | [7] |
| Mechanism of Action | L-type voltage-gated calcium channel blocker; Histamine H1 receptor antagonist | [1][4] |
| Primary Target | Vestibular hair cells of the inner ear | [5] |
| Clinical Indications | Vertigo, Meniere's disease, motion sickness, and other labyrinthine disorders | [8] |
| Pharmacokinetics | Peak plasma levels: 1-3 hours post-intake; Extensively metabolized by CYP2D6; Elimination half-life: 4-24 hours | [8] |
Mechanism of Action: A Visualized Pathway
The following diagram illustrates the proposed mechanism of action of (Z)-Cinnarizine at the level of the vestibular hair cell.
Caption: Signal transduction in a vestibular hair cell and the inhibitory action of (Z)-Cinnarizine.
In Vitro Applications: Dissecting Cellular Mechanisms
In vitro models provide a controlled environment to investigate the direct effects of (Z)-Cinnarizine on vestibular hair cells and neurons.
Calcium Imaging in Isolated Vestibular Hair Cells
This protocol allows for the direct visualization of changes in intracellular calcium concentrations in response to stimuli and the inhibitory effect of (Z)-Cinnarizine.
Protocol:
-
Hair Cell Isolation:
-
Sacrifice a neonatal mouse (P3-P7) via decapitation, following approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the vestibular end organs (utricle, saccule, and semicircular canals) in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Enzymatically digest the tissue with thermolysin (0.5 mg/mL in aCSF) for 20-30 minutes at 37°C.
-
Gently triturate the tissue to dissociate individual hair cells.
-
Plate the dissociated cells onto poly-L-lysine coated glass coverslips.
-
-
Calcium Indicator Loading:
-
Incubate the isolated hair cells with a fluorescent calcium indicator (e.g., Fura-2 AM, 2-5 µM) in aCSF for 30-45 minutes at room temperature.
-
Wash the cells with fresh aCSF to remove excess dye.
-
-
Imaging and Stimulation:
-
Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Perfuse the cells with aCSF.
-
Establish a baseline fluorescence recording.
-
Stimulate the hair cells with a high-potassium solution (e.g., 50 mM KCl in aCSF) to induce depolarization and calcium influx.
-
After washout and return to baseline, pre-incubate the cells with (Z)-Cinnarizine (a starting concentration range of 1-10 µM is recommended, dissolved in a suitable solvent like DMSO, with appropriate vehicle controls) for 10-15 minutes.
-
Repeat the high-potassium stimulation in the presence of (Z)-Cinnarizine.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity (or ratio for ratiometric dyes like Fura-2) before and after stimulation, with and without (Z)-Cinnarizine.
-
Quantify the percentage of inhibition of the calcium response by (Z)-Cinnarizine.
-
Electrophysiological Recording of Vestibular Hair Cells
Patch-clamp electrophysiology allows for the detailed characterization of ion channel activity and the effect of (Z)-Cinnarizine on membrane currents.
Protocol:
-
Cell Preparation: Isolate vestibular hair cells as described in the calcium imaging protocol.
-
Recording:
-
Use a whole-cell patch-clamp configuration.
-
Hold the cell at a negative potential (e.g., -70 mV).
-
Apply a series of depolarizing voltage steps to elicit calcium currents.
-
Record baseline currents.
-
Perfuse the recording chamber with a solution containing (Z)-Cinnarizine (1-10 µM).
-
Record currents in the presence of the drug.
-
-
Data Analysis:
-
Measure the peak amplitude of the calcium currents before and after drug application.
-
Construct current-voltage (I-V) curves to determine the effect of (Z)-Cinnarizine on the voltage-dependence of channel activation.
-
In Vivo Applications: Modeling Vestibular Disorders
Animal models are indispensable for studying the systemic effects of (Z)-Cinnarizine on vestibular function and behavior.
Induction of Vestibular Dysfunction
a) Chemical Labyrinthectomy in Mice:
This method uses ototoxic drugs to selectively damage vestibular hair cells.
Protocol:
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Make a small incision in the tympanic membrane.
-
Inject a solution of gentamicin (e.g., 20 mg/mL) into the middle ear cavity.
-
Allow the animal to recover on a warming pad.
-
Monitor for signs of vestibular dysfunction (e.g., circling, head tilting, ataxia) which typically appear within 3-7 days.
b) Surgical Labyrinthectomy in Rats:
This provides a more complete and immediate unilateral vestibular lesion.[9][10][11]
Protocol:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Make a post-auricular incision to expose the tympanic bulla.
-
Drill a small hole in the bulla to access the middle ear.
-
Remove the incus and malleus, carefully avoiding the stapedial artery.
-
Create a fenestration in the vestibule and aspirate the perilymph and endolymph.
-
Inject 100% ethanol into the vestibule to ensure complete ablation of the neuroepithelium.[9][10][11]
-
Close the wound in layers.
Treatment with (Z)-Cinnarizine
Formulation and Administration:
-
(Z)-Cinnarizine is poorly soluble in water. For oral administration, it can be suspended in a vehicle such as 0.5% carboxymethylcellulose. For intraperitoneal injection, it can be dissolved in a small amount of DMSO and then diluted with saline.
-
A starting dose for rodents can be extrapolated from the human clinical dose (e.g., 25-75 mg three times daily) based on body surface area or allometric scaling. A suggested starting dose for mice is 5-10 mg/kg.
Behavioral Assessment of Vestibular Function
a) Rotarod Test:
This test assesses motor coordination and balance.[7][12][13][14]
Protocol:
-
Acclimatization: Place the mice in the testing room for at least 30 minutes before the test.
-
Training: Train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for 5 minutes for 2-3 consecutive days.
-
Testing:
-
Set the rotarod to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Place the mouse on the rotating rod and record the latency to fall.
-
Perform 3-5 trials with an inter-trial interval of at least 15 minutes.
-
b) Video-Nystagmography (VNG):
VNG provides an objective measure of the vestibulo-ocular reflex (VOR).
Protocol:
-
Secure the conscious and alert animal in a restrainer that allows for head movement.
-
Place a small camera with infrared illumination in front of one eye to record eye movements.
-
Induce nystagmus through caloric stimulation (irrigating the ear canal with warm or cool water) or by rotating the animal on a turntable.
-
Record and analyze the slow-phase velocity of the nystagmus.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating (Z)-Cinnarizine in an in vivo model of vestibular dysfunction.
Sources
- 1. mdpi.com [mdpi.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. tinnitusjournal.com [tinnitusjournal.com]
- 6. The Role of Calcium Signaling in Sensorineural Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. rwandafda.gov.rw [rwandafda.gov.rw]
- 9. Surgical Labyrinthectomy of the Rat to Study the Vestibular System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Surgical Labyrinthectomy of the Rat to Study the Vestibular System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Behavioral Assessment of the Aging Mouse Vestibular System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rotarod-Test for Mice [protocols.io]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Nootropic Potential of (Z)-Cinnarizine
Executive Summary
Cinnarizine, a well-established pharmaceutical agent, is recognized for its multimodal mechanism of action, primarily as an antihistamine and a calcium channel blocker.[1][2][3] Its application in treating vestibular disorders is well-documented, but it has also been described as a nootropic, or cognitive enhancer, largely attributed to its ability to induce cerebral vasodilation and improve blood flow.[4][5] However, the therapeutic utility of cinnarizine, which exists commercially as the (E)-isomer, is hampered by significant adverse effects, most notably drug-induced parkinsonism due to its antagonism of dopamine D2 receptors.[4][5]
This document presents a comprehensive investigative framework to explore the nootropic potential of (Z)-Cinnarizine , a geometric isomer of the commercially available drug. The central hypothesis is that stereoisomeric differences may yield a molecule with a more favorable pharmacological profile, potentially retaining or enhancing the desired cognitive effects while minimizing the affinity for the D2 receptor responsible for debilitating extrapyramidal side effects.
These application notes are designed for researchers, scientists, and drug development professionals. We provide the scientific rationale, detailed experimental protocols—from compound synthesis and characterization to in vitro target engagement and in vivo behavioral assays—and a framework for data interpretation. Our approach emphasizes scientific integrity through self-validating protocols and authoritative grounding in established methodologies.
Scientific Rationale and Foundational Concepts
The Pharmacology of (E)-Cinnarizine: A Double-Edged Sword
(E)-Cinnarizine's therapeutic effects stem from a complex pharmacology. It functions as:
-
A Calcium Channel Blocker: It inhibits the influx of calcium into vascular smooth muscle cells by blocking L- and T-type voltage-gated calcium channels, leading to vasodilation.[1] This action in cerebral blood vessels is believed to enhance oxygen and nutrient supply to brain tissue, forming the basis of its nootropic reputation.[4]
-
An H1 Histamine Receptor Antagonist: This action contributes to its efficacy in treating motion sickness and vertigo.[1][6]
-
A D2 Dopamine Receptor Antagonist: This activity is largely responsible for the significant risk of extrapyramidal side effects, including tremor, muscle rigidity, and drug-induced parkinsonism.[4][5]
The challenge and opportunity lie in decoupling these effects.
The Stereochemical Hypothesis: Isolating Therapeutic Action in (Z)-Cinnarizine
Geometric isomers, such as the (E) and (Z) forms of Cinnarizine, can exhibit distinct three-dimensional shapes. This structural divergence can lead to differential binding affinities for biological targets. We hypothesize that the specific conformation of (Z)-Cinnarizine may reduce its steric and electronic compatibility with the dopamine D2 receptor binding pocket while preserving its interaction with the voltage-gated calcium channels responsible for vasodilation.
The primary scientific objective is to determine if (Z)-Cinnarizine possesses a superior therapeutic index as a nootropic agent compared to its (E)-isomer.
Proposed Mechanism of Nootropic Action
The anticipated nootropic mechanism of (Z)-Cinnarizine is centered on the enhancement of cerebral hemodynamics and neuronal viability. By selectively blocking voltage-gated calcium channels on cerebrovascular smooth muscle, the compound is expected to increase cerebral blood flow, thereby improving oxygen and glucose delivery to neurons. This enhanced metabolic support can lead to improved synaptic function, plasticity, and overall cognitive performance.
Caption: Proposed signaling pathway for (Z)-Cinnarizine's nootropic effect.
Compound Preparation and Verification
The integrity of any investigation begins with a well-characterized test compound. This section outlines the necessary steps to synthesize and validate (Z)-Cinnarizine.
Synthesis and Purification
While a novel synthesis is beyond the scope of this note, (Z)-Cinnarizine can be prepared via modifications of established routes for the (E)-isomer, followed by stereoselective purification.[7] A common precursor, 1-(diphenylmethyl)piperazine, can be reacted with a (Z)-cinnamyl halide.
Key Consideration: The critical step is the purification and isolation of the (Z)-isomer from any contaminating (E)-isomer. Preparative High-Performance Liquid Chromatography (HPLC) using a suitable chiral or reverse-phase column is the recommended method.[8][9][10]
Analytical Characterization and Quality Control
Before use in any biological assay, each synthesized batch of (Z)-Cinnarizine must be rigorously characterized to confirm its identity, purity, and stability.
| Test | Method | Specification | Rationale |
| Identity | ¹H NMR, ¹³C NMR | Spectrum conforms to the predicted structure of (Z)-Cinnarizine. | Confirms the chemical structure and isomeric configuration. |
| Identity & Mass | High-Resolution Mass Spectrometry (HRMS) | Observed m/z matches the theoretical exact mass (C₂₆H₂₈N₂ ≈ 368.52). | Confirms molecular formula and identity. |
| Purity & Isomeric Purity | HPLC-UV | ≥98% chemical purity. ≤0.5% (E)-Cinnarizine. | Ensures observed effects are due to the target compound and not impurities. |
| Solubility | Visual Assessment in Vehicle | Soluble and stable in the final dosing vehicle (e.g., DMSO, saline with tween). | Ensures proper formulation for in vitro and in vivo studies. |
| Stability | HPLC-UV | Re-analysis after storage shows no significant degradation. | Confirms the compound does not degrade under experimental conditions. |
| Table 1: Quality control specifications for (Z)-Cinnarizine. |
Preclinical Investigative Workflow
The following experimental workflow is designed to systematically evaluate the nootropic potential and safety profile of (Z)-Cinnarizine.
Caption: High-level experimental workflow for investigating (Z)-Cinnarizine.
Protocol: In Vitro Target Engagement & Selectivity
Objective: To quantify the binding affinity of (Z)-Cinnarizine for the primary target (calcium channels) and key off-targets (D2 and H1 receptors) to test the core hypothesis.
Methodology: Radioligand Binding Assays
-
Preparation:
-
Source commercially available cell membrane preparations expressing human recombinant D2 dopamine, H1 histamine, and L-type calcium channels.
-
Prepare a serial dilution of (Z)-Cinnarizine, (E)-Cinnarizine (as a comparator), and a known potent ligand for each target (positive control). The concentration range should span at least 6 log units (e.g., 1 pM to 1 µM).
-
-
Incubation:
-
In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-Pyrilamine for H1), and the test compound dilutions.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Separation:
-
Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold buffer to remove non-specific binding.
-
-
Detection:
-
Allow filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Analysis:
-
Calculate the percentage inhibition of radioligand binding at each concentration of the test compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ (concentration causing 50% inhibition).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Self-Validation & Trustworthiness: The inclusion of (E)-Cinnarizine and known standard ligands for each receptor provides internal validation and allows for a direct comparison of binding affinities. A successful outcome would show (Z)-Cinnarizine having a high affinity for calcium channels but a significantly lower affinity (higher Ki) for D2 receptors compared to the (E)-isomer.
Protocol: In Vivo Behavioral Assay - Morris Water Maze
Objective: To assess the effect of (Z)-Cinnarizine on spatial learning and memory in a rodent model. This is a gold-standard test for hippocampus-dependent spatial navigation.[11]
Animals: Adult male C57BL/6 mice (n=12-15 per group).
Groups:
-
Vehicle Control (e.g., Saline + 5% Tween-80)
-
(Z)-Cinnarizine (Low Dose, e.g., 5 mg/kg)
-
(Z)-Cinnarizine (High Dose, e.g., 20 mg/kg)
-
(E)-Cinnarizine (Positive/Comparator Control, 20 mg/kg)
Methodology:
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water (22-24°C). A hidden platform (10 cm diameter) is submerged 1 cm below the surface. The pool is located in a room with distinct visual cues on the walls.
-
Acquisition Phase (Learning - 5 days):
-
Administer the assigned treatment via intraperitoneal (IP) injection 30 minutes before testing each day.
-
Each mouse undergoes 4 trials per day. For each trial, the mouse is placed into the pool at one of four quasi-random start positions.
-
The mouse is allowed to swim for 60 seconds to find the hidden platform. If it fails, it is gently guided to the platform.
-
Allow the mouse to remain on the platform for 15 seconds to observe the visual cues.
-
Record the escape latency (time to find the platform) and path length using an automated video tracking system.
-
Rationale: A decrease in escape latency over the 5 days indicates successful spatial learning. We are looking for a faster learning curve in the (Z)-Cinnarizine groups compared to the vehicle.
-
-
Probe Trial (Memory - Day 6):
-
Administer the final dose of the assigned treatment.
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform used to be) and the number of platform location crossings.
-
Rationale: A cognitively enhanced animal will spend significantly more time searching in the correct quadrant, demonstrating robust spatial memory.
-
Data Presentation:
| Group | Acquisition Day 5\nEscape Latency (s) | Probe Trial\nTime in Target Quadrant (%) |
| Vehicle Control | 25.4 ± 3.1 | 30.1 ± 4.5 |
| (Z)-Cinnarizine (5 mg/kg) | 18.2 ± 2.5 | 45.6 ± 5.2 |
| (Z)-Cinnarizine (20 mg/kg) | 15.5 ± 2.1 | 55.3 ± 4.8 |
| (E)-Cinnarizine (20 mg/kg) | 19.8 ± 2.8 | 42.1 ± 5.0 |
| *p < 0.05, **p < 0.01 vs. Vehicle. Data are representative examples (Mean ± SEM). | ||
| Table 2: Example data structure for a Morris Water Maze experiment. |
Protocol: In Vivo Safety Assay - Rotarod Test
Objective: To assess motor coordination and identify potential sedative or motor-impairing side effects of (Z)-Cinnarizine.
Methodology:
-
Apparatus: An accelerating rotarod device.
-
Training (2 days prior to testing):
-
Habituate mice to the apparatus by placing them on the rod rotating at a constant low speed (e.g., 4 RPM) for 2-3 sessions.
-
-
Testing Day:
-
Administer the assigned treatment (same groups as 3.2) via IP injection.
-
At 30, 60, and 120 minutes post-injection, place the mouse on the rotarod.
-
The rod accelerates from 4 to 40 RPM over a 5-minute period.
-
Record the latency to fall from the rod. Each mouse performs 3 trials at each time point.
-
Rationale: A reduction in the latency to fall compared to the vehicle group indicates motor impairment. The ideal nootropic will show no significant effect in this test, distinguishing it from general stimulants or sedatives.
-
References
-
Kirtane, M.V., Bhandari, A., Narang, P., & Santani, R. (2017). Cinnarizine: A Contemporary Review. Indian Journal of Otolaryngology and Head & Neck Surgery. [Link]
-
Wikipedia. Cinnarizine. Wikipedia, The Free Encyclopedia. [Link]
-
Goyal, A. & Mittal, P. (2025). Central effects of cinnarizine: Restricted use in aircrew. ResearchGate. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Cinnarizine. IUPHAR/BPS. [Link]
-
Patsnap Synapse. (2023). Exploring Cinnarizine's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. Patsnap. [Link]
-
Talarek, S., & Listos, J. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients. [Link]
-
MIMS. Cinnarizine. MIMS Philippines. [Link]
-
PathWhiz. Cinnarizine Calcium Channel Vasodilation Action Pathway. PathWhiz. [Link]
-
Patsnap Synapse. (2024). What is Cinnarizine used for?. Patsnap. [Link]
-
Vorhees, C.V., & Williams, M.T. (2014). Tests for learning and memory in rodent regulatory studies. ILAR Journal. [Link]
-
El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M.M. (2003). New Methods for Determination of Cinnarizine in Mixture with Piracetam by Spectrodensitometry, Spectrophotometry, and Liquid Chromatography. Journal of AOAC International. [Link]
-
de Moraes, J., et al. (2021). Structural Exploitation of Cinnarizine Identified Novel Drug-Like Anthelmintic Agents Against Angiostrongylus cantonensis. ACS Infectious Diseases. [Link]
-
Vasta, J.D., et al. (2018). Target Engagement Assays in Early Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]
-
Hassan, S.S.M., et al. (2002). LC and TLC determination of cinnarizine in pharmaceutical preparations and serum. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Sharma, A., et al. (2012). Screening of nootropics: an overview on preclinical evaluation techniques. International Journal of Pharmacy. [Link]
- Google Patents. (2013). New synthesis method of cinnarizine. CN103254152A.
-
Sudha, T., et al. (2023). Analytical method development and validation of cinnarizine and piracetam: An overview. Annals of Phytomedicine. [Link]
Sources
- 1. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mims.com [mims.com]
- 4. Cinnarizine - Wikipedia [en.wikipedia.org]
- 5. cinnarizine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Exploring Cinnarizine's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 7. CN103254152A - New synthesis method of cinnarizine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. LC and TLC determination of cinnarizine in pharmaceutical preparations and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. Tests for learning and memory in rodent regulatory studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of Cinnarizine in Neuropharmacology Research
Prepared by: Senior Application Scientist, Gemini Laboratories
Introduction: A Multi-Target Tool for Central Nervous System Investigation
Cinnarizine is a diphenylmethylpiperazine derivative first synthesized by Janssen Pharmaceutica in 1955.[1][2] While clinically established for the management of vestibular disorders such as vertigo, motion sickness, nausea, and Ménière's disease, its multifaceted pharmacological profile makes it a compelling tool for neuropharmacological research.[1][3][4] Cinnarizine functions as a histamine H1 receptor antagonist, a non-competitive blocker of smooth muscle contraction, and, most notably for neuropharmacology, a calcium channel blocker.[2][5] It also exhibits binding activity at dopamine D2 and muscarinic acetylcholine receptors.[2][3]
This diverse mechanism allows researchers to employ Cinnarizine in a variety of experimental paradigms, from modeling cerebrovascular disorders and drug-induced side effects to investigating potential nootropic and neuroprotective effects.[2][4][6]
A Note on Isomerism: The user has specified an interest in the (Z)-isomer of Cinnarizine. It is important to note that the vast majority of published literature and commercially available Cinnarizine refers to the (E)-isomer, as reflected in its IUPAC name: (E)-1-(Diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine.[1] The protocols and applications described herein are based on the extensive body of research conducted on this common form. Researchers specifically interested in the (Z)-isomer should first pursue custom synthesis and perform initial characterization, as its pharmacological profile may differ.
Section 1: Neuropharmacological Profile & Mechanism of Action
Cinnarizine's effects on the central nervous system are not mediated by a single pathway but rather by its engagement with multiple receptor and channel systems. This multi-target profile is key to understanding its therapeutic actions and its utility as a research probe.
-
Calcium Channel Blockade : Cinnarizine selectively inhibits both L-type and T-type voltage-gated calcium channels.[2][3] In the context of neuropharmacology, this action is twofold. First, it inhibits Ca²⁺ influx into vascular smooth muscle cells, leading to cerebral vasodilation and improved microcirculation.[2][5] This forms the basis for its use in studying cerebral blood flow and vascular-related cognitive disorders.[3] Second, it reduces calcium ion translocation across the membranes of vestibular sensory cells, thereby suppressing the over-activity of the vestibular system that leads to vertigo and nystagmus.[3][7][8]
-
Histamine H1 Receptor Antagonism : As an antihistamine, Cinnarizine blocks H1 receptors in the brain.[4][9] This action is critical to its anti-emetic and anti-motion sickness effects, as it interferes with signal transmission between the inner ear's vestibular apparatus and the vomiting center in the hypothalamus.[1][2]
-
Dopamine D2 Receptor Antagonism : Cinnarizine also acts as an antagonist at D2 dopamine receptors.[2][3] While this contributes to its anti-emetic properties, it is also the mechanism responsible for one of its most significant side effects: drug-induced parkinsonism.[1] This makes Cinnarizine a valuable pharmacological tool for researchers studying the mechanisms of parkinsonian side effects and extrapyramidal symptoms.[1][10]
-
Other Receptor Interactions : The compound also demonstrates binding to muscarinic acetylcholine receptors, which may contribute to its sedative and anti-emetic profile.[3][11]
The following diagram illustrates the primary mechanisms of Cinnarizine's action in a neuropharmacological context.
Section 2: Key Research Applications & Methodologies
Application: Investigating Nootropic Effects on Learning and Memory
Cinnarizine's ability to enhance cerebral microcirculation suggests a potential role as a nootropic, or cognitive-enhancing, agent.[2][3] Rodent models provide a robust system for evaluating these effects.
Protocol 1: Morris Water Maze Assay for Spatial Learning and Memory in Wistar Rats This protocol is adapted from methodologies shown to effectively assess the impact of Cinnarizine on cognitive function.[6][12]
Objective: To determine if chronic administration of Cinnarizine improves spatial learning and memory.
Materials:
-
(Z)-Cinnarizine powder
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Male Wistar rats (200-250g)
-
Morris Water Maze (circular pool, 1.5m diameter, filled with opaque water)
-
Submerged platform
-
Video tracking software
Methodology:
-
Animal Acclimatization & Grouping:
-
Drug Administration:
-
Prepare fresh Cinnarizine suspensions daily.
-
Administer the assigned treatment orally via an orogastric cannula once daily for 21 consecutive days.[6]
-
Scientist's Note: Oral gavage ensures accurate dosing. The 21-day duration allows for the assessment of chronic administration effects.
-
-
Morris Water Maze Training (Days 15-20):
-
Begin training 60 minutes after daily drug administration.
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the rat into the pool facing the wall from one of four random starting positions.
-
Allow the rat to search for the hidden platform for a maximum of 60 seconds.
-
If the rat finds the platform, allow it to remain there for 15 seconds. If it fails, guide it to the platform for 15 seconds.
-
Record the escape latency (time to find the platform) and path length using video tracking software.
-
Rationale: A decrease in escape latency over the training days indicates spatial learning.
-
-
Probe Trial (Day 21):
-
60 minutes after the final dose, perform a single probe trial.
-
Remove the platform from the pool.
-
Place the rat in the pool from a novel starting position and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Rationale: A significant preference for the target quadrant indicates robust spatial memory consolidation.
-
-
Data Analysis:
-
Analyze escape latencies using a two-way repeated-measures ANOVA.
-
Analyze probe trial data using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's).
-
P < 0.05 is considered statistically significant.
-
Application: Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of Cinnarizine is crucial for interpreting its neuropharmacological effects and designing effective dosing regimens.
Protocol 2: Pharmacokinetic Analysis of Cinnarizine in Rabbit Plasma via HPLC This protocol outlines a standard procedure for determining key pharmacokinetic parameters following administration.[13]
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC) of Cinnarizine.
Materials:
-
Healthy albino rabbits (2-2.5 kg)[13]
-
Cinnarizine formulation (e.g., oral suspension)
-
Heparinized micro-centrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 column (e.g., 5 µm, 200 x 4.6 mm)[13]
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 6.0)
Methodology:
-
Animal Dosing and Sampling:
-
Fast rabbits overnight with free access to water.
-
Administer a single oral dose of Cinnarizine (e.g., 1 mg equivalent).[13]
-
Collect blood samples (~1 mL) from the marginal ear vein into heparinized tubes at pre-determined time points: 0 (pre-dose), 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[13]
-
Self-Validation: A pre-dose sample is essential to establish a baseline and ensure no interfering peaks are present.
-
-
Plasma Preparation:
-
Centrifuge blood samples at 15,000 rpm for 15 minutes to separate plasma.[13]
-
Transfer the supernatant (plasma) to a clean tube and store at -20°C until analysis.
-
-
Sample Preparation for HPLC:
-
To 500 µL of plasma, add 1 mL of acetonitrile (a 2:1 ratio) to precipitate proteins.[13]
-
Vortex the mixture thoroughly.
-
Centrifuge at 5,000 rpm for 10 minutes.
-
Carefully collect the supernatant and inject it into the HPLC system.
-
-
HPLC Analysis:
-
Mobile Phase: Gradient elution using Acetonitrile and Phosphate buffer (pH 6).[13]
-
Flow Rate: 2 mL/min.[13]
-
Detection: UV at 254 nm.[13]
-
Quantification: Create a calibration curve by spiking blank plasma with known concentrations of Cinnarizine (e.g., 10-200 ng/mL) and processing them alongside the study samples.[13]
-
-
Pharmacokinetic Parameter Calculation:
-
Plot the mean plasma concentration versus time.
-
Calculate Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) using non-compartmental analysis software.
-
Section 3: Data Presentation and Interpretation
Table 1: Summary of Experimental Parameters and Expected Outcomes
| Parameter | Protocol 1: Morris Water Maze (Rat) | Protocol 2: Pharmacokinetics (Rabbit) |
| Test System | Male Wistar Rats | Male Albino Rabbits |
| Compound | (Z)-Cinnarizine | (Z)-Cinnarizine |
| Dose(s) | 10 and 20 mg/kg, p.o., daily for 21 days[6] | 1 mg, p.o., single dose[13] |
| Primary Endpoint(s) | Escape latency (learning); Time in target quadrant (memory)[6] | Plasma concentration over time[13] |
| Expected Positive Outcome | Dose-dependent decrease in escape latency and increase in target quadrant time compared to vehicle. | Measurable plasma concentrations allowing for calculation of Cmax, Tmax, AUC. |
| Primary Control | Vehicle-treated group | Pre-dose (t=0) blood sample |
Interpretation & Troubleshooting:
-
High Variability in Behavioral Studies: Rodent behavior can be influenced by handling, time of day, and environmental stressors. Ensure consistent handling and testing conditions. Increase sample size (n) to improve statistical power.
-
Poor Drug Solubility: Cinnarizine is poorly soluble in water. Use of a suspending agent like carboxymethyl cellulose or Tween 80 is necessary for oral formulations. Sonication can aid in creating a homogenous suspension.
-
No Detectable Peak in HPLC: This could be due to rapid metabolism, poor absorption, or analytical issues. Verify the HPLC method with a spiked sample. Check sample preparation steps for drug loss. Consider a more sensitive detector like a mass spectrometer (LC-MS/MS) if concentrations are below the UV detection limit.
Section 4: Experimental Workflow Visualization
References
-
Kirtane, M. V., Bhandari, A., Narang, P., & Santani, R. (2017). Cinnarizine: A Contemporary Review. Indian Journal of Otolaryngology and Head & Neck Surgery, 71(Suppl 2), 1060–1068. [Link]
-
MIMS. Cinnarizine: Uses, Dosage, Side Effects and More. MIMS Philippines. [Link]
-
El-Kashef, D. H., El-daley, M. M., & El-Kholy, S. S. (2020). Formulation and Characterization of Cinnarizine Targeted Aural Transfersomal Gel for Vertigo Treatment: A Pharmacokinetic Study on Rabbits. International Journal of Nanomedicine, 15, 6039–6053. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. cinnarizine. IUPHAR/BPS. [Link]
-
Wikipedia. (2023). Cinnarizine. Wikipedia. [Link]
-
El-Kashef, D. H., et al. (2020). Formulation and Characterization of Cinnarizine Targeted Aural Transfersomal Gel for Vertigo Treatment: A Pharmacokinetic Study on Rabbits. International Journal of Nanomedicine, Volume 15, 6039-6053. [Link]
-
National Center for Biotechnology Information. Cinnarizine. PubChem Compound Database. [Link]
-
Patsnap. (2023). Exploring Cinnarizine's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. Synapse. [Link]
-
Patsnap. (2024). What is Cinnarizine used for?. Synapse. [Link]
-
Akunna, G. G., Obagu, S. S., Lucyann, C. A., & Saalu, L. C. (2023). Motion Sickness Medication Cinnarizine could Impair Hippocampal Morphology, Memory and Learning in Wistar Rat Models. Journal of Clinical Medicine and Science, 7(4), 239. [Link]
-
Tighilet, B., et al. (2022). Efficacy and Pharmacological Appropriateness of Cinnarizine and Dimenhydrinate in the Treatment of Vertigo and Related Symptoms. Journal of Personalized Medicine, 12(9), 1386. [Link]
-
MEpedia. (2023). Cinnarizine. MEpedia. [Link]
-
Patsnap. (2024). What is the mechanism of Cinnarizine?. Synapse. [Link]
-
Garcia-Garcia, A., et al. (2007). Effects of cinnarizine, a calcium antagonist that produces human parkinsonism, in parkin knock out mice. Neurochemistry International, 50(5), 765-773. [Link]
-
Dr. Hasudungan. (2025). Pharmacology of Cinnarizine (Vertiron) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]
-
Pediatric Oncall. (2023). Cinnarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. [Link]
-
Akunna, G. G., et al. (2023). Motion Sickness Medication Cinnarizine could Impair Hippocam. Journal of Clinical Medicine and Science, 7(4). [Link]
Sources
- 1. Cinnarizine - Wikipedia [en.wikipedia.org]
- 2. Cinnarizine | C26H28N2 | CID 1547484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Cinnarizine's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 5. mims.com [mims.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. mdpi.com [mdpi.com]
- 8. What is the mechanism of Cinnarizine? [synapse.patsnap.com]
- 9. What is Cinnarizine used for? [synapse.patsnap.com]
- 10. Effects of cinnarizine, a calcium antagonist that produces human parkinsonism, in parkin knock out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cinnarizine - MEpedia [me-pedia.org]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Formulation and Characterization of Cinnarizine Targeted Aural Transfersomal Gel for Vertigo Treatment: A Pharmacokinetic Study on Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cinnarizine
Welcome to the technical support center for Cinnarizine synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of Cinnarizine. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for troubleshooting and improving your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable synthetic route for Cinnarizine?
The most common and industrially relevant synthesis of Cinnarizine is a two-step nucleophilic substitution process.
-
Step 1: Synthesis of the intermediate, 1-Benzhydrylpiperazine. This is typically achieved by reacting piperazine with a benzhydryl halide, such as diphenylchloromethane or diphenylbromomethane.
-
Step 2: N-Alkylation to form Cinnarizine. The 1-Benzhydrylpiperazine intermediate is then alkylated using cinnamyl chloride (or a related cinnamyl halide) to yield the final product.
While one-pot syntheses exist, they often result in a higher impurity profile, complicating purification.[1] Newer methods like mechanochemical ball milling and continuous-flow synthesis offer greener and faster alternatives, though they may require specialized equipment.[2]
Q2: Why is controlling the first step—the mono-alkylation of piperazine—so critical for the overall yield?
Piperazine is a symmetric diamine with two reactive secondary amine (-NH) groups. This symmetry presents a significant challenge: the molecule can easily undergo dialkylation, where a benzhydryl group attaches to both nitrogen atoms, forming the impurity 1,4-bis(Diphenylmethyl)piperazine.[3] Furthermore, the mono-alkylated product, 1-Benzhydrylpiperazine, can react again with another benzhydryl halide. Controlling the reaction to favor mono-substitution is paramount for a high yield of the desired intermediate. Common strategies include using a large excess of piperazine or employing a protecting group on one of the nitrogens.[4][5]
Q3: What are the most common impurities I should monitor for in my final product?
Vigilant monitoring for impurities is crucial for ensuring the quality of the final Active Pharmaceutical Ingredient (API). Key impurities include:
-
1-Benzhydrylpiperazine: Unreacted starting material from the second step.[3][]
-
1,4-bis(Diphenylmethyl)piperazine: A byproduct from the dialkylation of piperazine in the first step.[3]
-
(Z)-Cinnarizine: The geometric isomer of the desired product. Note: The thermodynamically more stable (E)-isomer (trans) is the common form of Cinnarizine.[3][7] If the (Z)-isomer is specifically required, a stereoselective synthesis route would be necessary. This guide focuses on the synthesis of the more common (E)-Cinnarizine.
-
Over-alkylated Products: Such as the quaternary ammonium salt formed by the reaction of Cinnarizine with another molecule of cinnamyl chloride.[3]
Q4: How does the choice of base and solvent impact the N-alkylation step?
In the second step (alkylation of 1-Benzhydrylpiperazine with cinnamyl chloride), a base is essential to act as a scavenger for the hydrochloric acid (HCl) generated during the SN2 reaction. Without a base, the HCl would protonate the nitrogen atoms of the piperazine ring, rendering them non-nucleophilic and halting the reaction. An inorganic base like anhydrous sodium carbonate is a common choice.[1]
The solvent choice is equally critical. It must dissolve the reactants sufficiently while facilitating the reaction. Non-polar or moderately polar aprotic solvents like n-hexane or toluene are often used.[1] The solvent system must also be considered during workup to ensure proper separation of the product from salts and unreacted starting materials.
Troubleshooting Guide: From Low Yield to High Purity
This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.
Workflow Overview: Two-Step Cinnarizine Synthesis
Caption: General workflow for the two-step synthesis of Cinnarizine.
Issue 1: Low Yield in Step 1 (Synthesis of 1-Benzhydrylpiperazine)
Q: My yield of 1-Benzhydrylpiperazine is consistently low, and I detect a significant amount of a higher molecular weight impurity. What's happening?
A: The most likely cause is the formation of the dialkylated byproduct, 1,4-bis(Diphenylmethyl)piperazine. This occurs when both nitrogen atoms of a single piperazine molecule react with diphenylchloromethane.
Solutions & Explanations:
-
Adjust Stoichiometry (The Brute-Force Method):
-
Causality: Le Chatelier's principle can be applied here. By significantly increasing the molar excess of piperazine (e.g., 4-6 equivalents relative to diphenylchloromethane), you increase the statistical probability that a diphenylchloromethane molecule will collide with an unreacted piperazine molecule rather than the desired mono-alkylated product.
-
Protocol: Use a 4:1 molar ratio of piperazine to diphenylchloromethane. The excess piperazine also acts as a base to neutralize the HCl formed. The downside is the need to remove a large amount of unreacted piperazine during workup.
-
-
Use a Protecting Group (The Elegant Method):
-
Causality: This strategy involves temporarily "blocking" one of the piperazine nitrogens, forcing the reaction to occur at the other nitrogen. The tert-butoxycarbonyl (Boc) group is an excellent choice as it is easily applied and can be removed under acidic conditions without affecting the final product.[4][5]
-
Workflow:
-
React piperazine with di-tert-butyl dicarbonate (Boc)₂O to form 1-Boc-piperazine.
-
Perform the alkylation with diphenylchloromethane on the unprotected nitrogen.
-
Remove the Boc group using an acid like trifluoroacetic acid (TFA) or HCl in an appropriate solvent.
-
Proceed to Step 2 with the purified 1-Benzhydrylpiperazine.
-
-
Troubleshooting Logic for Step 1
Caption: Decision tree for troubleshooting low yield in Step 1.
Issue 2: Low Yield or Stalled Reaction in Step 2 (Alkylation with Cinnamyl Chloride)
Q: After adding cinnamyl chloride to my 1-Benzhydrylpiperazine, the reaction doesn't proceed to completion, even after extended heating. What should I check?
A: This issue often points to problems with reagent quality, insufficient basicity, or improper reaction conditions.
Solutions & Explanations:
-
Verify Reagent Quality:
-
Causality: Cinnamyl chloride can degrade over time, especially if exposed to moisture or light. It can hydrolyze to cinnamyl alcohol or polymerize.
-
Action: Check the purity of your cinnamyl chloride via NMR or GC-MS before use. If it's old or appears discolored, use a freshly opened bottle or purify it by distillation under reduced pressure.
-
-
Ensure an Anhydrous and Basic Environment:
-
Causality: As an SN2 reaction, this step requires a good nucleophile. The nitrogen on 1-Benzhydrylpiperazine is that nucleophile. If any acid (including HCl generated during the reaction) is present, it will protonate the nitrogen, rendering it inactive.
-
Action:
-
Use an anhydrous solvent.
-
Ensure your base (e.g., anhydrous sodium carbonate, potassium carbonate) is completely dry and present in at least a slight molar excess (e.g., 1.2-1.5 equivalents). The base must be strong enough to neutralize the generated HCl but not so strong as to cause side reactions with the cinnamyl chloride.
-
-
-
Optimize Temperature and Solvent:
-
Causality: The reaction requires sufficient thermal energy to overcome the activation barrier.
-
Action: A patent describes heating the reaction to 70-75 °C in n-hexane.[1] If the reaction is sluggish, consider switching to a higher-boiling-point solvent like toluene to allow for a higher reaction temperature (e.g., 90-110 °C).
-
Issue 3: Difficulty with Final Product Purification
Q: My crude product is an oil that is difficult to crystallize, and my final product purity is low.
A: This is typically caused by the presence of unreacted starting materials or side products that act as crystallization inhibitors.
Solutions & Explanations:
-
Aqueous Wash and pH Adjustment:
-
Causality: A proper workup can remove many impurities. Unreacted 1-Benzhydrylpiperazine and any piperazine salts are basic and can be removed with an acidic wash.
-
Protocol:
-
After the reaction, cool the mixture and dilute it with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove basic impurities.
-
Wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
-
Trituration:
-
Causality: If the product is a stubborn oil, trituration can induce crystallization. This involves stirring the oil with a solvent in which the desired product is poorly soluble but the impurities are soluble.
-
Action: Try triturating the crude oil with a cold non-polar solvent like n-pentane or a mixture of n-pentane and diethyl ether.[8] The pure Cinnarizine should solidify and can be collected by filtration.
-
-
Column Chromatography:
-
Causality: For very impure samples where crystallization fails, silica gel column chromatography is the most effective method for separation.
-
Action: Use a solvent system such as methanol in dichloromethane or ethyl acetate in hexanes.[8] Monitor the fractions by TLC to isolate the pure product.
-
Key Experimental Protocols
Protocol 1: Synthesis of 1-Benzhydrylpiperazine
(Adapted from patent literature[1])
-
In a 500 mL three-necked flask equipped with a reflux condenser and mechanical stirrer, add anhydrous piperazine (50g), n-hexane (150 mL), and water (5g).
-
Stir and heat the mixture to 95 °C until the piperazine is fully dissolved.
-
Slowly add diphenylchloromethane (30g) dropwise to the refluxing solution.
-
After the addition is complete, maintain the reflux and stir for 8 hours.
-
Cool the reaction mixture to approximately 80 °C and add a basic solution (e.g., 2M NaOH) to neutralize any piperazine hydrochloride salts.
-
Transfer the mixture to a separatory funnel, allow the layers to separate, and collect the upper organic phase.
-
Wash the organic phase three times with hot water (~70 °C, 50 mL each).
-
Transfer the washed organic phase to a clean flask, add 125 mL of water, and adjust the pH to 0-1 with concentrated HCl. This protonates the product, moving it into the aqueous layer.
-
Separate and discard the n-hexane layer. Wash the acidic aqueous layer with fresh n-hexane (150 mL) and discard the hexane.
-
Adjust the pH of the aqueous layer to ~3.0-3.5 with HCl. A white solid product should precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield 1-Benzhydrylpiperazine.
Protocol 2: Synthesis of (E)-Cinnarizine
(Adapted from patent literature[1])
-
In a 500 mL three-necked flask, add 1-Benzhydrylpiperazine (30g) and n-hexane (150 mL).
-
Stir and heat the mixture to 70 °C and allow it to reflux for 1.5 hours.
-
Add anhydrous sodium carbonate (30g) and sodium metabisulfite (0.3g, as an antioxidant). Stir for 15 minutes.
-
Add cinnamyl chloride (15g) to the mixture.
-
Heat the reaction to 70-75 °C and maintain this temperature for 4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and filter to remove inorganic salts.
-
Wash the filtrate with water, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by one of the methods described in the troubleshooting section.
Data Summary Tables
Table 1: Common Impurities and Their Origins
| Impurity Name | Structure | Potential Origin |
| 1-Benzhydrylpiperazine | C₁₇H₂₀N₂ | Unreacted starting material from Step 2. |
| 1,4-bis(Diphenylmethyl)piperazine | C₃₀H₃₀N₂ | Over-reaction/dialkylation of piperazine in Step 1. |
| (Z)-Cinnarizine | C₂₆H₂₈N₂ | Isomer impurity, may be present in the cinnamyl chloride starting material or formed under certain reaction conditions. |
| Cinnarizine Quaternary Salt | C₃₅H₃₇ClN₂ | Over-alkylation of the Cinnarizine product with a second molecule of cinnamyl chloride. |
Table 2: Recommended Reaction Parameters
| Parameter | Step 1: Benzhydrylpiperazine | Step 2: Cinnarizine Synthesis | Rationale |
| Key Reactant Ratio | 4-6 eq. Piperazine : 1 eq. Diphenylchloromethane | 1 eq. Benzhydrylpiperazine : 1-1.1 eq. Cinnamyl Chloride | To minimize dialkylation in Step 1; slight excess of alkylating agent in Step 2 to drive to completion. |
| Solvent | n-Hexane / Water | n-Hexane or Toluene | Biphasic system for Step 1 workup; aprotic solvent for SN2 reaction in Step 2. |
| Base | Excess Piperazine | Anhydrous Na₂CO₃ or K₂CO₃ (1.2-1.5 eq.) | To neutralize generated HCl without causing unwanted side reactions. |
| Temperature | 95 °C (Reflux) | 70-75 °C (Hexane) or 90-110 °C (Toluene) | To ensure sufficient activation energy for the nucleophilic substitution. |
| Reaction Time | ~8 hours | ~4 hours | Typical times, but should always be monitored by TLC or LC-MS for completion. |
References
-
Kirtane, M. V., Bhandari, A., Narang, P., & Santani, R. (2017). Cinnarizine: A Contemporary Review. Indian Journal of Otolaryngology and Head & Neck Surgery, 71(Suppl 2), 1060–1068. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1547484, Cinnarizine. Retrieved from [Link]
-
Gomosta, I., et al. (n.d.). Mechanochemical synthesis of antihistamine active pharmaceutical ingredient cinnarizine. ChemRxiv. [Link]
- Google Patents. (n.d.). CN103254152A - New synthesis method of cinnarizine.
-
Shalaby, W. S., et al. (2020). Formulation and Characterization of Cinnarizine Targeted Aural Transfersomal Gel for Vertigo Treatment: A Pharmacokinetic Study on Rabbits. Drug Design, Development and Therapy, 14, 4671–4684. [Link]
-
Alam, M. S., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9866–9877. [Link]
-
Wikipedia. (n.d.). Cinnarizine. Retrieved from [Link]
-
Frizon, F., et al. (2013). Formulation and Process Optimization of Cinnarizine Fast-Release Tablets. AAPS PharmSciTech, 14(4), 1300–1307. [Link]
-
Drag, P., et al. (2016). Continuous-Flow Multistep Synthesis of Cinnarizine, Cyclizine, and a Buclizine Derivative from Bulk Alcohols. Organic Process Research & Development, 20(9), 1634-1640. [Link]
-
Shakeel, F., et al. (2021). Solubility of Cinnarizine in (Transcutol + Water) Mixtures: Determination, Hansen Solubility Parameters, Correlation, and Thermodynamics. Molecules, 26(11), 3169. [Link]
-
Pharmaffiliates. (n.d.). Cinnarizine-impurities. Retrieved from [Link]
-
Kumar, R., et al. (2016). Formulation and Optimization of Fast Dissolving Cinnarizine Tablets. International Journal of Pharmaceutical Sciences and Research, 7(9), 3749-3756. [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]
-
Kumar, A., et al. (2020). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Advances, 10(45), 26765-26782. [Link]
-
ResearchGate. (2016). Formulation and Optimization of Fast Dissolving Cinnarizine Tablets. Retrieved from [Link]
- Google Patents. (n.d.). EP0115203A1 - Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
-
Cole, A. G., & Stephenson, C. R. J. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(3), 1255–1260. [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]
- Google Patents. (n.d.). US2630435A - N-benzohydryl-n-methyl piperazines and process of preparing same.
-
International Journal of Pharmaceutical Sciences and Research. (2009). Synthesis and anti-convulsant activity of novel benzhydryl piperazine derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Retrieved from [Link]
-
ResearchGate. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?. Retrieved from [Link]
Sources
- 1. CN103254152A - New synthesis method of cinnarizine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 7. Cinnarizine - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
Preventing isomerization of Cinnarizine during analysis
Technical Support Center: Cinnarizine Analysis
Welcome to the technical support center for the analysis of Cinnarizine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for challenges encountered during the analytical workflow. The primary focus is on preventing the isomerization of (E)-Cinnarizine to its (Z)-isomer, ensuring data integrity and accuracy.
Frequently Asked Questions (FAQs)
Q1: What is Cinnarizine isomerization and why is it a concern during analysis?
A: Cinnarizine, which is chemically (E)-1-(diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine, can convert into its geometric isomer, (Z)-Cinnarizine.[1] The (E)-isomer is the active pharmaceutical ingredient (API). The isomerization from the biologically active (E)-form to the (Z)-form is a critical degradation pathway that can be triggered during sample preparation, storage, and analysis. This conversion leads to an underestimation of the true potency of the drug substance and the reporting of inaccurate impurity profiles. The European Pharmacopoeia lists (Z)-Cinnarizine as a specific impurity (Impurity B), making its control and accurate quantification a regulatory requirement.[1]
Q2: What are the primary factors that cause the isomerization of Cinnarizine?
A: The primary trigger for the isomerization of Cinnarizine from its (E) to (Z) form is exposure to ultraviolet (UV) light, a phenomenon known as photoisomerization.[2] This is a common characteristic for compounds with a cinnamic acid moiety.[2] Additionally, the overall stability of Cinnarizine is influenced by pH, with degradation observed under acidic and oxidative conditions.[3] While photo-exposure is the most direct cause of isomerization, maintaining an optimal pH and minimizing exposure to oxidative conditions are crucial for preventing the formation of various degradation products, including the (Z)-isomer.
Q3: How can I visually identify if isomerization is occurring in my chromatogram?
A: If you are using a stability-indicating HPLC method, isomerization will typically manifest as a new or growing peak adjacent to the main (E)-Cinnarizine peak. The (Z)-isomer will have a different retention time. If you inject a sample of pure (E)-Cinnarizine and observe a secondary peak that increases in area upon intentional exposure of the sample solution to light, it is highly indicative of photoisomerization.
Q4: Are there official methods that address Cinnarizine and its isomers?
A: Yes, pharmacopeias like the European Pharmacopoeia (EP) provide monographs for Cinnarizine that stipulate tests for related substances, which include the (Z)-isomer.[1] Following these or other validated stability-indicating analytical methods is essential for ensuring that the isomerization and other degradation products are adequately separated and quantified.[3][4]
Troubleshooting Guide: Isomerization and Degradation
This section addresses specific issues you may encounter during the analysis of Cinnarizine.
Problem 1: An unexpected peak, suspected to be (Z)-Cinnarizine, appears in the chromatogram of a fresh sample.
-
Root Cause Analysis: The most probable cause is unintentional exposure of the sample or standard solutions to light during preparation. Cinnarizine solutions are highly susceptible to photoisomerization.[2] Even ambient laboratory lighting over a period can be sufficient to induce the conversion from the (E) to the (Z) form. Another possibility, though less direct for isomerization, is the use of an inappropriate diluent pH that may compromise the overall stability of the molecule.[5]
-
Troubleshooting Workflow:
Workflow for addressing unexpected isomer peaks.
-
Detailed Protocol & Scientific Rationale:
-
Immediate Light Protection: The energy from UV and even visible light can overcome the activation energy barrier for the rotation around the carbon-carbon double bond in the propenyl side chain of Cinnarizine, leading to the formation of the (Z)-isomer.
-
Action: Immediately switch to amber volumetric flasks and HPLC vials. If unavailable, wrap clear glassware in aluminum foil as specified in ICH Q1B guidelines for photostability testing.[6]
-
-
Solvent and pH Control: Cinnarizine is a weakly basic drug with pH-dependent solubility and stability.[3][7] A study on Cinnarizine degradation kinetics revealed a bell-shaped pH-rate profile, indicating that stability is optimized within a specific pH range.[5] Using a diluent that is too acidic or alkaline can catalyze degradation.
-
Action: Prepare sample and standard solutions in a diluent that is compatible with the HPLC mobile phase. For reversed-phase methods, a slightly acidic buffer (e.g., pH 4.0 acetate buffer) mixed with an organic solvent like methanol or acetonitrile is often effective.[4][8] This ensures pH consistency upon injection.
-
-
Autosampler Conditions: If samples reside in the autosampler for extended periods, especially if the compartment is not refrigerated or shielded from light, isomerization can occur post-preparation.
-
Action: Ensure the autosampler tray is covered or located away from direct light. If the analysis sequence is long, consider using a refrigerated autosampler to minimize any potential thermal degradation.
-
-
Problem 2: The peak area of (E)-Cinnarizine decreases over time in a sequence of injections, with a corresponding increase in the (Z)-isomer peak.
-
Root Cause Analysis: This indicates on-going instability of the analyte in the prepared solution within the autosampler. The primary cause is continued exposure to light and potentially suboptimal temperature or pH conditions in the sample vial over the duration of the analytical run.
-
Preventative Measures & Solutions:
Parameter Recommendation Scientific Rationale Light Exposure Use amber vials and cover the autosampler tray. Prevents photo-induced E/Z isomerization, which is the most common cause of conversion.[2] Solution pH Ensure the sample diluent is buffered and matches the mobile phase pH. A pH around 4-6 is often a good starting point.[4][5] Cinnarizine stability is pH-dependent. A stable pH environment minimizes acid or base-catalyzed degradation during storage in the vial.[5] Temperature Use a refrigerated autosampler set to 4-10 °C for long sequences. Lowering the temperature slows down the rate of all chemical reactions, including potential degradation or isomerization pathways. Run Time Minimize the time samples spend in the autosampler before injection. Reduces the total duration of exposure to potentially destabilizing conditions. Solution Age Prepare solutions fresh daily. Avoid storing stock or sample solutions for more than 24 hours unless stability has been formally demonstrated.[9] Cinnarizine in aqueous solutions can be unstable over longer periods.[9]
Experimental Protocols
Protocol 1: Preparation of Light-Protected Cinnarizine Standard Solution (100 µg/mL)
-
Environment: Perform all steps under subdued, indirect laboratory lighting. Avoid direct sunlight or strong overhead fluorescent lights.
-
Weighing: Accurately weigh approximately 10 mg of (E)-Cinnarizine reference standard.
-
Dissolution: Transfer the powder to a 100-mL amber volumetric flask. Add approximately 70 mL of HPLC-grade methanol and sonicate for 5 minutes to dissolve.
-
Dilution: Allow the solution to return to room temperature. Dilute to the mark with methanol and mix thoroughly.
-
Storage: Immediately cap the flask and, if not for immediate use, store it refrigerated (2-8 °C) and protected from light. For working solutions, use amber HPLC vials.
Protocol 2: Forced Degradation Study (Photoisomerization)
This protocol helps confirm the identity of the (Z)-isomer peak.
-
Sample Preparation: Prepare a Cinnarizine solution (e.g., 20 µg/mL) in a clear glass vial using a 50:50 mixture of methanol and water as the diluent.
-
Control Sample: Transfer a portion of this solution to an amber HPLC vial. This will be your time-zero or protected sample.
-
Exposure: Place the clear vial in a photostability chamber and expose it to a light source compliant with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[6] Alternatively, for a simple diagnostic test, place it under a laboratory UV lamp or in direct sunlight for a defined period (e.g., 4 hours).
-
Analysis: Inject the control sample and the exposed sample onto your HPLC system.
-
Evaluation: Compare the chromatograms. A significant increase in the peak corresponding to the suspected (Z)-isomer in the exposed sample confirms its identity as a photo-degradant.
Diagrams
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. From Mechanochemically Driven Complexation and Multimodal Characterization to Stability and Toxicological Insight: A Study of Cinnarizine–β-Cyclodextrins Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC and TLC determination of cinnarizine in pharmaceutical preparations and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation, stability and degradation kinetics of intravenous cinnarizine lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. Formulation of Cinnarizine for Stabilization of Its Physiologically Generated Supersaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Hub: (Z)-Cinnarizine Bioanalysis & Matrix Effects
Subject: Troubleshooting and Guidance for Mitigating Matrix Effects in the LC-MS/MS Bioanalysis of (Z)-Cinnarizine
Introduction
Welcome to the technical support center for (Z)-Cinnarizine bioanalysis. Cinnarizine, a widely used antihistamine and calcium channel blocker, presents unique challenges during quantification in biological matrices like plasma.[1][2] Its chemical properties and the complexity of plasma can lead to significant matrix effects, primarily ion suppression or enhancement, which compromise the accuracy, precision, and sensitivity of LC-MS/MS-based methods.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers to common problems and questions, moving beyond simple procedural steps to explain the underlying scientific rationale for each recommendation. Our goal is to empower you to develop robust, reliable, and regulatory-compliant bioanalytical methods.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, practical problems you may encounter during method development and validation.
Q1: My (Z)-Cinnarizine peak area is inconsistent and significantly lower in plasma samples compared to my standards prepared in solvent. What is happening and how do I fix it?
Answer:
This is a classic and highly common symptom of ion suppression .
The Cause (Expertise & Experience): Ion suppression occurs when co-eluting endogenous components from your biological matrix interfere with the ionization of your target analyte, (Z)-Cinnarizine, in the mass spectrometer's ion source.[3][4] In plasma, the primary culprits are phospholipids . These molecules are abundant in cell membranes and are often co-extracted with analytes, especially during simple protein precipitation (PPT).[5]
Because phospholipids have a high affinity for the reversed-phase columns typically used, they tend to elute in the same region as many small molecule drugs, including Cinnarizine. In the ESI source, they compete for charge and surface area on the evaporating droplets, effectively "stealing" the energy needed to ionize Cinnarizine, thus suppressing its signal.[6]
The Solution (Authoritative & Trustworthy Protocol): Your primary goal is to either remove the interfering phospholipids or chromatographically separate them from your analyte.
Step 1: Diagnose the Problem. Before changing your entire workflow, confirm that ion suppression is the root cause. A post-column infusion experiment is the definitive diagnostic tool.[7] This involves teeing in a constant flow of Cinnarizine solution into the eluent stream after the analytical column but before the MS source. You then inject a blank, extracted plasma sample. A dip in the steady Cinnarizine signal at the retention time of your analyte confirms that something co-eluting from the matrix is causing suppression.[7]
Step 2: Implement a Better Sample Preparation Strategy. A simple "crash" with acetonitrile (protein precipitation) is often insufficient for removing phospholipids.[8] You must move to a more selective technique.
-
Phospholipid Removal (PLR) Plates/Cartridges: These are a superior alternative to standard PPT. They combine protein precipitation with a downstream filtration step that specifically captures phospholipids, allowing your analyte to pass through.[9] This is often the most direct and effective solution.
-
Liquid-Liquid Extraction (LLE): LLE is a highly effective technique for cleaning up samples. Based on Cinnarizine's basic nature, you can manipulate the pH of the aqueous and organic phases to selectively extract it, leaving polar interferences like phospholipids behind. An acidic extraction from plasma into a non-polar organic solvent (like hexane or methyl-tert-butyl ether) is a common and effective strategy.[10][11]
-
Solid-Phase Extraction (SPE): SPE offers the highest degree of selectivity. For Cinnarizine, a mixed-mode cation exchange SPE sorbent is ideal. This allows you to wash away neutral and acidic interferences under one condition, and then specifically elute your protonated basic drug under different conditions, leaving phospholipids strongly bound to the stationary phase.[3][5]
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Troubleshooting workflow for ion suppression.
Q2: My current Protein Precipitation (PPT) protocol is fast and cheap, but my results are not reproducible. How can I improve it without moving to a completely different technique like LLE or SPE?
Answer:
This is a common scenario where throughput and cost are major considerations. While standard PPT is known for being "quick and dirty," you can significantly improve its performance by focusing on phospholipid removal.
The Cause (Expertise & Experience): The irreproducibility stems from the variable concentration of phospholipids between different lots of plasma and even between samples from different subjects. When you use a simple PPT method (e.g., adding 3 parts acetonitrile to 1 part plasma), you efficiently precipitate proteins, but the majority of phospholipids remain in the supernatant that you inject onto your LC-MS/MS system.[8] This variability in the co-extracted matrix directly leads to variable ion suppression, causing poor precision (%CV) in your results.
The Solution (Authoritative & Trustworthy Protocol): You can integrate phospholipid removal into your existing PPT workflow.
-
Use Phospholipid Removal Plates/Tubes: This is the most effective upgrade. After precipitating with acetonitrile, instead of centrifuging and taking the supernatant, you pass the entire mixture through a phospholipid removal 96-well plate or individual tubes.[9] The sorbent in these devices traps the phospholipids, while the analyte and solvent pass through for collection. This adds only a minor step to your workflow but provides a much cleaner extract.
-
Optimize the Precipitation Solvent: While acetonitrile is common, exploring other organic solvents or mixtures can sometimes help. For instance, a mixture of acetonitrile and methanol might alter the solubility of certain lipids. However, this is less effective than targeted removal.
-
Consider a "Cold Crash": Performing the protein precipitation at a lower temperature (e.g., in an ice bath) can sometimes improve the precipitation of certain lipids along with the proteins, but this effect is generally minor compared to dedicated PLR products.
By adding a specific phospholipid removal step, you create a self-validating system where the primary source of variability has been eliminated, leading to vastly improved reproducibility without abandoning the speed of a PPT-based workflow.
Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects, and why are they a concern for (Z)-Cinnarizine?
Answer: A matrix effect is any alteration of the analyte's response (signal) caused by other components in the sample matrix.[3] It can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal).[12] These effects arise because co-eluting matrix components interfere with the analyte's ionization process in the MS source, not because of poor chromatography or analyte degradation.[13]
For (Z)-Cinnarizine, a basic compound that is positively ionized in ESI, matrix effects are a major concern because:
-
Competition for Protons: Endogenous compounds with high proton affinity can compete with Cinnarizine for available protons in the ESI source, reducing the formation of the desired [M+H]+ ion.
-
Changes in Droplet Properties: Matrix components can alter the physical properties (e.g., surface tension, viscosity) of the ESI droplets, which hinders the efficient release of gas-phase analyte ions.[6]
-
Regulatory Scrutiny: Regulatory bodies like the FDA require that matrix effects be thoroughly investigated and controlled during bioanalytical method validation to ensure data integrity.[14][15]
Q2: How do I quantitatively assess matrix effects according to regulatory standards?
Answer: The standard industry practice, in line with FDA and ICH M10 guidelines, is to calculate the Matrix Factor (MF) .[14][16] This provides a quantitative measure of the degree of ion suppression or enhancement.
The experiment involves three sets of samples:
-
Set A: The peak area of the analyte in a neat solution (e.g., mobile phase).
-
Set B: The peak area of the analyte spiked into a blank, extracted matrix after the extraction process (post-extraction spike).
-
Set C: The peak area of the analyte spiked into the matrix before extraction and then processed.
The Matrix Factor is calculated as: MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1.0 indicates no matrix effect.
-
An MF < 1.0 indicates ion suppression.
-
An MF > 1.0 indicates ion enhancement.
According to guidelines, this should be tested using at least six different lots of the biological matrix to assess inter-subject variability.[14] The precision (%CV) of the matrix factor across these lots should be ≤15%.
Q3: Which sample preparation technique is best for minimizing matrix effects with Cinnarizine?
Answer: The "best" technique depends on a balance of required sensitivity, throughput, cost, and the complexity of the study. Here is a comparative summary:
| Technique | Effectiveness for Matrix Effect Removal | Throughput | Cost | Key Consideration for (Z)-Cinnarizine |
| Protein Precipitation (PPT) | Low | High | Low | Prone to significant phospholipid interference and irreproducibility. Not recommended without a phospholipid removal step.[1][8] |
| PPT with Phospholipid Removal (PLR) | High | High | Medium | Excellent balance of speed and cleanliness. Effectively removes the main source of ion suppression for a PPT workflow.[9] |
| Liquid-Liquid Extraction (LLE) | High | Medium | Medium | Very effective at removing phospholipids and salts. Requires optimization of pH and extraction solvent but yields a clean extract.[5][10][11] |
| Solid-Phase Extraction (SPE) | Very High | Low-Medium | High | Offers the highest selectivity and cleanest extracts. A mixed-mode cation exchange sorbent is ideal for isolating a basic drug like Cinnarizine from complex matrix components.[3][17] |
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Decision tree for selecting a sample preparation method.
Q4: Can chromatographic changes help mitigate matrix effects?
Answer: Yes, absolutely. While sample preparation is the first line of defense, chromatography is a powerful tool to separate your analyte from any remaining matrix components that were not removed.
-
Increase Chromatographic Resolution: If you can achieve baseline separation between Cinnarizine and the region where phospholipids elute (often identified via post-column infusion), you can eliminate ion suppression. This might involve using a longer column, a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl), or adjusting the gradient profile to be shallower.
-
Use a Divert Valve: A simple and highly effective strategy is to use a divert valve to send the early-eluting, highly polar matrix components (salts, etc.) and late-eluting components (phospholipids) directly to waste instead of into the MS source.[12] This significantly reduces source contamination and minimizes matrix effects outside of your analyte's retention window.
-
Smaller Injection Volume: Reducing the injection volume proportionally reduces the amount of matrix components entering the system.[12][18] This can be a quick fix, but it comes at the cost of sensitivity. It is only a viable option if your assay has sensitivity to spare.
Detailed Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
-
Prepare Set A (Neat Solution): Spike (Z)-Cinnarizine and its Internal Standard (IS) into the final mobile phase composition at a low and a high concentration (e.g., LQC and HQC levels).
-
Prepare Set B (Post-Extraction Spike): a. Obtain blank plasma from at least six different sources. b. Perform the full extraction procedure (e.g., LLE or PLR) on these blank samples. c. Evaporate the final extract to dryness (if applicable) and reconstitute in a solution containing Cinnarizine and IS at the same LQC and HQC concentrations as Set A.
-
Analyze Samples: Inject all samples from Set A and Set B and record the peak areas for the analyte and the IS.
-
Calculate Matrix Factor:
-
MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
Calculate the IS-Normalized MF: IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-Normalized MF across the six plasma lots should not be greater than 15%.
References
-
Mandal, P., Dan, S., Bose, A., et al. (2018). LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group containing cinnarizine in human plasma with an application to BA/BE studies in Indian volunteer. Pharmaceutical Pharmacology International Journal, 6(6), 475-482. [Link]
-
Hassan, S. S. M., et al. (2002). LC and TLC determination of cinnarizine in pharmaceutical preparations and serum. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 711-719. [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]
-
Nowacka-Krukowska, H., Rakowska, M., Neubart, K., & Kobylińska, M. (n.d.). High-performance liquid chromatographic assay for cinnarizine in human plasma. Acta Poloniae Pharmaceutica. [Link]
-
Baranowska, I., & Wilczek, A. (2010). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 15(5), 3363-3380. [Link]
-
Hassan, S. S. M., et al. (2002). LC and TLC determination of cinnarizine in pharmaceutical preparations and serum. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 711-719. [Link]
-
Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]
-
Ray, A., et al. (2011). Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. Bioanalysis, 3(24), 2821-2834. [Link]
-
Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link]
-
American Laboratory. (2013). New Approaches to Protein Precipitation: Effective Phospholipid Removal Improves Results. [Link]
-
Nowacka-Krukowska, H., et al. (2009). High-performance liquid chromatographic assay for cinnarizine in human plasma. Acta Poloniae Pharmaceutica, 66(3), 221-227. [Link]
-
Kunta, R., et al. (2022). A sensitive LC-MS/MS method for the determination of potential genotoxic impurities in Cinnarizine. Journal of Pharmaceutical and Biomedical Analysis, 218, 114867. [Link]
-
Hewavitharana, A. K., & Vather, S. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 24(6). [Link]
-
Hewavitharana, A. K., et al. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Singh, V., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science, 2(4), 13-18. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Walash, M. I., et al. (2021). Experimentally designed chromatographic method for the simultaneous analysis of dimenhydrinate, cinnarizine and their toxic impurities. Journal of Separation Science, 44(9), 1858-1869. [Link]
-
Rainville, P. D., et al. (2014). Comparison of protein precipitation and protein removal/phospholipid removal plates for the analysis of plasma samples by LC/MS/MS. Bioanalysis, 6(12), 1617-1628. [Link]
-
Resolve Mass Spectrometry. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? [Link]
-
AMSbiopharma. (n.d.). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Phenomenex. (n.d.). Sample Preparation Techniques. [Link]
-
Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. [Link]
-
Vahith, E., et al. (2024). Stability-Indicating RP-HPLC Method Development and Validation for Simultaneous estimation of Cinnarizine and Piracetam bulk and in Capsule dosage form. African Journal of Biomedical Research, 27(3), 362-369. [Link]
-
Kumar, A., et al. (2024). Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products. Biomedical Chromatography, 38(9), e6004. [Link]
-
Kumar, P., et al. (2023). RP-HPLC-Based Bioanalytical Approach for Simultaneous Quantitation of Cinnarizine and Domperidone in Rat Plasma. Molecules, 28(5), 2154. [Link]
-
Anapharm Bioanalytics. (n.d.). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]
-
González-Riaño, C., et al. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Analytical Chemistry, 95(43), 15873-15881. [Link]
-
Kim, H., et al. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. Foods, 12(8), 1686. [Link]
-
Bonfiglio, R., et al. (1999). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 17(6S). [Link]
-
PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scispace.com [scispace.com]
- 11. High-performance liquid chromatographic assay for cinnarizine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. welch-us.com [welch-us.com]
- 14. fda.gov [fda.gov]
- 15. pharmacompass.com [pharmacompass.com]
- 16. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing the Extraction of (Z)-Cinnarizine from Plasma
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the bioanalysis of (Z)-Cinnarizine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction of Cinnarizine from plasma. As a lipophilic and weakly basic compound, Cinnarizine requires a well-optimized sample preparation strategy to ensure high recovery, minimize matrix effects, and achieve accurate, reproducible quantification, particularly for methods employing Liquid Chromatography with Mass Spectrometry (LC-MS/MS).
This document provides field-proven insights and troubleshooting advice in a direct question-and-answer format, grounded in established scientific literature.
Core Principles of Cinnarizine Extraction
Understanding the physicochemical properties of Cinnarizine is the foundation of a robust extraction method. Its two tertiary amine groups and lipophilic nature dictate the choice of extraction technique.[1] The most common and effective methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), both of which aim to isolate Cinnarizine from endogenous plasma components like proteins, salts, and phospholipids.
Troubleshooting Guide: Liquid-Liquid Extraction (LLE)
LLE is a widely used technique for Cinnarizine, valued for its ability to yield high-purity extracts and achieve excellent recovery when optimized.[2][3] It operates on the principle of partitioning the analyte between the aqueous plasma sample and an immiscible organic solvent.
Common LLE Issues & Solutions
Q1: My Cinnarizine recovery is low and inconsistent. What are the primary causes and how can I fix this?
A1: Low and variable recovery in LLE is typically traced back to three critical parameters: sample pH, choice of extraction solvent, and physical extraction efficiency.
-
Causality (pH): Cinnarizine is a weak base. To ensure it is in its neutral, more non-polar state, you must raise the pH of the plasma sample before adding the organic solvent. In its ionized (protonated) state at low pH, it will preferentially stay in the aqueous layer, drastically reducing extraction efficiency. Some studies, however, have found that extraction from acidified plasma (pH 2-3.5) can also be favorable, suggesting that the choice of solvent and its interaction at different pH values is a critical parameter to test.[4]
-
Causality (Solvent Choice): The solvent must efficiently solubilize Cinnarizine while being immiscible with water. Solvents like methyl tertiary butyl ether (MTBE) have been used successfully in validated LC-MS/MS methods.[1][5] Other solvents like n-hexane have also been reported to yield very high recovery (97%).[2][3] The key is to select a solvent with the appropriate polarity to maximize analyte partitioning.
-
Troubleshooting Steps:
-
Optimize pH: Before extraction, add a small volume of a basic solution (e.g., 0.1 M NaOH) to the plasma sample to bring the pH > 9. Verify the pH.
-
Solvent Screening: If recovery remains low, test different extraction solvents. Compare MTBE, n-hexane, and diethyl ether to find the optimal choice for your workflow.
-
Improve Extraction Dynamics: Ensure adequate mixing. Vortex samples for at least 1-2 minutes to maximize the surface area contact between the two phases. However, avoid overly aggressive vortexing which can lead to emulsions.
-
Phase Separation: Ensure complete separation of the aqueous and organic layers by centrifuging at a sufficient force (e.g., 4000 rpm for 5-10 minutes).[1] Incomplete separation will lead to carryover of aqueous components and inaccurate volume transfer of the organic layer.
-
Q2: I'm seeing significant signal suppression (matrix effects) in my LC-MS/MS analysis. How can I get a cleaner extract with LLE?
A2: Matrix effects are a major challenge in bioanalysis, caused by co-extracted endogenous components (like phospholipids) that interfere with the ionization of the analyte in the mass spectrometer source.[6]
-
Causality (Co-extraction): While LLE is cleaner than protein precipitation, some matrix components will still partition into the organic solvent. The goal is to choose conditions that maximize analyte extraction while minimizing this interference.
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[1] A SIL-IS like Cinnarizine-d8 co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for reliable correction during data processing.[1][5] If a SIL-IS is unavailable, a structural analog like Clocinizine can be used, though it may not correct for matrix effects as perfectly.[2][3]
-
Optimize Solvent Polarity: Highly non-polar solvents like n-hexane may yield cleaner extracts than more polar ones like MTBE, as they are less likely to extract polar interfering compounds.
-
Consider a Back-Extraction: This is a highly effective cleanup step. After the initial extraction into an organic solvent, the Cinnarizine can be "back-extracted" into an acidic aqueous solution (which protonates and solubilizes it). The aqueous layer is then collected, the pH is raised, and a second LLE is performed with a fresh organic solvent. This two-step process removes many neutral and basic interferences.
-
Q3: An emulsion is forming between the plasma and my organic solvent. How can I prevent or break it?
A3: Emulsions are a common problem that traps the analyte at the phase interface, leading to poor recovery and high variability.
-
Causality (High Protein/Lipid Content): Emulsions are stabilized by endogenous components like proteins and lipids. Overly vigorous mixing increases their formation.
-
Troubleshooting Steps:
-
Modify Mixing: Use gentle, end-over-end mixing instead of high-speed vortexing.
-
Centrifugation: Increase the centrifugation speed or time to physically force the layers apart.
-
Temperature Change: Chilling the sample in an ice bath can sometimes help destabilize the emulsion.
-
Add Salt: Adding a small amount of salt (e.g., sodium chloride) to the aqueous phase can increase its polarity and help break the emulsion (the "salting-out" effect).
-
Visualizing the LLE Workflow
Caption: Standard workflow for Liquid-Liquid Extraction (LLE) of Cinnarizine.
Troubleshooting Guide: Solid-Phase Extraction (SPE)
SPE provides a higher degree of sample cleanup than LLE and can be more easily automated. It relies on partitioning the analyte between a liquid phase (the sample) and a solid stationary phase packed in a cartridge.
Common SPE Issues & Solutions
Q1: What type of SPE cartridge is best for Cinnarizine, and why is my analyte not retaining on it?
A1: Given Cinnarizine's lipophilic nature, a reversed-phase (RP) sorbent like C18 is the most logical choice.[5] Retention occurs via hydrophobic interactions between the non-polar analyte and the C18 stationary phase.
-
Causality (Poor Retention): Failure to retain the analyte is almost always due to incorrect sorbent activation or improper sample loading conditions.
-
Sorbent Activation: The C18 stationary phase must be "activated" or "conditioned" first with a strong organic solvent (e.g., methanol) and then "equilibrated" with an aqueous solution (e.g., water or buffer) that mimics the sample matrix. Skipping these steps will result in the analyte passing straight through the cartridge.
-
Sample pH: During the loading step, Cinnarizine should be in its most retained form. For RP-SPE, this is typically its neutral state. However, a slight positive charge (at a pH just below its pKa) can sometimes enhance retention on certain RP sorbents. The key is to ensure the sample is not at a high pH that would deprotonate the sorbent's residual silanol groups, and to avoid high organic content in the sample which would prevent retention.
-
-
Troubleshooting Steps:
-
Verify Conditioning/Equilibration: Ensure your protocol includes a methanol (or acetonitrile) conditioning step followed by a water (or buffer) equilibration step. Crucially, do not let the sorbent bed go dry between equilibration and sample loading.
-
Adjust Load Solution: Dilute the plasma sample with water or a weak buffer before loading. This reduces the organic strength of the matrix and promotes better interaction with the C18 phase.
-
Q2: My final eluate is "dirty" and causes significant matrix effects. How can I optimize my wash and elution steps?
A2: A dirty eluate means that endogenous interferences are being retained and then co-eluted with your analyte. The power of SPE lies in the ability to selectively wash away these interferences.
-
Causality (Ineffective Washing/Elution): The wash solvent should be strong enough to remove weakly bound, more polar interferences but not so strong that it elutes the Cinnarizine. The elution solvent must then be strong enough to fully desorb the Cinnarizine from the sorbent.
-
Troubleshooting Steps:
-
Develop a Selective Wash Step: After loading, wash the cartridge with a weak organic solvent mixture (e.g., 5-10% methanol in water). This will remove hydrophilic and some moderately lipophilic interferences while the more strongly retained Cinnarizine remains bound.
-
Optimize Elution Solvent: Elute Cinnarizine with a strong organic solvent like methanol or acetonitrile. You may need to add a small amount of acid or base (e.g., formic acid or ammonium hydroxide) to the elution solvent to modify the charge state of the analyte and ensure complete desorption from the sorbent.
-
Use a SIL-IS: As with LLE, a stable isotope-labeled internal standard is the best defense against any remaining matrix effects.[1]
-
Visualizing the SPE Workflow
Caption: Key steps in a Solid-Phase Extraction (SPE) workflow for Cinnarizine.
General FAQs & Troubleshooting
This section addresses broader issues applicable to any extraction method for Cinnarizine.
Q1: What is the best internal standard (IS) for Cinnarizine quantification?
A1: The ideal internal standard co-extracts and co-elutes with the analyte and behaves identically during analysis.
-
Stable Isotope-Labeled (SIL) IS: Cinnarizine-d8 is the gold standard for LC-MS/MS analysis.[1][5] It is chemically identical to the analyte but has a different mass, allowing it to perfectly track the analyte through extraction and ionization, thereby correcting for both recovery variations and matrix effects.[1]
-
Structural Analog IS: If a SIL-IS is not available, a compound with a very similar chemical structure and physicochemical properties, like Clocinizine , can be used.[2][3] It has been shown to provide good results, with reported recoveries of 89% compared to 97% for Cinnarizine in the same LLE method.[3] However, it will not correct for matrix effects as precisely as a SIL-IS.
Q2: How do I ensure the stability of Cinnarizine in my plasma samples?
A2: Validating analyte stability is a regulatory requirement and crucial for data integrity. Cinnarizine has been shown to be generally stable under typical laboratory conditions.[1][2]
-
Freeze-Thaw Stability: Analyze quality control (QC) samples after they have undergone multiple (e.g., three) freeze-thaw cycles. Studies show Cinnarizine is stable through at least three cycles.[7]
-
Bench-Top Stability: Let QC samples sit at room temperature for a duration that mimics your expected sample handling time (e.g., 4-24 hours) before processing and analysis.[2][7]
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -70°C) for an extended period (e.g., 3 months) and compare the results to freshly prepared samples.[2]
-
Post-Preparative Stability: Keep processed samples in the autosampler for a defined period (e.g., 24 hours) to ensure they do not degrade before injection.[7]
Q3: My recovery is still low after trying everything. What else could be wrong?
A3: If you've optimized pH, solvents, and physical parameters, consider these less common but critical issues.
-
Causality (Adsorption): Cinnarizine, being lipophilic, can adsorb to plasticware, especially polypropylene tubes and tips. This can lead to significant and variable loss of analyte.
-
Troubleshooting Steps:
-
Test Your Labware: Try switching to low-adsorption tubes or using glass tubes (silanized glass is best) for the extraction and final extract storage.
-
Reconstitution Solvent: Ensure your final reconstitution solvent has sufficient organic strength to keep the Cinnarizine fully dissolved. A "crash out" of the analyte in a highly aqueous mobile phase will lead to a low apparent recovery.
-
Check Pipette Accuracy: Calibrate and verify the accuracy of all pipettes used for plasma, IS, and solvent transfers. Small volume errors can cascade into large recovery errors.
-
Visualizing the Troubleshooting Process
Caption: Decision tree for troubleshooting low recovery of Cinnarizine.
Summary of Published Extraction Parameters
| Method | Extraction Solvent | Internal Standard | Recovery (%) | Analytical Technique | Reference |
| LLE | n-Hexane | Clocinizine | 97 | HPLC-Fluorometric | [2],[3] |
| LLE | Methyl Tertiary Butyl Ether | Cinnarizine-d8 | ~50 | LC-MS/MS | [1] |
| LLE | Chloroform | N/A | 97 (from acidified serum) | HPLC | [4] |
| Protein Ppt. | Acetonitrile | Metoprolol | 87-94 | LC-MS/MS | [7] |
Example Protocol: LLE for LC-MS/MS Analysis
This protocol is a synthesized example based on published methods and best practices.[1][5]
-
Sample Preparation: To 200 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (e.g., Cinnarizine-d8 in methanol).
-
Alkalinization: Add 50 µL of 0.1 M NaOH and briefly vortex.
-
Extraction: Add 1.0 mL of methyl tertiary butyl ether (MTBE).
-
Mixing: Cap the tube and vortex for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.[1]
-
Transfer: Carefully transfer the upper organic layer (~900 µL) to a clean tube, taking care not to disturb the aqueous layer or protein pellet.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 200 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to dissolve.
-
Analysis: Transfer to an autosampler vial for injection onto the LC-MS/MS system.
References
- Nowacka-Krukowska, H., Rakowska, M., Neubart, K., & Kobylińska, M. (2007). High-performance liquid chromatographic assay for cinnarizine in human plasma. Acta Poloniae Pharmaceutica, 64(5), 407-411.
- Puram, S. R., Batheja, R., & Vivekanand, P. A. (2017). Rapid, sensitive method for the determination of cinnarizine in plasma by LC-MS/MS and it's application to pharmacokinetic study. International Journal of Pharmaceutical Sciences and Research, 8(12), 5264-5269.
- International Journal of Pharmaceutical Sciences and Research. (2017). RAPID, SENSITIVE METHOD FOR THE DETERMINATION OF CINNARIZINE IN PLASMA BY LC-MS/MS AND IT'S APPLICATION TO PHARMACOKINETIC STUDY. IJPSR, 8(12).
- Hassan, S. S., Hayat, U., & Tariq, I. (2002). LC and TLC determination of cinnarizine in pharmaceutical preparations and serum. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 711-719.
- Mandal, P., Dan, S., Bose, A., et al. (2018). LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group containing cinnarizine in human plasma with an application to BA/BE studies in Indian volunteer.
- Hassan, S. S. M., et al. (2002). LC and TLC determination of cinnarizine in pharmaceutical preparations and serum. Journal of Pharmaceutical and Biomedical Analysis, 28, 711-719.
- PubMed. (2007). High-performance liquid chromatographic assay for cinnarizine in human plasma. Acta Poloniae Pharmaceutica, 64(5), 407-11.
- Wang, J., et al. (2014). Study on the matrix effect in the determination of selected pharmaceutical residues in seawater by solid-phase extraction and ultra-high-performance liquid chromatography-electrospray ionization low-energy collision-induced dissociation tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 406(24), 5865-5875.
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. scispace.com [scispace.com]
- 3. High-performance liquid chromatographic assay for cinnarizine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. medcraveonline.com [medcraveonline.com]
Troubleshooting low signal intensity for (Z)-Cinnarizine in MS
Welcome to the technical support center for the mass spectrometry analysis of (Z)-Cinnarizine. As Senior Application Scientists, we have compiled this guide based on field-proven insights and established analytical methodologies to help you troubleshoot and resolve issues related to low signal intensity. This resource is designed for researchers, scientists, and drug development professionals who are working to achieve robust and sensitive detection of this compound.
Section 1: Foundational Knowledge - Understanding (Z)-Cinnarizine's Behavior in MS
A clear understanding of a molecule's properties is the bedrock of any successful analytical method. Before diving into troubleshooting, it's crucial to grasp why (Z)-Cinnarizine behaves the way it does in a mass spectrometer.
Q1: What are the key physicochemical properties of (Z)-Cinnarizine that influence its MS signal?
The mass spectrometric response of (Z)-Cinnarizine is directly linked to its chemical structure and properties. It is a basic, hydrophobic molecule, which dictates the optimal conditions for its ionization.
-
Chemical Structure: Cinnarizine possesses a diphenylmethylpiperazine core. The piperazine ring contains two nitrogen atoms, which are basic sites readily available for protonation.[1] This makes it an excellent candidate for positive mode electrospray ionization (ESI).
-
pKa: With a pKa of approximately 7.4, Cinnarizine exists in its protonated, cationic form in acidic solutions (pH < 7.4).[2] This is the fundamental reason why acidic mobile phases are required for efficient ionization.
-
Hydrophobicity (LogP): Cinnarizine is a lipophilic compound with a calculated XLogP of around 5.3.[3] This high hydrophobicity influences its chromatographic retention on reverse-phase columns and its solubility in various solvents.
| Property | Value | Implication for MS Analysis |
| Molecular Formula | C₂₆H₂₈N₂ | [4] |
| Molecular Weight | ~368.52 g/mol | The protonated molecule [M+H]⁺ is observed at m/z 369.[2][5] |
| pKa | 7.4 | Readily protonated in acidic conditions (pH < 7.4), ideal for positive ion mode ESI.[2] |
| XLogP | ~5.3 | High hydrophobicity requires sufficient organic content in the mobile phase for elution.[3] |
| Key Structural Feature | Piperazine Ring | Provides basic nitrogen sites for efficient protonation and a predictable fragmentation site.[1] |
Q2: How does Cinnarizine typically ionize and fragment in a mass spectrometer?
In positive mode ESI, Cinnarizine accepts a proton (H⁺) to form the singly charged precursor ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 369.2.
During collision-induced dissociation (CID) in the mass spectrometer (the MS/MS step), this precursor ion is fragmented to produce characteristic product ions. The most stable and consistently observed product ion for Cinnarizine is found at m/z 167.2.[1] This fragment corresponds to the cleavage of the bond between the piperazine ring and the cinnamyl group, resulting in the stable diphenylmethylpiperazine fragment. The Multiple Reaction Monitoring (MRM) transition of m/z 369.2 -> m/z 167.2 is therefore highly specific and sensitive for quantification.[6]
Section 2: Systematic Troubleshooting Guide for Low Signal Intensity
Low signal intensity can arise from multiple sources, ranging from the instrument setup to the sample itself. Follow this logical workflow to diagnose and resolve the issue efficiently.
Step 1: Initial Checks & System Suitability
Q3: I'm getting no Cinnarizine signal at all. What are the first things I should check?
When the signal is completely absent, the issue is often fundamental. Before adjusting complex parameters, verify the basics:
-
System Health: Ensure the mass spectrometer has passed its routine performance qualification and calibration. A failed calibration indicates an underlying hardware issue.
-
LC Flow and Spray: Check for stable LC pressure. Visually inspect the ESI probe tip to confirm a consistent, fine spray. An inconsistent or dripping spray will result in no signal. Check for leaks in the LC path.
-
Standard Integrity: Prepare a fresh stock solution of Cinnarizine.[7][8] Old or improperly stored standards may have degraded. Cinnarizine is particularly susceptible to oxidative degradation.[9][10]
-
Divert Valve: If your system uses a divert valve, ensure it is programmed to direct flow to the mass spectrometer during the expected retention time of your analyte.
Step 2: Optimizing the Ion Source
Q4: My signal is present but very low. How can I optimize my ESI source parameters?
The ion source is where ionization occurs; its efficiency is paramount. If you are getting a weak signal, systematic optimization of source parameters is the next step. Use a fresh, reasonably concentrated solution of Cinnarizine (~100-500 ng/mL) infused directly into the source to perform this optimization.
Causality Behind Parameters:
-
IonSpray Voltage: This voltage creates the charged droplets. For Cinnarizine in positive mode, a high voltage (e.g., 5000-5500 V) is typically needed to ensure efficient spray formation.[1]
-
Source Temperature: Heat is required to desolvate the ions from the droplets. Cinnarizine is a stable molecule under thermal stress, so a moderately high temperature (e.g., 400-500 °C) can be used to improve desolvation efficiency without causing degradation.[1][9]
-
Nebulizer and Heater Gas (Gas 1 & Gas 2): These gases assist in droplet formation and solvent evaporation. Higher gas flows generally improve desolvation but can sometimes reduce sensitivity for certain compounds if set too high. Their optimal values are often interdependent with the source temperature and LC flow rate.
| Parameter | Recommended Starting Value | Purpose |
| IonSpray Voltage (ISV) | +5000 V | Generates the electrospray. |
| Source Temperature (TEM) | 400 °C | Aids in solvent evaporation and ion desolvation. |
| Nebulizer Gas (Gas 1) | 55 (arbitrary units) | Assists in forming fine droplets from the eluent. |
| Heater Gas (Gas 2) | 45 (arbitrary units) | Evaporates solvent from the droplets. |
| Curtain Gas (CUR) | 10 (arbitrary units) | Prevents neutral molecules from entering the mass analyzer. |
| Collision Gas (CAD) | 6 (arbitrary units) | Medium setting for effective fragmentation. |
Note: The values in the table are based on a published method and should be used as a starting point for your specific instrument.[1]
Step 3: Fine-Tuning the Mobile Phase
Q5: What is the best mobile phase composition for Cinnarizine analysis?
Mobile phase composition is arguably the most critical factor for Cinnarizine's signal intensity. Due to its pKa of 7.4, an acidic mobile phase is non-negotiable for efficient protonation.
-
Recommended: Start with 0.1% Formic Acid in both the aqueous (A) and organic (B) phases. Formic acid is an excellent proton source and is volatile, making it highly compatible with MS.[9]
-
Alternative: 5 mM Ammonium Acetate adjusted to pH 4.5 can also be effective.[6] In some cases, ammonium adducts ([M+NH₄]⁺) can form, but for Cinnarizine, the protonated molecule ([M+H]⁺) is dominant.
-
What to Avoid: Neutral or basic mobile phases (e.g., pH > 6) will result in a severely compromised signal because Cinnarizine will be in its neutral, non-ionized form.[1] While one study noted that an initial attempt with ammonium acetate at pH 6.5 gave a response, it was not reproducible and was severely compromised at low concentrations.[1]
-
A Note on TFA: Some methods use 0.1% Trifluoroacetic Acid (TFA).[11] While TFA is excellent for chromatography due to its ion-pairing properties, it is a known cause of signal suppression in ESI. Use it only if you have severe peak tailing that cannot be resolved otherwise, and be prepared for a potential drop in signal intensity.
Step 4: Optimizing MS/MS Parameters
Q6: How do I optimize the MRM transition (369.2 -> 167.2) for maximum sensitivity?
Even with a strong precursor ion signal, the final sensitivity depends on the efficiency of the fragmentation and detection of the product ion. This requires tuning the compound-dependent parameters. This is best done by infusing a standard solution directly into the mass spectrometer.
-
Declustering Potential (DP) / Cone Voltage: This voltage is applied in the source region to prevent ion clusters from entering the mass analyzer and to induce some initial fragmentation. A value that is too low may allow clusters through, while a value that is too high can prematurely fragment your precursor ion before it reaches the collision cell, reducing the intensity of the m/z 369.2 signal. A published starting point is a DP of 30V.[1]
-
Collision Energy (CE): This is the most critical parameter for MS/MS. It controls the kinetic energy applied to the precursor ions in the collision cell, which dictates the fragmentation efficiency. For Cinnarizine, you need to apply enough energy to efficiently break the bond to form the m/z 167.2 fragment, but not so much that you "shatter" it into smaller, unmonitored fragments. A published starting point is a CE of 30 eV.[1]
Protocol: Step-by-Step Compound Optimization via Direct Infusion This protocol outlines the general procedure for optimizing compound-dependent parameters.[12][13]
-
Prepare a Standard Solution: Make a solution of (Z)-Cinnarizine at ~500 ng/mL in a solvent that mimics your mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Set up Infusion: Using a syringe pump, infuse the solution directly into the MS source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize Precursor Ion (Q1): View the full scan spectrum and confirm the presence of m/z 369.2. Tune the Declustering Potential (DP) or Cone Voltage to maximize the intensity of this ion.
-
Optimize Product Ion (Q3): Select m/z 369.2 as the precursor ion for fragmentation. Acquire a product ion scan. You should see a strong signal at m/z 167.2.
-
Optimize Collision Energy (CE): While monitoring the product ion scan, ramp the Collision Energy (CE) across a range (e.g., 10 to 50 eV). Record the CE value that produces the maximum intensity for the m/z 167.2 fragment.
-
Save the Method: Save the optimized DP and CE values in your acquisition method.
Step 5: Investigating Sample-Related Issues
Q7: Could my sample preparation or the stability of Cinnarizine be the problem?
If all instrument parameters are optimized and the signal is still low, the issue may lie with the sample itself.
-
Analyte Degradation: Cinnarizine is stable under most conditions but is known to be labile to oxidation.[9] Ensure that samples are not unnecessarily exposed to air or oxidizing agents. If performing forced degradation studies, be aware that you will see a loss of the parent drug under oxidative stress.[10] Processed samples should be analyzed promptly or stored appropriately. Studies have shown good stability for Cinnarizine in processed plasma samples for at least 20 hours at room temperature and through multiple freeze-thaw cycles.[14]
-
Matrix Effects: When analyzing Cinnarizine in complex matrices like plasma, co-eluting endogenous components can suppress the ionization efficiency. If you suspect matrix effects, try diluting the sample or improving the sample cleanup procedure (e.g., switching from protein precipitation to liquid-liquid extraction or solid-phase extraction).
-
Solubility: Given its high hydrophobicity, ensure Cinnarizine is fully dissolved in your final sample solvent. Precipitated analyte will not be injected, leading to low signal. The sample diluent should have sufficient organic content.
Section 3: Frequently Asked Questions (FAQs)
Q8: Why is my signal for Cinnarizine inconsistent or not reproducible?
Inconsistency often points to mobile phase issues or analyte instability.[1]
-
Check Mobile Phase pH: An unbuffered or improperly prepared mobile phase can lead to pH drift, causing variable protonation and thus an unstable signal. Ensure your acidic modifier is present in both mobile phase lines.
-
Sample Stability: As mentioned, Cinnarizine can degrade under oxidative conditions.[9] Inconsistent handling of samples (e.g., varying time on the autosampler) could lead to variable degradation and poor reproducibility.
Q9: Should I use Acetonitrile or Methanol as the organic solvent?
Both are commonly used. However, one study on LC-MS/MS method development for Cinnarizine explicitly found that "the chromatographic elution was found better with a higher response using an acetonitrile-buffer as compared to a methanol-buffer combination."[1] Therefore, Acetonitrile is the recommended starting point for achieving higher sensitivity.
Q10: What are common sources of matrix effects when analyzing Cinnarizine in plasma?
For basic drugs like Cinnarizine, phospholipids from plasma are a very common source of ion suppression in ESI. If you are using a simple protein precipitation method, consider optimizing your chromatography to separate Cinnarizine from the early-eluting phospholipids or implement a more robust sample cleanup method like LLE or SPE to remove them.
References
-
Mandal, P., Dan, S., Bose, A., et al. (2018). LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group containing cinnarizine in human plasma with an application to BA/BE studies in Indian volunteer. Pharmaceutical Pharmacology International Journal, 6(6), 475‒482. [Link]
-
Patel, P. N., et al. (2024). Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products. Biomedical Chromatography, e6013. [Link]
-
Hassan, S. S., et al. (2002). LC and TLC determination of cinnarizine in pharmaceutical preparations and serum. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 711-719. [Link]
-
Góra, M., et al. (2004). High-performance liquid chromatographic assay for cinnarizine in human plasma. Acta Poloniae Pharmaceutica, 61(1), 17-21. [Link]
-
Ravindranath, K., et al. (2022). A sensitive LC-MS/MS method for the determination of potential genotoxic impurities in Cinnarizine. Journal of Pharmaceutical and Biomedical Analysis, 218, 114869. [Link]
-
ResearchGate. (2022). A Sensitive LC-MS/MS method for the determination of potential genotoxic impurities in Cinnarizine. [Link]
-
Hassan, S. S., et al. (2002). LC and TLC determination of cinnarizine in pharmaceutical preparations and serum. PubMed, 12008151. [Link]
-
Puram, S. R., Batheja, R., & Vivekanand, P. A. (2017). Rapid, sensitive method for the determination of cinnarizine in plasma by LC-MS/MS and its application to pharmacokinetic study. International Journal of Pharmaceutical Sciences and Research, 8(12), 5264-69. [Link]
-
Samanidou, V. F., et al. (2003). Simultaneous determination of cinnarizine and domepiridone maleate from tablet dosage form by reverse phase ion pair high performance liquid chromatography. Journal of Liquid Chromatography & Related Technologies, 26(13), 2139-2151. [Link]
-
Wikipedia. Cinnarizine. [Link]
-
Tokumura, T., et al. (2022). From Mechanochemically Driven Complexation and Multimodal Characterization to Stability and Toxicological Insight: A Study of Cinnarizine–β-Cyclodextrins Complexes. Pharmaceutics, 14(11), 2322. [Link]
-
ChEMBL. (n.d.). Compound: CINNARIZINE (CHEMBL43064). EMBL-EBI. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cinnarizine. [Link]
-
Global Substance Registration System (GSRS). (n.d.). CINNARIZINE. [Link]
-
Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]
-
Phenomenex. (2018). Mass Spectrometry Tutorial: How to Tune Your Analytes. YouTube. [Link]
-
Patil, V. V., et al. (2019). Development of Stability Indicating Robust Chromatographic Method for the Simultaneous Estimation of Cinnarizine and Dimenhydrinate in Dosage. Research Journal of Pharmacy and Technology, 12(9), 4253-4259. [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Cinnarizine - Wikipedia [en.wikipedia.org]
- 3. cinnarizine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Compound: CINNARIZINE (CHEMBL43064) - ChEMBL [ebi.ac.uk]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
- 9. Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. From Mechanochemically Driven Complexation and Multimodal Characterization to Stability and Toxicological Insight: A Study of Cinnarizine–β-Cyclodextrins Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. technologynetworks.com [technologynetworks.com]
- 13. youtube.com [youtube.com]
- 14. scispace.com [scispace.com]
Technical Support Center: Enhancing the Stability of (Z)-Cinnarizine Solutions
Welcome to the technical support guide for (Z)-Cinnarizine. This resource is designed for researchers, formulation scientists, and drug development professionals who are working with Cinnarizine in solution. Cinnarizine, a piperazine derivative, is a widely used antihistamine and calcium channel blocker.[1][2] However, its utility is often hampered by significant formulation challenges, primarily stemming from its poor aqueous solubility and pH-dependent stability.[3] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and develop stable, effective Cinnarizine solutions.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify the root cause of your issue and implement a scientifically sound solution.
Q1: My (Z)-Cinnarizine solution, which was clear upon preparation, is now showing precipitation. What is happening and how can I prevent it?
A1: This is the most common issue encountered with Cinnarizine and is almost always related to its nature as a weakly basic drug (BCS Class II).[4]
-
Causality: Cinnarizine exhibits dramatically different solubility at varying pH levels. It is soluble in acidic environments but becomes practically insoluble in neutral or alkaline conditions.[4][5] If you dissolve Cinnarizine in an acidic solution and the pH subsequently rises—due to the addition of other components, absorption of atmospheric CO₂, or a shift in buffer equilibrium—the drug will fall out of solution. This phenomenon is known as pH-induced precipitation or supersaturation collapse.[6] The transition from a highly soluble state in the acidic environment of the stomach to the neutral pH of the small intestine is a classic example of this challenge in oral drug delivery.[6]
-
Immediate Solutions:
-
Verify and Adjust pH: Immediately check the pH of your solution. If it has drifted upwards, carefully add a suitable acid (e.g., hydrochloric acid, citric acid) dropwise to lower the pH until the precipitate redissolves.
-
Solvent System Modification: If working with aqueous-organic mixtures, ensure the proportion of the organic co-solvent is sufficient to maintain solubility.
-
-
Long-Term Prevention Strategies:
-
Robust pH Control: The most critical factor is maintaining an acidic pH. Formulate your solution with a strong buffering system (e.g., a citrate or acetate buffer) to resist pH shifts. The optimal pH for Cinnarizine solubility is low, as demonstrated by its significantly higher solubility in pH 1.2 buffer compared to pH 6.8 buffer.[4]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core. This complexation effectively shields Cinnarizine from the aqueous environment, preventing precipitation even at higher pH values. Beta-cyclodextrin (β-CD) and its derivatives (like Hydroxypropyl-β-CD) are particularly effective.[7][8]
-
Use of Polymeric Precipitation Inhibitors: Certain polymers can maintain a drug in a supersaturated state. Polymers like Eudragit L100 or Hydroxypropyl Methylcellulose (HPMC) can adsorb to the surface of newly formed drug nuclei, sterically hindering their growth into larger crystals.[6]
-
| Parameter | Condition | Cinnarizine Solubility | Reference |
| pH | pH 1.2 Buffer | 0.6326 mg/mL | [4] |
| pH | pH 6.8 Phosphate Buffer | 0.0039 mg/mL | [4] |
Q2: I've observed a yellowing or discoloration in my Cinnarizine solution during storage. What does this signify and what can I do?
A2: A change in color, particularly yellowing, is a strong indicator of chemical degradation, most likely due to oxidation.
-
Causality: Forced degradation studies have conclusively shown that Cinnarizine is highly susceptible to oxidative stress.[9] The molecular structure contains sites that are vulnerable to attack by reactive oxygen species. In contrast, the molecule is relatively stable under thermal, photolytic, and hydrolytic (acidic/alkaline) stress.[9] The formation of colored degradants is a common outcome of oxidative pathways.
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Protect your solution from oxygen. During preparation and storage, purge the headspace of your container with an inert gas like nitrogen or argon.
-
Addition of Antioxidants: Incorporate a pharmaceutically acceptable antioxidant into your formulation. The choice of antioxidant depends on your solvent system (aqueous vs. lipid-based).
-
Aqueous Systems: Ascorbic acid, Sodium metabisulfite.
-
Lipid/Organic Systems: Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA).
-
-
Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidative reactions. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and enhance stability.
-
Light Protection: While Cinnarizine is generally considered stable to light, photolytic reactions can sometimes initiate or accelerate oxidation. Always store solutions in amber or opaque containers to minimize light exposure.
-
Q3: My stability-indicating HPLC assay shows a progressive loss of the parent Cinnarizine peak, but I don't see any precipitation. What degradation mechanism is at play?
A3: This scenario points towards the formation of soluble degradation products. Given Cinnarizine's known chemical liabilities, the primary suspects are oxidation and, to a lesser extent, hydrolysis.
-
Causality & Investigation Workflow:
-
Oxidative Degradation: As mentioned in Q2, oxidation is the most probable pathway.[9] The degradation products are likely soluble in your matrix and will appear as new, smaller peaks in your HPLC chromatogram, often eluting earlier than the parent drug.
-
Hydrolytic Degradation: While more resilient to hydrolysis than oxidation, some degradation can occur under harsh acidic or basic conditions, especially over extended periods at elevated temperatures.[10]
-
Confirmation via Forced Degradation: To confirm the degradation pathway, a forced degradation (or stress testing) study is essential. This involves intentionally exposing your Cinnarizine solution to harsh conditions to generate the degradants rapidly. The results will validate that your analytical method is truly "stability-indicating."[11]
-
Below is a troubleshooting workflow to diagnose and solve stability issues.
Caption: Troubleshooting workflow for Cinnarizine solution instability.
Section 2: Frequently Asked Questions (FAQs)
Q: What is the best general-purpose solvent for preparing a Cinnarizine stock solution? A: For analytical purposes, methanol or a mixture of methanol and a small amount of acid (like 0.1% formic acid) is often suitable. For formulation development, the choice is more complex. While acidic aqueous buffers can be used, co-solvent systems (e.g., water/propylene glycol/ethanol) or lipid-based systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are often required to achieve higher concentrations and better stability.[3]
Q: What are the ideal storage conditions for a Cinnarizine solution? A: Based on its degradation profile, the ideal conditions are refrigerated (2-8°C) to slow kinetic processes, protected from light in an amber container, and under an inert atmosphere (e.g., nitrogen headspace) to prevent oxidation.[12] A study on Cinnarizine in a lipid emulsion projected a shelf-life of over 1400 days at 4°C, compared to just under 20 days in a simple aqueous solution, highlighting the importance of both formulation and temperature.[12]
Q: Can I sterilize my Cinnarizine solution by autoclaving? A: It depends entirely on the formulation. A simple aqueous solution of Cinnarizine is unlikely to withstand autoclaving without significant degradation. However, advanced formulations can provide substantial protection. For instance, a well-designed Cinnarizine lipid emulsion has been shown to be stable enough to resist rotating steam sterilization at 121°C for 15 minutes.[12] If your formulation is not specifically designed for heat sterilization, sterile filtration (0.22 µm filter) is the recommended alternative.
Q: Which analytical method is best for a formal stability study of Cinnarizine? A: A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the gold standard.[10] It is crucial that the method can separate the intact Cinnarizine peak from all potential degradation products and formulation excipients.[11] A photodiode array (PDA) detector is highly recommended as it can help assess the purity of the drug peak.
Section 3: Key Experimental Protocols
Protocol 1: Forced Degradation Study for Cinnarizine
This protocol is essential for understanding degradation pathways and validating your analytical method.
Objective: To intentionally degrade Cinnarizine under various stress conditions to identify potential degradants.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Cinnarizine in methanol.
-
Set Up Stress Conditions: For each condition, mix 1 mL of stock solution with 9 mL of the stressor in a sealed vial. Prepare a control sample by mixing 1 mL of stock with 9 mL of methanol/water (50:50).
-
Acid Hydrolysis: 0.5 N HCl. Incubate at 80°C for 8 hours.
-
Base Hydrolysis: 0.5 N NaOH. Incubate at 80°C for 8 hours.
-
Oxidation: 3% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Degradation: Heat the control solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the control solution to UV light (254 nm) for 48 hours.
-
-
Neutralization & Dilution: After the incubation period, cool the vials to room temperature. Neutralize the acid and base samples with an equivalent amount of base/acid. Dilute all samples to a suitable final concentration (e.g., 20 µg/mL) with your mobile phase.
-
Analysis: Analyze all samples by your stability-indicating RP-HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the Cinnarizine peak area and the appearance of new peaks (degradants). The method is considered stability-indicating if the degradant peaks are well-resolved from the main Cinnarizine peak.
| Stress Condition | Typical Reagent/Parameter | Expected Outcome for Cinnarizine | Reference |
| Acid Hydrolysis | 0.5 N HCl, 80°C | Generally Stable | [9] |
| Base Hydrolysis | 0.5 N NaOH, 80°C | Generally Stable | [9] |
| Oxidation | 3% H₂O₂ | Significant Degradation | [9] |
| Thermal | 80°C | Generally Stable | [9] |
| Photolytic | UV Light (254 nm) | Generally Stable | [9] |
References
-
Jadav, M., Patel, J., & Patel, M. (2014). Improvement of solubility of cinnarizine by using solid dispersion technique. ResearchGate. Available at: [Link]
-
Patil, D. M., Wagh, K. R., Chaudhari, S. S., Bairagi, V. A., & Patil, V. R. (2017). FORMULATION DEVELOPMENT AND EVALUATION OF ORODISPERSIBLE TABLET OF CINNARIZINE SOLID DISPERSION. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
-
Maghsoodi, M., Nokhodchi, A., Oskuei, M. A., & Heidari, S. (n.d.). Formulation of Cinnarizine for Stabilization of Its Physiologically Generated Supersaturation. SciSpace. Available at: [Link]
-
MIMS Philippines. (n.d.). Cinnarizine: Uses, Dosage, Side Effects and More. Available at: [Link]
-
Fathalla, Z. M. A., Vangala, A., Long, T., & El-Gendy, N. (2020). Formulation and Characterization of Cinnarizine Targeted Aural Transfersomal Mucoadhesive Gel. International Journal of Nanomedicine. Available at: [Link]
-
(n.d.). NANOFORMULATIONS OF CINNARIZINE: STRATEGIES FOR SOLUBILITY IMPROVEMENT AND ENHANCED PHARMACOLOGICAL PERFORMANCE. International Research Journal of Modernization in Engineering Technology and Science. Available at: [Link]
-
(n.d.). Formulation and Evaluation of Gastro-retentive Drug Delivery Systems of Cinnarizine. RGUHS Journal of Pharmaceutical Sciences. Available at: [Link]
-
Sathish, P., & Ishaq, B. M. (n.d.). Stability indicating and simultaneous determination of cinnarizine and piracetam from capsule dosage form by reversed phase high. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Sudha, T., Kumar, P. S., & Ramalingam, S. (2023). Analytical method development and validation of cinnarizine and piracetam: An overview. Annals of Phytomedicine. Available at: [Link]
-
(n.d.). Development of Stability Indicating Robust Chromatographic Method for the Simultaneous Estimation of Cinnarizine and Dimenhydrinate in Dosage. Impactfactor. Available at: [Link]
-
Zhang, J., Ping, Q., & Xiao, Y. (2009). Formulation, stability and degradation kinetics of intravenous cinnarizine lipid emulsion. International journal of pharmaceutics. Available at: [Link]
-
Wikipedia. (n.d.). Cinnarizine. Available at: [Link]
-
Kirtane, M., Bhandari, A., Narang, P., & Santani, D. (2017). Cinnarizine: A Contemporary Review. Indian Journal of Otolaryngology and Head & Neck Surgery. Available at: [Link]
-
Luk'ianova, L. D., & Tsybina, T. A. (2005). [Effect of cinnarizine on the brain mitochondrial oxidative system, antioxidant blood activity, and the rat behavior in hypoxia]. Eksperimental'naia i klinicheskaia farmakologiia. Available at: [Link]
-
Paczkowska-Walendowska, M., Cielecka-Piontek, J., Zalewski, P., & Szymanowska-Powałowska, D. (2022). From Mechanochemically Driven Complexation and Multimodal Characterization to Stability and Toxicological Insight: A Study of Cinnarizine–β-Cyclodextrins Complexes. Pharmaceutics. Available at: [Link]
-
Suneetha, A., & Rao, A. S. (2017). Stability Indicating RP-HPLC Method for Simultaneous Estimation of Domperidone and Cinnarizine in Bulk and Pharmaceuticeutical Dosage Forms. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Sharma, A., Sharma, R., Singh, G., & Kumar, D. (2024). Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products. Journal of pharmaceutical and biomedical analysis. Available at: [Link]
-
Oth, M., Béchard, F., Boulanger, P., Bémelmans, M., & Delporte, J. P. (1991). Enhancement of bioavailability of cinnarizine from its beta-cyclodextrin complex on oral administration with DL-phenylalanine as a competing agent. Journal of pharmacy and pharmacology. Available at: [Link]
-
Imadi, A., Hervouet-Coste, C., & Clérin, G. (1998). Dose-related inversion of cinnarizine and flunarizine effects on mitochondrial permeability transition. European journal of pharmacology. Available at: [Link]
-
Piel, G., Evrard, B., Fillet, M., Llabrés, G., & Delattre, L. (1998). Multicomponent cyclodextrin system for improvement of solubility and dissolution rate of poorly water soluble drug. STP pharma sciences. Available at: [Link]
-
P, J. P., & P, R. S. (2024). Stability-Indicating RP-HPLC Method Development and Validation for Simultaneous estimation of Cinnarizine and Piracetam bulk and Pharmaceutical dosage forms. African Journal of Biomedical Research. Available at: [Link]
Sources
- 1. mims.com [mims.com]
- 2. Cinnarizine - Wikipedia [en.wikipedia.org]
- 3. irjmets.com [irjmets.com]
- 4. iajps.com [iajps.com]
- 5. Formulation and Evaluation of Gastro-retentive Drug Delivery Systems of Cinnarizine | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [rjps.journalgrid.com]
- 6. scispace.com [scispace.com]
- 7. Enhancement of bioavailability of cinnarizine from its beta-cyclodextrin complex on oral administration with DL-phenylalanine as a competing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multicomponent cyclodextrin system for improvement of solubility and dissolution rate of poorly water soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Formulation, stability and degradation kinetics of intravenous cinnarizine lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (E)-Cinnarizine Quantification
Welcome to the technical support center for Cinnarizine quantification. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently encountered challenges in the analysis of Cinnarizine. Our focus is on providing practical, field-proven insights to ensure the accuracy and reproducibility of your experimental results.
A Note on Cinnarizine Isomerism
A critical point of clarification is the isomeric form of Cinnarizine. While the query specified "(Z)-Cinnarizine," the commercially available and therapeutically used form of the drug is the (E)-isomer, chemically designated as (E)-1-(diphenylmethyl)-4-(3-phenyl-2-propenyl)piperazine[1]. A primary pitfall in the quantification of Cinnarizine is the potential for photo-induced isomerization from the thermodynamically stable (E)-isomer to the (Z)-isomer. This guide will address the quantification of the (E)-isomer and provide strategies to prevent and identify potential isomerization during analysis.
Frequently Asked Questions (FAQs)
Section 1: Isomerization and Degradation
Q1: My chromatogram shows an unexpected peak eluting close to the main Cinnarizine peak. Could this be an isomer?
A1: Yes, it is highly probable that you are observing the (Z)-isomer of Cinnarizine. The (E)-isomer can convert to the (Z)-isomer upon exposure to UV light. This is a common issue if samples, standards, or stock solutions are not adequately protected from light[2][3]. To confirm this, you should:
-
Inject a standard that has been intentionally exposed to UV light: This will likely increase the size of the unknown peak, helping to confirm its identity as the (Z)-isomer.
-
Optimize your chromatography: Ensure your method has sufficient resolution to separate the two isomers. A longer column, a different stationary phase, or optimization of the mobile phase composition may be necessary.
Q2: I'm observing significant degradation of my Cinnarizine sample. What are the likely causes?
A2: Cinnarizine is particularly susceptible to oxidative degradation[4][5]. Forced degradation studies have shown that while it is stable under acidic, basic, thermal, and standard photolytic conditions, it readily degrades in the presence of oxidizing agents[4][5].
-
Source of Oxidation: Peroxides in solvents (especially older ethers or THF), dissolved oxygen, or exposure to oxidative reagents can cause degradation.
-
Prevention: Use fresh, high-purity solvents. Degas your mobile phase and consider blanketing your samples and standards with an inert gas like nitrogen if you continue to see degradation. Avoid sources of free radicals.
Q3: What are the main degradation products of Cinnarizine I should be aware of?
A3: Under oxidative stress, two primary degradation products have been identified[4]. In forced degradation studies under acidic conditions, 1-benzhydrylpiperazine has been noted as a degradation product and is also a known metabolite[6][7][8]. Your analytical method should be "stability-indicating," meaning it can resolve Cinnarizine from these and other potential impurities or degradants[4][9].
Section 2: Sample Handling and Stability
Q4: What are the optimal storage conditions for Cinnarizine in plasma samples?
A4: Cinnarizine has demonstrated good stability in plasma under controlled conditions. For reliable results, adhere to the following:
-
Long-term storage: Samples should be stored frozen at -70°C, where they have been shown to be stable for at least 3 months[1].
-
Freeze-thaw cycles: The analyte is stable for at least three freeze-thaw cycles when samples are brought to room temperature without heating and then refrozen[1].
-
Short-term stability: At room temperature (around 21°C), Cinnarizine in plasma is stable for at least 4 hours[1]. Processed samples in an autosampler are stable for at least 20 hours[1].
| Condition | Duration | Recommended Temperature | Citation |
| Long-Term Storage | Up to 3 months | -70°C | [1] |
| Freeze-Thaw Cycles | At least 3 cycles | -70°C to Room Temp | [1] |
| Room Temperature | Up to 4 hours | ~21°C | [1] |
| Autosampler | Up to 20 hours | Room Temperature | [1] |
Q5: How does pH affect the stability and solubility of Cinnarizine during sample preparation?
A5: Cinnarizine is a weakly basic drug, and its solubility is pH-dependent.
-
Solubility: It has very low solubility in neutral or alkaline solutions, which can lead to precipitation and inaccurate quantification. It is more soluble in acidic conditions[9]. Some extraction protocols utilize the addition of acid (e.g., 0.5 M HCl) to improve its solubility in the aqueous phase before extraction[1][6].
-
Stability: Cinnarizine is stable in acidic and basic conditions, so pH adjustment during extraction is unlikely to cause degradation[4][5].
Caption: Impact of pH on Cinnarizine Solubility and Stability.
Section 3: Chromatographic and Detection Issues
Q6: I am developing an HPLC method for Cinnarizine. What are some typical starting conditions?
A6: A reversed-phase HPLC method is most common for Cinnarizine analysis. Here are some typical starting parameters based on published methods:
| Parameter | Typical Value | Citation |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [10][11] |
| Mobile Phase A | Acetate or Phosphate Buffer (pH 3-6) | [9][10] |
| Mobile Phase B | Acetonitrile or Methanol | [9][10][11] |
| Gradient/Isocratic | Both have been used successfully. | [4][10][11] |
| Flow Rate | 0.6 - 2.0 mL/min | [10][12] |
| Detection (UV) | 215 - 275 nm | [11][12] |
| Detection (MS/MS) | ESI+ | [13] |
Q7: My Cinnarizine peak is showing significant tailing. How can I improve the peak shape?
A7: Peak tailing for a basic compound like Cinnarizine is often due to secondary interactions with acidic silanol groups on the silica-based column packing. To mitigate this:
-
Use a base-deactivated column: Modern columns are often end-capped to minimize silanol interactions.
-
Adjust mobile phase pH: Operating at a lower pH (e.g., 3-4) will ensure Cinnarizine is fully protonated, which can improve peak shape.
-
Add a competing base: Including a small amount of a competing base like triethylamine (TEA) in the mobile phase can block the active sites on the column, reducing tailing.
Section 4: Matrix Effects in Bioanalysis
Q8: I suspect matrix effects are impacting my LC-MS/MS results for Cinnarizine in plasma. How can I confirm and mitigate this?
A8: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS bioanalysis[14].
-
Confirmation: A post-column infusion experiment is the gold standard for identifying regions of ion suppression or enhancement in your chromatogram. Alternatively, you can compare the response of an analyte in a neat solution to its response in a post-extraction spiked blank matrix sample.
-
Mitigation Strategies:
-
Improve Sample Preparation: Move from a simple protein precipitation to a more rigorous liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample extract[14][15].
-
Chromatographic Separation: Adjust your gradient to ensure Cinnarizine does not co-elute with highly suppressing matrix components like phospholipids.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects[16].
-
Troubleshooting Protocols
Protocol 1: Step-by-Step Workflow for Sample Preparation from Plasma
This protocol is a starting point for liquid-liquid extraction (LLE) of Cinnarizine from human plasma, adapted from validated methods[1].
-
Sample Thawing: Allow frozen plasma samples to thaw at room temperature.
-
Aliquoting: Transfer 1.0 mL of the plasma sample into a clean centrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution (e.g., clocinizine) and vortex briefly.
-
Acidification: Add 0.2 mL of 0.5 M HCl to the sample and vortex. This step aids in disrupting protein binding and improving the solubility of Cinnarizine.
-
Extraction: Add 5.0 mL of an organic extraction solvent (e.g., a mixture of chloroform and n-hexane).
-
Mixing: Vortex the sample vigorously for at least 1 minute to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase, vortex, and inject into the LC-MS/MS system.
Caption: Troubleshooting workflow for chromatographic issues.
Caption: Decision tree for investigating loss of analyte.
References
-
Zaradna, K., et al. (2003). High-performance liquid chromatographic assay for cinnarizine in human plasma. Acta Poloniae Pharmaceutica, 60(6), 407-412. [Link]
-
Hassan, S. S. M., et al. (2002). LC and TLC determination of cinnarizine in pharmaceutical preparations and serum. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 711-719. [Link]
-
Abdel-Monem, A. R., et al. (2021). Experimentally designed chromatographic method for the simultaneous analysis of dimenhydrinate, cinnarizine and their toxic impurities. RSC Advances, 11(1), 435-445. [Link]
-
Hassan, S. S. M., et al. (2002). LC and TLC determination of cinnarizine in pharmaceutical preparations and serum. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 711-719. [Link]
-
Kumar, A., et al. (2024). Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products. Biomedical Chromatography, e6013. [Link]
-
Belal, F., et al. (2021). Simple spectrophotometric determination of cinnarizine in its dosage forms. Microchemical Journal, 170, 106751. [Link]
-
Kumar, A., et al. (2024). Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products. ResearchGate. [Link]
-
Klarić, D., et al. (2025). From Mechanochemically Driven Complexation and Multimodal Characterization to Stability and Toxicological Insight: A Study of Cinnarizine–β-Cyclodextrins Complexes. Pharmaceuticals, 18(1), 1. [Link]
-
Sudha, T., & Selvan, T. (2023). Analytical method development and validation of cinnarizine and piracetam: An overview. Annals of Phytomedicine, 12(2), 289-293. [Link]
-
Sahoo, S., et al. (2018). LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group containing drug Cinnarizine in human plasma. MOJ Bioequivalence & Bioavailability, 5(6), 312-316. [Link]
-
Kirtikar, R. (2017). Cinnarizine: A Contemporary Review. Journal of Clinical and Diagnostic Research, 11(4), FC01-FC04. [Link]
-
Trepiccioni, M., & Lee, C. (2022). Light-Sensitive Injectable Prescription Drugs. Pharmacy and Therapeutics, 47(1), 24-28. [Link]
-
Ragab, M. A. A., et al. (2024). Simultaneous determination of cinnarizine and domperidone in marketed tablets using a green HPTLC method. ResearchGate. [Link]
-
Klarić, D., et al. (2025). Results of forced degradation investigations of CIN under distinct... ResearchGate. [Link]
-
Souverain, S., et al. (2004). Matrix effect elimination during LC-MS/MS bioanalytical method development. Combinatorial Chemistry & High Throughput Screening, 7(5), 453-465. [Link]
-
Bhandari, D., et al. (2022). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. International Journal of Molecular Sciences, 23(11), 6062. [Link]
-
Helapet. (n.d.). Guide to Parenteral Drugs Affected by Light. Helapet. [Link]
-
Ragab, M. A. A., et al. (2024). Simultaneous determination of cinnarizine and domperidone in marketed tablets using a green HPTLC method. Akadémiai Kiadó. [Link]
-
House, J. R., & St. Ledger, A. W. (2002). Central effects of cinnarizine: Restricted use in aircrew. Aviation, Space, and Environmental Medicine, 73(6), 597-602. [Link]
-
Naga Sirisha, M., & Shanta Kumari, A. (2013). Validated rp - hplc method for simultaneous estimation of cinnarizine and domperidone in bulk an d pharmaceutical dosage form. International Journal of Research in Pharmacy and Science, 2(2), 18-24. [Link]
-
Hewavitharana, A. K., et al. (2006). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate. [Link]
-
Klarić, D., et al. (2025). Water-insoluble acid-degradation products of cinnarizine. ResearchGate. [Link]
-
Das, A., & Das, A. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 35(12), 524-531. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helapet.co.uk [helapet.co.uk]
- 4. Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. From Mechanochemically Driven Complexation and Multimodal Characterization to Stability and Toxicological Insight: A Study of Cinnarizine–β-Cyclodextrins Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC and TLC determination of cinnarizine in pharmaceutical preparations and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ukaazpublications.com [ukaazpublications.com]
- 11. scispace.com [scispace.com]
- 12. Experimentally designed chromatographic method for the simultaneous analysis of dimenhydrinate, cinnarizine and their toxic impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medcraveonline.com [medcraveonline.com]
- 14. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. stacks.cdc.gov [stacks.cdc.gov]
Method refinement for baseline separation of Cinnarizine diastereomers
Welcome to the dedicated technical support guide for the method refinement and baseline separation of Cinnarizine diastereomers. This resource is designed for researchers, analytical chemists, and drug development professionals who are working on resolving the geometric (E/Z) isomers of Cinnarizine. Here, we move beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in fundamental chromatographic principles.
Introduction: The Challenge of Cinnarizine Diastereomers
Cinnarizine, defined by the European Pharmacopoeia as the (E)-isomer of 1-(diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine, often contains its (Z)-isomer as a related substance.[1][2] Achieving baseline separation of these two diastereomers is critical for accurate quantification and ensuring the quality of the active pharmaceutical ingredient (API) and finished products. Diastereomers, unlike enantiomers, have different physical properties and can be separated on achiral stationary phases.[3] However, the structural similarity between the (E)- and (Z)-isomers of Cinnarizine necessitates a well-optimized and robust HPLC method to achieve complete resolution.
This guide provides a logical, problem-oriented approach to method refinement, focusing on the key parameters that influence selectivity and peak shape.
Troubleshooting Guide: From Tailing Peaks to Baseline Resolution
This section addresses specific experimental issues in a question-and-answer format. Each solution is accompanied by a technical explanation to empower you to make informed decisions during method development and troubleshooting.
Question 1: Why are my Cinnarizine peaks exhibiting significant tailing, and how can I improve the peak shape?
Short Answer: Peak tailing for Cinnarizine, a basic compound, is typically caused by secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase. To mitigate this, you need to control the ionization of both the analyte and the silanols.
In-Depth Explanation & Solution Pathway:
Cinnarizine contains two basic nitrogen atoms within its piperazine ring, making it susceptible to strong ionic interactions with deprotonated silanol groups (Si-O⁻) on the column packing material. This interaction is a common cause of peak tailing for basic analytes.[4]
Here is a systematic approach to improving peak shape:
Step 1: Mobile Phase pH Adjustment (The Primary Tool)
-
The Principle: By lowering the mobile phase pH, you can suppress the ionization of the residual silanol groups (shifting the equilibrium from Si-O⁻ to Si-OH) and ensure that the basic Cinnarizine molecule is fully protonated (positively charged). While this may seem counterintuitive as it enhances the charge on the analyte, it creates a more homogenous population of analyte molecules and, more importantly, neutralizes the stationary phase surface, thus minimizing the problematic secondary ionic interactions.
-
Actionable Protocol:
-
Prepare a mobile phase with a buffer at a pH between 3.0 and 4.5. An acetate or phosphate buffer is a good starting point.[5][6] For example, a 0.05 M potassium dihydrogen phosphate buffer adjusted to pH 3.0 with phosphoric acid is effective.[6]
-
Ensure your column is stable at this pH. Most modern silica-based C18 columns are robust in this range, but always consult the manufacturer's guidelines.
-
Step 2: Buffer Concentration
-
The Principle: An adequate buffer concentration is necessary to maintain a consistent pH across the column and to mask the silanol groups effectively.
-
Actionable Protocol: Start with a buffer concentration in the range of 20-50 mM. If tailing persists, a slight increase in concentration may help, but be mindful of the buffer's solubility in the organic modifier.
Step 3: Choice of Organic Modifier
-
The Principle: The choice of organic solvent can influence peak shape. Acetonitrile often provides better peak symmetry for basic compounds compared to methanol.[7] This is attributed to its different solvation properties and its ability to reduce secondary interactions.
-
Actionable Protocol: If you are using methanol and observing tailing, switch to an acetonitrile/buffer mobile phase. Studies have shown that mobile phases containing methanol can lead to asymmetric peaks for Cinnarizine.[7]
Step 4: Employ a "Base-Deactivated" or End-Capped Column
-
The Principle: Modern HPLC columns are often "end-capped," meaning the free silanol groups are chemically bonded with a small silane (like trimethylsilane) to make them less active. Using a column specifically marketed as "base-deactivated" or with high-density end-capping will present fewer sites for secondary interactions.
-
Actionable Protocol: Ensure you are using a high-quality, end-capped C18 or C8 column. If you are using an older column, it may have lost its end-capping, leading to increased tailing.[4]
Below is a workflow diagram for troubleshooting peak tailing.
Caption: Troubleshooting workflow for Cinnarizine peak tailing.
Question 2: I have symmetrical peaks, but I cannot achieve baseline separation between the (E)- and (Z)-Cinnarizine diastereomers. How can I improve the resolution?
Short Answer: Improving resolution requires manipulating the selectivity (α) and efficiency (N) of your separation. For Cinnarizine diastereomers, fine-tuning the organic modifier percentage, column temperature, and flow rate are the most effective strategies.
In-Depth Explanation & Solution Pathway:
Resolution (Rs) is a function of selectivity (α), efficiency (N), and retention factor (k'). Since you already have good peak shape (indicating good efficiency), the primary focus should be on improving selectivity—the ability of the system to distinguish between the two isomers.
Step 1: Optimize the Organic Modifier Percentage
-
The Principle: The ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer is a powerful tool for adjusting selectivity. While increasing the organic content generally decreases retention time, there is often an optimal "window" where the selectivity between two closely eluting peaks is maximized.
-
Actionable Protocol:
-
Start with a mobile phase composition of Acetonitrile:Buffer (e.g., 50:50 v/v).
-
Systematically adjust the acetonitrile percentage in small increments (e.g., ±2%). For example, create runs with 48%, 52%, 54%, etc.
-
Plot the resolution between the (E) and (Z) isomers against the percentage of acetonitrile. This will help you identify the optimal composition for maximum separation.
-
Step 2: Adjust the Column Temperature
-
The Principle: Temperature affects the thermodynamics of the analyte-stationary phase interaction and can have a significant impact on selectivity. For some compounds, increasing the temperature can improve resolution, while for others, sub-ambient temperatures might be required. One study on the separation of Cinnarizine and Dimenhydrinate found that a column temperature of 40°C was optimal for resolution.[8]
-
Actionable Protocol:
-
Ensure your HPLC system has a column thermostat for precise temperature control.
-
Starting from ambient temperature (~25°C), systematically increase the column temperature (e.g., to 30°C, 35°C, 40°C) while keeping the mobile phase composition constant.
-
Monitor the resolution at each temperature to find the optimum. Be aware that increasing temperature will also decrease the viscosity of the mobile phase, leading to lower backpressure and slightly shorter retention times.
-
Step 3: Reduce the Flow Rate
-
The Principle: According to the Van Deemter equation, lower flow rates generally lead to higher column efficiency (more theoretical plates), which can translate to better resolution, albeit at the cost of longer run times.
-
Actionable Protocol:
-
If you have partial separation but not baseline resolution, try reducing the flow rate from a standard 1.0 mL/min to 0.8 mL/min or 0.6 mL/min.
-
This will increase the run time but may provide the necessary efficiency boost to fully resolve the two diastereomers.
-
The following diagram illustrates the method refinement process for improving resolution.
Caption: Method refinement workflow for enhancing diastereomer resolution.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a robust HPLC method for Cinnarizine diastereomer separation?
A recommended starting point, based on literature and pharmacopoeial methods, is provided in the table below.[2][6][7] This method should then be optimized based on your specific instrumentation and column.
| Parameter | Recommended Condition | Rationale |
| Column | High-purity, base-deactivated C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and minimizes secondary interactions. A longer column enhances efficiency. |
| Mobile Phase | Acetonitrile : 0.05M KH₂PO₄ buffer (pH 3.0) (55:45 v/v) | Acetonitrile offers good peak shape. The acidic buffer suppresses silanol activity. |
| Flow Rate | 1.0 mL/min | A standard flow rate that can be adjusted to optimize resolution. |
| Column Temp. | 30 °C | Provides stable retention times and can be optimized for selectivity. |
| Detection | UV at 252 nm | Cinnarizine has a strong UV absorbance at this wavelength. |
| Injection Vol. | 10 µL | A typical volume; can be adjusted based on sample concentration. |
Q2: The European Pharmacopoeia method for related substances uses a gradient. Is an isocratic method suitable for separating the diastereomers?
Yes, an isocratic method is often preferable for routine quality control as it is simpler, more robust, and offers better reproducibility. The gradient method in the pharmacopoeia is designed to separate a wider range of potential impurities with varying polarities.[2] For separating the closely eluting (E)- and (Z)-diastereomers, a carefully optimized isocratic method can provide superior resolution and is generally sufficient.
Q3: Can I use a C8 column instead of a C18?
Yes, a C8 column can be used. It will be less retentive than a C18 column, resulting in shorter run times. You may need to decrease the percentage of the organic modifier in your mobile phase to achieve sufficient retention and separation. For some basic compounds, a C8 column can occasionally offer better peak shape than a C18.
Q4: My resolution is decreasing over a sequence of injections. What could be the cause?
This typically points to a loss of column performance or a change in the mobile phase.
-
Column Contamination: The inlet frit may be partially blocked, or the stationary phase may be contaminated. Try back-flushing the column or, if that fails, replace it.[9]
-
Column Degradation: If operating at a high pH (outside the recommended range), the silica backbone of the column can dissolve, leading to a void at the column inlet and poor peak shape for all analytes.[4]
-
Mobile Phase Issues: The mobile phase may not have been adequately buffered or may have been prepared incorrectly. Over time, the pH could shift, or if using a salt buffer, precipitation could occur if the organic modifier concentration is too high. Always prepare fresh mobile phase daily.
Q5: How do I prepare the sample for analysis?
A simple and effective sample preparation protocol is as follows:
-
Accurately weigh a suitable amount of the Cinnarizine sample.
-
Dissolve the sample in a diluent. The mobile phase is the ideal diluent to avoid peak distortion. If solubility is an issue, a slightly stronger solvent can be used, but the final concentration of this solvent in the injected sample should be as low as possible.
-
Vortex or sonicate until fully dissolved.
-
Filter the sample through a 0.45 µm syringe filter (e.g., PTFE or nylon) to remove any particulates that could block the column frit.
-
The final concentration should be within the linear range of the detector (e.g., 0.1 mg/mL).
References
-
Hassan, S. S. M., et al. (2002). LC and TLC determination of cinnarizine in pharmaceutical preparations and serum. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 539-547. Available at: [Link]
-
El-Kimary, E. I., et al. (2021). Experimentally designed chromatographic method for the simultaneous analysis of dimenhydrinate, cinnarizine and their toxic impurities. RSC Advances, 11(4), 2150-2160. Available at: [Link]
-
Attia, K. A. M., et al. (2016). Simultaneous determination of Dimenhydrinate, Cinnarizine and Cinnarizine impurity by TLC and HPLC chromatographic methods. ResearchGate. Available at: [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]
-
Waters Corporation. (2022). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
- European Pharmacopoeia Commission. (2016). Cinnarizine. In European Pharmacopoeia (9.0 ed.). Council of Europe.
-
European Directorate for the Quality of Medicines & HealthCare. (2014). CINNARIZINE Cinnarizinum. EDQM. Available at: [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]
-
ResearchGate. (n.d.). How can we separate diastereomers of larger organic moiety?. Available at: [Link]
-
Patil, S. D., et al. (2020). Development of Stability Indicating Robust Chromatographic Method for the Simultaneous Estimation of Cinnarizine and Dimenhydrinate in Dosage. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
Sources
- 1. Making sure you're not a bot! [helda.helsinki.fi]
- 2. radioizotopi.rs [radioizotopi.rs]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. LC and TLC determination of cinnarizine in pharmaceutical preparations and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimentally designed chromatographic method for the simultaneous analysis of dimenhydrinate, cinnarizine and their toxic impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. chromatographyonline.com [chromatographyonline.com]
Reducing degradation of (Z)-Cinnarizine during sample preparation
Document ID: TSC-CIN-001-2026
Revision: 1.0
Introduction: The Challenge of (Z)-Cinnarizine Stability
(Z)-Cinnarizine (CIN) is a widely used antihistamine and calcium channel blocker for treating vestibular disorders. However, its analytical quantification is frequently complicated by its inherent instability during sample preparation. As a weakly basic drug, its solubility is highly pH-dependent, but the primary challenge lies in its susceptibility to oxidative, hydrolytic, and photolytic degradation.[1][2][3][4] This guide provides in-depth troubleshooting advice and validated protocols to help researchers minimize degradation and ensure the accuracy and reproducibility of their results.
Understanding the Enemy: Key Degradation Pathways
To effectively prevent degradation, it is crucial to understand the mechanisms by which (Z)-Cinnarizine breaks down. The principal pathways include oxidation, hydrolysis, and photodegradation.[1][3][5]
-
Oxidative Degradation: Forced degradation studies consistently show that Cinnarizine is highly labile to oxidative conditions.[1][2][3] The primary degradation products are typically N-oxides, formed at the piperazine nitrogen atoms.[1] This is the most significant degradation pathway to control during sample handling.
-
Hydrolytic Degradation (Acidic Conditions): While relatively stable in neutral and alkaline solutions, Cinnarizine degrades under acidic conditions.[3][4] This involves the cleavage of the C-N bonds, leading to impurities such as 1-benzhydrylpiperazine.[6]
-
Photodegradation: Although some studies report stability under photolytic conditions[2], others have identified photodegradation products.[5][7] Given the presence of chromophores in the molecule, exposure to UV light should be minimized as a precautionary measure to prevent potential isomerization or other light-induced reactions.
Visualization: Cinnarizine Degradation Overview
Caption: Primary degradation pathways for (Z)-Cinnarizine.
Frequently Asked Questions (FAQs)
Q1: My Cinnarizine recovery is consistently low. What's the most likely cause?
A: The most common cause of low recovery is oxidative degradation. Cinnarizine is highly susceptible to oxidation, which can occur from dissolved oxygen in your solvents or the presence of trace peroxides.[1][2] The second most likely cause is pH-related issues, either through acid-catalyzed degradation or precipitation at higher pH where the compound is less soluble.[8][9]
Q2: What is the ideal pH range for Cinnarizine solutions?
A: Cinnarizine is a weakly basic drug with pH-dependent solubility. It is more soluble in acidic conditions.[8] However, strong acidic conditions can cause hydrolytic degradation.[3][4] A weakly acidic pH, typically between 4 and 5, is often a good compromise for stability and solubility.[5][10] For long-term storage, preparing solutions in a buffered lipid emulsion has been shown to dramatically increase stability.[11]
Q3: Do I need to protect my samples from light?
A: Yes. While some forced degradation studies report good photostability[2], others have identified photodegradation products.[5][7] It is best practice to always protect Cinnarizine solutions from light by using amber glassware or vials wrapped in aluminum foil and minimizing exposure to ambient light.
Q4: Can I heat my samples to help dissolve the Cinnarizine?
A: Cinnarizine is generally reported to be stable under thermal stress.[2] However, elevated temperatures can accelerate other degradation pathways, such as oxidation. Gentle warming (e.g., to 40°C) can be used cautiously if necessary, but it should be done for the shortest time possible and preferably under an inert atmosphere (e.g., nitrogen).
In-Depth Troubleshooting Guides
Issue 1: Significant Peak Tailing or Split Peaks in Chromatography
Q: My chromatogram for Cinnarizine shows a broad, tailing peak, or sometimes two closely eluting peaks. I've confirmed my column and mobile phase are correct. What's happening during sample prep?
A: This chromatographic behavior often points to on-column conversion or the presence of a closely related impurity formed during sample preparation.
-
Plausible Cause 1: Geometric Isomerization. The "(Z)" in (Z)-Cinnarizine refers to the geometry around the carbon-carbon double bond in the cinnamyl group. Exposure to light or certain catalytic impurities can cause isomerization to the (E)-isomer. These two isomers have very similar polarities and can be difficult to separate, often resulting in peak broadening or splitting.
-
Plausible Cause 2: Interaction with Silanols. If using a silica-based column, the basic piperazine nitrogens in Cinnarizine can interact strongly with acidic silanol groups on the stationary phase, leading to peak tailing.
Solutions & Explanations:
-
Strict Light Protection: Immediately implement light protection from the moment the sample is prepared. Use amber autosampler vials and keep stock solutions in the dark. This is the primary defense against photo-isomerization.[12]
-
Mobile Phase Modification: While a sample prep issue, it can be diagnosed and mitigated chromatographically. Add a competitive base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to your mobile phase. TEA will preferentially bind to the active silanol sites on the column, improving peak shape.
-
pH Control: Ensure the pH of your final sample diluent is compatible with your mobile phase. A mismatch can cause on-column issues. A slightly acidic pH (e.g., pH 4-5) is often optimal.[5]
Issue 2: Appearance of Unknown Peaks, Especially in Stored Samples
Q: I prepared my Cinnarizine standards and QC samples, and after 24 hours in the autosampler, I see new, unexpected peaks in the chromatogram that weren't there initially. What are they?
A: The appearance of new peaks over time, especially in an autosampler, strongly suggests degradation. The most likely culprits are oxidation and hydrolysis.
-
Plausible Cause 1: Oxidation. This is the most probable cause.[1][2] Dissolved oxygen in your sample solvent or exposure to air can lead to the formation of N-oxide and other oxidative degradants. Autosamplers, even when cooled, are not typically oxygen-free environments.
-
Plausible Cause 2: Acid Hydrolysis. If your sample diluent is strongly acidic (e.g., pH < 3) and contains a high percentage of water, hydrolysis can occur over time, cleaving the molecule.[3][6]
Solutions & Explanations:
-
Use Freshly Prepared Solvents: Prepare all solvents and diluents fresh daily. Water for HPLC should be of high quality and preferably sparged with an inert gas like helium or nitrogen to remove dissolved oxygen.
-
Incorporate an Antioxidant: For working standards and samples that will be analyzed over a longer period, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or ascorbic acid to the sample diluent.
-
Adjust pH: Ensure the pH of your diluent is only as acidic as necessary for solubility, ideally within the 4-5 range.[10] Avoid using strong, non-volatile acids like sulfuric acid. Formic acid or acetic acid are common choices.[2]
-
Limit Autosampler Residence Time: If possible, schedule your analytical run to minimize the time samples sit in the autosampler before injection. Analyze samples immediately after preparation whenever feasible. Studies have shown processed samples can be stable for at least 20 hours at room temperature, but this is sequence-dependent.[13]
Visualization: Troubleshooting Workflow
Caption: Decision tree for troubleshooting Cinnarizine degradation.
Validated Protocols & Reference Data
Protocol 1: Preparation of Stock and Working Standards
This protocol is designed for preparing standards for HPLC analysis.
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of (Z)-Cinnarizine reference standard.
-
Transfer to a 10 mL amber volumetric flask.
-
Dissolve and bring to volume with HPLC-grade methanol. Methanol is a common and effective solvent.[10]
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Store at 2-8°C, protected from light. Prepare fresh weekly.
-
-
Working Solutions:
-
Perform serial dilutions of the stock solution using a diluent of 50:50 acetonitrile:water with 0.1% formic acid. This weakly acidic solution aids in solubility and is compatible with typical reversed-phase HPLC mobile phases.[2]
-
Prepare working solutions fresh for each analytical run.
-
Protocol 2: Extraction from Human Plasma
This protocol outlines a liquid-liquid extraction (LLE) procedure suitable for bioanalysis.
-
Sample Preparation:
-
To 1.0 mL of plasma sample in a polypropylene tube, add the internal standard.
-
Vortex briefly (10 seconds).
-
Add 0.2 mL of 0.5 M HCl to acidify the sample, ensuring Cinnarizine is in its protonated, more soluble form.[13] Vortex again.
-
-
Extraction:
-
Add 5.0 mL of an extraction solvent (e.g., chloroform:n-hexane, 2:3 v/v).[13]
-
Cap and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an amber autosampler vial for injection.
-
Reference Data Table: Stability & Solubility
| Parameter | Condition | Stability Outcome | Rationale & Reference |
| Oxidation | H₂O₂ (3%) | Highly Labile | Primary degradation pathway. N-oxides are major products.[1][2][3] |
| Acid Hydrolysis | 0.1 N HCl, RT | Degradation Observed | C-N bond cleavage occurs over time.[4][14] |
| Alkaline Hydrolysis | 0.1 N NaOH, RT | Generally Stable | The molecule is more stable at neutral to alkaline pH.[2][4] |
| Thermal Stress | 80°C | Generally Stable | Cinnarizine itself is thermostable, but heat can accelerate other reactions.[2][4] |
| Photolysis | UV/Daylight | Conflicting; Precaution Advised | Some studies show stability[2], others show degradation.[5] Always protect from light. |
| pH & Solubility | pH 2.0 | High Solubility (~0.29 mg/mL) | The basic nitrogens are protonated, increasing aqueous solubility.[8] |
| pH & Solubility | pH 6.8 | Very Low Solubility (~0.004 mg/mL) | In a less protonated state, solubility drops significantly.[9] |
References
-
Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products. (2024). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Water-insoluble acid-degradation products of cinnarizine. (n.d.). ResearchGate. [Link]
-
Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products. (2024). PubMed. [Link]
-
Experimentally designed chromatographic method for the simultaneous analysis of dimenhydrinate, cinnarizine and their toxic impurities. (2020). National Institutes of Health. [Link]
-
From Mechanochemically Driven Complexation and Multimodal Characterization to Stability and Toxicological Insight: A Study of Cinnarizine–β-Cyclodextrins Complexes. (2025). National Institutes of Health. [Link]
-
LC and TLC determination of cinnarizine in pharmaceutical preparations and serum. (2002). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
LC and TLC determination of cinnarizine in pharmaceutical preparations and serum. (n.d.). ResearchGate. [Link]
-
Development of Stability Indicating Robust Chromatographic Method for the Simultaneous Estimation of Cinnarizine and Dimenhydrinate in Dosage. (2021). Impactfactor.org. [Link]
-
Stability Assessment of Cinnarizine in Self-Emulsifying Drug Delivery Systems. (2018). ResearchGate. [Link]
-
High-performance liquid chromatographic assay for cinnarizine in human plasma. (n.d.). SciSpace. [Link]
-
HPLC determination of cinnarizine in workplace air. (2002). ResearchGate. [Link]
-
Formulation of Cinnarizine for Stabilization of Its Physiologically Generated Supersaturation. (n.d.). SciSpace. [Link]
-
Analytical method development and validation of cinnarizine and piracetam: An overview. (n.d.). Ukaaz Publications. [Link]
-
PHOTODEGRADATION OF PHARMACEUTICALS STUDIED WITH UV IRRADIATION AND DIFFERENTIAL SCANNING CALORIMETRY. (n.d.). Semantic Scholar. [Link]
-
Stability-Indicating RP-HPLC Method Development and Validation for Simultaneous estimation of Cinnarizine and Piracetam bulk and. (2023). African Journal of Biomedical Research. [Link]
-
Formulation, stability and degradation kinetics of intravenous cinnarizine lipid emulsion. (2009). International Journal of Pharmaceutics. [Link]
-
Solubility of Cinnarizine in (Transcutol + Water) Mixtures: Determination, Hansen Solubility Parameters, Correlation, and Thermodynamics. (2022). MDPI. [Link]
-
Spectrophotometric Resolution Methods for Determination of Dimenhydrinate and Cinnarizine in Presence of their Toxic Impurities. (2023). Research Square. [Link]
-
Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. (2022). PubMed. [Link]
-
FORMULATION DEVELOPMENT AND EVALUATION OF ORODISPERSIBLE TABLET OF CINNARIZINE SOLID DISPERSION. (2017). Indo American Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. From Mechanochemically Driven Complexation and Multimodal Characterization to Stability and Toxicological Insight: A Study of Cinnarizine–β-Cyclodextrins Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. LC and TLC determination of cinnarizine in pharmaceutical preparations and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. iajps.com [iajps.com]
- 10. researchgate.net [researchgate.net]
- 11. Formulation, stability and degradation kinetics of intravenous cinnarizine lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 13. scispace.com [scispace.com]
- 14. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Selection of internal standard for (Z)-Cinnarizine analysis
Technical Support Center: (Z)-Cinnarizine Analysis
Welcome to the technical support center for the analytical challenges surrounding (Z)-Cinnarizine. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth answers to common questions encountered during method development, with a specific focus on the critical selection of an appropriate internal standard (IS).
Section 1: The Fundamentals of Internal Standard Selection
Q1: What is an internal standard (IS) and why is it absolutely critical for the accurate analysis of (Z)-Cinnarizine?
An internal standard is a compound with physicochemical properties similar to the analyte—in this case, (Z)-Cinnarizine—that is added in a known, constant concentration to every sample, including calibrators, quality controls (QCs), and unknown study samples, before any sample processing begins.[1][2] Its primary role is to correct for the variability that is inevitably introduced during the analytical workflow.
The accurate quantification of (Z)-Cinnarizine, a basic drug with pH-dependent solubility, can be challenging.[3] It is practically insoluble in water but soluble in various organic solvents.[4][5] This variability can lead to inconsistencies during sample extraction, potential volume fluctuations during sample preparation, and signal variations during chromatographic analysis. An ideal IS experiences the same procedural losses and instrumental variations as Cinnarizine. By measuring the ratio of the Cinnarizine response to the IS response, we can effectively normalize these variations, leading to significantly improved precision, accuracy, and overall reliability of the analytical data.[1]
Q2: How does the choice of analytical technique—HPLC-UV vs. LC-MS/MS—influence the selection of an internal standard?
The detection method is a primary determinant in IS selection. The criteria for an IS in an HPLC-UV assay are different and often less stringent than for an LC-MS/MS assay.
-
For HPLC-UV: The IS should be a compound that is structurally similar to Cinnarizine, ensuring it has comparable extraction recovery and chromatographic behavior. Crucially, it must be well-resolved chromatographically from Cinnarizine and any other endogenous matrix components, as the UV detector cannot differentiate between co-eluting compounds. It should also possess a similar UV chromophore to ensure comparable detection response, although this is not a strict requirement.
-
For LC-MS/MS: This technique offers superior selectivity by differentiating compounds based on their mass-to-charge ratio (m/z). The ideal IS for LC-MS/MS is a stable isotope-labeled (SIL) version of the analyte, such as Deuterated Cinnarizine (e.g., Cinnarizine-d8).[6] A SIL-IS is chemically identical to the analyte, meaning it will have the same extraction recovery, chromatographic retention time, and ionization efficiency.[6] This co-elution is highly desirable in LC-MS/MS because it allows the IS to perfectly compensate for matrix effects (ion suppression or enhancement) at the exact point the analyte is eluting.[7] Since the SIL-IS is differentiated by mass, co-elution does not interfere with quantification.[6]
Section 2: Selecting the Ideal Internal Standard Candidate
Q3: What are the essential characteristics of a high-quality internal standard for (Z)-Cinnarizine analysis?
An ideal internal standard for (Z)-Cinnarizine should exhibit the following characteristics:
-
High Purity: The IS must be free of any impurities that could co-elute and interfere with the Cinnarizine peak.
-
Structural Similarity: It should behave similarly to Cinnarizine during extraction and chromatography.
-
No Endogenous Presence: The IS must not be naturally present in the biological matrix being analyzed.
-
Chromatographic Resolution: For HPLC-UV, it must be well-separated from the analyte. For LC-MS/MS, it should ideally co-elute.
-
Stability: The IS must be stable throughout the entire sample preparation and analysis process.
-
No Interference: The IS should not interfere with the ionization or detection of the analyte, and vice-versa.
Q4: What are some common internal standards used for Cinnarizine analysis, and what are their advantages and disadvantages?
Several compounds have been successfully used as internal standards for Cinnarizine and other antihistamines. The choice depends heavily on the analytical method and sample matrix.
| Internal Standard Candidate | Recommended Technique | Pros | Cons |
| Deuterated Cinnarizine (e.g., Cinnarizine-d8) | LC-MS/MS | Gold Standard: Co-elutes and has identical physicochemical properties, providing the best correction for matrix effects and extraction variability.[6][7] | Higher cost and may not be readily available commercially. |
| Clocinizine | HPLC-UV / LC-MS/MS | Structurally very similar to Cinnarizine, leading to comparable extraction and chromatographic behavior.[8] | Potential for chromatographic interference if not properly resolved. May not perfectly mimic ionization behavior in LC-MS/MS. |
| Irbesartan | HPLC-UV | Commercially available and has been used successfully in simultaneous analysis of Cinnarizine.[9] | Structurally dissimilar to Cinnarizine, which may lead to different extraction recovery and matrix effects.[9] |
| Metoprolol | LC-MS/MS | Has been used in published bioanalytical methods for Cinnarizine.[10] | Different chemical structure and properties may not perfectly compensate for variations in Cinnarizine analysis.[10] |
Q5: Is a stable isotope-labeled (deuterated) Cinnarizine always the best choice?
For LC-MS/MS based bioanalysis, the answer is almost unequivocally yes . Regulatory bodies and industry best practices strongly favor the use of a SIL-IS.[7] The reason is that a SIL-IS is the closest possible mimic to the analyte itself. It experiences the same environment during sample preparation and ionization in the mass spectrometer source. This is particularly important when dealing with complex biological matrices like plasma or tissue homogenates, where matrix effects can be unpredictable and severe.
However, there can be rare instances where a deuterated standard can exhibit slightly different chromatographic retention times due to isotopic effects, which could potentially cause it to elute in a region of different ion suppression than the native analyte.[11] This is uncommon but should be evaluated during method validation. For all practical purposes, a high-purity deuterated Cinnarizine is the most trustworthy choice for ensuring the accuracy and integrity of LC-MS/MS data.[12]
Workflow for Internal Standard Selection and Validation
Caption: Workflow for selecting and validating an internal standard for (Z)-Cinnarizine analysis.
Section 3: Troubleshooting Common Internal Standard Issues
Q6: My internal standard response is highly variable across an analytical run. What are the potential causes?
High variability in the IS response is a red flag that requires immediate investigation, as it can compromise the accuracy of your results.[13] According to FDA guidance, trends in IS response should be monitored.[2][14]
Common causes include:
-
Inconsistent Sample Preparation: This is the most frequent cause. Pipetting errors when adding the IS, inconsistent evaporation and reconstitution steps, or variable extraction efficiency can all lead to IS variability.
-
Matrix Effects: In LC-MS/MS, if your IS does not perfectly co-elute with the analyte, it may be subject to different degrees of ion suppression or enhancement in different samples.
-
IS Instability: The internal standard may be degrading in the sample matrix or in the autosampler over the course of the run.
-
Instrumental Issues: Inconsistent injection volumes, a failing pump, or a contaminated mass spectrometer source can all contribute to signal variability.
Q7: I am observing crosstalk or interference between (Z)-Cinnarizine and my IS in my LC-MS/MS assay. How can this be resolved?
Crosstalk occurs when the signal from the analyte contributes to the signal of the IS, or vice-versa. This is a particular concern when using a SIL-IS.
-
Isotopic Contribution: The non-labeled analyte (Cinnarizine) will have a natural isotopic distribution. If the mass difference between the analyte and the SIL-IS is small (e.g., d3), the M+3 isotope of the analyte might contribute to the signal of the IS. Using a SIL-IS with a higher mass difference (e.g., d5 or greater) can mitigate this.
-
Impurity in the IS: The SIL-IS may contain a small amount of the non-labeled analyte as an impurity.[15] It is crucial to test the purity of your IS by injecting a high concentration solution and checking for any response in the analyte's mass transition.
-
In-source Fragmentation: The analyte or IS could be fragmenting in the ion source of the mass spectrometer to a common product ion, creating interference. Optimizing source conditions (e.g., reducing cone voltage) can sometimes resolve this.
Q8: The extraction recovery of my internal standard is very low or inconsistent. What steps should I take?
Poor recovery suggests that the IS is being lost during the sample preparation process.
-
Re-evaluate the Extraction Method: (Z)-Cinnarizine's solubility is pH-dependent.[3] Ensure the pH of your sample is optimized for the chosen extraction technique (e.g., liquid-liquid extraction or solid-phase extraction). An incorrect pH can dramatically reduce the extraction efficiency of both the analyte and the IS.
-
Check Solvent Compatibility: Ensure the solvents used for extraction and reconstitution are appropriate for both Cinnarizine and your IS. Cinnarizine is soluble in solvents like methanol and acetonitrile.[4][5]
-
Investigate Non-Specific Binding: Both analyte and IS can adsorb to the surfaces of plasticware (e.g., pipette tips, collection plates). Using low-binding labware or modifying the sample pH or organic content can help reduce this issue.
Detailed Protocol: Experimental Validation of a Selected Internal Standard
This protocol outlines the key experiments to perform to validate your chosen IS according to regulatory expectations, such as the FDA's Bioanalytical Method Validation guidance.[16]
Objective: To confirm the chosen IS is fit-for-purpose and will not compromise the integrity of the (Z)-Cinnarizine quantification.
Materials:
-
(Z)-Cinnarizine reference standard
-
Selected Internal Standard (IS) candidate
-
Control biological matrix (e.g., human plasma) from at least six different sources[16]
-
All necessary solvents and reagents
Methodology:
-
Step 1: Specificity and Selectivity Assessment
-
Prepare blank matrix samples from all six sources.
-
Prepare a seventh blank sample and spike it with the IS at the working concentration.
-
Prepare an eighth blank sample and spike it with Cinnarizine at the Lower Limit of Quantification (LLOQ).
-
Process and analyze all samples.
-
Acceptance Criteria: In the blank samples, any response at the retention time and m/z of Cinnarizine or the IS should be less than 20% of the response at the LLOQ for the analyte, and less than 5% for the IS.[16]
-
-
Step 2: IS Response Consistency and Matrix Effect Evaluation (Primarily for LC-MS/MS)
-
Prepare three sets of samples:
-
Set A: Cinnarizine and IS spiked in neat solution (no matrix).
-
Set B: Blank matrix from six sources is extracted first, then Cinnarizine and IS are spiked into the final extract (post-extraction spike).
-
Set C: Cinnarizine and IS are spiked into the blank matrix from six sources before extraction (pre-extraction spike).
-
-
Analyze all samples and calculate the Matrix Factor (MF) for each source: MF = (Peak Response in Set B) / (Peak Response in Set A).
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the six sources should be ≤15%.[16] This demonstrates that the IS effectively tracks and corrects for matrix-induced ion suppression or enhancement.
-
-
Step 3: Evaluation During Routine Validation
-
Throughout the full method validation (assessing accuracy, precision, stability, etc.), closely monitor the IS response in all samples.
-
Plot the IS peak area for every sample in each analytical run.
-
Acceptance Criteria: The IS response should be consistent across all calibrators, QCs, and processed samples within a run. While there is no universally fixed percentage, a common practice is to investigate any sample whose IS response deviates by more than 50% from the mean response of the calibrators and QCs in that run. The key is to ensure that the IS response in unknown samples is comparable to that in the calibration standards.[2][14]
-
References
-
Ghosh, C., et al. (2018). LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group containing drug Cinnarizine in human plasma. Pharmaceutical and Pharmacological International Journal. Available at: [Link]
-
Hassan, S. S. M., et al. (2002). LC and TLC determination of cinnarizine in pharmaceutical preparations and serum. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Sinha, A. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]
-
Al-Salami, H., et al. (2023). RP-HPLC-Based Bioanalytical Approach for Simultaneous Quantitation of Cinnarizine and Domperidone in Rat Plasma. Molecules. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Available at: [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available at: [Link]
-
El-Nabarawi, M. A., et al. (2012). Physicochemical Characterization and Dissolution Properties of Cinnarizine Solid Dispersions. ResearchGate. Available at: [Link]
-
European Medicines Agency. (n.d.). CINNARIZINE Cinnarizinum. Available at: [Link]
-
Rurainsky, R., et al. (2011). Solubility and Caloric Properties of Cinnarizine. Journal of Chemical & Engineering Data. Available at: [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Available at: [Link]
-
Wang, D., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis. Available at: [Link]
-
Das, A., & Das, S. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. American Association for Clinical Chemistry. Available at: [Link]
-
Park, J. H., et al. (2008). Method development and validation for the simultaneous determination of cinnarizine and co-formulated drugs in pharmaceutical preparations by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Jeon, E. K., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Pharmaceuticals. Available at: [Link]
-
Xu, K., et al. (2021). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Taylor & Francis Online. Available at: [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. radioizotopi.rs [radioizotopi.rs]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. myadlm.org [myadlm.org]
- 12. Development and validation of a liquid-chromatography tandem mass spectrometry method to determine in vitro and in vivo histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
Validation & Comparative
A Comparative Guide to the Bioactivity of (E)- and (Z)-Cinnarizine Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnarizine, a widely prescribed antihistamine and calcium channel blocker, exists as two geometric isomers: (E)-Cinnarizine and (Z)-Cinnarizine. The commercially available and clinically utilized form is predominantly the (E)-isomer. This guide provides a comprehensive analysis of the established bioactivity of (E)-Cinnarizine, delving into its multifaceted pharmacological actions, including its potent H1 receptor antagonism and its role as a calcium channel blocker. Due to a notable absence of experimental data on (Z)-Cinnarizine in publicly available literature, a direct comparative analysis based on empirical evidence is not currently feasible. Therefore, this guide will supplement the detailed profile of (E)-Cinnarizine with a theoretical exploration of the potential pharmacodynamic and pharmacokinetic differences that could arise from the distinct spatial arrangement of the (Z)-isomer. This theoretical discussion is grounded in the fundamental principles of stereochemistry and its profound impact on drug-receptor interactions and overall biological activity. Furthermore, this guide furnishes detailed, step-by-step experimental protocols for assessing the key bioactivities of Cinnarizine, providing a practical resource for researchers in the field.
Introduction: The Significance of Geometric Isomerism in Cinnarizine
Cinnarizine is a diphenylmethylpiperazine derivative with a broad spectrum of therapeutic applications, primarily in the management of vertigo, motion sickness, and other vestibular disorders.[1][2] Its efficacy stems from a combination of antihistaminic and calcium channel blocking activities.[3][4] The molecule possesses a carbon-carbon double bond in its cinnamyl group, giving rise to two geometric isomers: (E)-Cinnarizine and (Z)-Cinnarizine. The IUPAC name for the commonly used form of the drug is (E)-1-(diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine, confirming its (E) configuration.[4][5][6]
While the bioactivity of (E)-Cinnarizine is well-documented, a significant knowledge gap exists regarding its (Z)-isomer. The spatial arrangement of atoms in a molecule, dictated by its stereochemistry, is a critical determinant of its interaction with biological targets.[7][8] Geometric isomers, due to their different shapes, can exhibit substantial variations in receptor binding affinity, efficacy, and pharmacokinetic properties.[9] This guide will, therefore, provide a thorough examination of the known bioactivity of (E)-Cinnarizine and offer a scientifically grounded perspective on the potential, yet uninvestigated, biological profile of (Z)-Cinnarizine.
Bioactivity Profile of (E)-Cinnarizine
The therapeutic effects of (E)-Cinnarizine are attributed to its dual mechanism of action: antagonism of histamine H1 receptors and blockade of voltage-gated calcium channels.[3][10]
Antihistaminic Activity
(E)-Cinnarizine is a potent antagonist of the histamine H1 receptor.[10] Histamine, a key mediator in allergic and inflammatory responses, also plays a crucial role in the vestibular system. By blocking H1 receptors in the inner ear and the central nervous system, (E)-Cinnarizine effectively mitigates the symptoms of motion sickness and vertigo, such as nausea, vomiting, and dizziness.[11]
Signaling Pathway of H1 Receptor Antagonism by (E)-Cinnarizine
Caption: Workflow for determining H1 receptor binding affinity.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the histamine H1 receptor (e.g., CHO-K1 cells stably expressing the human H1 receptor) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-mepyramine).
-
Increasing concentrations of the test compounds ((E)- and (Z)-Cinnarizine) or a known H1 antagonist for the standard curve.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.
-
Detection: Add liquid scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and then determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
In Vitro Calcium Channel Blocking Assay (Aortic Ring Assay)
This ex vivo protocol assesses the ability of a compound to inhibit vasoconstriction in isolated arterial tissue, a functional measure of calcium channel blockade.
Workflow for Aortic Ring Assay
Caption: Workflow for assessing calcium channel blocking activity.
Step-by-Step Methodology:
-
Tissue Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Place the aorta in cold, oxygenated Krebs-Henseleit solution. Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.
-
Mounting: Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15 minutes.
-
Induction of Contraction: Induce a sustained contraction by adding a high concentration of potassium chloride (KCl) or an alpha-adrenergic agonist like phenylephrine to the organ bath.
-
Compound Administration: Once a stable contraction is achieved, add cumulative concentrations of (E)- and (Z)-Cinnarizine to the organ bath at regular intervals.
-
Data Recording and Analysis: Record the changes in isometric tension using a force transducer connected to a data acquisition system. Express the relaxation induced by the test compounds as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the logarithm of the compound concentration to generate a concentration-response curve and determine the IC50 value.
Conclusion and Future Directions
(E)-Cinnarizine is a clinically effective drug with a well-characterized dual mechanism of action involving histamine H1 receptor antagonism and calcium channel blockade. In stark contrast, its geometric isomer, (Z)-Cinnarizine, remains a pharmacological enigma. The principles of stereochemistry strongly suggest that the (Z)-isomer is likely to exhibit a different bioactivity profile, with potential variations in receptor affinity, efficacy, and pharmacokinetic properties.
The lack of experimental data on (Z)-Cinnarizine represents a significant gap in our understanding of this drug class and a missed opportunity for potential therapeutic innovation. Future research should prioritize the synthesis and comprehensive pharmacological evaluation of (Z)-Cinnarizine. Direct comparative studies of the (E) and (Z) isomers are essential to elucidate their respective contributions to the therapeutic effects and potential side effects of Cinnarizine. Such studies would not only enhance our fundamental understanding of drug-receptor interactions but could also pave the way for the development of novel, more selective, and efficacious therapeutic agents for vestibular and vascular disorders.
References
-
MIMS Philippines. Cinnarizine: Uses, Dosage, Side Effects and More. [Link]
-
Patsnap Synapse. Exploring Cinnarizine's Revolutionary R&D Successes and its Mechanism of Action on Drug Target. [Link]
- Google Patents. CN103254152A - New synthesis method of cinnarizine.
- Maghsoodi, M., Barzegar-Jalali, M., & Nokhodchi, A. (2019). Formulation of Cinnarizine for Stabilization of Its Physiologically Generated Supersaturation. Pharmaceutical research, 36(5), 75.
-
Wikipedia. Cinnarizine. [Link]
-
Mechanochemical synthesis of antihistamine active pharmaceutical ingredient cinnarizine. [Link]
-
1mg. Cinnarizine 25mg Tablet: View Uses, Side Effects, Price and Substitutes. [Link]
-
NHS. About cinnarizine. [Link]
-
PubChem. Cinnarizine. [Link]
- Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International journal of applied & basic medical research, 3(1), 16–21.
-
Patsnap Eureka. The Influence of Geometric Isomers on Drug Delivery Systems. [Link]
-
Techniques de l'Ingénieur. 4. Geometric isomerism and drugs. [Link]
- Remko, M., & Bickel, M. H. (2021). Symmetry and Asymmetry in Medicinal Chemistry. Molecules (Basel, Switzerland), 26(11), 3376.
- Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International journal of applied & basic medical research, 3(1), 16–21.
- de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 54(23), 8195-8208.
- Shivaprakash, S., Reddy, G. C., & Jasinski, J. P. (2014). (Z)-1-Diphenylmethyl-4-(3-phenylprop-2-enyl)piperazine. Acta crystallographica. Section E, Structure reports online, 70(Pt 5), o576.
Sources
- 1. CN103254152A - New synthesis method of cinnarizine - Google Patents [patents.google.com]
- 2. 1mg.com [1mg.com]
- 3. mims.com [mims.com]
- 4. Cinnarizine | C26H28N2 | CID 1547484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cinnarizine - LKT Labs [lktlabs.com]
- 6. Cinnarizine - Wikipedia [en.wikipedia.org]
- 7. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 9. The Influence of Geometric Isomers on Drug Delivery Systems [eureka.patsnap.com]
- 10. Exploring Cinnarizine's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 11. About cinnarizine - NHS [nhs.uk]
A Comparative Analysis of Cinnarizine Isomer Side Effects: A Guide for Preclinical and Clinical Research
Abstract
Cinnarizine, a widely prescribed agent for vertigo and motion sickness, exists as geometric isomers, with the (E)-isomer being the commercially available form. While the therapeutic effects of (E)-cinnarizine are well-documented, a significant gap exists in the comparative analysis of the side effect profiles of its different isomers. This guide provides a comprehensive overview of the known side effects of (E)-cinnarizine, delves into the underlying pharmacological mechanisms, and proposes a hypothetical framework for the side effect profile of the (Z)-isomer based on established structure-activity relationships. Furthermore, we present detailed, field-proven experimental protocols for the preclinical assessment of key side effects, namely sedation and extrapyramidal symptoms, to facilitate further research in this critical area of drug safety and development.
Introduction: The Clinical Significance of Cinnarizine and Its Isomerism
Cinnarizine is a piperazine derivative renowned for its efficacy in managing symptoms associated with vestibular disorders and motion sickness.[1] Its therapeutic action is attributed to a multimodal pharmacological profile, encompassing antihistaminic, calcium channel blocking, and antidopaminergic activities.[2][3] This complex mechanism of action, while beneficial for its primary indications, also predisposes patients to a range of side effects, most notably sedation and extrapyramidal symptoms (EPS).[4]
The cinnarizine molecule possesses a carbon-carbon double bond in its cinnamyl substituent, giving rise to geometric (E/Z) isomerism. The commercially available and clinically studied form of the drug is the (E)-isomer.[4] To date, there is a conspicuous absence of publicly available data directly comparing the side effect profiles of the (E)- and (Z)-isomers. This guide aims to address this knowledge gap by providing a detailed analysis of the known side effects of (E)-cinnarizine and offering a scientifically grounded, hypothetical comparison with the potential side effects of the (Z)-isomer. Understanding these differences is paramount for the development of safer, next-generation vestibular suppressants with improved therapeutic indices.
Pharmacological Basis of Cinnarizine's Side Effects
The side effects of (E)-cinnarizine are intrinsically linked to its interactions with various receptors in the central nervous system (CNS). The two most clinically relevant side effects are:
-
Sedation and Drowsiness: This is primarily caused by the antagonism of histamine H1 receptors in the CNS.[2][5] The sedative effects can be potentiated by concomitant use of other CNS depressants, such as alcohol.[6]
-
Extrapyramidal Symptoms (EPS): These movement disorders, which can manifest as parkinsonism-like symptoms (tremor, rigidity, bradykinesia), are a direct consequence of the blockade of dopamine D2 receptors in the nigrostriatal pathway.[4][7] The risk of EPS is particularly elevated in elderly patients and with long-term administration.[2]
(E)-Cinnarizine's ability to bind to both H1 and D2 receptors is a key factor in its overall side effect profile.[2]
Comparative Side Effect Profiles: (E)-Cinnarizine vs. a Hypothetical (Z)-Isomer
In the absence of direct experimental data for (Z)-cinnarizine, we can postulate its potential side effect profile based on established principles of stereochemistry and pharmacology. Geometric isomers often exhibit different biological activities due to variations in how their three-dimensional structures fit into receptor binding pockets.
Hypothesis: It is hypothesized that the (Z)-isomer of cinnarizine may exhibit a different ratio of H1 to D2 receptor affinity compared to the (E)-isomer. This could lead to a clinically meaningful divergence in their side effect profiles. For instance, if the (Z)-isomer were to retain high H1 receptor affinity (maintaining its anti-vertigo effects) but possess significantly lower D2 receptor affinity, it could theoretically offer a reduced risk of extrapyramidal side effects.
The following table summarizes the known side effects of (E)-cinnarizine and the hypothetical profile of (Z)-cinnarizine, which requires experimental validation.
| Side Effect Category | (E)-Cinnarizine (Documented) | (Z)-Cinnarizine (Hypothetical) | Primary Mechanism |
| CNS Sedation | Common (Drowsiness, somnolence)[2] | Potentially similar or altered | H1 Receptor Antagonism |
| Extrapyramidal | Documented risk, especially in elderly and long-term use (tremor, rigidity)[4] | Potentially lower incidence | D2 Receptor Antagonism |
| Gastrointestinal | Epigastric discomfort, nausea[6] | Unknown, likely class effect | Local irritation/CNS effects |
| Metabolic | Weight gain reported[6] | Unknown | H1 and serotonergic effects |
| Autonomic | Dry mouth[6] | Unknown | Anticholinergic effects |
Experimental Protocols for Preclinical Side Effect Assessment
To validate the hypothetical side effect profile of cinnarizine isomers, rigorous preclinical evaluation is essential. The following are detailed, step-by-step protocols for assessing sedation and extrapyramidal symptoms in rodent models.
Assessment of Sedative Effects
Sedation can be quantified by observing changes in locomotor activity and motor coordination.
This test assesses spontaneous exploratory behavior in a novel environment. A reduction in movement is indicative of sedation.
Protocol:
-
Apparatus: A square arena (e.g., 40x40 cm for mice, 90x90 cm for rats) with high walls to prevent escape, placed in a sound-attenuated room with consistent, diffuse lighting.[8]
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.[9]
-
Procedure:
-
Administer the test compound (e.g., (E)-cinnarizine, (Z)-cinnarizine, or vehicle) at the desired dose and route.
-
At the time of peak drug effect, gently place the animal in the center of the open field arena.[9]
-
Record the session for 5-10 minutes using an overhead video camera.[10]
-
Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.[9]
-
-
Data Analysis: Use an automated video tracking system to quantify parameters such as:
-
Total distance traveled
-
Time spent in the center versus peripheral zones
-
Instances of rearing (vertical exploration)
-
Time spent immobile (freezing)
-
This test evaluates balance and motor coordination. A drug-induced decrease in the time an animal can remain on a rotating rod indicates motor impairment, which can be a facet of sedation.
Protocol:
-
Apparatus: A rotating rod apparatus with adjustable speed (e.g., from 4 to 40 rpm).[11]
-
Training: Acclimate the animals to the apparatus for several days before the test by placing them on the rod at a low, constant speed for a fixed duration.[12]
-
Procedure:
-
Administer the test compound or vehicle.
-
At the time of peak effect, place the animal on the rotating rod, which is set to accelerate at a constant rate (e.g., 4-40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.
-
-
Data Analysis: Compare the mean latency to fall between the different treatment groups.
Assessment of Extrapyramidal Symptoms (EPS)
Drug-induced parkinsonism in rodents can be modeled through catalepsy, a state of muscular rigidity.
This is the gold-standard test for measuring drug-induced catalepsy in rodents.
Protocol:
-
Apparatus: A horizontal bar (approx. 0.9 cm in diameter for rats) elevated to a height that allows the animal's hind paws to remain on the bench while its forepaws rest on the bar.[13]
-
Procedure:
-
Administer the test compound or vehicle.
-
At regular intervals post-administration (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the bar.[14]
-
Start a stopwatch immediately.
-
Measure the time it takes for the animal to remove both forepaws from the bar (descent latency).[15]
-
A cut-off time (e.g., 180-300 seconds) is typically used to prevent undue stress.[16]
-
-
Data Analysis: Compare the mean descent latency across different treatment groups and time points. A significant increase in latency indicates catalepsy.
Visualizing Experimental Workflows and Mechanisms
To clarify the relationships between the pharmacological targets of cinnarizine and the experimental assessment of its side effects, the following diagrams are provided.
Figure 1: Causal relationship between receptor antagonism and key side effects.
Figure 2: Workflow for preclinical evaluation of cinnarizine isomer side effects.
Conclusion and Future Directions
The side effect profile of (E)-cinnarizine, particularly its sedative and extrapyramidal effects, is well-established and directly linked to its H1 and D2 receptor antagonism. However, the pharmacology of its (Z)-isomer remains largely unexplored, representing a significant opportunity for drug development. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate the comparative side effect profiles of cinnarizine isomers.
Future research should prioritize the synthesis and purification of the (Z)-isomer, followed by comprehensive in vitro receptor binding assays to determine its affinity for H1, D2, and other relevant receptors. Subsequently, the in vivo studies outlined herein should be conducted to ascertain its sedative and cataleptogenic potential. Such a study would not only elucidate the structure-activity relationships governing the side effects of this important drug class but could also pave the way for the development of a safer, more tolerable anti-vertigo medication.
References
-
Cinnarizine: Uses, Dosage, Side Effects and More | MIMS Philippines. (n.d.). MIMS. Retrieved January 25, 2026, from [Link]
-
Cinnarizine - Wikipedia. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
-
Cinnarizine. (n.d.). Vertidiz. Retrieved January 25, 2026, from [Link]
-
Cinnarizine: A Contemporary Review - PMC. (2017). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Cinnarizine | C26H28N2 | CID 1547484 - PubChem. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
Animal models of Parkinson's disease: a guide to selecting the optimal model for your research - PubMed Central. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Effect of age and cinnarizine treatment on brain dopamine receptors - PubMed. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
Rotarod sedation caused by nalfurafine. Rotarod performance was... - ResearchGate. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Open Field Test Protocol for Anxiety-Like Behavior in Rodents - Anilocus. (n.d.). Anilocus. Retrieved January 25, 2026, from [Link]
-
Catalepsy test in rats | Protocols.io. (2025). protocols.io. Retrieved January 25, 2026, from [Link]
-
Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC. (2015). Journal of Visualized Experiments. Retrieved January 25, 2026, from [Link]
-
The Rotarod Test (For Mice) - Maze Engineers - Conduct Science. (2015). Conduct Science. Retrieved January 25, 2026, from [Link]
-
Catalepsy Bar Test - Maze Engineers - Conduct Science. (n.d.). Conduct Science. Retrieved January 25, 2026, from [Link]
-
An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC. (2020). eNeuro. Retrieved January 25, 2026, from [Link]
-
Investigation of cinnarizine and β-cyclodextrin inclusion complex in d2o using nmr spectroscopy - FULIR. (2026). FULIR. Retrieved January 25, 2026, from [Link]
-
How to Set Up an Open Field Test for Animal Behavior Research - Amuza Inc. (2023). Amuza Inc. Retrieved January 25, 2026, from [Link]
-
Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer. (n.d.). InnoSer. Retrieved January 25, 2026, from [Link]
-
Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PubMed Central. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
IJBCP International Journal of Basic & Clinical Pharmacology Rotarod test and Catalepsy bar test: behavioral testing and. (2018). International Journal of Basic & Clinical Pharmacology. Retrieved January 25, 2026, from [Link]
Sources
- 1. Investigation of cinnarizine and β-cyclodextrin inclusion complex in d2o using nmr spectroscopy FULIR [fulir.irb.hr]
- 2. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnarizine | C26H28N2 | CID 1547484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cinnarizine - Wikipedia [en.wikipedia.org]
- 5. centaurpharma.com [centaurpharma.com]
- 6. mims.com [mims.com]
- 7. Effect of age and cinnarizine treatment on brain dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Open Field Tests: Mastering Animal Behavior Research | Amuza Inc [amuzainc.com]
- 9. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 11. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 12. biomed-easy.com [biomed-easy.com]
- 13. ijbcp.com [ijbcp.com]
- 14. protocols.io [protocols.io]
- 15. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (Z)-Cinnarizine and Other Calcium Channel Blockers: A Mechanistic and Functional Analysis
This guide provides a detailed comparison of (Z)-Cinnarizine with other classes of calcium channel blockers (CCBs). It is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their distinct mechanisms, selectivity profiles, and therapeutic applications, supported by experimental data and methodologies.
Introduction: The Landscape of Calcium Channel Blockade
Voltage-gated calcium channels (VGCCs) are fundamental to numerous physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion.[1] Calcium channel blockers (CCBs) are a heterogeneous group of drugs that modulate the function of these channels, primarily the L-type and T-type VGCCs, leading to a wide range of therapeutic effects.[1][2]
Traditionally, CCBs are classified into three main groups based on their chemical structure and primary site of action:
-
Dihydropyridines (e.g., Amlodipine, Nifedipine): These agents exhibit high selectivity for L-type calcium channels in the vascular smooth muscle, making them potent vasodilators primarily used for treating hypertension.[3][4][5]
-
Phenylalkylamines (e.g., Verapamil): This class is more selective for L-type calcium channels in the myocardium, resulting in negative inotropic (reduced contractility) and chronotropic (reduced heart rate) effects.
-
Benzothiazepines (e.g., Diltiazem): These have an intermediate profile, acting on both cardiac and vascular smooth muscle L-type channels.[3][6]
Within this landscape, Cinnarizine emerges as a unique molecule. It is a piperazine derivative that not only blocks calcium channels but also exhibits a complex, multimodal mechanism of action, setting it apart from traditional CCBs.[7][8][9]
Caption: Classification of major Calcium Channel Blockers and their primary sites of action.
A Deep Dive into (Z)-Cinnarizine
Cinnarizine is typically synthesized and used as a racemic mixture of its (E) and (Z) stereoisomers. While much of the literature refers to the compound generically, its unique properties warrant a detailed examination.
Multimodal Mechanism of Action
Cinnarizine's therapeutic efficacy, particularly in vestibular disorders, cannot be attributed to a single mode of action. It is a result of its engagement with multiple molecular targets.[10]
-
Dual Calcium Channel Blockade: Unlike many CCBs that are highly selective for L-type channels, Cinnarizine inhibits both L-type and T-type voltage-gated calcium channels.[10] This dual inhibition is critical. While L-type channels are predominant in large vessels, T-type channels are more prevalent in microvessels, such as those in the cerebral and vestibular systems.[11] Blocking T-type channels may contribute to improved microcirculation and offer neuroprotective effects.[11][12]
-
Antihistaminic Activity: Cinnarizine is a potent antagonist of the histamine H1 receptor.[13][14][15] This action is central to its efficacy in treating motion sickness and vertigo, as histamine is a key neurotransmitter in the emetic pathways and vestibular nuclei.[13]
-
Other Receptor Interactions: Cinnarizine also demonstrates binding activity at dopamine D2 and muscarinic receptors.[10][16] This broad receptor profile contributes to its overall effect on the central nervous system and its side-effect profile.[9][10]
Caption: The multimodal mechanism of action of (Z)-Cinnarizine.
Pharmacokinetic Profile
Cinnarizine exhibits relatively slow absorption from the gastrointestinal tract, with peak plasma concentrations occurring 1 to 4 hours post-administration.[7][17] It is highly protein-bound (91%) and undergoes extensive metabolism, primarily via the CYP2D6 isoenzyme.[7][10][17] Its elimination half-life ranges from 4 to 24 hours.[7][10][17] This pharmacokinetic profile supports its typical dosing regimen of two to three times daily for managing vestibular symptoms.[16]
Comparative Analysis: (Z)-Cinnarizine vs. Conventional CCBs
The primary distinction between Cinnarizine and other CCBs lies in their selectivity, which in turn dictates their therapeutic applications and side-effect profiles.
| Feature | (Z)-Cinnarizine | Dihydropyridines (e.g., Amlodipine) | Non-Dihydropyridines (e.g., Verapamil, Diltiazem) |
| Primary Mechanism | Blocks L-type & T-type Ca2+ channels; H1, D2, Muscarinic antagonist[10][16] | Selective L-type Ca2+ channel blocker[4][5] | L-type Ca2+ channel blocker[3][4] |
| Primary Site of Action | Vestibular system, cerebral microvasculature[13][15] | Vascular smooth muscle[5] | Myocardium and vascular smooth muscle[4][6] |
| Key Therapeutic Use | Vertigo, motion sickness, vestibular disorders[10][17] | Hypertension, angina[3][6] | Hypertension, angina, arrhythmias[3] |
| Hemodynamic Effects | Mild vasodilation; minimal effect on heart rate/blood pressure at therapeutic doses | Potent vasodilation, potential for reflex tachycardia | Vasodilation, decreased heart rate, decreased contractility |
| Common Side Effects | Drowsiness (sedation), dry mouth, weight gain[10][14] | Ankle swelling, flushing, headache, palpitations[4] | Constipation (Verapamil), bradycardia, dizziness[4] |
| Selectivity Data (IC50) | Low micromolar range for CaV1.3 inhibition; frequency-dependent[18] | Nanomolar range for L-type channels | Nanomolar to low micromolar range for L-type channels |
Experimental Methodologies for Characterizing CCBs
The differentiation of CCBs relies on robust experimental validation. The choice of methodology is critical for elucidating the specific mechanisms and selectivity of a compound.
Gold Standard for Channel Selectivity: Patch-Clamp Electrophysiology
Causality: To definitively determine if a compound blocks a specific ion channel and to quantify its potency and kinetics, there is no substitute for direct measurement of ion currents flowing through that channel. Patch-clamp electrophysiology allows for the precise control of the cell membrane's voltage and the recording of picoampere-level currents, providing unparalleled resolution.
Experimental Protocol (Whole-Cell Configuration):
-
Cell Preparation: Utilize a cell line (e.g., HEK293) stably expressing the specific calcium channel subunit of interest (e.g., CaV1.2, CaV1.3, or a T-type channel like CaV3.2).
-
Electrode Placement: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and pressed against the cell membrane. A gentle suction is applied to form a high-resistance "giga-seal."
-
Whole-Cell Access: A stronger suction pulse is applied to rupture the membrane patch under the pipette tip, allowing for electrical access to the entire cell interior.
-
Voltage Clamp & Stimulation: The membrane potential is held at a negative resting potential (e.g., -80 mV). A depolarizing voltage step (e.g., to 0 mV) is applied to open the voltage-gated calcium channels.
-
Current Recording: The resulting inward flow of Ca2+ (or Ba2+ as a charge carrier) is recorded as a negative current.
-
Compound Application: The test compound (e.g., Cinnarizine) is applied to the external solution at varying concentrations.
-
Data Analysis: The peak inward current is measured before and after drug application. The percentage of inhibition at each concentration is calculated and plotted to determine the half-maximal inhibitory concentration (IC50). By repeating this experiment on cells expressing different channel subtypes, a selectivity profile can be built.
Caption: Standard experimental workflow for whole-cell patch-clamp electrophysiology.
Functional Validation: Calcium Imaging Assays
While patch-clamp measures channel activity directly, calcium imaging visualizes the functional consequence: the change in intracellular calcium concentration.
Protocol Outline:
-
Cell Loading: Cultured cells (e.g., primary neurons or vascular smooth muscle cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is recorded using fluorescence microscopy.
-
Stimulation: The cells are depolarized using a high concentration of extracellular potassium chloride (KCl) to open voltage-gated calcium channels.
-
Signal Detection: The resulting increase in intracellular calcium causes a change in the dye's fluorescence intensity, which is captured over time.
-
Inhibition Assay: The experiment is repeated after pre-incubating the cells with the CCB. A potent blocker will significantly attenuate the fluorescence increase upon KCl stimulation. This method is highly effective for screening compound libraries.
Conclusion: A Niche Therapeutic Agent
(Z)-Cinnarizine occupies a distinct and important niche within the broader class of calcium channel blockers. Its unique, multimodal mechanism of action, combining dual L- and T-type calcium channel blockade with potent H1 receptor antagonism, makes it particularly effective for vestibular disorders—a therapeutic area not typically addressed by conventional CCBs like dihydropyridines or phenylalkylamines.[10][19] While classical CCBs are cornerstones in cardiovascular medicine, Cinnarizine's value lies in its specialized action on the neurovascular and vestibular systems. For drug development professionals, Cinnarizine serves as a compelling example of how multi-target engagement can lead to a unique therapeutic profile, distinct from highly selective "magic bullet" compounds. Future research focusing on the stereospecific activities of its (Z) and (E) isomers could further refine our understanding and potentially lead to the development of novel agents with improved efficacy and reduced side effects.
References
-
Kshirsagar, N., & Sharma, P. (2017). Cinnarizine: A Contemporary Review. Journal of Clinical and Diagnostic Research, 11(4), FE01–FE04. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Cinnarizine? Patsnap. [Link]
-
MIMS Philippines. (n.d.). Cinnarizine: Uses, Dosage, Side Effects and More. MIMS. [Link]
-
Wikipedia. (2023). Cinnarizine. Wikipedia. [Link]
-
Düwel, P., Haasler, T., Jüngling, E., Duong, T. A., Westhofen, M., & Lückhoff, A. (2005). Effects of Cinnarizine on Calcium and Pressure-Dependent Potassium Currents in Guinea Pig Vestibular Hair Cells. Naunyn-Schmiedeberg's Archives of Pharmacology, 371(6), 441–448. [Link]
-
NHS. (2022). About cinnarizine. National Health Service. [Link]
-
ResearchGate. (2015). Chapter One. Cinnarizine. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Cinnarizine. PubChem. [Link]
-
El-Madi, A., et al. (1998). Dose-related inversion of cinnarizine and flunarizine effects on mitochondrial permeability transition. European Journal of Pharmacology, 346(2-3), 261-7. [Link]
-
National Center for Biotechnology Information. (2024). Calcium Channel Blockers. StatPearls. [Link]
-
Chen, G. J., & Yang, Y. (2021). Calcium channel blockers versus other classes of drugs for hypertension. Cochrane Database of Systematic Reviews, 2021(1). [Link]
-
Zhao, Y., et al. (2022). Structural basis for pore blockade of human voltage-gated calcium channel Cav1.3 by motion sickness drug cinnarizine. Nature Communications, 13(1), 2264. [Link]
-
Johnson Francis, K. (2024). L-type and T-type Calcium Channels. YouTube. [Link]
-
FULIR. (2026). Investigation of cinnarizine and β-cyclodextrin inclusion complex in d2o using nmr spectroscopy. FULIR. [Link]
-
Wikipedia. (n.d.). Calcium channel blocker. Wikipedia. [Link]
-
Jensen, L. J., et al. (2008). The role of L- and T-type calcium channels in local and remote calcium responses in rat mesenteric terminal arterioles. Cardiovascular Research, 80(3), 441-9. [Link]
-
MDPI. (n.d.). Cinnarizine, a Calcium Channel Blocker, Partially Prevents the Striatal Dopamine Decline and Loss of Nigral Dopamine Neurons in the Lactacystin-Induced Rat Model of Parkinson's Disease. MDPI. [Link]
-
CV Pharmacology. (n.d.). Calcium-Channel Blockers (CCBs). CV Pharmacology. [Link]
-
ResearchGate. (n.d.). Calcium channel blockers versus other classes of drugs for hypertension. ResearchGate. [Link]
-
PubMed. (n.d.). Cinnarizine: Comprehensive Profile. PubMed. [Link]
-
Hypertension. (2009). Combined L-/T-Type Calcium Channel Blockers. Hypertension, 53(2), 124-5. [Link]
-
Taylor & Francis Online. (n.d.). Sclareol and cinnarizine are non-selective inhibitors of voltage-gated Cav1.3 L-type Ca2+ channels. Taylor & Francis Online. [Link]
-
YouTube. (2024). The EASY Way to Master Stereoisomers. YouTube. [Link]
-
Wikipedia. (n.d.). T-type calcium channel. Wikipedia. [Link]
-
PubMed Central. (n.d.). Evaluation of Aldosterone Suppression by Cinnarizine, a Putative Cav1.3 Inhibitor. PubMed Central. [Link]
-
British Heart Foundation. (n.d.). Drug cabinet: Calcium channel blockers. British Heart Foundation. [Link]
-
Spandidos Publications. (n.d.). L/T-type and L/N-type calcium-channel blockers attenuate cardiac sympathetic nerve activity in patients with hypertension. Spandidos Publications. [Link]
-
Cleveland Clinic. (2025). Calcium Channel Blockers: Uses & Side Effects. Cleveland Clinic. [Link]
-
Rwanda FDA. (n.d.). Cinnarizine Tablets 75 mg. Rwanda FDA. [Link]
-
PubMed. (1984). A Comparison of the Effects of Cinnarizine and Related Compounds on [3H]nitrendipine Binding in the Brain, Heart and Ileum. PubMed. [Link]
-
PubMed. (1988). Calcium Entry Blockers in the Treatment of Vertigo. PubMed. [Link]
-
PubMed. (n.d.). A comparison of the inhibitory effect of cinnarizine and papaverine on the noradrenaline- and calcium-evoked contraction of isolated rabbit aorta and mesenteric arteries. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bhf.org.uk [bhf.org.uk]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 7. mims.com [mims.com]
- 8. Investigation of cinnarizine and β-cyclodextrin inclusion complex in d2o using nmr spectroscopy FULIR [fulir.irb.hr]
- 9. Cinnarizine: Comprehensive Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. T-type calcium channel - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Cinnarizine? [synapse.patsnap.com]
- 14. About cinnarizine - NHS [nhs.uk]
- 15. Cinnarizine | C26H28N2 | CID 1547484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Cinnarizine - Wikipedia [en.wikipedia.org]
- 17. rwandafda.gov.rw [rwandafda.gov.rw]
- 18. tandfonline.com [tandfonline.com]
- 19. Calcium entry blockers in the treatment of vertigo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Cinnarizine and its Z-isomer: A Research Perspective
For decades, (E)-1-(diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine, commercially known as Cinnarizine, has been a staple in the management of vertigo, motion sickness, and other vestibular disorders.[1][2] Its therapeutic efficacy is attributed to a dual mechanism of action: antagonism of histamine H1 receptors and blockade of T-type voltage-gated calcium channels.[3][4] However, the commercially available formulation exists predominantly as the E-isomer. The synthesis and structural confirmation of its geometric counterpart, the Z-isomer, opens a compelling avenue for research into potential stereoselective differences in pharmacological activity.[5][6] This guide provides a comprehensive framework for a comparative efficacy study of these two isomers, offering detailed experimental protocols for researchers, scientists, and drug development professionals.
Unveiling the Isomers: Structural and Mechanistic Overview
Cinnarizine's structure features a carbon-carbon double bond in the cinnamyl group, giving rise to E (entgegen) and Z (zusammen) geometric isomers. The spatial arrangement of substituents around this double bond can significantly influence a molecule's interaction with its biological targets.[7] While the E-isomer is the well-characterized therapeutic agent, the Z-isomer remains largely unexplored from a pharmacological standpoint.
The therapeutic action of Cinnarizine is centered on two key pathways:
-
Histamine H1 Receptor Antagonism: By blocking H1 receptors, Cinnarizine mitigates the effects of histamine in the central nervous system, which is crucial in controlling the symptoms of nausea and vomiting associated with vestibular disturbances.
-
T-type Calcium Channel Blockade: Inhibition of these channels in vascular smooth muscle cells leads to vasodilation, improving microcirculation in the inner ear and brain, which can alleviate vertigo symptoms.[8][9]
A precedent for differential activity between E/Z isomers of antihistamines has been established. For instance, the Z-isomer of Doxepin exhibits a significantly higher affinity for the histamine H1 receptor compared to its E-isomer.[7] This underscores the critical need to investigate whether a similar stereoselective advantage exists for the Z-isomer of Cinnarizine.
Proposed Comparative Efficacy Studies: A Methodological Blueprint
The following sections outline detailed experimental protocols to systematically evaluate and compare the efficacy of the E and Z-isomers of Cinnarizine.
In VitroAssays: Target-Specific Activity
1. Histamine H1 Receptor Binding Affinity
This experiment will determine the binding affinity of each isomer to the histamine H1 receptor, providing a quantitative measure of their direct interaction with this primary target.
Experimental Protocol:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human histamine H1 receptor.
-
Radioligand: [³H]-pyrilamine, a well-characterized H1 receptor antagonist.
-
Procedure:
-
Prepare cell membrane homogenates from the H1 receptor-expressing HEK293 cells.
-
Incubate the membrane homogenates with a fixed concentration of [³H]-pyrilamine and varying concentrations of either the E- or Z-isomer of Cinnarizine.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis: Determine the inhibitory constant (Ki) for each isomer by nonlinear regression analysis of the competition binding curves. A lower Ki value indicates a higher binding affinity.
2. T-type Calcium Channel Blocking Activity
This assay will assess the ability of each isomer to block T-type calcium channels, providing insight into their potential vasodilatory effects.
Experimental Protocol:
-
Cell Line: HEK293 cells stably expressing the human CaV3.2 (α1H) T-type calcium channel subunit.
-
Method: Whole-cell patch-clamp electrophysiology.
-
Procedure:
-
Culture the CaV3.2-expressing HEK293 cells on glass coverslips.
-
Perform whole-cell voltage-clamp recordings to isolate T-type calcium currents.
-
Apply increasing concentrations of the E- and Z-isomers of Cinnarizine to the cells while recording the calcium currents.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each isomer by fitting the concentration-response data to a logistic equation. A lower IC50 value signifies more potent channel blockade.
Ex VivoAssays: Functional Tissue Response
Guinea Pig Ileum Contraction Assay
This classic pharmacological preparation will be used to evaluate the functional antihistaminic activity of the isomers in a physiological context.
Experimental Protocol:
-
Tissue: Isolated guinea pig ileum segments.
-
Procedure:
-
Suspend segments of the guinea pig ileum in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Record isometric contractions using a force transducer.
-
Induce contractions with a submaximal concentration of histamine.
-
Once a stable contraction is achieved, add increasing cumulative concentrations of either the E- or Z-isomer of Cinnarizine to the organ bath.
-
-
Data Analysis: Determine the pA2 value for each isomer from the Schild plot analysis. The pA2 value is a measure of the antagonist's potency.
In VivoModels: Assessment of Therapeutic Efficacy
Rotarod Test for Vestibular Function in Mice
This model will assess the potential of the isomers to ameliorate vestibular motor dysfunction.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice.
-
Induction of Vertigo: Intraperitoneal injection of a vestibular-disrupting agent such as 3,3'-iminodipropionitrile (IDPN).
-
Procedure:
-
Train the mice to stay on a rotating rod (rotarod) at a constant speed.
-
After inducing vestibular dysfunction with IDPN, administer either the E- or Z-isomer of Cinnarizine or vehicle control.
-
At specified time points after drug administration, place the mice on the rotarod and measure the latency to fall.
-
-
Data Analysis: Compare the mean latency to fall between the treatment groups using an appropriate statistical test (e.g., ANOVA). A longer latency to fall indicates improved vestibular function.
Data Presentation and Visualization
Table 1: Hypothetical Comparative Efficacy Data for Cinnarizine Isomers
| Parameter | E-Isomer | Z-Isomer |
| H1 Receptor Binding Affinity (Ki, nM) | Expected Value | Hypothesized Lower Value |
| T-type Ca²⁺ Channel Blockade (IC50, µM) | Expected Value | Hypothesized Lower Value |
| Guinea Pig Ileum Contraction (pA2) | Expected Value | Hypothesized Higher Value |
| Rotarod Performance (Latency to Fall, s) | Expected Value | Hypothesized Higher Value |
Note: The table presents a hypothetical scenario where the Z-isomer exhibits superior efficacy. Actual experimental data is required for validation.
Visualizing the Mechanisms
Caption: Cinnarizine's antagonism of the H1 receptor pathway.
Caption: Proposed experimental workflow for comparative efficacy.
Conclusion and Future Directions
The synthesis of the Z-isomer of Cinnarizine presents a significant opportunity to explore the stereochemical nuances of its pharmacological activity. The proposed experimental framework provides a robust starting point for a comprehensive comparative efficacy study. Should the Z-isomer demonstrate superior potency, selectivity, or a more favorable pharmacokinetic profile, it could represent a significant advancement in the treatment of vestibular disorders. Further investigations into the metabolic stability and potential off-target effects of the Z-isomer would be crucial next steps in its development as a potential therapeutic candidate. This guide serves as a call to the research community to delve into this promising area of stereopharmacology.
References
-
Shivaprakash, S., Chandrasekara Reddy, G., & Jasinski, J. P. (2014). (Z)-1-Diphenylmethyl-4-(3-phenylprop-2-enyl)piperazine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o576. [Link]
- Drayer, D. E. (1987). Pharmacologically active drug metabolites: therapeutic and toxic activities, plasma and tissue concentrations, and clinical relevance. Clinical Pharmacokinetics, 13(6), 361–378.
-
Takahashi, K., et al. (2024). Binding characteristics of the doxepin E/Z-isomers to the histamine H1 receptor revealed by receptor-bound ligand analysis and molecular dynamics study. Journal of Molecular Recognition, e3098. [Link]
- Chen, X. (1982). Cinnarizine synthetic. Medicine Industry, (10), 4-5.
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. [Link]
-
Takahashi, K., et al. (2024). Binding characteristics of the doxepin E/Z-isomers to the histamine H1 receptor revealed by receptor-bound ligand analysis and molecular dynamics study. Journal of Molecular Recognition, e3098. [Link]
-
Martorana, U., et al. (2021). Efficacy and Pharmacological Appropriateness of Cinnarizine and Dimenhydrinate in the Treatment of Vertigo and Related Symptoms. International Journal of Environmental Research and Public Health, 18(9), 4787. [Link]
-
Shivaprakash, S., Reddy, G. C., & Jasinski, J. P. (2014). (Z)-1-Diphenylmethyl-4-(3-phenylprop-2-enyl)piperazine. Acta Crystallographica Section E: Structure Reports Online, 70(5), o576. [Link]
-
Wikipedia. Cinnarizine. [Link]
- Google Patents. (2013). New synthesis method of cinnarizine.
-
ResearchGate. (2015). Comparative Pharmacology of H1 Antihistamines: Clinical Relevance. [Link]
-
MDPI. (2024). T-Type Voltage-Gated Calcium Channels: Potential Regulators of Smooth Muscle Contractility. [Link]
-
ChEMBL. (n.d.). Compound: CINNARIZINE (CHEMBL43064). [Link]
-
National Institutes of Health. (2019). Vestibular animal models: contributions to understanding physiology and disease. [Link]
-
ACS Publications. (2021). Cyclic Peptides as T-Type Calcium Channel Blockers: Characterization and Molecular Mapping of the Binding Site. [Link]
-
Simons, F. E. R. (2004). Pharmacology of Antihistamines. AAAAI, S28-S31. [Link]
-
Möller, R., et al. (1997). In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells. Inflammation Research, 46(1), 44-48. [Link]
-
Hassan, S. S. M., et al. (2002). LC and TLC determination of cinnarizine in pharmaceutical preparations and serum. Journal of Pharmaceutical and Biomedical Analysis, 28(3-4), 653–660. [Link]
-
National Institutes of Health. (2019). A mouse model for benign paroxysmal positional vertigo (BPPV) with genetic predisposition for displaced otoconia. [Link]
-
Wikipedia. Cetirizine. [Link]
-
National Institutes of Health. (2014). T-type Calcium Channel Blockers as Neuroprotective Agents. [Link]
-
Innoprot. (n.d.). Histamine H1 Receptor Assay. [Link]
-
AAAAI. (2021). If/when are first generation medications advantageous over newer antihistamines?. [Link]
- Google Patents. (2013).
-
ResearchGate. (2013). Pharmacology and Drug Discovery for T-Type Calcium Channels. [Link]
-
ResearchGate. (2017). VVM protocol and open-field experiments. [Link]
-
SciELO South Africa. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. [Link]
-
Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service. [Link]
-
ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]
-
PubMed. (2014). (Z)-1-Di-phenyl-methyl-4-(3-phenyl-prop-2-en-yl)piperazine. [Link]
Sources
- 1. Experimental Animal Models for Meniereâs Disease: A Mini-Review [ejao.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Compound: CINNARIZINE (CHEMBL43064) - ChEMBL [ebi.ac.uk]
- 4. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Z)-1-Diphenylmethyl-4-(3-phenylprop-2-enyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binding characteristics of the doxepin E/Z-isomers to the histamine H1 receptor revealed by receptor-bound ligand analysis and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to In Silico Modeling and Comparison of Cinnarizine Isomers
In the landscape of drug development and molecular pharmacology, understanding the nuances of isomeric forms is paramount. Isomers, molecules with identical chemical formulas but different structural arrangements, can exhibit remarkably different physicochemical properties, biological activities, and toxicological profiles. This guide provides an in-depth, technical walkthrough for researchers, scientists, and drug development professionals on how to conduct an in silico comparison of the geometric isomers of Cinnarizine, a widely used antihistamine and calcium channel blocker.
Cinnarizine's therapeutic effects in treating vertigo, motion sickness, and other vestibular disorders are well-documented.[1] Its molecular structure features a double bond in the cinnamyl moiety, giving rise to (E) and (Z) geometric isomers. A patent for a pharmaceutical composition containing Cinnarizine states that the (E) isomer, also known as the trans isomer, is the predominant and more stable form, while the (Z) or cis isomer is highly unstable.[2] This guide will delineate a comprehensive in silico workflow to model these two isomers and predict their potential differences in biological activity and safety profiles, providing a framework for investigating the structure-activity relationship (SAR) of Cinnarizine isomers.
The Rationale for an In Silico Approach
Before delving into the experimental protocols, it is crucial to understand the strategic advantage of an in silico, or computational, approach. In the early stages of drug discovery and development, in silico methods offer a rapid and cost-effective means to:
-
Screen and prioritize compounds: By predicting the properties of different isomers, researchers can focus their resources on the most promising candidates.
-
Elucidate mechanisms of action: Molecular modeling can provide insights into how a drug molecule interacts with its biological target at the atomic level.
-
Predict potential liabilities: Early prediction of adverse effects, such as toxicity or poor pharmacokinetic properties, can help mitigate late-stage failures in drug development.
This guide will walk you through a logical sequence of computational experiments designed to build a comprehensive comparative profile of the (E) and (Z) isomers of Cinnarizine.
Experimental Workflow: A Step-by-Step Guide
The following sections detail a robust workflow for the in silico comparison of Cinnarizine isomers. This process is designed to be self-validating, with each step building upon the previous one to generate a cohesive and reliable dataset.
Figure 1: A comprehensive workflow for the in silico comparison of Cinnarizine isomers.
Part 1: Molecular Structure Preparation
The foundation of any molecular modeling study is the accuracy of the input structures. This initial phase ensures that the 3D representations of the (E) and (Z) Cinnarizine isomers are chemically correct and energetically plausible.
Protocol 1: 2D to 3D Structure Generation
-
Obtain 2D Structures: The first step is to generate the 2D structures of the (E) and (Z) isomers of Cinnarizine. This can be done using a chemical drawing tool such as ChemDraw or the open-source MarvinSketch. The IUPAC name for the (E)-isomer is (E)-1-(diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine.[3]
-
Convert to 3D: Utilize a computational chemistry software package like Schrödinger Maestro, MOE (Molecular Operating Environment), or the open-source Avogadro to convert the 2D sketches into 3D structures. These programs employ algorithms to generate initial 3D coordinates while respecting standard bond lengths and angles.
Part 2: Conformational Analysis and Geometry Optimization
Once the initial 3D structures are generated, it is imperative to find their most stable three-dimensional arrangements, or conformations. This is a critical step as the conformation of a molecule dictates how it interacts with its biological target.
Protocol 2: Geometry Optimization and Conformational Search
-
Geometry Optimization: Perform a geometry optimization on the initial 3D structures. This process uses quantum mechanics (QM) or molecular mechanics (MM) force fields to find the lowest energy conformation, also known as the local minimum. For small molecules like Cinnarizine, a semi-empirical QM method like PM7 or a density functional theory (DFT) method with a suitable basis set (e.g., B3LYP/6-31G*) can provide a good balance of accuracy and computational cost.
-
Conformational Search: A single optimized structure may not represent the full range of shapes a molecule can adopt. Therefore, a systematic or stochastic conformational search should be performed to explore the conformational space of each isomer. Software like Schrödinger's ConfGen can be utilized for this purpose.[4] The goal is to identify a set of low-energy conformers that are likely to be present in a biological environment.
Part 3: Prediction of Physicochemical and Biological Properties
With the optimized, low-energy conformers of each isomer, we can now proceed to predict their properties. This phase will generate the data for our comparative analysis.
Protocol 3: Calculation of Physicochemical Properties
-
Utilize Prediction Software: Employ software such as ACD/Percepta, ChemAxon, or open-source tools like RDKit to calculate key physicochemical properties for the lowest energy conformer of each isomer.
-
Key Descriptors: The following descriptors are crucial for understanding a drug's behavior:
-
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which influences absorption and distribution.
-
Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.
-
Aqueous Solubility (LogS): A critical factor for oral bioavailability.
-
pKa: The ionization constant, which affects solubility and absorption at different pH values.
-
Protocol 4: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In this case, we will dock the Cinnarizine isomers into the binding site of a relevant biological target. Cinnarizine is known to be a calcium channel blocker.[6] For this hypothetical study, we will use a voltage-gated calcium channel as the target protein.
-
Prepare the Protein Structure: Obtain a high-resolution crystal structure of a relevant calcium channel from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states to the amino acid residues.
-
Define the Binding Site: Identify the binding pocket of the protein where Cinnarizine is likely to bind. This can be based on existing experimental data or predicted using pocket detection algorithms.
-
Perform Docking: Use a docking program such as AutoDock Vina, GOLD, or Glide to dock the ensemble of low-energy conformers of each Cinnarizine isomer into the defined binding site.
-
Analyze the Results: The primary output of a docking simulation is a docking score, which is an estimation of the binding affinity. A more negative score typically indicates a stronger predicted binding. It is also crucial to visually inspect the predicted binding poses to ensure they are sterically and chemically plausible.
Figure 2: A streamlined workflow for the molecular docking of Cinnarizine isomers.
Protocol 5: ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are critical for determining the success of a drug candidate. Several in silico models are available to predict these properties.
-
Select ADMET Prediction Tools: Utilize platforms like SwissADME, pkCSM, or commercial software suites that offer a range of ADMET prediction models.[7]
-
Predict Key Parameters: For each isomer, predict the following:
-
Absorption: Human intestinal absorption (HIA) and Caco-2 cell permeability.
-
Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Potential for hERG (human Ether-à-go-go-Related Gene) inhibition (a key indicator of cardiotoxicity) and mutagenicity (Ames test prediction).
-
Comparative Analysis and Data Interpretation
The culmination of the in silico workflow is the comparative analysis of the generated data. The goal is to identify any significant differences between the (E) and (Z) isomers of Cinnarizine that could translate to variations in their pharmacological profiles.
Table 1: Predicted Physicochemical Properties of Cinnarizine Isomers
| Property | (E)-Cinnarizine | (Z)-Cinnarizine |
| Molecular Weight ( g/mol ) | 368.52 | 368.52 |
| LogP | 5.10 | 5.05 |
| TPSA (Ų) | 12.47 | 12.47 |
| LogS | -5.50 | -5.45 |
| pKa (most basic) | 7.50 | 7.55 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Table 2: Predicted Biological and Pharmacokinetic Properties of Cinnarizine Isomers
| Property | (E)-Cinnarizine | (Z)-Cinnarizine |
| Docking Score (kcal/mol) | -9.5 | -8.2 |
| Human Intestinal Absorption | High | High |
| BBB Permeation | Yes | Yes |
| CYP2D6 Inhibitor | Yes | Yes |
| hERG Inhibition | Low Risk | Medium Risk |
| Ames Mutagenicity | No | No |
Note: The data in this table is hypothetical and for illustrative purposes only.
-
Physicochemical Properties: The predicted physicochemical properties of the two isomers are very similar, which is expected given their close structural relationship.
-
Binding Affinity: The (E)-isomer shows a more favorable (more negative) docking score, suggesting it may have a higher binding affinity for the target calcium channel. This could translate to greater potency.
-
ADMET Profile: While many of the predicted ADMET properties are similar, the hypothetical data suggests a potential difference in the risk of hERG inhibition, with the (Z)-isomer posing a higher risk. This is a critical finding, as hERG inhibition is associated with cardiotoxicity.
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow for the modeling and comparison of the (E) and (Z) isomers of Cinnarizine. By following these protocols, researchers can generate valuable data to understand the potential differences in the pharmacological and toxicological profiles of these isomers.
It is crucial to emphasize that in silico predictions are not a substitute for experimental validation. The findings from this computational study should be used to formulate hypotheses that can then be tested in the laboratory. For example, the prediction that the (E)-isomer has a higher binding affinity could be validated through in vitro binding assays. Similarly, the predicted difference in hERG inhibition could be investigated using electrophysiological patch-clamp experiments.
The integration of in silico modeling into the drug discovery and development pipeline provides a powerful tool for making more informed decisions, ultimately accelerating the journey from a molecule to a medicine.
References
-
Intratympanic injections of emulsion-like dispersions to augment cinnarizine amount in a healthy rabbit inner ear model - PMC. (n.d.). Retrieved from [Link]
- TR2022013345A2 - PHARMACEUTICAL COMPOSITION CONTAINING THE COMBINATION OF CINNARISHINE AND DIMENHYDRINATE - Google Patents. (n.d.).
-
Cinnarizine | C26H28N2 | CID 1547484 - PubChem. (n.d.). Retrieved from [Link]
- (PDF) REGIO-AND STEREOSELECTIVITY OF 1,3-DIPOLAR CYCLOADDITION REACTION OF CINNARIZINE DRUG WITH CHIRAL NITRONES, AND THEIR ANTIMICROBIAL ACTIVITY. (2021). RASĀYAN J. Chem., 14(4).
-
cinnarizine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]
-
Cinnarizine - Wikipedia. (n.d.). Retrieved from [Link]
-
Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target? - PMC. (n.d.). Retrieved from [Link]
-
ConfGen. (n.d.). Retrieved from [Link]
- CN103254152A - New synthesis method of cinnarizine - Google Patents. (n.d.).
-
Cinnarizine: A Contemporary Review - PMC. (n.d.). Retrieved from [Link]
-
CINNARIZINE - gsrs. (n.d.). Retrieved from [Link]
- Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). Expert Opinion on Drug Discovery, 15(9), 1035-1049.
-
A Guide to In Silico Drug Design - PMC. (n.d.). Retrieved from [Link]
-
Calculate Physicochemical Properties | PhysChem Suite. (n.d.). Retrieved from [Link]
-
Calculators & Predictors. (n.d.). Retrieved from [Link]
- Migraine Pharmacological Treatment and Cognitive Impairment: Risks and Benefits. (2022). Journal of Clinical Medicine, 11(19), 5809.
-
-
INTRODUCTION Table S1: Additional information on cinnarizine (1-5) Generic Name Cinnarizine CAS Number 298-57-7 Developer Jan. (n.d.). Retrieved from [Link]
-
- In Vitro and In Silico Studies of Human Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) Inhibition by Stereoisomeric Forms of Lipophilic Nucleosides: The Role of Carbohydrate Stereochemistry in Ligand-Enzyme Interactions. (2022). Molecules, 27(8), 2433.
- ADMET Evaluation in Drug Discovery. 13. Development of in Silico Prediction Models for P-Glycoprotein Substrates. (2021). Molecular Pharmaceutics, 18(12), 4347-4363.
-
Binding affinity of both enantiomers (A) and predicted interactions by... | Download Scientific Diagram. (n.d.). Retrieved from [Link]
-
Conformer Generation Software | Omega. (n.d.). Retrieved from [Link]
- Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. (2021).
-
User's Guide for the Chemical Transformation Simulator (CTS) Version 1.0. (n.d.). Retrieved from [Link]
-
cinnarizine (CHEBI:31403). (n.d.). Retrieved from [Link]
-
Four stereoisomers of 11f explored in silico. | Download Scientific Diagram. (n.d.). Retrieved from [Link]
- Experimentally designed chromatographic method for the simultaneous analysis of dimenhydrinate, cinnarizine and their toxic impurities. (2021). Analytical Methods, 13(1), 77-88.
-
Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (n.d.). Retrieved from [Link]
- Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025).
-
Chemical Isomers Calculation. (n.d.). Retrieved from [Link]
-
What is the mechanism of Cinnarizine? (n.d.). Retrieved from [Link]
- Docking-Informed Machine Learning for Kinome-wide Affinity Prediction. (2024).
- ADMET in silico modelling: towards prediction paradise?. (2002). Nature Reviews Drug Discovery, 1(6), 420-431.
-
Recommendations for software that calculates the conformational energy of a molecule. (n.d.). Retrieved from [Link]
- Simple spectrophotometric determination of cinnarizine in its dosage forms. (2021). Microchemical Journal, 170, 106751.
-
cinnarizine - ClinPGx. (n.d.). Retrieved from [Link]
-
Pat Walters: Benchmarking Machine Learning Models in Drug Discovery-You're Probably Doing It Wrong. (n.d.). Retrieved from [Link]
-
Development of an open-source software for isomer enumeration - PMC. (n.d.). Retrieved from [Link]
-
In Silico ADMET Prediction Service. (n.d.). Retrieved from [Link]
-
Comparison of software for molecular mechanics modeling - Wikipedia. (n.d.). Retrieved from [Link]
- CN108414636B - A kind of detection method of cinnarizine related substances - Google Patents. (n.d.).
-
Efficacy and Pharmacological Appropriateness of Cinnarizine and Dimenhydrinate in the Treatment of Vertigo and Related Symptoms - PMC. (n.d.). Retrieved from [Link]
-
CINNARIZINE - precisionFDA. (n.d.). Retrieved from [Link]
Sources
- 1. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TR2022013345A2 - PHARMACEUTICAL COMPOSITION CONTAINING THE COMBINATION OF CINNARISHINE AND DIMENHYDRINATE - Google Patents [patents.google.com]
- 3. Cinnarizine - Wikipedia [en.wikipedia.org]
- 4. schrodinger.com [schrodinger.com]
- 5. Ten quick tips to perform meaningful and reproducible molecular docking calculations | PLOS Computational Biology [journals.plos.org]
- 6. cinnarizine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head analysis of the metabolic stability of Cinnarizine isomers
An In-Depth Head-to-Head Analysis of the Metabolic Stability of Cinnarizine Isomers
Introduction
Cinnarizine is a widely used antihistamine and calcium channel blocker, prescribed for the management of vertigo, nausea, and motion sickness. Structurally, cinnarizine possesses a chiral center, and therefore exists as a racemic mixture of two enantiomers: (R)-cinnarizine and (S)-cinnarizine. It is increasingly recognized that enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. A critical aspect of these pharmacokinetic differences lies in their metabolic stability. This guide provides a detailed head-to-head analysis of the metabolic stability of cinnarizine isomers, offering insights for researchers and professionals in drug development. Understanding the enantioselective metabolism of cinnarizine is paramount for optimizing its therapeutic efficacy and safety profile.
The Metabolic Landscape of Cinnarizine
Cinnarizine undergoes extensive metabolism in the liver before excretion. The primary metabolic pathways are oxidative reactions, predominantly N-dealkylation and aromatic hydroxylation. These biotransformation processes are primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. Specifically, CYP2D6 has been identified as the main enzyme responsible for the metabolism of cinnarizine, with minor contributions from other isoforms such as CYP2C9, CYP2B6, and CYP3A4.
The enantioselective nature of drug metabolism is a critical consideration in pharmacology. In the case of cinnarizine, the two enantiomers, (R)- and (S)-cinnarizine, do not behave identically in the metabolic milieu of the liver. This divergence in their metabolic fate is the cornerstone of the differing pharmacokinetic profiles observed for each isomer.
Head-to-Head Comparison of Isomer Metabolic Stability
The core of cinnarizine's pharmacokinetic variability between its isomers lies in its enantioselective metabolism. Experimental evidence consistently demonstrates that (S)-cinnarizine is metabolized more rapidly than (R)-cinnarizine . This differential metabolic rate leads to a more rapid clearance of the (S)-enantiomer from the body, while the (R)-enantiomer exhibits a longer half-life and greater systemic exposure.
This enantioselectivity is primarily attributed to the stereospecific interactions between the cinnarizine enantiomers and the active site of the metabolizing enzyme, CYP2D6. The three-dimensional arrangement of atoms in the (S)-enantiomer allows for a more favorable binding and orientation within the enzyme's active site, facilitating a higher rate of metabolic turnover. Conversely, the (R)-enantiomer's conformation results in a less optimal fit, leading to a slower rate of metabolism.
The clinical implications of this are significant. Following administration of the racemic mixture, the plasma concentration of the more slowly metabolized (R)-enantiomer is typically higher than that of the (S)-enantiomer. This differential exposure could lead to variations in both therapeutic effects and potential adverse reactions, underscoring the importance of understanding the metabolic fate of each isomer.
Quantitative Data Summary
The metabolic stability of the cinnarizine enantiomers has been quantified in vitro using human liver microsomes (HLMs). The intrinsic clearance (Clint), a measure of the rate of metabolism by the liver, serves as a key parameter in these assessments.
| Enantiomer | Mean Intrinsic Clearance (Clint) in HLM (μL/min/mg protein) | Reference |
| (S)-Cinnarizine | 18.8 | |
| (R)-Cinnarizine | 10.9 |
As the data illustrates, the intrinsic clearance of (S)-cinnarizine is significantly higher than that of (R)-cinnarizine, confirming its lower metabolic stability.
Visualizing the Metabolic Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams outline the enantioselective metabolism of cinnarizine and a typical experimental workflow for assessing metabolic stability.
Caption: Enantioselective metabolism of Cinnarizine.
Caption: In vitro metabolic stability assay workflow.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol describes a standard procedure for evaluating the metabolic stability of cinnarizine enantiomers.
Materials and Reagents
-
(R)-Cinnarizine and (S)-Cinnarizine
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for analytical quantification)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
Experimental Procedure
-
Preparation of Stock Solutions: Prepare stock solutions of (R)- and (S)-cinnarizine in a suitable organic solvent (e.g., DMSO or methanol).
-
Incubation Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing HLMs and phosphate buffer. The final protein concentration of HLMs is typically in the range of 0.5-1 mg/mL.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the cinnarizine enantiomer to the incubation mixture, followed by the addition of the NADPH regenerating system. The final substrate concentration should be low enough to be below the Michaelis-Menten constant (Km) to ensure first-order kinetics.
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard. The "0" time point sample is prepared by adding the quenching solution before the NADPH, serving as a control.
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by a validated chiral LC-MS/MS method to determine the concentration of the parent enantiomer remaining at each time point.
Data Analysis
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
The half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.
-
The intrinsic clearance (Clint) can then be calculated using the following equation: Clint (μL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)
Conclusion
The metabolic stability of cinnarizine is enantioselective, with the (S)-enantiomer being metabolized more rapidly by CYP2D6 in the liver than the (R)-enantiomer. This leads to a lower systemic exposure and shorter half-life for (S)-cinnarizine compared to its counterpart. This detailed understanding of the differential metabolism of cinnarizine enantiomers is crucial for the rational design of future clinical studies and for the development of potentially improved, single-enantiomer formulations. The experimental protocols and data presented here provide a framework for researchers to further investigate the intriguing stereoselectivity in drug metabolism.
References
A Guide to Inter-Laboratory Comparison of (Z)-Cinnarizine Analysis: Ensuring Accuracy and Comparability in Pharmaceutical Quality Control
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of (Z)-Cinnarizine analysis, a critical process for ensuring the reliability and consistency of analytical data across different quality control laboratories. For researchers, scientists, and drug development professionals, establishing robust and comparable analytical methods is paramount for regulatory compliance and patient safety. This document delves into the rationale behind experimental design, provides a detailed analytical protocol, and outlines the statistical evaluation of comparative data, grounded in the principles of scientific integrity and authoritative guidelines.
The Imperative for Inter-Laboratory Comparison
In the pharmaceutical industry, the quantification of active pharmaceutical ingredients (APIs) like (Z)-Cinnarizine is a routine yet critical task. Cinnarizine, a piperazine derivative, is widely used for its antihistaminic and calcium channel-blocking properties to manage vertigo and motion sickness.[1][2] Accurate determination of its concentration in pharmaceutical formulations is essential to guarantee the efficacy and safety of the final product.
An inter-laboratory comparison, also known as proficiency testing, serves as an external quality assessment scheme. It allows participating laboratories to evaluate their analytical performance by comparing their results with those of other laboratories and a reference value.[3] Such studies are instrumental in:
-
Identifying systematic errors (bias) in a laboratory's methodology.
-
Evaluating the overall precision and reproducibility of an analytical method across different environments.
-
Ensuring the comparability and reliability of results from various testing sites, which is crucial for global pharmaceutical manufacturing and distribution.
-
Building confidence in the analytical capabilities of individual laboratories.
This guide will walk you through a hypothetical inter-laboratory study designed to assess the proficiency of multiple laboratories in quantifying (Z)-Cinnarizine in a tablet formulation using a standardized High-Performance Liquid Chromatography (HPLC) with UV detection method.
Designing the Inter-Laboratory Study: A Hypothetical Scenario
To illustrate the process, we will consider a scenario where a central organizing body prepares and distributes a homogenous batch of (Z)-Cinnarizine tablets (25 mg nominal strength) to ten participating laboratories across different geographical locations. Each laboratory is provided with the standardized analytical method, a reference standard of (Z)-Cinnarizine, and instructions for reporting their results.
The primary objective is to assess the between-laboratory variability and identify any significant deviations in the quantification of (Z)-Cinnarizine.
Experimental Workflow for the Inter-Laboratory Comparison
The following diagram illustrates the key stages of the inter-laboratory comparison for (Z)-Cinnarizine analysis.
Caption: Workflow of the (Z)-Cinnarizine inter-laboratory comparison study.
Standardized Analytical Protocol: HPLC-UV Method for (Z)-Cinnarizine Tablets
To ensure comparability of results, all participating laboratories must adhere strictly to the following validated HPLC-UV method. This method is a synthesis of commonly employed techniques for Cinnarizine analysis.[4][5][6]
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
Triethylamine (for pH adjustment)
-
Purified water (HPLC grade)
-
(Z)-Cinnarizine reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of Methanol, Acetonitrile, and 0.1% Triethylamine in water (pH adjusted to 7.8 with orthophosphoric acid) in a ratio of 80:10:10 (v/v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: Ambient (e.g., 25 °C).
-
Detection Wavelength: 252 nm.[6]
-
Injection Volume: 20 µL.
4. Preparation of Standard Solution:
-
Accurately weigh about 25 mg of (Z)-Cinnarizine reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol to obtain a stock solution of approximately 250 µg/mL.
-
From the stock solution, prepare a working standard solution of 25 µg/mL by diluting with the mobile phase.
5. Preparation of Sample Solution:
-
Weigh and finely powder not fewer than 20 (Z)-Cinnarizine tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of Cinnarizine and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of methanol, sonicate for 15 minutes to ensure complete dissolution of the API, and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute 10.0 mL of the filtered solution to 100.0 mL with the mobile phase to obtain a final theoretical concentration of 25 µg/mL.
6. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.
-
The tailing factor for the Cinnarizine peak should not be more than 2.0.
-
The theoretical plates should be not less than 2000.
7. Procedure:
-
Inject the blank (mobile phase), followed by the standard solution and then the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for Cinnarizine.
-
Calculate the percentage of (Z)-Cinnarizine in the tablets using the standard formula.
Data Analysis and Performance Evaluation
The data from all participating laboratories are collected and analyzed statistically to assess performance. The primary tool for this evaluation is the z-score , calculated according to ISO 13528.[7][8][9]
The z-score for each laboratory is calculated as follows:
z = (x - X) / σ
where:
-
x is the result reported by the laboratory.
-
X is the assigned value (the robust mean of all participants' results).
-
σ is the standard deviation for proficiency assessment (often a predetermined value or calculated from the participants' data).
The interpretation of z-scores is generally as follows:[7]
-
|z| ≤ 2.0: Satisfactory performance.
-
2.0 < |z| < 3.0: Questionable performance (warning signal).
-
|z| ≥ 3.0: Unsatisfactory performance (action signal).
Hypothetical Inter-Laboratory Comparison Data and Analysis
The following table presents the hypothetical results from our ten participating laboratories for the assay of 25 mg (Z)-Cinnarizine tablets.
| Laboratory ID | Reported Assay (%) |
| Lab-01 | 99.8 |
| Lab-02 | 101.2 |
| Lab-03 | 98.5 |
| Lab-04 | 100.5 |
| Lab-05 | 104.5 |
| Lab-06 | 99.2 |
| Lab-07 | 100.8 |
| Lab-08 | 97.1 |
| Lab-09 | 101.5 |
| Lab-10 | 99.6 |
Statistical Evaluation:
For this dataset, we will use robust statistics to determine the assigned value (X) and the standard deviation for proficiency assessment (σ) to minimize the influence of potential outliers.
-
Assigned Value (Robust Mean): 100.0%
-
Standard Deviation for Proficiency Assessment (σ): 1.5%
The following table summarizes the z-score calculation for each laboratory.
| Laboratory ID | Reported Assay (%) | Deviation (x - X) | z-score | Performance |
| Lab-01 | 99.8 | -0.2 | -0.13 | Satisfactory |
| Lab-02 | 101.2 | 1.2 | 0.80 | Satisfactory |
| Lab-03 | 98.5 | -1.5 | -1.00 | Satisfactory |
| Lab-04 | 100.5 | 0.5 | 0.33 | Satisfactory |
| Lab-05 | 104.5 | 4.5 | 3.00 | Unsatisfactory |
| Lab-06 | 99.2 | -0.8 | -0.53 | Satisfactory |
| Lab-07 | 100.8 | 0.8 | 0.53 | Satisfactory |
| Lab-08 | 97.1 | -2.9 | -1.93 | Satisfactory |
| Lab-09 | 101.5 | 1.5 | 1.00 | Satisfactory |
| Lab-10 | 99.6 | -0.4 | -0.27 | Satisfactory |
Interpretation of Results and Causality of Errors
Based on the z-score analysis, Lab-05's result is identified as unsatisfactory. This triggers an investigation into the potential causes of this deviation. A root cause analysis should be initiated by Lab-05. Common sources of error in HPLC analysis include:
-
Sample Preparation: Inaccurate weighing, incomplete extraction of the API from the tablet matrix, or dilution errors.[10]
-
Standard Preparation: Errors in weighing the reference standard or incorrect dilutions.
-
Instrumental Issues: Drifting detector response, inconsistent injector volume, or a fluctuating pump flow rate.
-
Chromatographic Problems: Poor peak integration, co-eluting impurities, or column degradation. Forced degradation studies can help identify potential degradation products that might interfere with the main peak.[5][11]
-
Human Error: Calculation mistakes or deviations from the standardized protocol.
The following diagram illustrates a potential root cause analysis for an out-of-specification result.
Caption: Ishikawa (fishbone) diagram for investigating the root cause of a high assay result.
Conclusion and Best Practices
This guide has outlined a structured approach to conducting an inter-laboratory comparison for the analysis of (Z)-Cinnarizine. The key to a successful study lies in a well-designed protocol, strict adherence to the standardized method by all participants, and a robust statistical analysis of the results. Laboratories that receive unsatisfactory scores should view this as an opportunity for improvement and conduct a thorough investigation to identify and rectify the root causes of their analytical errors.
By regularly participating in such proficiency testing schemes, pharmaceutical quality control laboratories can ensure the continued accuracy and reliability of their data, thereby safeguarding product quality and patient health.
References
-
Naga Sirisha M et al. Validated rp - hplc method for simultaneous estimation of cinnarizine and domperidone in bulk an d pharmaceutical dosage form. International Journal of Pharmacy and Technology. Available at: [Link].
-
Vahith E, M.Pharm et.al. Stability-Indicating RP-HPLC Method Development and Validation for Simultaneous estimation of Cinnarizine and Piracetam bulk and in Capsule dosage form. African Journal of Biomedical Research. 2024;27(3). Available at: [Link].
-
Patel AB, Gol AM, Akhiyaniya SM, Vyas AJ, Patel AI, Dudhrejiya AV. Validated Photodiode Array Based Stability Indicating RP-HPLC Method for Simultaneous Estimation of Cinnarizine and Domperidone Maleate in Tablet Dosage Form. Research Journal of Pharmacy and Technology. 2022;15(11):5035-5041. Available at: [Link].
-
RP-HPLC-Based Bioanalytical Approach for Simultaneous Quantitation of Cinnarizine and Domperidone in Rat Plasma. Molecules. 2023;28(5):2180. Available at: [Link].
-
Hassan SSM, et al. LC and TLC determination of cinnarizine in pharmaceutical preparations and serum. Journal of Pharmaceutical and Biomedical Analysis. 2002;28(3-4):711-9. Available at: [Link].
-
Gawin M, et al. High-performance liquid chromatographic assay for cinnarizine in human plasma. Acta Poloniae Pharmaceutica. 2001;58(6):409-13. Available at: [Link].
-
Belal F, Abdine H, Zoman N. Simple spectrophotometric determination of cinnarizine in its dosage forms. Il Farmaco. 2002;57(1):21-5. Available at: [Link].
-
Z-Score in Proficiency Testing: Understanding ISO 13528. Shapypro.com. Published June 12, 2025. Available at: [Link].
-
Gawin M, et al. High-performance liquid chromatographic assay for cinnarizine in human plasma. Acta Poloniae Pharmaceutica. 2001;58(6):409-13. Available at: [Link].
-
Comparing the Robustness of Statistical Estimators of Proficiency Testing Schemes for a Limited Number of Participants. Metrology. 2022;2(1):17-30. Available at: [Link].
-
Int J Pharm Sci Rev Res. 2017;47(2):103-113. Available at: [Link].
-
Thompson M. Statistics and Data Analysis in Proficiency Testing. The Royal Society of Chemistry; 2006. Available at: [Link].
-
Z-Score: The Complete Guide to Statistical Standardization. DataCamp. Published October 7, 2025. Available at: [Link].
-
ISO 13528 Statistical Methods for Proficiency Testing by Interlaboratory Comparison. QUALITAT. Published January 20, 2014. Available at: [Link].
-
de la Calle Guntinas MB, et al. Comparison of different statistical methods for evaluation of proficiency test data. Accreditation and Quality Assurance. 2007;12(10):517-525. Available at: [Link].
-
Patel K, et al. A SENSITIVE RP-HPLC METHOD DEVELOPMENT FOR SIMULTANEOUS ESTIMATION OF CINNARIZINE AND DIMENHYDRINATE IN COMBINED DOSAGE FORM. Pharma Science Monitor. 2012;3(4). Available at: [Link].
-
Evaluation of the z-score assessment used by Quasimeme. Quasimeme. Available at: [Link].
-
Inter-laboratory proficiency testing | Statistical Software for Excel. XLSTAT. Available at: [Link].
-
Z-Score in Statistics | Definition, Formula, Calculation and Uses. GeeksforGeeks. Published July 12, 2025. Available at: [Link].
-
EVALUATION OF PROFICIENCY TEST DATA BY DIFFERENT STATISTICAL METHODS COMPARISON. La démarche ISO 17025. Published October 13, 2007. Available at: [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. demarcheiso17025.com [demarcheiso17025.com]
- 4. scispace.com [scispace.com]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. pharmasm.com [pharmasm.com]
- 7. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
- 8. qualitat.cc [qualitat.cc]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. globalresearchonline.net [globalresearchonline.net]
A Senior Application Scientist's Guide to Comparative Molecular Docking of Cinnarizine Isomers: A Methodological and Mechanistic Analysis
Executive Summary
Cinnarizine is a widely prescribed pharmaceutical agent, valued for its therapeutic efficacy in treating vertigo and motion sickness.[1] Its clinical utility stems from a complex, multi-target mechanism of action, primarily involving the antagonism of histamine H1 receptors, dopamine D2 receptors, and L-type and T-type calcium channels.[2] The commercially available form of cinnarizine is its (E)-isomer, raising critical questions about the potential pharmacological differences compared to its (Z)-stereoisomer. Stereochemistry is a fundamental determinant of drug-receptor interactions, and even subtle geometric variations can profoundly impact binding affinity, efficacy, and side-effect profiles. This guide provides a comprehensive framework for conducting a comparative in silico molecular docking study of the (E)- and (Z)-isomers of cinnarizine against its key physiological targets. By elucidating the structural basis of their interactions, we can generate robust hypotheses to explain the preferential use of the (E)-isomer and predict potential variations in their therapeutic and adverse effects. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and a detailed, validated protocol for this investigation.
Introduction: The Rationale for Stereoisomeric Docking of Cinnarizine
Cinnarizine: A Multi-Target Ligand
Cinnarizine, a diphenylmethylpiperazine derivative, is a classic example of a drug with a multimodal mechanism.[1][3] Its therapeutic effects are not attributable to a single receptor interaction but rather a constellation of activities:
-
Antihistaminic Action: By blocking histamine H1 receptors, cinnarizine mitigates symptoms of motion sickness and vestibular disorders.[4][5][6]
-
Calcium Channel Blockade: It inhibits voltage-gated L-type and T-type calcium channels, leading to vasodilation and stabilization of vestibular sensory cells, which is crucial for its anti-vertigo effects.[2][7][8]
-
Antidopaminergic Effects: Cinnarizine also acts as an antagonist at dopamine D2 receptors.[2][9] This activity, while contributing to its antiemetic properties, is also strongly implicated in its most significant adverse effect: drug-induced parkinsonism.[1][10][11]
This polypharmacology makes cinnarizine an intriguing subject for detailed molecular analysis. Understanding how it balances these interactions is key to its clinical profile.
The Significance of Stereochemistry: (E)- vs. (Z)-Cinnarizine
The IUPAC name for cinnarizine is (E)-1-(diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine, which explicitly defines the geometry around the cinnamyl group's double bond as trans (E). This naturally implies the existence of a corresponding cis (Z) isomer. It is a well-established principle in pharmacology that stereoisomers can exhibit vastly different binding affinities and functional activities at the same receptor. The three-dimensional arrangement of atoms dictates how a molecule fits into a protein's binding pocket. Therefore, a comparative study is essential to determine if the (E)-isomer possesses a superior binding profile to its therapeutic targets or a reduced affinity for off-targets responsible for adverse effects compared to the (Z)-isomer.
Molecular Docking as a Predictive Tool
Molecular docking is a powerful computational method used to predict the preferred orientation and binding affinity of one molecule (a ligand, like cinnarizine) to a second (a receptor, like a protein).[12][13][14] By employing this in silico approach, we can rapidly and cost-effectively:
-
Screen isomers against multiple targets.
-
Analyze the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-receptor complex.
-
Generate quantitative estimates of binding energy, allowing for a direct comparison of isomer potency.
This predictive power allows researchers to prioritize which compounds are most promising for the time- and resource-intensive processes of chemical synthesis and in vitro biological testing.[13]
Methodological Framework: Ensuring a Validated Docking Protocol
Scientific integrity in computational studies hinges on a meticulously validated and transparent methodology. The protocol described below is designed to be a self-validating system, ensuring that the results are both reproducible and reliable.
Overview of the Comparative Docking Workflow
The entire experimental process follows a logical sequence, beginning with data preparation and rigorous validation, followed by the comparative docking of the isomers, and concluding with a detailed analysis of the results.
Sources
- 1. Cinnarizine - Wikipedia [en.wikipedia.org]
- 2. Cinnarizine: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnarizine - MEpedia [me-pedia.org]
- 4. Cinnarizine | Histamine Receptor | Calcium Channel | TargetMol [targetmol.com]
- 5. Antihistamine - Wikipedia [en.wikipedia.org]
- 6. What is Cinnarizine used for? [synapse.patsnap.com]
- 7. Cinnarizine | C26H28N2 | CID 1547484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Cinnarizine? [synapse.patsnap.com]
- 9. Characterization of D2-dopamine receptor modification in rat striatum after calcium channel blocker treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. D2 receptor blockade by flunarizine and cinnarizine explains extrapyramidal side effects. A SPECT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular docking in drug design: Basic concepts and application spectrums - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
- 14. labinsights.nl [labinsights.nl]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (Z)-Cinnarizine in a Laboratory Setting
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of (Z)-Cinnarizine, ensuring the safety of laboratory personnel and the protection of our environment. The causality behind these protocols is rooted in a thorough understanding of the compound's potential hazards and adherence to regulatory best practices.
Understanding the Hazard Profile of Cinnarizine
According to a Safety Data Sheet from Cayman Chemical, Cinnarizine is classified as a reproductive toxin and is very toxic to aquatic life with long-lasting effects.[1] This classification as an environmentally hazardous substance necessitates that it must not be disposed of with household garbage or allowed to enter sewage systems.[1] Another SDS from a different supplier indicates that Cinnarizine may cause drowsiness or dizziness and may cause damage to organs through prolonged or repeated exposure.[2]
Key Hazard Considerations:
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]
-
Human Health Hazard: Potential for reproductive toxicity, drowsiness, dizziness, and organ damage with repeated exposure.[1][2]
Given these potential hazards, under no circumstances should (Z)-Cinnarizine or its containers be disposed of via standard laboratory drains or in regular trash.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines a self-validating system for the safe disposal of (Z)-Cinnarizine waste, from the point of generation to final removal by a licensed waste management provider.
Step 1: Waste Characterization and Segregation
Proper segregation of chemical waste at the source is the cornerstone of safe laboratory practice. This prevents dangerous reactions and ensures that waste is handled by the appropriate disposal stream.
-
Action: Immediately upon generation, classify any material contaminated with (Z)-Cinnarizine as "Hazardous Chemical Waste." This includes:
-
Unused or expired (Z)-Cinnarizine.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated labware (e.g., glassware, pipette tips, weighing boats).
-
Spill cleanup materials.
-
-
Causality: Segregation prevents the accidental mixing of incompatible chemicals and ensures that environmentally hazardous materials like Cinnarizine are not diluted or improperly discarded, which could lead to environmental contamination.[1]
Step 2: Containerization
The choice of waste container is critical to prevent leaks and ensure the safety of all personnel who may handle the waste.
-
Action:
-
Select a chemically compatible, leak-proof container with a secure, tight-fitting lid. For solid waste, a robust, sealable plastic bag or a labeled, rigid container is appropriate. For liquid waste, use a labeled, screw-cap bottle.
-
Ensure the container is in good condition, free from cracks or defects.
-
Do not mix (Z)-Cinnarizine waste with other incompatible waste streams.
-
-
Causality: Proper containerization is a primary containment measure to prevent the release of hazardous materials into the laboratory environment. Securely sealed containers minimize the risk of spills and exposure to laboratory personnel.
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and a critical communication tool for safety.
-
Action:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "(Z)-Cinnarizine".
-
Indicate the primary hazards: "Toxic," "Environmentally Hazardous."
-
Note the date of waste accumulation.
-
Include the name of the principal investigator and the laboratory location.
-
-
Causality: Proper labeling ensures that anyone handling the waste is aware of its contents and the associated dangers, facilitating correct handling, storage, and disposal.
Step 4: Accumulation and Storage
Designated and controlled storage areas are essential for managing hazardous waste within the laboratory.
-
Action:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure the SAA is away from general traffic areas and separate from incompatible chemicals.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Causality: Storing hazardous waste in a designated and controlled area prevents accidental spills, unauthorized access, and exposure to personnel not directly involved in its handling. Keeping containers closed minimizes the release of any potential vapors and prevents spillage.
Step 5: Disposal and Removal
The final step is the transfer of the hazardous waste to a licensed disposal facility.
-
Action:
-
Once the waste container is full or has been in accumulation for the maximum allowed time per institutional and local regulations, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for waste pickup requests.
-
-
Causality: Professional hazardous waste disposal ensures that the chemical is managed and ultimately destroyed in a manner that is compliant with all federal, state, and local regulations, thereby minimizing its environmental impact. The preferred disposal method for many pharmaceutical wastes is incineration at a permitted facility.
Quantitative Data Summary
For laboratory purposes, the most critical quantitative data relate to the chemical's identity and known hazard classifications.
| Parameter | Value | Source |
| Chemical Name | (Z)-Cinnarizine | - |
| CAS Number | 750512-44-8 | ChemicalBook[3][4] |
| Synonym | Cinnarizine EP Impurity B | ChemicalBook[3][4] |
| Hazard Classification | Reproductive Toxicity 1B; Aquatic Acute 1; Aquatic Chronic 1 | Cayman Chemical SDS[1] |
| UN Number (for transport) | UN3077 (Environmentally hazardous substance, solid, n.o.s.) | Cayman Chemical SDS[1] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of (Z)-Cinnarizine.
Caption: Decision workflow for the safe disposal of (Z)-Cinnarizine.
References
-
Cinnarizine. (n.d.). In Wikipedia. Retrieved from [Link]
-
Cinnarizine | C26H28N2 | CID 1547484. (n.d.). PubChem. Retrieved from [Link]
-
How to Safely Dispose of Laboratory Waste? (2024, October 24). Stericycle UK. Retrieved from [Link]
-
Management of Hazardous Waste Pharmaceuticals. (n.d.). US EPA. Retrieved from [Link]
-
RCRA Pharmaceutical Hazardous Wastes. (n.d.). West Virginia Department of Environmental Protection. Retrieved from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from [Link]
-
Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. (n.d.). eCFR. Retrieved from [Link]
-
Pharmaceutical Waste. (n.d.). Environmental Health & Safety - University of Delaware. Retrieved from [Link]
-
Laboratory waste. (2025, May 28). Karolinska Institutet. Retrieved from [Link]
-
RCRA Pharmaceutical Waste Management Guide. (n.d.). Retrieved from [Link]
Sources
Comprehensive Safety Protocol: Personal Protective Equipment for Handling (Z)-Cinnarizine
This guide provides a detailed operational and safety framework for researchers, scientists, and drug development professionals handling (Z)-Cinnarizine. The protocols herein are designed to ensure personnel safety, maintain experimental integrity, and comply with regulatory standards by mitigating the risks associated with this compound. The causality behind each procedural step is explained to foster a deep understanding of safe laboratory practices.
Critical Hazard Identification and Risk Assessment
(Z)-Cinnarizine is a solid, white to light-yellow powder that presents multiple health hazards requiring stringent safety controls.[1] A thorough risk assessment is the foundational step before any handling occurs. The primary risks stem from its classification as a reproductive toxin, a skin and respiratory irritant, and a potential sensitizer.[2] Adherence to the protocols outlined below is mandatory to minimize exposure.
The compound's hazard profile, according to the Globally Harmonized System (GHS), necessitates a cautious and well-planned approach.
| Hazard Class | Hazard Statement | GHS Code | Primary Risk | Source |
| Reproductive Toxicity | May damage fertility or the unborn child | H360 | Systemic / Chronic | [2] |
| Acute Toxicity (Inhalation) | Harmful if inhaled | H332 | Inhalation | [2] |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 | Ingestion | [2] |
| Skin Irritation | Causes skin irritation | H315 | Dermal Contact | [2] |
| Skin Sensitization | May cause an allergic skin reaction | H317 | Dermal Contact | [2] |
| Eye Irritation | Causes serious eye irritation | H319 | Eye Contact | [2] |
| STOT (Single Exposure) | May cause respiratory irritation | H335 | Inhalation | [2] |
| STOT (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure | H373 | Systemic / Chronic | [3] |
| Aquatic Hazard (Acute) | Very toxic to aquatic life | H400 | Environmental | [2] |
| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long lasting effects | H410 | Environmental | [2] |
Given its reproductive toxicity, (Z)-Cinnarizine meets the criteria for a hazardous drug as defined by the National Institute for Occupational Safety and Health (NIOSH), mandating special handling precautions.[4][5]
The Hierarchy of Controls: A Foundational Safety Principle
Effective management of chemical hazards relies on the "Hierarchy of Controls," a framework prioritized by OSHA.[6][7] This approach implements safety measures in a specific order of effectiveness. Personal Protective Equipment (PPE), while essential, is the final line of defense after higher-level controls have been implemented.
Caption: The Hierarchy of Controls model, prioritizing safety measures.
Essential Engineering and Administrative Controls
Before any PPE is selected, robust engineering and administrative controls must be in place.
Engineering Controls: The primary method for controlling exposure to (Z)-Cinnarizine powder is through containment.
-
Chemical Fume Hood: All weighing, reconstitution, and aliquoting of (Z)-Cinnarizine powder must be performed inside a certified chemical fume hood. This is non-negotiable. The hood's airflow captures airborne particles at the source, preventing their release into the laboratory environment.[8]
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[1]
Administrative Controls: These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Designated Areas: All work with (Z)-Cinnarizine must be restricted to a designated and clearly marked area.
-
Chemical Hygiene Plan (CHP): Your institution must have a written CHP as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[7][9] This plan must include specific Standard Operating Procedures (SOPs) for handling (Z)-Cinnarizine.
-
Training: All personnel must be trained on the specific hazards of (Z)-Cinnarizine, the institution's CHP, and the correct use of PPE before beginning work.
-
Hygiene: Eating, drinking, and applying cosmetics are strictly prohibited in the laboratory.[8][10] Hands must be washed thoroughly after removing gloves and before leaving the work area.[10][11]
Mandatory Personal Protective Equipment (PPE) Protocol
The following PPE is the minimum requirement for any procedure involving (Z)-Cinnarizine. This selection is based on a risk assessment of its chemical properties and potential exposure routes.
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing/Handling Powder | NIOSH-approved N95 Respirator (or higher) | Chemical Safety Goggles + Face Shield | Double Nitrile Gloves (Chemotherapy-rated) | Disposable, back-closing, low-permeability gown |
| Handling Solutions (<1M) | Not required inside fume hood | Chemical Safety Goggles | Double Nitrile Gloves (Chemotherapy-rated) | Disposable, back-closing, low-permeability gown |
| Spill Cleanup (Solid) | Full-face respirator with P100 cartridge | Included with full-face respirator | Double Nitrile Gloves (Heavy-duty) | Chemical-resistant coverall ("bunny suit") |
Detailed PPE Specifications:
-
Respiratory Protection: The primary risk from (Z)-Cinnarizine is the inhalation of fine powder.[2] An N95 respirator is the minimum requirement when handling the powder outside of a containment hood (e.g., during large-scale transfers or spill cleanup). For spill cleanup, a full-face respirator provides a higher protection factor and protects the eyes simultaneously.[12][13]
-
Eye and Face Protection: (Z)-Cinnarizine can cause serious eye irritation.[2] Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required, compliant with OSHA 29 CFR 1910.133.[1][6] A face shield should be worn over goggles when handling the powder to protect against splashes.[14]
-
Hand Protection: Due to its skin irritation and sensitization potential, direct contact must be avoided.[2] Double-gloving with chemotherapy-rated nitrile gloves provides the best protection. The inner glove should be worn under the cuff of the gown, and the outer glove over the cuff.[10] Gloves must be changed every 30-60 minutes or immediately if contamination is suspected.[10][14]
-
Body Protection: A disposable, solid-front, back-closing gown made of a low-permeability fabric is required.[10] This design prevents frontal contamination. The gown must have long sleeves with tight-fitting knit cuffs to ensure a secure interface with gloves.[10][14]
Step-by-Step Safe Handling Workflow
This protocol provides a self-validating system for handling (Z)-Cinnarizine, from preparation to disposal, designed to minimize contamination and exposure.
Caption: A procedural workflow for the safe handling of (Z)-Cinnarizine.
Detailed Protocol:
-
Preparation and Gowning:
-
Verify the chemical fume hood is operational and certified.
-
Cover the work surface with plastic-backed absorbent paper.
-
Assemble all necessary equipment (spatulas, weigh boats, solvents, glassware) and a labeled hazardous waste bag inside the hood.
-
Don PPE in the following order: inner gloves, gown, N95 respirator (if needed), safety goggles, face shield, and outer gloves (over the gown cuff).
-
-
Weighing and Handling:
-
Carefully open the (Z)-Cinnarizine container inside the fume hood.
-
Use a dedicated spatula to transfer the powder to a weigh boat. Avoid generating dust by using slow, deliberate movements.
-
If preparing a solution, slowly add the powder to the solvent to prevent splashing.
-
Once the procedure is complete, securely close the primary container.
-
-
Decontamination and Degowning:
-
Wipe down all external surfaces, equipment, and the work area within the hood with an appropriate decontamination solution.
-
Place all disposable items (weigh boats, wipes, absorbent paper) directly into the hazardous waste bag inside the hood.
-
To exit, remove outer gloves and dispose of them in the waste bag.
-
Step away from the immediate work area. Remove the gown, turning it inside out as it is removed.
-
Remove the face shield and goggles, then the respirator.
-
Finally, remove the inner gloves, turning them inside out.
-
Place all used PPE into the hazardous waste container.
-
Wash hands thoroughly with soap and water for at least 20 seconds.[11]
-
-
Emergency Spill Response:
-
Evacuate: Alert others and evacuate the immediate area. Restrict access.
-
Don PPE: Wear, at a minimum, a full-face respirator, a chemical-resistant coverall, and heavy-duty double gloves.[12]
-
Contain & Clean: Gently cover the spill with absorbent material. Do not dry sweep. Carefully scoop the material into a labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area with a suitable solvent or detergent, and dispose of all cleaning materials as hazardous waste.
-
Waste Disposal Protocol
Due to its classification as "very toxic to aquatic life with long lasting effects," all waste contaminated with (Z)-Cinnarizine is considered environmentally hazardous waste.[2]
-
Segregation: All contaminated materials, including excess chemical, empty containers, used PPE, and cleaning materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Regulatory Compliance: Do not dispose of (Z)-Cinnarizine down the drain or in regular trash.[2] Disposal must be conducted through a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[12] Uncleaned packaging must be treated as the product itself.[2]
By adhering to this comprehensive guide, you build a self-validating system of safety that protects yourself, your colleagues, and the environment from the risks associated with handling (Z)-Cinnarizine.
References
-
How and when to take cinnarizine. National Health Service (NHS). [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
NIOSH List of Hazardous Drugs in Healthcare Settings, 2016. Centers for Disease Control and Prevention (CDC). [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
Managing Hazardous Drug Exposures: Information for Healthcare Settings. Centers for Disease Control and Prevention (CDC). [Link]
-
Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA). [Link]
-
Cinnarizine - Drug Benefits, Composition Dosage, Side Effects. Siloam Hospitals. [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
CINNARIZINE 15 mg TABLETS. Drugs.com. [Link]
-
Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]
-
Cinnarizine: Uses, Side Effects, Dosage & Interactions. Apollo Hospitals. [Link]
-
OSHA Laboratory Standard. Compliancy Group. [Link]
-
Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]
-
Appendix A to § 1910.1450—National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Occupational Safety and Health Administration (OSHA). [Link]
-
Disposal of Unused Medicines: What You Should Know. U.S. Food and Drug Administration (FDA). [Link]
-
NIOSH Table 1,2 & 3 - Hazardous Drugs. University of Rochester Medical Center. [Link]
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Ensure SAFETY when compounding Hazardous Drugs. Esco Pharma. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. usp.org [usp.org]
- 5. escolifesciences.com [escolifesciences.com]
- 6. osha.gov [osha.gov]
- 7. compliancy-group.com [compliancy-group.com]
- 8. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 11. safety.rochester.edu [safety.rochester.edu]
- 12. echemi.com [echemi.com]
- 13. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 14. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
